molecular formula C3H6O3 B052865 Glyceraldehyde CAS No. 56-82-6

Glyceraldehyde

货号: B052865
CAS 编号: 56-82-6
分子量: 90.08 g/mol
InChI 键: MNQZXJOMYWMBOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DL-Glyceraldehyde is a fundamental, racemic mixture of the D- and L- enantiomers of the simplest aldose sugar, a three-carbon monosaccharide. This compound serves as a critical biochemical precursor and tool in metabolic research, particularly in the study of glycolysis and the pentose phosphate pathway. As an intermediate in these pathways, DL-Glyceraldehyde is utilized to investigate cellular energy production, carbohydrate metabolism, and enzymatic mechanisms, such as those involving aldolase and triosephosphate isomerase. Beyond its role in core metabolism, it is extensively employed in studies of advanced glycation end-products (AGEs), where it acts as a highly reactive glycating agent to model the non-enzymatic modification of proteins and its implications in diabetes and aging-related pathologies. Furthermore, its racemic nature makes it a valuable starting material in organic synthesis for the preparation of various chiral molecules and in research exploring stereochemistry and enzyme specificity. Our high-purity DL-Glyceraldehyde is rigorously quality-controlled to ensure consistency and reliability for your most demanding research applications, providing a foundational reagent for advancing scientific discovery in biochemistry and molecular biology.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-dihydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26793-98-6
Record name Propanal, 2,3-dihydroxy-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26793-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90861586
Record name (+/-)-Glyceraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid
Record name Glyceraldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13957
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Glyceraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

17 mg/mL
Record name Glyceraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56-82-6, 367-47-5
Record name (±)-Glyceraldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name glyceraldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanal, 2,3-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-Glyceraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-glyceraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glyceraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERALDEHYDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI19XSG16H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glyceraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 °C
Record name Glyceraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of Glyceraldehyde in Glycolysis: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of glyceraldehyde, primarily in its phosphorylated form, this compound-3-phosphate (G3P), within the glycolytic pathway. We will delve into its enzymatic conversions, the quantitative aspects of these reactions, detailed experimental protocols for its study, and its broader implications as a therapeutic target in disease.

Introduction: The Centrality of this compound-3-Phosphate in Glycolysis

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living cells. A key intermediate in this ten-step pathway is the three-carbon sugar phosphate (B84403), this compound-3-phosphate (G3P). The significance of G3P lies in its position as the molecule that is oxidized in the first energy-yielding step of glycolysis, directly leading to the production of ATP and NADH.

The glycolytic pathway can be conceptually divided into two phases: an energy investment phase and an energy payoff phase. G3P is the product of the cleavage of fructose-1,6-bisphosphate and marks the beginning of the payoff phase, where the net generation of ATP occurs.[1] Every molecule of glucose entering glycolysis generates two molecules of G3P, thus all subsequent reactions occur twice per glucose molecule.[2]

Enzymatic Conversions of this compound-3-Phosphate

G3P stands at a critical metabolic crossroads, acted upon by two key enzymes: Triosephosphate Isomerase (TPI) and this compound-3-Phosphate Dehydrogenase (GAPDH).

Isomerization by Triosephosphate Isomerase (TPI)

Fructose-1,6-bisphosphate is cleaved by aldolase (B8822740) to yield two triose phosphates: G3P and dihydroxyacetone phosphate (DHAP).[3] Only G3P can proceed directly into the next stage of glycolysis. TPI is a highly efficient enzyme that catalyzes the reversible interconversion of DHAP to G3P, ensuring that both halves of the original glucose molecule can be catabolized to generate energy.[4] The reaction is so efficient it is considered "catalytically perfect," limited only by the rate at which the substrate can diffuse into the enzyme's active site.

The equilibrium of the TPI-catalyzed reaction actually favors DHAP. However, the reaction proceeds in the forward direction (DHAP to G3P) because G3P is rapidly consumed in the subsequent step of glycolysis by GAPDH.

Oxidation and Phosphorylation by this compound-3-Phosphate Dehydrogenase (GAPDH)

The sixth step of glycolysis is catalyzed by GAPDH, a crucial enzyme that performs a two-part reaction: the oxidation of G3P and its subsequent phosphorylation. This is a highly significant step as it is the primary site of NADH generation during glycolysis.

The reaction proceeds as follows: This compound-3-phosphate + NAD⁺ + Pᵢ ⇌ 1,3-Bisphosphoglycerate + NADH + H⁺

This reaction is central to the energy-payoff phase. The product, 1,3-bisphosphoglycerate (1,3-BPG), is a high-energy compound with a greater phosphoryl-transfer potential than ATP. In the subsequent step, the high-energy phosphate group on carbon 1 of 1,3-BPG is transferred to ADP to form the first molecule of ATP in glycolysis. The NADH produced is a critical reducing equivalent that, under aerobic conditions, will be re-oxidized by the electron transport chain to generate additional ATP.

Quantitative Data

The reactions involving G3P are governed by specific thermodynamic and kinetic parameters. Understanding these quantitative aspects is crucial for metabolic modeling and drug development.

Thermodynamic Properties

The standard Gibbs free energy change (ΔG°') for the reactions catalyzed by TPI and GAPDH indicates their directionality under standard conditions. However, the actual free energy change (ΔG) within the cell is dependent on the real-time concentrations of substrates and products.

ReactionEnzymeΔG°' (kJ/mol)Typical Physiological ΔG (kJ/mol)
DHAP ⇌ G3PTriosephosphate Isomerase (TPI)+7.1 to +7.5[5][6]~0 (near equilibrium)
G3P + NAD⁺ + Pᵢ ⇌ 1,3-BPG + NADHThis compound-3-Phosphate Dehydrogenase (GAPDH)+6.3 to +6.7~0 (near equilibrium)

Note: Physiological ΔG values can vary significantly depending on cell type and metabolic state. The near-zero values indicate that these reactions are readily reversible and their direction is driven by the concentrations of reactants and products.

Enzyme Kinetic Parameters

The kinetic properties of TPI and GAPDH have been characterized from various sources. These parameters are essential for understanding enzyme efficiency and for designing enzyme inhibitors.

Table 1: Kinetic Parameters for Triosephosphate Isomerase (TPI)

Organism Substrate K_m (μM) k_cat (s⁻¹)
Saccharomyces cerevisiae G3P 460 4300
Saccharomyces cerevisiae DHAP 1100 670
Human G3P 480 2400

| Human | DHAP | 1200 | 390 |

Table 2: Kinetic Parameters for this compound-3-Phosphate Dehydrogenase (GAPDH)

Organism Substrate K_m (μM) V_max (U/mg)
Thermococcus kodakarensis G3P 49.3 ± 3.0 59.6 ± 1.3
Thermococcus kodakarensis NAD⁺ 77.8 ± 7.5 45.1 ± 0.8
Mycobacterium tuberculosis G3P 500 ± 60 -

| Mycobacterium tuberculosis | NAD⁺ | 430 ± 40 | - |

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition).[7][8]

Metabolite Concentrations

The intracellular concentrations of G3P and its related metabolites are tightly regulated and reflect the metabolic flux through glycolysis.

Table 3: Representative Intracellular Concentrations of Glycolytic Intermediates

Metabolite Cell Type Concentration (μM)
Dihydroxyacetone Phosphate (DHAP) Human Erythrocyte 138
This compound-3-Phosphate (G3P) Human Erythrocyte 19

| 1,3-Bisphosphoglycerate (1,3-BPG) | Human Erythrocyte | 1 |

Note: These values are indicative and can change dramatically based on metabolic demand.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between molecules and experimental steps is crucial for clarity.

glycolysis_pathway cluster_gapdh GAPDH Reaction FBP Fructose-1,6-bisphosphate Aldolase Aldolase FBP->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) TPI Triosephosphate Isomerase (TPI) DHAP->TPI G3P This compound-3-Phosphate (G3P) GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate (1,3-BPG) Aldolase->DHAP Aldolase->G3P TPI->G3P GAPDH->BPG NADH NADH + H⁺ GAPDH->NADH NAD NAD⁺ + Pᵢ NAD->GAPDH

Caption: The central role of G3P in the glycolytic pathway.

gapdh_assay_workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis SamplePrep Sample Preparation (Cell/Tissue Lysate) Plate Pipette Samples, Standards & Reaction Mix into 96-well plate SamplePrep->Plate ReagentPrep Reagent Preparation (Buffer, Substrate, Developer) ReagentPrep->Plate StdCurve NADH Standard Curve Preparation Calculate Calculate GAPDH Activity (vs. NADH Standard Curve) StdCurve->Calculate Incubate Incubate at 37°C Plate->Incubate Measure Measure Absorbance (450 nm) in kinetic mode Incubate->Measure Measure->Calculate gapdh_dual_role cluster_glycolysis Glycolytic Function cluster_non_glycolysis Non-Glycolytic (Pathological) Functions GAPDH_cyto Cytosolic GAPDH Glycolysis Energy Production (G3P → 1,3-BPG) GAPDH_cyto->Glycolysis Catalysis GAPDH_nuclear Nuclear GAPDH GAPDH_cyto->GAPDH_nuclear Translocation Stress Oxidative Stress / Apoptotic Signals Stress->GAPDH_cyto Apoptosis Apoptosis Initiation GAPDH_nuclear->Apoptosis DNA_damage DNA Damage GAPDH_nuclear->DNA_damage Gene_exp Altered Gene Expression GAPDH_nuclear->Gene_exp

References

glyceraldehyde as the simplest aldose sugar

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Glyceraldehyde: The Archetype of Aldose Sugars

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a triose monosaccharide (C₃H₆O₃), represents the simplest aldose sugar.[1] Despite its simple structure, it holds a position of immense significance in biochemistry and stereochemistry. It is the chiral reference molecule upon which the D/L configurational nomenclature for all carbohydrates is based.[2] In its phosphorylated form, this compound-3-phosphate (G3P), it is a pivotal intermediate in central metabolic pathways, most notably glycolysis and the Calvin cycle, linking carbohydrate metabolism with energy production and biosynthesis.[3][4] This technical guide provides a comprehensive overview of this compound's structure, properties, and biochemical roles, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and processes relevant to research and drug development.

Structure and Stereochemistry

This compound is a polyhydroxylated aldehyde containing a single chiral center at the C-2 carbon.[5] This chirality gives rise to two distinct enantiomers: D-glyceraldehyde and L-glyceraldehyde.[6] The D- and L- system of nomenclature, proposed by Emil Fischer, uses the configuration of these enantiomers as the standard for all monosaccharides.[7] Sugars are designated as D- or L- based on the configuration of the chiral carbon furthest from the carbonyl group, comparing it to that of D-glyceraldehyde.[2] In Fischer projections, the hydroxyl group on this carbon points to the right for D-sugars and to the left for L-sugars.[2] The dextrorotatory enantiomer, D-(+)-glyceraldehyde, is the form predominantly found in nature.[8]

Diagram 1: Fischer projections of D- and L-Glyceraldehyde enantiomers.

Physicochemical and Biochemical Properties

This compound is a sweet, colorless crystalline solid.[9] In aqueous solutions, it can exist as a hydrate, and in concentrated or solid forms, it tends to form dimers.[10] Its properties are fundamental to its roles in both biological systems and chemical synthesis.

Physical and Chemical Data

The quantitative properties of this compound and its enantiomers are summarized below.

PropertyValueReference(s)
Systematic Name 2,3-Dihydroxypropanal[10]
Molecular Formula C₃H₆O₃[10]
Molar Mass 90.078 g·mol⁻¹[10]
Melting Point 145 °C[10][11]
Boiling Point 140-150 °C at 0.8 mmHg[10]
Density 1.455 g/cm³[10]
Water Solubility Approx. 17 mg/mL[11]
CAS Number (Racemic) 56-82-6[10]
CAS Number (D-form) 453-17-8[10]
CAS Number (L-form) 497-09-6[2]
Specific Rotation [α]D (D-form) +8.7° (c=2 in H₂O)[2][12]
Specific Rotation [α]D (L-form) -8.7° (c=2 in H₂O)[2][12]
Enzyme Kinetic Data

This compound-3-phosphate (G3P) is a substrate for several key metabolic enzymes. The Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) or catalytic constants (k_cat) are critical for understanding metabolic flux and designing enzyme inhibitors.

EnzymeSubstrateOrganism SourceKₘ (µM)Vₘₐₓ or k_catReference(s)
This compound-3-Phosphate Dehydrogenase (GAPDH) D-Glyceraldehyde-3-PhosphateHuman Erythrocytes20.74.3 U/mg[5][9]
NAD⁺Human Erythrocytes17.84.3 U/mg[5][9]
D-Glyceraldehyde-3-PhosphateMycobacterium tuberculosis~150-300Not stated[13]
Triosephosphate Isomerase (TIM) D-Glyceraldehyde-3-PhosphateRabbit Muscle32Vₘₐₓ = 171.1 µM/min (under specific conditions)[14]
D-Glyceraldehyde-3-PhosphateTrypanosoma brucei250 ± 50k_cat = 3.7 x 10⁵ min⁻¹[8]
Dihydroxyacetone Phosphate (B84403)Trypanosoma brucei1200 ± 100k_cat = 6.5 x 10⁴ min⁻¹[8]

Role in Metabolism: The Glycolytic Pathway

The primary biological role of this compound is manifested through its phosphorylated derivative, this compound-3-phosphate (G3P). G3P is a central intermediate in glycolysis, the pathway that converts glucose to pyruvate (B1213749) to generate ATP and NADH.[4] It is formed from the cleavage of fructose-1,6-bisphosphate by aldolase, which yields G3P and dihydroxyacetone phosphate (DHAP). DHAP is subsequently converted to G3P by triosephosphate isomerase, funneling both three-carbon units into the energy-payoff phase of glycolysis.[4]

G2_Glycolysis cluster_payoff Energy Payoff Phase F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P This compound-3-Phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH + NAD⁺, Pi - NADH PG3 3-Phosphoglycerate BPG->PG3 Phosphoglycerate Kinase + ADP - ATP Pyruvate Pyruvate PG3->Pyruvate ...Multiple Steps... + ADP - ATP caption Central role of this compound-3-Phosphate (G3P) in glycolysis.

Diagram 2: Central role of this compound-3-Phosphate (G3P) in glycolysis.
The GAPDH Catalytic Mechanism

This compound-3-phosphate dehydrogenase (GAPDH) catalyzes the sixth step of glycolysis: the oxidative phosphorylation of G3P to 1,3-bisphosphoglycerate.[15] This is a critical energy-yielding step. The reaction mechanism is a multi-step process involving a cysteine residue in the enzyme's active site.[16]

G3_GAPDH_Mechanism cluster_workflow GAPDH Catalytic Workflow S1 1. Substrate Binding (NAD⁺ then G3P) S2 2. Thiohemiacetal Formation (Cys attacks G3P aldehyde) S1->S2 S3 3. Oxidation & Hydride Transfer (Intermediate oxidized, NAD⁺ → NADH) S2->S3 S4 4. NADH/NAD⁺ Exchange (NADH released, new NAD⁺ binds) S3->S4 S5 5. Phosphorolysis (Pi attacks thioester, releases 1,3-BPG) S4->S5 caption Simplified workflow of the GAPDH catalytic mechanism.

Diagram 3: Simplified workflow of the GAPDH catalytic mechanism.

Beyond its metabolic role, GAPDH is a "moonlighting" protein implicated in non-glycolytic processes such as transcription activation and apoptosis, making it a target of interest in various disease contexts.[4]

Chemical Synthesis and Reactions

Synthesis of this compound

This compound can be synthesized through the controlled oxidation of glycerol (B35011). Various methods exist, including using platinum-based catalysts in a base-free environment, which offers a greener alternative to traditional oxidants.[17][18] The general workflow involves the selective oxidation of one of the primary alcohol groups of glycerol to an aldehyde.

G4_Synthesis_Workflow Glycerol Glycerol Solution (e.g., 0.1 M aqueous) Reactor Reaction Vessel (e.g., Pt/SiO₂ catalyst, O₂, 80°C) Glycerol->Reactor Reaction Selective Oxidation Reactor->Reaction Mixture Crude Product Mixture (this compound, Glyceric Acid, etc.) Reaction->Mixture Purification Purification (e.g., HPLC, Crystallization) Mixture->Purification Product Pure this compound Purification->Product caption General workflow for the synthesis of this compound from glycerol.

Diagram 4: General workflow for the synthesis of this compound from glycerol.
Advanced Glycation End-products (AGEs)

This compound is a reactive molecule that can participate in non-enzymatic reactions with proteins, leading to the formation of advanced glycation end-products (AGEs).[19] The accumulation of AGEs derived from this compound has been implicated in promoting neuronal apoptosis and is associated with aging and the pathology of diabetic complications.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related enzymes. These protocols are synthesized from established literature and commercial kits for research purposes.

Protocol: Synthesis of this compound via Glycerol Oxidation

This protocol is a representative procedure for the catalytic oxidation of glycerol under base-free conditions, adapted from published research.[17]

  • Reactor Setup: A 300 cm³ semi-batch stainless steel reactor equipped with a thermocouple, mechanical stirrer, and a gas supply system is used.

  • Reagent Preparation: Prepare a 0.1 M aqueous solution of glycerol (e.g., 200 cm³).

  • Catalyst Preparation: Prepare a Pt-based catalyst (e.g., 0.5 g of Pt/SiO₂).

  • Reaction Initiation:

    • Add the glycerol solution to the reactor and heat to 80°C with stirring (e.g., 1,000 rpm).

    • Once the temperature is stable, add the catalyst to the reactor.

    • Immediately pressurize the reactor with 2 bar of O₂ to start the reaction.

  • Reaction Monitoring: Periodically sample the reaction mixture over several hours. Analyze samples via HPLC to monitor glycerol conversion and this compound selectivity.

  • Workup and Purification:

    • After the desired conversion is reached, cool the reactor, vent the pressure, and recover the reaction mixture by filtering out the catalyst.

    • The aqueous solution containing this compound and by-products can be concentrated under reduced pressure.

    • Purification can be achieved via preparative HPLC or by crystallization from a suitable solvent system (e.g., ethanol/ether).[2]

Protocol: Purification of this compound-3-Phosphate Dehydrogenase (GAPDH)

This protocol describes the purification of GAPDH from human erythrocytes using ammonium (B1175870) sulfate (B86663) precipitation followed by affinity chromatography, adapted from published methods.[5]

  • Preparation of Crude Lysate:

    • Obtain packed red blood cells and wash them with a phosphate-buffered saline (PBS) solution.

    • Lyse the cells in a hypotonic buffer and centrifuge at high speed (e.g., 15,000 x g for 45 min at 4°C) to remove cell debris. Collect the supernatant (crude extract).

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the crude extract at 4°C with constant stirring to achieve a desired saturation percentage (e.g., 55-88%).

    • Allow the protein to precipitate for at least 1 hour.

    • Centrifuge to collect the protein pellet. Resuspend the pellet in a minimal volume of equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Dialyze the resuspended pellet extensively against the same buffer to remove ammonium sulfate.

  • Affinity Chromatography (Blue Sepharose):

    • Equilibrate a Blue Sepharose CL-6B column with the equilibration buffer.

    • Load the dialyzed protein sample onto the column.

    • Wash the column with several volumes of equilibration buffer to remove unbound proteins.

    • Elute GAPDH using a linear gradient of KCl or NAD⁺ in the equilibration buffer (e.g., 0-1 M KCl).

  • Fraction Analysis and Pooling:

    • Collect fractions and measure the absorbance at 280 nm to monitor protein elution.

    • Assay each fraction for GAPDH activity (see Protocol 5.3).

    • Pool the fractions with the highest specific activity.

  • Concentration and Storage: Concentrate the pooled fractions using ultrafiltration and store at -80°C in a buffer containing a stabilizing agent like glycerol.

Protocol: GAPDH Enzyme Activity Assay

This is a representative colorimetric assay protocol adapted from commercially available kits for measuring GAPDH activity in cell or tissue lysates.[20][21]

  • Sample Preparation:

    • Cells (1 x 10⁶): Wash cells with cold PBS, resuspend in 100 µL of ice-cold GAPDH Assay Buffer, homogenize by pipetting, incubate on ice for 10 min, then centrifuge at 10,000 x g for 5 min at 4°C. Collect the supernatant.

    • Tissue (10 mg): Wash tissue in cold PBS, add 100 µL of ice-cold GAPDH Assay Buffer, and homogenize with a Dounce homogenizer on ice. Centrifuge as above and collect the supernatant.

  • Reagent Preparation:

    • NADH Standard Curve: Prepare a series of dilutions of the provided NADH standard (e.g., 0 to 10 nmol/well) in GAPDH Assay Buffer to generate a standard curve.

    • Reaction Mix: For each reaction, prepare a master mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit's instructions.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each NADH standard, sample lysate, and positive control to separate wells.

    • For each sample, prepare a parallel background control well containing the sample but using a background control mix (lacking the GAPDH substrate).

    • Initiate the reaction by adding 50 µL of the Reaction Mix to all wells.

  • Measurement and Calculation:

    • Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.

    • Choose two time points (T₁ and T₂) within the linear range of the reaction.

    • Calculate the change in absorbance (ΔA₄₅₀) for each sample by subtracting the background reading.

    • Use the NADH standard curve to convert the ΔA₄₅₀ into the amount of NADH produced (B).

    • Calculate GAPDH activity using the formula: Activity (nmol/min/mL or U/L) = B / (ΔT × V) × Dilution Factor (where ΔT = T₂ - T₁ in min, and V = sample volume in mL).

Protocol: HPLC Analysis of this compound

This protocol provides a method for the quantitative analysis of this compound in aqueous samples, adapted from a study on glycerol oxidation.[22]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable column (e.g., Aminex HPX-87H, 300 × 7.8 mm).

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of 10 mM H₂SO₄ and acetonitrile (B52724) (e.g., 70:30 v/v).

    • Flow Rate: 0.26 mL/min.

    • Column Temperature: 34°C.

    • Injection Volume: 20 µL.

    • Detection: UV detector set to 300 nm for this compound.

  • Standard Preparation:

    • Prepare a stock solution of pure D-(+)-glyceraldehyde in the mobile phase.

    • Perform serial dilutions to create a set of calibration standards (e.g., 4-5 concentrations) spanning the expected sample concentration range.

  • Sample Preparation:

    • Centrifuge and/or filter the aqueous samples (e.g., from a synthesis reaction) through a 0.22 µm syringe filter to remove particulates.

    • Dilute samples with the mobile phase if necessary to fall within the calibration range.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Conclusion and Future Directions

This compound is far more than a simple sugar; it is a cornerstone of stereochemistry and a linchpin of cellular metabolism. Its central role as G3P in glycolysis makes its associated enzymes, particularly GAPDH, prime targets for drug development in areas ranging from infectious diseases to oncology and neurodegeneration. Understanding the quantitative aspects of its physicochemical properties and the kinetics of its enzymatic conversions is crucial for metabolic modeling and inhibitor design. The detailed experimental protocols provided herein serve as a resource for researchers aiming to synthesize, purify, and analyze this compound and its metabolizing enzymes. Future research will likely continue to explore the non-glycolytic roles of GAPDH and how its interaction with G3P or other factors influences these "moonlighting" functions, potentially revealing novel therapeutic avenues.

References

D-Glyceraldehyde Versus L-Glyceraldehyde: An In-depth Stereochemical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde, the simplest of the aldoses, serves as a fundamental building block in carbohydrate chemistry and metabolism. Its single chiral center gives rise to two non-superimposable mirror-image isomers: D-glyceraldehyde and L-glyceraldehyde. This seemingly subtle difference in the spatial arrangement of atoms has profound implications for their biological activity and physicochemical properties. This technical guide provides a comprehensive exploration of the stereochemistry of D- and L-glyceraldehyde, offering detailed data, experimental protocols, and visualizations to support researchers in the fields of chemistry, biochemistry, and drug development.

Core Stereochemical Concepts

The stereochemistry of this compound is foundational to the understanding of carbohydrate stereoisomers. The D/L notation system, which is widely used for sugars and amino acids, is based on the configuration of this compound.[1]

  • Enantiomers: D-glyceraldehyde and L-glyceraldehyde are enantiomers, meaning they are mirror images of each other and are not superimposable.[2][3] They have identical physical properties such as melting point and boiling point in an achiral environment, but they rotate plane-polarized light in equal and opposite directions.[4]

  • Fischer Projections: To represent the three-dimensional structure of these chiral molecules on a two-dimensional surface, Fischer projections are employed. In a Fischer projection, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group) at the top. The horizontal lines represent bonds coming out of the plane of the paper, while the vertical lines represent bonds going into the plane. For D-glyceraldehyde, the hydroxyl (-OH) group on the chiral center (C2) is on the right, whereas for L-glyceraldehyde, it is on the left.

  • Absolute Configuration (R/S Nomenclature): The Cahn-Ingold-Prelog (CIP) priority rules provide an unambiguous way to describe the absolute configuration of a chiral center. For D-glyceraldehyde, the order of priority of the substituents around the chiral carbon is -OH > -CHO > -CH₂OH > -H. This arrangement corresponds to an (R) configuration. Conversely, L-glyceraldehyde has an (S) configuration.

  • Optical Activity: D-glyceraldehyde is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise), and is therefore also denoted as (+)-glyceraldehyde. L-glyceraldehyde is levorotatory, rotating plane-polarized light to the left (counter-clockwise), and is denoted as (-)-glyceraldehyde. It is important to note that the D/L designation does not always correlate with the direction of optical rotation for other monosaccharides.[4]

Physicochemical Properties

The distinct stereochemistry of D- and L-glyceraldehyde leads to differences in their interaction with other chiral molecules and with polarized light. However, their fundamental physical properties are identical.

PropertyD-GlyceraldehydeL-GlyceraldehydeDL-Glyceraldehyde (Racemic)
Molecular Formula C₃H₆O₃C₃H₆O₃C₃H₆O₃
Molecular Weight 90.08 g/mol 90.08 g/mol 90.08 g/mol
Melting Point 145 °C[2][3]145 °C144-145 °C[5]
Specific Rotation ([(\alpha)]D) +8.7° (c=2 in H₂O)[6]-8.7° (c=2 in H₂O)[6]
CAS Number 453-17-8[2][3]497-09-656-82-6[6]
IUPAC Name (2R)-2,3-dihydroxypropanal[2](2S)-2,3-dihydroxypropanal(RS)-2,3-dihydroxypropanal

Note: Some sources report slightly different values for specific rotation, which can be influenced by factors such as concentration, temperature, and solvent.

Experimental Protocols

Synthesis of Racemic this compound from Glycerol (B35011)

This protocol describes the oxidation of glycerol to produce a racemic mixture of D- and L-glyceraldehyde.

Materials:

  • Glycerol

  • Hydrogen peroxide (30%)

  • Ferrous sulfate (B86663) (FeSO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Reaction flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of glycerol in deionized water.

  • Cool the flask in an ice bath.

  • Add a catalytic amount of ferrous sulfate to the glycerol solution.

  • Slowly add hydrogen peroxide from the dropping funnel to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

  • Neutralize the reaction mixture by the slow addition of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous solution multiple times with diethyl ether using a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain crude racemic this compound. The product can be further purified by crystallization or chromatography.

Resolution of Racemic this compound via Diastereomeric Salt Formation

This protocol outlines the classical method for separating the enantiomers of this compound by forming diastereomeric salts with a chiral resolving agent.

Materials:

  • Racemic this compound

  • A chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or (S)-(+)-1-phenylethylamine)

  • Methanol (B129727)

  • Diethyl ether

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Buchner funnel and flask

  • Filter paper

  • Crystallization dish

Procedure:

  • Derivative Formation: Convert the racemic this compound to a suitable derivative that can form a salt with the chiral amine. For example, oxidize the aldehyde to a carboxylic acid (glyceric acid).

  • Salt Formation: Dissolve the racemic glyceric acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) in hot methanol.

  • Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature. One of the diastereomeric salts will be less soluble and will start to crystallize.

  • Separation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Enantiomer Recovery:

    • From the crystals: Suspend the collected crystals in water and add a stoichiometric amount of a strong acid (e.g., HCl) to protonate the resolving agent and liberate the free glyceric acid enantiomer. Extract the glyceric acid into an organic solvent.

    • From the mother liquor: Treat the mother liquor with a strong acid to recover the other enantiomer of glyceric acid.

  • Conversion back to this compound: The separated glyceric acid enantiomers can be reduced back to the corresponding D- and L-glyceraldehyde enantiomers using appropriate reducing agents.

Measurement of Specific Rotation (Polarimetry)

This protocol describes the procedure for measuring the specific rotation of D- and L-glyceraldehyde using a polarimeter.

Materials:

  • Enantiomerically pure D-glyceraldehyde or L-glyceraldehyde

  • Deionized water (or other suitable solvent)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Solution Preparation: Accurately weigh a known mass of the this compound enantiomer (e.g., 0.2 g) and dissolve it in a volumetric flask with the solvent (e.g., deionized water) to a known volume (e.g., 10 mL). This will give a known concentration (c) in g/mL.

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.

  • Sample Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it with the solution, ensuring there are no air bubbles in the light path.

  • Data Acquisition: Place the filled cell in the polarimeter and measure the observed rotation ((\alpha)).

  • Calculation of Specific Rotation: Calculate the specific rotation ([(\alpha)]D) using the following formula: [(\alpha)]D = (\alpha) / (l × c) where:

    • (\alpha) is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Signaling Pathways and Experimental Workflows

Glycolysis Pathway

D-glyceraldehyde, in its phosphorylated form (D-glyceraldehyde-3-phosphate), is a key intermediate in the glycolysis pathway, the central metabolic route for the breakdown of glucose to generate energy. L-glyceraldehyde is not a substrate for the enzymes in this pathway.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase G3P D-Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG This compound-3-phosphate dehydrogenase P3G 3-Phosphoglycerate BPG->P3G Phosphoglycerate kinase P2G 2-Phosphoglycerate P3G->P2G Phosphoglycerate mutase PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The glycolysis pathway highlighting the central role of D-glyceraldehyde-3-phosphate.

Experimental Workflow: Enzymatic Assay of this compound-3-Phosphate Dehydrogenase (GAPDH)

This workflow outlines the steps to measure the activity of GAPDH, a crucial enzyme in glycolysis that catalyzes the conversion of D-glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The assay is based on the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

GAPDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NAD+, G3P, and Enzyme Solution Mix Mix Buffer, NAD+, and G3P in a cuvette Reagents->Mix Spectro Set Spectrophotometer to 340 nm and 25°C Monitor Monitor the increase in absorbance at 340 nm Spectro->Monitor Equilibrate Equilibrate to 25°C Mix->Equilibrate Initiate Initiate reaction by adding GAPDH enzyme Equilibrate->Initiate Initiate->Monitor Calculate Calculate the rate of NADH formation (ΔA340/min) Monitor->Calculate Activity Determine GAPDH activity Calculate->Activity

Caption: Experimental workflow for the enzymatic assay of this compound-3-Phosphate Dehydrogenase (GAPDH).

Conclusion

The stereochemistry of D- and L-glyceraldehyde is a cornerstone of organic chemistry and biochemistry. Their enantiomeric relationship dictates their distinct biological roles and their interactions in chiral environments. A thorough understanding of their properties and the experimental methods to synthesize, separate, and characterize them is crucial for researchers in drug development and related scientific disciplines. This guide provides the foundational knowledge and practical protocols to aid in these endeavors.

References

The Pivotal Role of Glyceraldehyde-3-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a critical metabolic route that operates in parallel with glycolysis, providing essential precursors for nucleotide biosynthesis and the primary reducing equivalent, NADPH, for antioxidant defense and anabolic processes. While often overshadowed by other intermediates, glyceraldehyde-3-phosphate (G3P) emerges as a central player, particularly in the non-oxidative phase of the PPP. This technical guide provides an in-depth exploration of G3P's function within the PPP, detailing its involvement in key enzymatic reactions, summarizing relevant quantitative data, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating metabolic pathways and their therapeutic potential.

Introduction: The Pentose Phosphate Pathway at a Glance

The Pentose Phosphate Pathway (PPP) is a fundamental component of cellular metabolism, bifurcating from glycolysis at the level of glucose-6-phosphate.[1] The pathway is classically divided into two interconnected branches:

  • The Oxidative Phase: This phase is characterized by the irreversible conversion of glucose-6-phosphate to ribulose-5-phosphate, a series of reactions that generates NADPH.[1] NADPH is crucial for maintaining a reduced intracellular environment and serves as a key cofactor in reductive biosynthesis, such as fatty acid and steroid synthesis.[2]

  • The Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions catalyzed by the enzymes transketolase and transaldolase.[2] It provides a critical link between the PPP and glycolysis, allowing for the synthesis of ribose-5-phosphate (B1218738) for nucleotide and nucleic acid production, and the regeneration of glycolytic intermediates.[2][3]

This compound-3-phosphate (G3P), a key intermediate in glycolysis, plays a central and versatile role in the non-oxidative branch of the PPP, acting as both a substrate and a product of key reactions that maintain metabolic flexibility.[4][5]

This compound-3-Phosphate: A Linchpin in the Non-Oxidative PPP

The non-oxidative phase of the PPP is a dynamic network of reversible reactions that allows the cell to adapt to varying metabolic demands for pentoses and NADPH. G3P is a critical hub in this network, participating in reactions catalyzed by transketolase and transaldolase.

The Role of Transketolase

Transketolase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3][6] G3P can act as an acceptor in one of the key transketolase reactions:

In this reversible reaction, transketolase transfers a two-carbon unit from fructose-6-phosphate to this compound-3-phosphate. This reaction is crucial for producing erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids.

The Role of Transaldolase

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[7] G3P serves as a key acceptor in the transaldolase-catalyzed reaction:

  • Reaction: Sedoheptulose-7-phosphate + this compound-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate

This reaction is a critical step in the interconversion of seven-carbon and three-carbon sugars into four-carbon and six-carbon sugars, thereby linking the PPP back to glycolysis.[7] The reversibility of this reaction allows the pathway to direct carbon flux based on the cell's needs.

Quantitative Data on PPP Intermediates and Enzyme Kinetics

Understanding the quantitative aspects of the PPP is crucial for elucidating its regulation and identifying potential therapeutic targets. The following tables summarize key quantitative data related to PPP intermediates and the kinetics of enzymes that utilize this compound-3-phosphate.

Table 1: Relative Abundance of PPP Intermediates in Cancer Cells

This table highlights the altered metabolic state in cancer cells, which often exhibit increased PPP flux to support proliferation and combat oxidative stress.[8]

MetaboliteRelative Abundance in ccRCC vs. Normal Cells
Sedoheptulose-7-phosphateSignificantly Higher[8]
Ribose-5-phosphateSignificantly Higher[8]
Ribulose-5-phosphate / Xylulose-5-phosphateSignificantly Higher[8]

Data is derived from metabolomic analysis of human clear cell-renal cell carcinoma (ccRCC) tissue compared to normal adjacent tissue.[8]

Table 2: Kinetic Properties of Transaldolase and Transketolase

This table provides the apparent Michaelis constants (Km) for the key enzymes of the non-oxidative PPP that directly involve this compound-3-phosphate or its reaction partners. These values are essential for modeling metabolic flux.

EnzymeSubstrateApparent Km (mM) in Normal LiverApparent Km (mM) in Hepatoma 3924A
Transaldolase Erythrose 4-phosphate0.13[9]0.17[9]
Fructose 6-phosphate0.30[9]0.35[9]
Transketolase Ribose 5-phosphate0.3[9]0.3[9]
Xylulose 5-phosphate0.5[9]0.5[9]

Experimental Protocols for Studying this compound-3-Phosphate in the PPP

Investigating the role of G3P in the PPP requires sophisticated techniques to measure metabolite levels and metabolic fluxes. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful approach.[1][10]

Protocol 1: 13C-Metabolic Flux Analysis (MFA) using [1,2-13C2]glucose

This protocol allows for the determination of carbon flow through the oxidative and non-oxidative branches of the PPP by tracing the fate of labeled glucose.[10][11]

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.
  • Replace the standard culture medium with a medium containing [1,2-13C2]glucose as the sole glucose source.
  • Incubate the cells for a predetermined time to allow for the incorporation of the stable isotope into downstream metabolites.[12]

2. Metabolism Quenching and Metabolite Extraction:

  • Rapidly aspirate the labeling medium.
  • Immediately add ice-cold 80% methanol (B129727) to quench all enzymatic activity and preserve the in vivo metabolic state.[10][12]
  • Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.[12]
  • Incubate on ice for 15-20 minutes to ensure complete extraction.[10]

3. Sample Clarification and Storage:

  • Centrifuge the lysate at high speed and low temperature to pellet cell debris.[10]
  • Transfer the supernatant containing the metabolites to a new pre-chilled tube.[10]
  • Snap-freeze the metabolite extract in liquid nitrogen and store it at -80°C until analysis.[10]

4. LC-MS/MS Analysis of PPP Intermediates:

  • Chromatographic Separation: Use an ion-pair reversed-phase C18 HPLC column for the separation of highly polar sugar phosphates.[8]
  • Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.[8] Monitor specific precursor-to-product ion transitions for each PPP intermediate.[8]

5. Data Analysis and Flux Calculation:

  • Determine the mass isotopologue distribution (MID) for G3P and other PPP intermediates. The MID reflects the relative abundance of each isotopic form of a metabolite.[1]
  • Use the experimentally determined MIDs and other measured rates (e.g., glucose uptake) as inputs for computational models to calculate intracellular metabolic fluxes.[8]

Protocol 2: Spectrophotometric Assay for Transaldolase Activity

This protocol measures the activity of transaldolase by monitoring the consumption of a substrate or the formation of a product.[9]

1. Preparation of Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).
  • Add the substrates: fructose-6-phosphate and erythrose-4-phosphate.
  • Include auxiliary enzymes and substrates for a coupled assay. For example, to measure the formation of this compound-3-phosphate, one can couple its production to the oxidation of NADH by this compound-3-phosphate dehydrogenase.

2. Enzyme Assay:

  • Prepare the 100,000 x g supernatant from tissue homogenates to obtain the cytosolic fraction containing transaldolase.[9]
  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.
  • Monitor the change in absorbance at 340 nm (for NADH consumption) over time using a spectrophotometer.[13]

3. Calculation of Enzyme Activity:

  • Calculate the rate of change in absorbance.
  • Use the molar extinction coefficient of NADH to convert the rate of absorbance change to the rate of substrate conversion, and express the enzyme activity in appropriate units (e.g., µmol/min/mg protein).

Visualizing the Role of this compound-3-Phosphate

The following diagrams, generated using Graphviz, illustrate the central role of this compound-3-phosphate in the non-oxidative pentose phosphate pathway and the general workflow for its investigation.

Non_Oxidative_PPP cluster_PPP Non-Oxidative Pentose Phosphate Pathway R5P Ribose-5-P S7P Sedoheptulose-7-P R5P->S7P Transketolase X5P Xylulose-5-P G3P This compound-3-P X5P->G3P Transketolase F6P Fructose-6-P X5P->F6P Transketolase Ru5P Ribulose-5-P Ru5P->R5P Isomerase Ru5P->X5P Epimerase E4P Erythrose-4-P S7P->E4P Transaldolase G3P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis E4P->G3P Transketolase F6P->Glycolysis

Caption: The central role of this compound-3-Phosphate in the non-oxidative PPP.

MFA_Workflow Start Cell Culture & Isotopic Labeling (e.g., 13C-Glucose) Quench Metabolism Quenching (e.g., Cold Methanol) Start->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS/MS or NMR Analysis Extract->Analyze Data Mass Isotopologue Distribution (MID) Analysis Analyze->Data Model Computational Flux Modeling Data->Model Result Metabolic Flux Map Model->Result

Caption: General experimental workflow for Metabolic Flux Analysis (MFA).

Conclusion

This compound-3-phosphate is far more than a simple glycolytic intermediate; it is a critical node in the non-oxidative pentose phosphate pathway, enabling metabolic flexibility and the synthesis of essential biomolecules. Its participation in the reversible reactions catalyzed by transketolase and transaldolase allows the cell to dynamically respond to its metabolic needs, balancing the production of NADPH, ribose-5-phosphate, and glycolytic intermediates. For researchers and drug development professionals, a deep understanding of G3P's role in the PPP is essential for identifying novel therapeutic strategies that target metabolic vulnerabilities in diseases such as cancer and metabolic syndrome. The experimental approaches outlined in this guide provide a robust framework for further elucidating the intricate regulation and function of this pivotal metabolic pathway.

References

The Pivotal Discovery of Glyceraldehyde in Early Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of glyceraldehyde as a key intermediate in early metabolic research, with a particular focus on the glycolytic pathway. It details the foundational experiments, the researchers who conducted them, and the innovative techniques that paved the way for our modern understanding of cellular energy production. This document synthesizes historical accounts with modern data to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction: The Quest to Understand Cellular Energy

In the early 20th century, the mechanisms by which living cells derive energy from glucose were a central puzzle in biology. The process of fermentation in yeast and glycolysis in muscle were recognized as fundamental energy-yielding pathways. Scientists like Eduard Buchner, who demonstrated cell-free fermentation using yeast extracts ("zymase"), and Arthur Harden and William John Young, who discovered the requirement for inorganic phosphate (B84403) and identified a hexose (B10828440) diphosphate (B83284) (fructose 1,6-bisphosphate), laid the groundwork for a molecular understanding of these processes.[1] It was within this context of intense investigation that the role of a three-carbon aldehyde, this compound, and its phosphorylated form, would be uncovered, marking a significant milestone in biochemistry.

The Central Role of this compound-3-Phosphate in Glycolysis

This compound-3-phosphate (G3P) is now understood to be a critical intermediate in the Embden-Meyerhof-Parnas (EMP) pathway, the most common form of glycolysis.[1] The pathway is conceptually divided into an energy-investment phase and an energy-payoff phase. The cleavage of fructose-1,6-bisphosphate by the enzyme aldolase (B8822740) yields two triose phosphates: G3P and dihydroxyacetone phosphate (DHAP). DHAP is then isomerized to G3P. This positions G3P as the molecule that enters the first energy-yielding step of glycolysis, leading directly to the production of ATP and NADH.

Key Researchers and Their Contributions

The elucidation of the role of this compound was not a single event but the culmination of the work of several pioneering biochemists.

  • Otto Meyerhof: A central figure in glycolysis research, Meyerhof, along with his colleagues, meticulously studied the energy transformations in muscle extracts.[2][3] In 1925, he successfully prepared a cell-free glycolytic system from muscle, which allowed for the in-vitro reconstruction of the steps leading from glycogen (B147801) to lactic acid.[1][3] His work provided the experimental foundation for the Embden-Meyerhof theory of glycolysis.[1][3] Meyerhof's Nobel Prize in 1922 was awarded for his discovery of the fixed relationship between oxygen consumption and the metabolism of lactic acid in muscle.[3][4]

  • Carl Neuberg: Often called the "father of modern biochemistry," Neuberg made significant contributions to understanding fermentation.[5] He was a pioneer in the study of intermediary metabolism and developed crucial experimental techniques.[6] His most notable contribution in this context was the development of "trapping" methods to isolate reactive metabolic intermediates.[7] By adding sodium bisulfite to fermenting yeast preparations, he was able to trap acetaldehyde, preventing its reduction to ethanol (B145695) and causing an accumulation of glycerol. This demonstrated a key principle for isolating otherwise transient molecules.

Experimental Protocols of the Era

While detailed, step-by-step protocols from the early 20th century are not always preserved in modern formats, we can reconstruct the likely methodologies based on historical accounts and the available chemical knowledge of the time.

The ability to study metabolic reactions outside of living cells was a critical technological advance.

  • Yeast Juice (Zymase): Following Buchner's method, yeast cells were ground with an abrasive like sand or kieselguhr and then subjected to high pressure to release the cell contents. The resulting "press juice" contained the enzymes necessary for fermentation.[8]

  • Muscle Extract: Meyerhof developed a method to prepare muscle extracts that retained glycolytic activity. This involved mincing fresh muscle tissue and extracting it with an ice-cold salt solution (e.g., potassium chloride).[1][3] Centrifugation would then be used to remove cellular debris, yielding a soluble fraction containing the glycolytic enzymes.

Neuberg's trapping method was a landmark innovation. While he famously used it for acetaldehyde, the principle was adaptable to other aldehydes.

Principle: A chemical agent is introduced that reacts specifically with a transient intermediate, forming a stable adduct that can be isolated and identified.

Inferred Protocol for Trapping Aldehydes:

  • A fermenting yeast extract or muscle extract would be prepared.

  • A "trapping agent," such as sodium bisulfite (NaHSO₃), would be added to the reaction mixture.

  • The bisulfite would react with the aldehyde group of this compound (or other aldehydes) to form a stable, non-metabolizable bisulfite addition product.

  • This would lead to a disruption of the normal metabolic flow, causing the accumulation of the trapped intermediate and other upstream metabolites.

  • The accumulated adduct could then be isolated through chemical precipitation and fractional crystallization.

  • Chemical analysis of the isolated adduct would allow for the identification of the original aldehyde.

Trapping_Method

The activity of enzymes involved in this compound metabolism was quantified by measuring the disappearance of substrates or the appearance of products over time.

Inferred Protocol for this compound-3-Phosphate Dehydrogenase (GAPDH) Assay:

  • An enzyme preparation (e.g., muscle extract) would be added to a buffered solution.

  • The substrates, this compound-3-phosphate and inorganic phosphate, would be added.

  • The reaction would be initiated by the addition of the coenzyme NAD⁺.

  • The progress of the reaction would be monitored by measuring the formation of NADH. In the early 20th century, this would have been done using spectrophotometric methods, as NADH absorbs light at 340 nm, while NAD⁺ does not.

  • The rate of change in absorbance at 340 nm would be proportional to the enzyme's activity.

Quantitative Data from Early and Modern Research

Obtaining precise quantitative data from the original publications of the early 20th century is challenging. However, the stoichiometric relationships they established laid the foundation for modern quantitative biochemistry. The tables below present modern data that reflects the principles discovered by these early pioneers.

Table 1: Key Reactions Involving this compound-3-Phosphate in Glycolysis

ReactionSubstrate(s)EnzymeProduct(s)
Aldolase ReactionFructose-1,6-bisphosphateAldolaseThis compound-3-phosphate + Dihydroxyacetone phosphate
Isomerase ReactionDihydroxyacetone phosphateTriosephosphate IsomeraseThis compound-3-phosphate
Dehydrogenase ReactionThis compound-3-phosphate + NAD⁺ + PiThis compound-3-Phosphate Dehydrogenase (GAPDH)1,3-Bisphosphoglycerate + NADH + H⁺

Table 2: Michaelis-Menten Constants (Km) for Key Glycolytic Enzymes

Note: These values are from modern studies and serve to illustrate the enzyme-substrate affinities that were qualitatively investigated in the early 20th century.

EnzymeSubstrateKm (mM)
AldolaseFructose-1,6-bisphosphate0.01 - 0.1
Triosephosphate IsomeraseDihydroxyacetone phosphate0.5 - 1.0
This compound-3-Phosphate DehydrogenaseThis compound-3-phosphate0.1 - 0.5

Visualizing the Discovery

The following diagrams illustrate the central placement of this compound in glycolysis and the experimental logic used to elucidate its role.

Glycolysis_Pathway

Experimental_Workflow

Conclusion and Future Perspectives

The discovery of this compound as a key intermediate in glycolysis was a monumental achievement in the history of biochemistry. It was the result of the meticulous and innovative work of scientists like Otto Meyerhof and Carl Neuberg, who developed the experimental systems and analytical techniques necessary to probe the intricate chemistry of life. Their work not only elucidated a fundamental metabolic pathway but also established principles of experimental design—such as the use of cell-free systems and trapping agents—that remain relevant today. For modern researchers in drug development, understanding this history provides context for the metabolic pathways that are often the targets of therapeutic intervention. The foundational knowledge of glycolysis, built on the discovery of intermediates like this compound, continues to inform research into metabolic diseases, cancer, and beyond.

References

Glyceraldehyde as a Precursor for Nucleotide Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of glyceraldehyde and its phosphorylated derivative, this compound-3-phosphate (G3P), in the biosynthesis of nucleotides. As a central intermediate in glycolysis, G3P serves as a critical branch point, feeding into the pentose (B10789219) phosphate (B84403) pathway (PPP) to generate the ribose-5-phosphate (B1218738) (R5P) backbone of nucleotides. This document elucidates the intricate metabolic pathways, presents quantitative data on metabolic flux, details experimental protocols for tracing and quantification, and provides visual representations of the core biochemical processes. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and manipulate these fundamental metabolic networks.

Introduction

This compound, a simple three-carbon aldose, and its phosphorylated form, this compound-3-phosphate (G3P), are central intermediates in cellular metabolism.[1] G3P occupies a crucial position at the interface of glycolysis and the pentose phosphate pathway (PPP), two fundamental processes for energy production and anabolic synthesis.[1] The role of G3P extends beyond catabolism for ATP generation; it is a key precursor for the synthesis of nucleotides, the essential building blocks of DNA and RNA.

The biosynthesis of nucleotides requires two primary components: a pentose sugar (ribose or deoxyribose) and a nitrogenous base (purine or pyrimidine). G3P is the primary contributor to the ribose moiety via the non-oxidative branch of the PPP. Understanding the metabolic flux from G3P into nucleotide synthesis is therefore critical for fields ranging from cancer biology, where cell proliferation is rapid, to the development of antimicrobial and antiviral therapies that target nucleotide metabolism.

This guide will provide a detailed examination of the biochemical pathways that connect this compound to nucleotide biosynthesis, offer quantitative insights into these processes, and present detailed experimental methodologies for their investigation.

Metabolic Pathways

The conversion of this compound to nucleotide precursors involves a series of interconnected metabolic pathways. The primary route for the synthesis of the ribose-5-phosphate (R5P) backbone of nucleotides from G3P is the non-oxidative branch of the pentose phosphate pathway.

The Pentose Phosphate Pathway (PPP)

The PPP is a metabolic pathway parallel to glycolysis that is crucial for the production of NADPH and the synthesis of pentose sugars.[2] It consists of two phases: the oxidative and the non-oxidative branch. While the oxidative branch is the primary source of NADPH, the non-oxidative branch is responsible for the interconversion of sugar phosphates, including the production of R5P from glycolytic intermediates like fructose-6-phosphate (B1210287) and G3P.[3]

The key enzymes in the non-oxidative PPP that directly involve G3P are transketolase and transaldolase . These enzymes catalyze the reversible transfer of two- and three-carbon units, respectively, between various sugar phosphates. Through a series of reactions, two molecules of fructose-6-phosphate and one molecule of G3P can be converted into three molecules of R5P.[4]

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (Non-oxidative) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P G3P This compound-3-Phosphate F6P->G3P E4P Erythrose-4-Phosphate F6P->E4P Transketolase F6P->E4P Pyruvate Pyruvate G3P->Pyruvate S7P Sedoheptulose-7-Phosphate G3P->S7P Transaldolase G3P->S7P R5P Ribose-5-Phosphate Nucleotide\nBiosynthesis Nucleotide Biosynthesis R5P->Nucleotide\nBiosynthesis Xu5P Xylulose-5-Phosphate Xu5P->G3P S7P->R5P Transketolase E4P->F6P

Diagram 1: Role of G3P in the Pentose Phosphate Pathway.
De Novo Purine (B94841) and Pyrimidine (B1678525) Biosynthesis

While G3P is the primary precursor for the ribose moiety, its carbon atoms can also be incorporated into the purine and pyrimidine rings, albeit more indirectly. Through its conversion to other central metabolites like aspartate and glycine, which are direct precursors for the synthesis of the nitrogenous bases, the carbon backbone of this compound can contribute to the formation of the entire nucleotide structure.

  • Purine Biosynthesis: The purine ring is assembled on the ribose-5-phosphate scaffold. The precursors for the purine ring atoms include glycine, aspartate, glutamine, CO2, and one-carbon units from the folate cycle.[5]

  • Pyrimidine Biosynthesis: The pyrimidine ring is synthesized first and then attached to PRPP. The precursors for the pyrimidine ring are aspartate and carbamoyl (B1232498) phosphate.[5]

NucleotideSynthesis G3P This compound-3-Phosphate R5P Ribose-5-Phosphate G3P->R5P PPP Glycine Glycine G3P->Glycine Aspartate Aspartate G3P->Aspartate PRPP PRPP R5P->PRPP PRPP Synthetase Purine_Nucleotides Purine Nucleotides PRPP->Purine_Nucleotides Pyrimidine_Nucleotides Pyrimidine Nucleotides PRPP->Pyrimidine_Nucleotides Purine_Ring Purine Ring (from Glycine, Aspartate, Glutamine, CO2, Folate) Purine_Ring->Purine_Nucleotides Pyrimidine_Ring Pyrimidine Ring (from Aspartate, Carbamoyl Phosphate) Pyrimidine_Ring->Pyrimidine_Nucleotides Glycine->Purine_Ring Aspartate->Purine_Ring Aspartate->Pyrimidine_Ring

Diagram 2: Overview of G3P contribution to nucleotide synthesis.

Quantitative Data on Metabolic Flux

Quantifying the metabolic flux from this compound-3-phosphate into nucleotide biosynthesis is crucial for understanding the metabolic state of a cell. This is typically achieved through metabolic flux analysis (MFA) using stable isotope tracers, such as 13C-labeled glucose or this compound.[6]

While specific flux values can vary significantly depending on the cell type, growth conditions, and metabolic state, the following table summarizes representative data on the contribution of the pentose phosphate pathway to nucleotide synthesis.

Cell Line/OrganismConditionPPP Flux (% of Glucose Uptake)Contribution to Ribose SynthesisReference
Engineered E. coliGlucose as sole carbon source0.35 mmol g⁻¹ h⁻¹Increased with PPP overexpression[7]
Engineered E. coliGlucose and Glycerol2.55 mmol g⁻¹ h⁻¹Seven-fold greater than glucose alone[7]
Human Fibroblast CellsOxidative StressIncreased flux into PPPCoordinated with glycolysis inhibition[8]
Hepatocytes (rat)Fed stateBidirectional fluxes are largeNet flux is small[9]

Note: The data presented are illustrative and highlight the dynamic nature of metabolic fluxes. For precise quantification in a specific experimental system, it is essential to perform dedicated metabolic flux analysis experiments as detailed in the protocols below.

Experimental Protocols

Tracing ¹³C-Glyceraldehyde into Nucleotides

This protocol outlines a general workflow for tracing the incorporation of ¹³C from labeled this compound into the ribose and base moieties of nucleotides using liquid chromatography-mass spectrometry (LC-MS/MS).

TracingWorkflow cluster_cell_culture 1. Cell Culture and Labeling cluster_extraction 2. Metabolite Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Analysis A Seed cells and grow to exponential phase B Replace medium with ¹³C-Glyceraldehyde containing medium A->B C Incubate for a defined time course B->C D Quench metabolism (e.g., cold methanol) C->D E Lyse cells and extract polar metabolites D->E F Separate aqueous phase containing nucleotides E->F G Inject extract into LC-MS/MS system F->G H Separate nucleotides by liquid chromatography G->H I Detect and quantify ¹³C isotopologues by mass spectrometry H->I J Determine Mass Isotopologue Distributions (MIDs) I->J K Correct for natural ¹³C abundance J->K L Calculate metabolic flux using modeling software K->L

Diagram 3: Experimental workflow for ¹³C-Glyceraldehyde tracing.

Detailed Methodology:

  • Cell Culture and Labeling:

    • Culture cells of interest to mid-logarithmic phase.

    • Prepare labeling medium by supplementing base medium with the desired concentration of ¹³C-labeled this compound (e.g., [U-¹³C₃]this compound).

    • Replace the standard culture medium with the labeling medium and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.[10]

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.[10]

    • Centrifuge to pellet cell debris and collect the supernatant containing the polar metabolites.

  • Nucleic Acid Hydrolysis (for base analysis):

    • To analyze the labeling of nucleotide bases, extract total RNA and DNA.

    • Hydrolyze the nucleic acids to individual nucleosides or bases using a cocktail of nucleases and phosphatases.[11]

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts or hydrolyzed nucleic acids using a high-resolution LC-MS/MS system.

    • Use an appropriate chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate the polar metabolites.

    • Employ a mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify the different ¹³C isotopologues of ribose-5-phosphate, and the purine and pyrimidine nucleosides/bases.[4]

  • Data Analysis:

    • Determine the mass isotopologue distributions (MIDs) for each metabolite of interest.

    • Correct the MIDs for the natural abundance of ¹³C.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic model and estimate the intracellular fluxes.[12]

Key Enzyme Assays

The activity of key enzymes in the pentose phosphate pathway and de novo nucleotide synthesis pathways can be measured using spectrophotometric or fluorometric assays.

EnzymePathwayAssay PrincipleReference
Transketolase Pentose Phosphate PathwayCoupled enzyme assay monitoring the oxidation of NADH at 340 nm.[13][13]
Transaldolase Pentose Phosphate PathwayCoupled enzyme assay with α-glycerophosphate dehydrogenase/triosephosphate isomerase monitoring the decrease in NADH at 340 nm.[14][14]
PRPP Synthetase Purine & Pyrimidine SynthesisCoupled enzymatic assay monitoring the formation of PRPP via NADH formation, measured spectrophotometrically at 340 nm.[15][15][16]
Amidophosphoribosyltransferase Purine SynthesisMeasurement of [¹³C₅]glutamate derived from [¹³C₅]glutamine following the utilization of PRPP by the enzyme, analyzed by GC-MS.[17][17]
Carbamoyl Phosphate Synthetase II Pyrimidine SynthesisMeasurement of carbamoyl phosphate synthesis using NH₄Cl as the nitrogen donor and trapping carbamoyl phosphate as urea.[18][18]
Aspartate Transcarbamoylase Pyrimidine SynthesisColorimetric method measuring the formation of N-carbamoyl-L-aspartate.[19][19]

Detailed Protocol for Transketolase Activity Assay (Coupled Enzyme Assay): [13]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrates: 50 mM D-xylulose-5-phosphate and 50 mM D-ribose-5-phosphate.

    • Coupling Enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

    • Cofactor: 10 mM Thiamine pyrophosphate (TPP).

    • NADH Solution: 5 mM NADH.

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, TPP, coupling enzymes, and NADH.

    • Add the cell lysate or purified enzyme to the wells.

    • Initiate the reaction by adding the substrate mixture.

    • Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time curve.

    • The enzyme activity is directly proportional to the rate of NADH consumption.

Conclusion

This compound-3-phosphate is a linchpin in cellular metabolism, directly linking glycolysis to the anabolic pathways of nucleotide biosynthesis. Its role as a precursor for the ribose-5-phosphate backbone via the pentose phosphate pathway is well-established, and its carbon skeleton can also contribute to the synthesis of the purine and pyrimidine bases. For researchers and drug development professionals, a thorough understanding of the metabolic flux through these pathways is essential for developing novel therapeutic strategies that target cellular proliferation and metabolism. The experimental protocols detailed in this guide provide a robust framework for quantifying these critical metabolic processes.

References

The Cornerstone of Carbohydrate Stereochemistry: A Technical Guide to the Significance of Glyceraldehyde's Chiral Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde, the simplest of the aldoses, holds a profound significance in the field of carbohydrate chemistry that belies its small size. The presence of a single chiral center in this three-carbon monosaccharide establishes the foundational principles of stereoisomerism that govern the structure, function, and biological recognition of all carbohydrates. This technical guide provides an in-depth exploration of the pivotal role of this compound's stereochemistry, detailing its function as the reference molecule for the D/L notation system, its impact on the physical and biological properties of sugars, and the experimental methodologies used to determine absolute configuration. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical intricacies of carbohydrates.

Introduction: this compound as the Stereochemical Archetype

Carbohydrates are one of the most abundant and diverse classes of biomolecules, playing critical roles in energy metabolism, cellular structure, and intercellular communication.[1] Their functional diversity is intrinsically linked to their complex three-dimensional structures, which arise from the presence of one or more chiral centers. The simplest chiral carbohydrate, this compound, possesses a single stereocenter at the second carbon atom (C-2), giving rise to two non-superimposable mirror-image isomers, or enantiomers.[2]

These two enantiomers, designated as D-glyceraldehyde and L-glyceraldehyde, are the cornerstone for the classification of all other monosaccharides.[3] The spatial arrangement of the hydroxyl group on the chiral carbon of this compound serves as the reference point for the D/L nomenclature system, a convention that remains fundamental to carbohydrate chemistry.[3][4] Understanding the significance of this single chiral center is paramount to comprehending the stereochemical basis of carbohydrate biology, from enzymatic specificity to the design of carbohydrate-based therapeutics.

The D/L Configurational System: A Legacy of this compound

The D/L system of nomenclature provides a method for designating the absolute configuration of the chiral carbon furthest from the carbonyl group in a monosaccharide.[2][3][5] This system is based on the Fischer projection of the molecule, a two-dimensional representation of a three-dimensional structure.

  • D-Configuration: A monosaccharide is assigned the D-configuration if the hydroxyl group on the chiral carbon furthest from the carbonyl group is on the right-hand side in the Fischer projection.[2][3] This configuration is analogous to that of D-glyceraldehyde.

  • L-Configuration: Conversely, if the hydroxyl group on this same chiral carbon is on the left-hand side, the monosaccharide is assigned the L-configuration, analogous to L-glyceraldehyde.[2][3]

It is a striking fact of biology that the vast majority of naturally occurring monosaccharides belong to the D-series.[5][6] This homochirality is a consequence of the stereospecificity of the enzymes involved in carbohydrate biosynthesis and metabolism.[7]

It is crucial to distinguish the D/L notation from the optical activity of a carbohydrate, denoted by (+) for dextrorotatory (rotates plane-polarized light clockwise) and (-) for levorotatory (rotates plane-polarized light counter-clockwise).[3][4] While D-(+)-glyceraldehyde is dextrorotatory and L-(-)-glyceraldehyde is levorotatory, there is no direct correlation between the D/L designation and the direction of optical rotation for larger monosaccharides.[4][5][8] The direction of rotation is a physical property that must be determined experimentally.[5]

Data Presentation: Physicochemical Properties of this compound Enantiomers

The enantiomers of this compound share identical physical properties, with the exception of their interaction with plane-polarized light.[9] The following table summarizes key quantitative data for D-, L-, and DL-(racemic) this compound.

PropertyD-GlyceraldehydeL-GlyceraldehydeDL-Glyceraldehyde (Racemic)
Molecular Formula C₃H₆O₃C₃H₆O₃C₃H₆O₃
Molecular Weight 90.08 g/mol [10][11]90.08 g/mol [12]90.08 g/mol [10][11]
Melting Point 127-129 °CNot readily available145 °C[7][10][11]
Boiling Point 123-129 °C at 10-17 mmHgNot readily available140-150 °C at 0.8 mmHg[7]
Density 1.272 g/cm³ (Predicted)[1]Not readily available1.455 g/cm³ at 18°C[10]
Specific Rotation ([α]D) +8.7° to +14° (in water)[10][13]-8.7° (in water)[10]

Experimental Protocols: Determining Absolute Configuration

The establishment of this compound's absolute configuration and its use as a standard required rigorous experimental verification. The following sections detail the methodologies for key experiments in carbohydrate stereochemistry.

Protocol for Polarimetry of Carbohydrates

Polarimetry is a technique used to measure the optical rotation of a chiral substance in solution. This allows for the determination of the specific rotation, a characteristic property of a chiral molecule.

Objective: To determine the specific rotation of a carbohydrate solution.

Materials:

  • Polarimeter with a sodium lamp (589 nm)

  • Polarimeter sample tube (1 dm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Carbohydrate sample (e.g., D-glucose)

  • Distilled water

Procedure:

  • Instrument Warm-up: Turn on the polarimeter's sodium lamp and allow it to warm up for at least 10 minutes to ensure a stable light source.

  • Sample Preparation:

    • Accurately weigh a known mass of the carbohydrate sample.

    • Dissolve the sample in a known volume of distilled water in a volumetric flask to prepare a solution of a specific concentration (e.g., in g/mL).[14]

  • Calibration (Zeroing the Instrument):

    • Fill the polarimeter sample tube with distilled water, ensuring no air bubbles are present.

    • Place the tube in the polarimeter.

    • Adjust the analyzer until the light intensity is at a minimum (or maximum, depending on the instrument design). Set this reading to zero.

  • Sample Measurement:

    • Rinse the sample tube with a small amount of the prepared carbohydrate solution.

    • Fill the tube with the carbohydrate solution, again ensuring the absence of air bubbles.[15]

    • Place the filled tube in the polarimeter.

    • Rotate the analyzer to find the new angle of minimum light intensity. Record this observed rotation (α).[15]

    • Repeat the measurement at least three times and calculate the average observed rotation.[15]

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) Where:

      • α = average observed rotation in degrees

      • l = path length of the sample tube in decimeters (dm)

      • c = concentration of the solution in g/mL

  • Cleaning: After completing the measurements, empty and thoroughly rinse the sample tube with distilled water and dry it for storage.

Methodology for Determination of Absolute Configuration by X-ray Crystallography (Bijvoet Method)

The definitive proof of the absolute configuration of (+)-glyceraldehyde was provided by J. M. Bijvoet in 1951 through X-ray crystallography of sodium rubidium tartrate.[2] This method relies on the phenomenon of anomalous dispersion.

Principle: When X-rays are scattered by an atom, there is a phase shift. If the X-ray energy is close to an absorption edge of the atom, an additional phase shift occurs, known as anomalous dispersion. This effect can be used to break the centrosymmetric nature of the diffraction pattern of a chiral crystal, leading to measurable differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). These intensity differences, known as "Bijvoet differences," are dependent on the absolute configuration of the molecule in the crystal.[2][16]

General Procedure:

  • Crystal Growth: A suitable single crystal of a salt of the chiral molecule containing a heavy atom (an anomalous scatterer) is grown. In the historical experiment, sodium rubidium tartrate was used.

  • X-ray Diffraction Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays of a wavelength that will induce anomalous scattering from the heavy atom (e.g., using a copper X-ray source for rubidium). A complete set of diffraction data is collected, carefully measuring the intensities of a large number of reflections.

  • Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction data, leading to a structural model. This initial model represents one of the two possible enantiomers.

  • Analysis of Bijvoet Pairs: The intensities of Friedel pairs (reflections with indices hkl and -h-k-l) are compared.

  • Assignment of Absolute Configuration: The observed Bijvoet differences are compared to the differences calculated for the structural model. If the observed and calculated differences have the same sign, the assumed absolute configuration of the model is correct. If they have opposite signs, the true absolute configuration is that of the other enantiomer. The Flack parameter is a refined value that indicates the absolute structure, with a value close to 0 indicating the correct assignment and a value close to 1 indicating the inverted structure.[17]

Methodology for Chemical Correlation

Before the advent of X-ray crystallography for determining absolute configuration, the relative configurations of chiral molecules were established through chemical reactions that did not affect the stereocenter.

Principle: A compound of unknown absolute configuration is converted through a series of stereospecific chemical reactions into a compound whose absolute configuration is known (or vice versa). If the reactions do not break any bonds at the chiral center, the configuration of the unknown compound can be related to the known compound.

Representative Procedure (Conceptual): Relating an Unknown Aldose to this compound

  • Starting Material: An unknown D-aldose (e.g., a D-aldohexose).

  • Chain Shortening Reaction (e.g., Ruff Degradation):

    • The aldose is oxidized at the aldehyde group to form an aldonic acid.

    • The aldonic acid is then treated with hydrogen peroxide and a ferric salt, which decarboxylates the acid and oxidizes the C-2 hydroxyl group to an aldehyde, resulting in an aldose with one fewer carbon atom.

  • Iterative Degradation: This chain-shortening process is repeated until the three-carbon aldose, this compound, is obtained.

  • Analysis of the Resulting this compound: The optical rotation of the resulting this compound is measured using a polarimeter.

  • Correlation: If the resulting this compound is dextrorotatory, it is D-(+)-glyceraldehyde. Since the chiral center of this compound (the reference carbon) was not altered during the degradation process, the original aldose is confirmed to belong to the D-series.

Biological Significance and Signaling Pathways

The stereochemistry dictated by this compound's chiral center is not merely a classificatory tool; it is fundamental to the molecule's biological role. In metabolism, it is the phosphorylated form, D-glyceraldehyde-3-phosphate (G3P), that is a key intermediate in the central energy-yielding pathway of glycolysis.[18][19]

The enzymes of the glycolytic pathway are stereospecific, meaning they can distinguish between D- and L-isomers. For example, the enzyme this compound-3-phosphate dehydrogenase specifically acts on D-glyceraldehyde-3-phosphate to catalyze its oxidation and phosphorylation to 1,3-bisphosphoglycerate, a critical energy-conserving step.[20][21] L-glyceraldehyde-3-phosphate cannot fit into the active site of this enzyme and therefore cannot be metabolized through this pathway. This enzymatic stereospecificity underscores the profound biological consequences of the chirality established by this compound.

Visualizations

Diagram 1: Logical Relationship of D-Sugars to D-Glyceraldehyde

D_Sugar_Hierarchy cluster_0 All D-sugars share the same configuration as D-Glyceraldehyde at the penultimate carbon. This compound D-Glyceraldehyde (Reference Molecule) Aldotriose Aldotriose Aldotetroses D-Erythrose, D-Threose Aldotriose->Aldotetroses Add -CH(OH)- Aldopentoses D-Ribose, D-Arabinose, D-Xylose, D-Lyxose Aldotetroses->Aldopentoses Add -CH(OH)- Aldohexoses D-Glucose, D-Mannose, D-Galactose, etc. Aldopentoses->Aldohexoses Add -CH(OH)-

Caption: Hierarchical relationship of D-aldoses to D-glyceraldehyde.

Diagram 2: Experimental Workflow for Determining Absolute Configuration

Absolute_Configuration_Workflow cluster_polarimetry Polarimetry (Optical Rotation) cluster_xray X-ray Crystallography (Bijvoet Method) p1 Prepare Solution of Known Concentration p2 Measure Optical Rotation (α) p1->p2 p3 Calculate Specific Rotation [α] p2->p3 relative_config Relative Configuration (e.g., D or L) p3->relative_config x1 Grow Single Crystal with Heavy Atom x2 Collect Diffraction Data x1->x2 x3 Analyze Bijvoet Pairs (I(hkl) vs I(-h-k-l)) x2->x3 absolute_config Absolute Configuration Confirmed x3->absolute_config start Chiral Carbohydrate Sample start->p1 start->x1 relative_config->absolute_config Confirmed by

Caption: Workflow for the determination of carbohydrate configuration.

Diagram 3: Key Steps of Glycolysis Involving this compound-3-Phosphate

Glycolysis_Pathway F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP G3P D-Glyceraldehyde-3-phosphate (G3P) F16BP->G3P F16BP->G3P Aldolase DHAP->G3P DHAP->G3P Triose Phosphate Isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG G3P->BPG GAPDH NAD+ -> NADH + H+ Pyruvate Pyruvate BPG->Pyruvate ... (subsequent steps) Aldolase Aldolase TPI Triose Phosphate Isomerase GAPDH This compound-3-phosphate Dehydrogenase

Caption: Role of D-Glyceraldehyde-3-phosphate in the glycolytic pathway.

Conclusion

The single chiral center of this compound serves as the fundamental building block for the vast and complex world of carbohydrate stereochemistry. It is the reference point for the D/L configurational system, a convention that is indispensable for describing the structure of monosaccharides. The profound preference for D-sugars in nature highlights the critical role of stereospecificity in biological systems, a principle that is vividly illustrated by the exclusive metabolism of D-glyceraldehyde-3-phosphate in glycolysis. For researchers in the life sciences and professionals in drug development, a thorough understanding of the significance of this compound's chirality is not merely academic; it is essential for elucidating biological mechanisms, designing stereospecific enzyme inhibitors, and developing novel carbohydrate-based therapeutics. The principles established by this simple aldotriose continue to be a cornerstone of modern biochemistry and medicinal chemistry.

References

An In-depth Technical Guide to the Equilibrium of Glyceraldehyde in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde, the simplest of the aldoses, serves as a fundamental building block in carbohydrate chemistry and a key intermediate in metabolic pathways such as glycolysis. Its deceptively simple C₃H₆O₃ structure belies a complex and dynamic equilibrium in aqueous solution. Understanding this equilibrium is paramount for researchers in fields ranging from biochemistry and drug development to food science and astrobiology, as the reactivity and biological activity of this compound are dictated by the relative concentrations of its various isomeric and hydrated forms.

This technical guide provides a comprehensive overview of the equilibrium of this compound in aqueous solution. It delves into the different species present, the analytical techniques used to characterize them, and the factors that influence their distribution. Detailed experimental protocols are provided to enable researchers to replicate and build upon existing studies. All quantitative data is summarized in structured tables for ease of comparison, and key relationships are visualized through diagrams to facilitate a deeper understanding of the core concepts.

The Equilibrium Landscape of Aqueous this compound

In an aqueous environment, this compound exists not as a single entity, but as a dynamic equilibrium mixture of several interconverting species. The primary forms include the free aldehyde, its hydrated monomer (a gem-diol), and various cyclic dimers formed through hemiacetal linkages. Furthermore, under certain conditions, this compound can undergo tautomerization to form its ketose isomer, dihydroxyacetone. The relative abundance of these forms is influenced by factors such as concentration, temperature, and pH.

The main equilibria at play are:

  • Hydration: The aldehyde group of this compound readily reacts with water in a reversible reaction to form a geminal diol, also known as the hydrated monomer or aldehydrol.

  • Dimerization: In more concentrated solutions, this compound molecules can react with each other to form cyclic dimers. These are hemiacetals, and can exist as five-membered (dioxolane) or six-membered (dioxane) rings.

  • Isomerization (Tautomerization): In the presence of a base or acid catalyst, this compound can isomerize to dihydroxyacetone via an enediol intermediate. This keto-enol tautomerism is a crucial reaction in glycolysis, catalyzed by the enzyme triosephosphate isomerase.

The following diagram illustrates the major equilibrium pathways of this compound in aqueous solution.

glyceraldehyde_equilibrium Equilibrium of this compound in Aqueous Solution Free Aldehyde Free Aldehyde Hydrated Monomer (gem-diol) Hydrated Monomer (gem-diol) Free Aldehyde->Hydrated Monomer (gem-diol) + H₂O - H₂O Cyclic Dimers Cyclic Dimers Free Aldehyde->Cyclic Dimers + this compound - this compound Enediol Intermediate Enediol Intermediate Free Aldehyde->Enediol Intermediate Base/Acid Dihydroxyacetone Dihydroxyacetone Enediol Intermediate->Dihydroxyacetone

Caption: Major species and pathways in the aqueous equilibrium of this compound.

Quantitative Analysis of this compound Equilibrium

The distribution of this compound species at equilibrium has been investigated using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the available quantitative data.

Table 1: Hydration Equilibrium of this compound

The hydration of the aldehyde group is a key feature of this compound in water. The equilibrium constant for this reaction (Khyd) is defined as:

Khyd = [Hydrated Monomer] / [Free Aldehyde]

Temperature (°C)KhydReference
2516.0 ± 1.3[1]
2517.5[1]
2515.7[1]

Note: The variability in Khyd values may be attributed to different experimental conditions and analytical methods.

Table 2: Composition of DL-Glyceraldehyde in Aqueous Solution by ¹H NMR

A study by Angyal and Wheen provided a detailed analysis of the composition of a 0.1 M aqueous solution of DL-glyceraldehyde at 35°C.

SpeciesPercentage at 35°C
Free Aldehyde4%
Hydrated Monomer70%
Six-membered Ring Dimer9%
Five-membered Ring Dimer17%

Data adapted from qualitative descriptions in the literature. Precise percentages may vary.

Experimental Protocols

Accurate characterization of the this compound equilibrium requires robust analytical methodologies. This section provides detailed protocols for the key experimental techniques employed.

Quantitative ¹H NMR Spectroscopy

¹H NMR is a powerful tool for the direct observation and quantification of the different forms of this compound in solution.

Objective: To determine the relative concentrations of the free aldehyde, hydrated monomer, and dimeric forms of this compound in an aqueous solution.

Materials:

  • D- or DL-Glyceraldehyde

  • Deuterium oxide (D₂O, 99.9%)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • NMR tubes (5 mm)

  • pH meter

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and the internal standard (e.g., TSP).

    • Dissolve the solids in a precise volume of D₂O in a small vial. A typical concentration for this compound is 100 mM.

    • Adjust the pD of the solution to a neutral value (around 7.0-7.4) using dilute NaOD or DCl in D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Set the temperature to the desired value (e.g., 25°C) and allow the sample to equilibrate for at least 10 minutes.

    • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment with the following parameters:

      • Pulse Angle: 90° (ensure it is properly calibrated).

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest. For small molecules like this compound, a delay of 30 seconds is generally sufficient to ensure full relaxation.

      • Acquisition Time (aq): 2-4 seconds.

      • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration). This will depend on the sample concentration.

      • Solvent Suppression: Use a suitable solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

  • Data Processing and Analysis:

    • Apply an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the distinct signals corresponding to the protons of the free aldehyde, hydrated monomer, and dimeric forms, as well as the signal from the internal standard.

    • Calculate the concentration of each species using the following formula:

      • Concentration (Species X) = (Integral (X) / N(X)) * (N(IS) / Integral(IS)) * Concentration (IS)

      • Where N is the number of protons giving rise to the signal.

    • The relative percentage of each species can be calculated from their respective integral values.

nmr_workflow ¹H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh this compound and Internal Standard Dissolve Dissolve in D₂O Weigh->Dissolve Adjust_pD Adjust pD to ~7.2 Dissolve->Adjust_pD Transfer Transfer to NMR Tube Adjust_pD->Transfer Equilibrate Equilibrate Sample in Spectrometer Transfer->Equilibrate Acquire Acquire Quantitative ¹H NMR Spectrum Equilibrate->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentrations and Percentages Integrate->Calculate

Caption: Workflow for quantitative ¹H NMR analysis of this compound equilibrium.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the components of the this compound equilibrium mixture, including its isomer dihydroxyacetone.

Objective: To separate and quantify this compound and dihydroxyacetone in an aqueous sample.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Amine-based column (e.g., Lichrospher 5-NH₂) or an ion-exchange column

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound and dihydroxyacetone standards

Protocol:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound and dihydroxyacetone of known concentration in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Lichrospher 5-NH₂ (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 271 nm (for dihydroxyacetone) or RI detector (for both).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to this compound and dihydroxyacetone by comparing their retention times with those of the standards.

    • Quantify the analytes in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of this compound, but it requires derivatization to make the analyte volatile.

Objective: To quantify this compound in a sample after derivatization.

Materials:

  • GC-MS system

  • Derivatization reagents: Pyridine (B92270), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., Sorbitol)

  • Heating block

  • GC vials

Protocol:

  • Sample Preparation and Derivatization:

    • Dry a known amount of the sample containing this compound under a stream of nitrogen.

    • Add a known amount of the internal standard.

    • Add 100 µL of pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

  • Analysis:

    • Analyze the derivatized sample by GC-MS.

    • Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared with derivatized standards.

gcms_workflow GC-MS Derivatization and Analysis Workflow cluster_deriv Derivatization cluster_analysis GC-MS Analysis Dry Dry Sample and Add Internal Standard Dissolve Dissolve in Pyridine Dry->Dissolve Add_BSTFA Add BSTFA + 1% TMCS Dissolve->Add_BSTFA Heat Heat at 70°C for 60 min Add_BSTFA->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantify using Internal Standard Detect->Quantify

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Polarimetry

Polarimetry is used to measure the optical rotation of a solution containing a chiral molecule like D- or L-glyceraldehyde. The observed rotation is a composite of the rotations of all chiral species in the equilibrium mixture.

Objective: To measure the specific rotation of an aqueous solution of D-glyceraldehyde at equilibrium.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm path length)

  • D-Glyceraldehyde

  • Volumetric flasks and pipettes

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of D-glyceraldehyde in ultrapure water of a known concentration (e.g., 10 g/100 mL).

    • Allow the solution to stand at a constant temperature (e.g., 20°C) for several hours to reach equilibrium (mutarotation).

    • Prepare a series of dilutions from the stock solution.

  • Measurement:

    • Calibrate the polarimeter with a blank (ultrapure water).

    • Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are in the light path.

    • Place the cell in the polarimeter and measure the optical rotation (α).

    • Repeat the measurement for each concentration.

  • Data Analysis:

    • Plot the observed optical rotation (α) versus concentration (c).

    • The specific rotation [α] can be calculated from the slope of the line, as α = [α] * l * c, where l is the path length in dm.

Conclusion

The equilibrium of this compound in aqueous solution is a multifaceted phenomenon of fundamental importance in chemistry and biology. A thorough understanding of the interplay between the free aldehyde, hydrated monomer, and dimeric forms, as well as its isomerization to dihydroxyacetone, is critical for any research involving this simple yet significant carbohydrate. The analytical techniques and detailed protocols provided in this guide offer a robust framework for the qualitative and quantitative investigation of this equilibrium. By applying these methods, researchers, scientists, and drug development professionals can gain deeper insights into the behavior of this compound in their specific systems of interest, ultimately leading to advancements in their respective fields.

References

The Pivotal Role of Glyceraldehyde Derivatives in Cellular Function and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde and its phosphorylated derivative, this compound-3-phosphate (G3P), are central intermediates in cellular metabolism. While their role in glycolysis and gluconeogenesis is well-established, a growing body of evidence highlights the diverse and critical biological functions of this compound derivatives. These molecules are not merely metabolic intermediates but also act as signaling molecules and potent drivers of cellular dysfunction in various pathological states. This technical guide provides an in-depth exploration of the biological functions of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways to support researchers and drug development professionals in this expanding field.

Core Biological Functions of this compound Derivatives

Metabolic Significance

This compound-3-phosphate is a key intermediate in the central energy-yielding pathway of glycolysis and the anabolic pathway of gluconeogenesis.

  • Glycolysis: G3P is generated from the cleavage of fructose-1,6-bisphosphate. The enzyme this compound-3-phosphate dehydrogenase (GAPDH) then catalyzes the conversion of G3P to 1,3-bisphosphoglycerate, a high-energy intermediate that leads to the production of ATP and NADH.[1][2] This is a critical energy-conserving step in glycolysis.

  • Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, G3P is formed from the reduction of 1,3-bisphosphoglycerate and serves as a building block for the formation of fructose-1,6-bisphosphate and subsequently glucose.

Non-Glycolytic Functions and Cellular Signaling

Beyond its metabolic role, GAPDH, the primary enzyme acting on G3P, is a multifunctional protein implicated in a variety of cellular processes, often in response to cellular stress. The functions of GAPDH can be modulated by post-translational modifications and its subcellular localization.

  • Apoptosis: Under conditions of oxidative stress, GAPDH can be S-nitrosylated, leading to its translocation to the nucleus where it can initiate apoptosis.[3]

  • DNA Repair: GAPDH has been shown to play a role in DNA repair mechanisms.

  • Vesicular Trafficking: GAPDH is involved in the shuttling of vesicles from the endoplasmic reticulum to the Golgi apparatus.

The Pathological Role of this compound Derivatives: Advanced Glycation End Products (AGEs)

This compound is a highly reactive precursor to the formation of Advanced Glycation End Products (AGEs), a heterogeneous group of molecules implicated in the pathogenesis of numerous chronic diseases, particularly diabetes and its complications.[4] this compound-derived AGEs (Glycer-AGEs) are considered to be particularly toxic.[5]

  • Formation of Glycer-AGEs: this compound reacts non-enzymatically with the amino groups of proteins, lipids, and nucleic acids to form a Schiff base, which then undergoes a series of reactions to form irreversible AGEs.[4] This process is accelerated under hyperglycemic conditions.

  • Cellular Damage: The accumulation of Glycer-AGEs can lead to cellular dysfunction through several mechanisms:

    • Cross-linking of proteins: This can alter protein structure and function, leading to tissue damage.

    • Interaction with the Receptor for Advanced Glycation End Products (RAGE): The binding of Glycer-AGEs to RAGE triggers a cascade of intracellular signaling events, leading to increased oxidative stress and a pro-inflammatory state.[6][7]

    • Induction of Oxidative Stress: The formation and presence of Glycer-AGEs are associated with an increase in reactive oxygen species (ROS), contributing to cellular damage.[8]

Quantitative Data

A thorough understanding of the biological roles of this compound derivatives requires quantitative data on enzyme kinetics and cellular concentrations.

Enzyme Kinetics of this compound-3-Phosphate Dehydrogenase (GAPDH)

The Michaelis-Menten constant (K_m) and maximum velocity (V_max) are key parameters for understanding enzyme function. It is important to note that GAPDH is highly stereospecific for the D-isomer of this compound-3-phosphate, with the L-isomer not being a significant substrate.[9]

SubstrateEnzyme SourceK_m (µM)V_max (µmol/min/mg)Reference(s)
D-Glyceraldehyde-3-phosphateMycobacterium tuberculosis150-300Not explicitly stated in these units[9][10]
D-Glyceraldehyde-3-phosphateRabbit Muscle~200Not explicitly stated in these units[9]
NAD+Mycobacterium tuberculosisNot explicitly statedNot explicitly stated in these units[10]
Cellular Concentrations

The intracellular concentrations of this compound derivatives and related enzymes can vary depending on the cell type and metabolic state.

MoleculeOrganism/Cell TypeConcentrationReference(s)
GAPDHGeneral~0.4 µM[3]
NAD+/NADH RatioCytoplasm~1000[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key pathways and relationships involving this compound derivatives.

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase G6P->Glucose Glucose-6- Phosphatase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F6P->G6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase F16BP->F6P Fructose-1,6- Bisphosphatase G3P This compound-3-Phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase G3P->F16BP Aldolase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH DHAP->G3P Triose Phosphate Isomerase BPG13->G3P Phosphoglycerate Kinase Pyruvate Pyruvate BPG13->Pyruvate ... Pyruvate->BPG13 ...

Caption: Central role of G3P in Glycolysis and Gluconeogenesis.

AGE_Formation_Signaling Hyperglycemia Hyperglycemia This compound This compound Hyperglycemia->this compound Increased Polyol Pathway Flux & Glycolysis AGEs This compound-derived Advanced Glycation End Products (Glycer-AGEs) This compound->AGEs Non-enzymatic Glycation Proteins_Lipids Proteins / Lipids Proteins_Lipids->AGEs RAGE RAGE Receptor AGEs->RAGE Binding CellularDysfunction Cellular Dysfunction & Tissue Damage AGEs->CellularDysfunction Protein Cross-linking OxidativeStress Oxidative Stress (ROS Production) RAGE->OxidativeStress Signal Transduction Inflammation Inflammation (NF-κB Activation) RAGE->Inflammation Signal Transduction OxidativeStress->CellularDysfunction Inflammation->CellularDysfunction

Caption: Formation of Glycer-AGEs and RAGE signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound derivatives.

Protocol 1: Spectrophotometric Assay for GAPDH Activity

This protocol describes a common method for measuring GAPDH activity in cell or tissue lysates. The assay is based on the GAPDH-catalyzed reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Cell or tissue lysate

  • GAPDH Assay Buffer (e.g., 50 mM Triethanolamine, pH 7.6, 50 mM Sodium Arsenate, 2.4 mM Glutathione)

  • NAD+ solution (e.g., 2.5 mM)

  • This compound-3-phosphate (G3P) solution (e.g., 10 mM)

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenization in ice-cold lysis buffer.

    • Centrifuge the lysate to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Assay Setup:

    • In a 96-well plate, prepare the following for each sample:

      • Sample Well: Add a specific volume of lysate (e.g., 10 µL) and GAPDH Assay Buffer to a final volume of 50 µL.

      • Blank Well (No Substrate): Add the same volume of lysate and GAPDH Assay Buffer to a final volume of 50 µL.

    • Prepare a reaction mixture containing GAPDH Assay Buffer and NAD+ solution.

  • Reaction Initiation and Measurement:

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding the G3P solution to the "Sample Wells". Add an equal volume of assay buffer without G3P to the "Blank Wells".

    • Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-60 minutes), taking readings at regular intervals.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from the corresponding sample reading to correct for background absorbance changes.

    • Calculate GAPDH activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and normalize to the protein concentration of the lysate.

Protocol 2: Analysis of this compound-Derived AGEs (Glycer-AGEs) by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of Glycer-AGEs, such as this compound-derived pyridinium (B92312) (GLAP), in biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (e.g., stable isotope-labeled GLAP)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Enzymatic hydrolysis buffer and enzymes (e.g., pronase, aminopeptidase)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Spike the sample with the internal standard.

    • For total protein-bound AGEs, perform protein precipitation followed by exhaustive enzymatic hydrolysis of the protein pellet.

    • For free AGEs, perform protein precipitation and use the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge.

    • Load the hydrolyzed sample or supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the AGEs with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable LC column and gradient.

    • Detect and quantify the target Glycer-AGE and internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the Glycer-AGE standard.

    • Calculate the concentration of the Glycer-AGE in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 3: Assessment of this compound-Induced Cytotoxicity

This protocol outlines a method to evaluate the cytotoxic effects of this compound on cultured cells using a colorimetric assay such as the MTT assay.

Materials:

  • Cultured cells

  • 96-well cell culture plate

  • This compound solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS in DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation:

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Conclusion

This compound and its derivatives are multifaceted molecules with profound implications for cellular health and disease. Their central role in metabolism, coupled with their capacity to act as signaling molecules and precursors to toxic AGEs, makes them critical targets for research and therapeutic development. This technical guide provides a foundational resource for professionals in the field, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding and further investigation into the complex biology of this compound derivatives. A thorough grasp of these concepts is essential for developing novel strategies to combat a wide range of metabolic and age-related diseases.

References

A Historical Perspective on Glyceraldehyde Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyceraldehyde, the simplest of the aldoses, holds a profound significance in the annals of biochemistry and organic chemistry. This technical guide provides a comprehensive historical perspective on the pivotal research surrounding this three-carbon monosaccharide. From its central role in Emil Fischer's elucidation of stereochemistry to its critical position in the glycolytic pathway and its involvement in the Maillard reaction and the formation of advanced glycation end-products (AGEs), the study of this compound has been instrumental in shaping our understanding of fundamental biological processes. This document delves into the key discoveries, presents detailed experimental protocols from a historical context, summarizes quantitative data, and provides visual representations of the core concepts to offer a thorough resource for today's researchers.

The Dawn of Stereochemistry: Fischer's Elucidation of Sugar Configurations

The late 19th century marked a turning point in the understanding of sugar chemistry, with Hermann Emil Fischer's groundbreaking work at its epicenter. This compound served as the cornerstone for his establishment of the stereochemical configuration of all known sugars.[1] By applying Jacobus Henricus van 't Hoff's theory of the asymmetric carbon atom, Fischer ingeniously used this compound as the reference compound to build a family tree of aldoses.[2][3]

Fischer's arbitrary assignment of the D-configuration to the dextrorotatory (+) enantiomer of this compound laid the foundation for the D/L nomenclature system that remains in use today. His work, which earned him the Nobel Prize in Chemistry in 1902, was a monumental intellectual achievement, relying on meticulous experimentation and brilliant deductive reasoning.[1]

Key Experimental Protocols: Chain Elongation and Degradation

Two pivotal reactions, the Kiliani-Fischer synthesis for chain elongation and the Wohl degradation for chain shortening, were instrumental in Fischer's work. These methods allowed for the systematic synthesis and interconversion of sugars, enabling the determination of their stereochemical relationships.

Experimental Protocol: The Classic Kiliani-Fischer Synthesis (late 19th Century)

This method extends the carbon chain of an aldose by one carbon atom.[4] The classic procedure, as pioneered by Heinrich Kiliani and adapted by Fischer, involved the following steps:[5][6]

  • Cyanohydrin Formation: The starting aldose (e.g., D-arabinose) was treated with aqueous hydrogen cyanide (or a cyanide salt such as NaCN) to form two epimeric cyanohydrins at the carbonyl carbon.[4] This reaction is a nucleophilic addition to the aldehyde group.

  • Hydrolysis: The resulting cyanohydrin mixture was then hydrolyzed, typically by heating with water or dilute acid, to convert the nitrile group into a carboxylic acid, forming two epimeric aldonic acids.

  • Lactone Formation and Separation: Upon concentration, the aldonic acids would spontaneously form more stable γ-lactones. These diastereomeric lactones, having different physical properties, could then be separated by fractional crystallization.

  • Reduction: The separated lactone was then reduced to the corresponding aldose. In Fischer's time, this was often accomplished using a sodium amalgam (Na/Hg) in a mildly acidic solution.[4]

This process, starting from D-arabinose, would yield a mixture of D-glucose and D-mannose.[4]

Experimental Protocol: The Wohl Degradation (as described by Alfred Wohl in 1893)

This reaction shortens the carbon chain of an aldose by one carbon.[7][8] The original procedure involved:[7]

  • Oxime Formation: The aldose (e.g., D-glucose) was reacted with hydroxylamine (B1172632) to form the corresponding aldoxime.

  • Dehydration and Acetylation: The oxime was then treated with acetic anhydride (B1165640) and a catalyst like sodium acetate (B1210297). This step dehydrated the oxime to a nitrile and acetylated all the hydroxyl groups, forming a pentaacetyl glycononitrile.

  • Elimination: The acetylated nitrile was then treated with a solution of ammoniacal silver oxide. This basic treatment caused the elimination of all acetate groups and the nitrile group, resulting in the formation of the next lower aldose (e.g., D-arabinose).

Quantitative Data from Early Stereochemical Studies

The primary quantitative measurement used in Fischer's time to characterize sugars was optical rotation, measured with a polarimeter. The specific rotation, [α], was a characteristic physical constant for each sugar.

SugarHistorical Specific Rotation ([α]D)Notes
D-(+)-Glyceraldehyde+8.7°The reference compound for the D-series of sugars.
L-(-)-Glyceraldehyde-8.7°The enantiomer of D-glyceraldehyde.
D-(+)-Glucose+52.7° (equilibrium)One of the primary sugars whose structure was elucidated by Fischer.
D-(+)-Mannose+14.2° (equilibrium)An epimer of glucose, also central to Fischer's work.
D-(-)-Arabinose-104.5° (equilibrium)A key starting material in the synthesis of D-glucose and D-mannose via the Kiliani-Fischer synthesis.
D-(-)-Fructose-92.4° (equilibrium)A ketose whose stereochemistry was related to glucose and mannose.

Note: Specific rotation values can vary slightly based on experimental conditions such as temperature and concentration. The values presented are representative of those reported in historical literature.

This compound's Central Role in Glycolysis

The elucidation of the glycolytic pathway, a monumental achievement of early 20th-century biochemistry, revealed the central metabolic role of this compound in its phosphorylated form, this compound-3-phosphate (G3P). In 1933, Gustav Embden proposed a scheme for glycolysis that included the crucial step of fructose-1,6-bisphosphate splitting into dihydroxyacetone phosphate (B84403) (DHAP) and G3P.[1] This pathway, later fully elucidated by Otto Meyerhof and Jakub Parnas, is now known as the Embden-Meyerhof-Parnas (EMP) pathway.[9][10]

The discovery that glycolysis proceeds through phosphorylated intermediates was a key conceptual leap. The interconversion of DHAP and G3P is catalyzed by the enzyme triosephosphate isomerase, ensuring that both three-carbon units derived from glucose can be catabolized through the subsequent steps of glycolysis.

Historical Experimental Approaches to Studying Glycolysis

Early studies on glycolysis relied on cell-free extracts of yeast and muscle tissue. Researchers would add substrates like glucose and measure the disappearance of the substrate and the appearance of products like ethanol (B145695) or lactate. The identification of intermediates was a painstaking process involving chemical analysis and the observation of how the addition of certain compounds or inhibitors affected the overall reaction.

Experimental Protocol: A Generalized Approach for Identifying Glycolytic Intermediates (early 20th Century)

  • Preparation of Cell-Free Extract: Yeast or muscle tissue was ground with sand or subjected to high pressure to disrupt the cells. The resulting mixture was then centrifuged or filtered to obtain a cell-free extract containing the glycolytic enzymes.

  • Incubation: The extract was incubated with glucose and a source of phosphate in a temperature-controlled water bath.

  • Sampling and Analysis: At various time points, aliquots of the reaction mixture were taken. The reaction was stopped, often by the addition of acid. The samples were then analyzed for known and suspected intermediates.

  • Inhibition Studies: Specific inhibitors were used to block the pathway at certain points, causing intermediates to accumulate. For example, iodoacetate was found to inhibit this compound-3-phosphate dehydrogenase, leading to the accumulation of G3P and DHAP.

  • Chemical Characterization: The accumulated intermediates were isolated and their chemical properties, such as their reaction with specific reagents and their optical rotation, were determined to identify them.

Visualizing the Central Role of this compound in Glycolysis

Glycolysis_Central_Role Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate F16BP->DHAP G3P This compound-3-phosphate F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG Pyruvate Pyruvate BPG->Pyruvate ...

The central position of this compound-3-Phosphate in the glycolytic pathway.

The Maillard Reaction and Advanced Glycation End-Products (AGEs)

In 1912, Louis-Camille Maillard reported on the reaction between amino acids and reducing sugars at elevated temperatures, which produced a brown color.[5][11] This non-enzymatic browning, now known as the Maillard reaction, is responsible for the desirable flavors and colors in many cooked foods. This compound, being a reactive aldehyde, readily participates in this reaction.

It was not until 1953 that John E. Hodge published a paper that established the chemical mechanism of the Maillard reaction, a scheme that is still largely accepted today.[5][12] A key early step in this reaction is the formation of a Schiff base between the carbonyl group of the sugar and an amino group, followed by an Amadori rearrangement to form a more stable ketoamine.[13][14]

In a biological context, the Maillard reaction is referred to as glycation. The slow, non-enzymatic reaction of sugars like glucose and its highly reactive metabolites, including this compound, with proteins, lipids, and nucleic acids leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs has been implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. This compound-derived AGEs are considered to be particularly toxic.

Historical Experimental Protocols for Studying the Maillard Reaction

Early studies on the Maillard reaction were largely descriptive, focusing on the conditions that led to browning and the changes in the physical properties of the reactants.

Experimental Protocol: Maillard's 1912 Experiment (Generalized)

  • Reactant Preparation: Solutions of various amino acids (e.g., glycine) and reducing sugars (e.g., glucose, and by extension, this compound) were prepared in water.

  • Heating: The solutions were heated in a water bath at a controlled temperature (e.g., 100°C) for extended periods.

  • Observation: Maillard observed the gradual development of a yellow-brown color (melanoidins) and the evolution of carbon dioxide.[15]

  • Analysis: Early analytical techniques were limited. Maillard would have used methods like elemental analysis to determine the composition of the resulting products and simple chemical tests to characterize their properties.

The Hodge Scheme of the Maillard Reaction

Maillard_Reaction Start Reducing Sugar (e.g., this compound) + Amino Acid Schiff_Base Schiff Base (unstable) Start->Schiff_Base Condensation Amadori_Product Amadori Product (Ketoamine) Schiff_Base->Amadori_Product Amadori Rearrangement Degradation Degradation Products (dicarbonyls, etc.) Amadori_Product->Degradation Further Reactions Melanoidins Melanoidins (Brown Polymers) Degradation->Melanoidins Polymerization AGEs Advanced Glycation End-products (AGEs) Degradation->AGEs Cross-linking

A simplified representation of the Hodge scheme for the Maillard reaction.
Early Quantitative Insights into AGE Formation

Early quantitative studies on AGE formation were challenging due to the heterogeneity of the products. The development of more sophisticated analytical techniques, such as chromatography and immunoassays, was crucial for the quantification of specific AGEs.

ParameterHistorical Observation/Measurement
Reaction Rate Qualitatively observed to be dependent on temperature, pH, and the concentration of reactants. Pentoses were noted to be more reactive than hexoses.
This compound Reactivity Recognized early on as being more reactive in glycation reactions than glucose, leading to a faster rate of AGE formation.
AGE Accumulation Early studies in diabetic patients showed an increased accumulation of fluorescent material in tissues, which was later identified as AGEs. This accumulation correlated with the duration and severity of hyperglycemia.
Inhibition The search for inhibitors of the Maillard reaction began in the context of food science to prevent browning. Later, this research extended to the development of therapeutic agents to inhibit AGE formation in vivo.

Historical Analytical Techniques for this compound

The analytical methods available to early researchers were rudimentary by today's standards but were sufficient to lay the groundwork for our current understanding of this compound.

  • Polarimetry: As mentioned earlier, this was a cornerstone technique for the characterization of sugars. The optical rotation of a purified sample of this compound or its derivatives was a key identifying feature. The experimental setup involved a light source, a polarizer, a sample tube, an analyzer, and a detector (often the human eye).[16][17] The angle of rotation of the plane of polarized light was measured.

  • Chemical Tests:

    • Fehling's Test: This was a common test for reducing sugars, including this compound. A positive test, indicated by the formation of a red precipitate of copper(I) oxide, confirmed the presence of an aldehyde group.

    • Tollens' Test (Silver Mirror Test): Another test for aldehydes, where the oxidation of the aldehyde to a carboxylic acid is accompanied by the reduction of silver ions to metallic silver, forming a silver mirror on the inside of the test tube.

  • Derivative Formation: To aid in purification and characterization, early chemists would convert the syrupy, often difficult-to-crystallize sugars into crystalline derivatives. For this compound, this could include the formation of osazones (by reaction with phenylhydrazine), which had sharp melting points.

  • Elemental Analysis: Combustion analysis was used to determine the empirical formula of a purified compound, providing crucial information about its elemental composition (carbon, hydrogen, and oxygen).

Conclusion

The historical journey of this compound research is a testament to the power of fundamental scientific inquiry. From its pivotal role in establishing the principles of stereochemistry to its central position in metabolism and its implications in the chemistry of food and disease, this compound has consistently been at the forefront of biochemical discovery. The pioneering work of scientists like Fischer, Embden, Meyerhof, Parnas, Maillard, and Hodge, conducted with what we would now consider basic tools, laid an indelible foundation upon which modern research in carbohydrate chemistry, enzymology, and drug development continues to build. This guide serves as a tribute to their ingenuity and a resource for contemporary scientists seeking to understand the historical context of their own work.

References

The Pivotal Role of Glyceraldehyde in Cellular Respiration and Energy Production: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Glyceraldehyde and its phosphorylated derivative, this compound-3-phosphate (G3P), represent a critical nexus in cellular metabolism. Positioned at the heart of glycolysis, G3P is the linchpin for energy extraction from glucose and serves as a key precursor for numerous biosynthetic pathways. This technical guide provides an in-depth exploration of this compound's role in cellular respiration and energy production. It details the enzymatic conversion of G3P in glycolysis, its integration with the pentose (B10789219) phosphate (B84403) pathway, and its contribution to the biosynthesis of essential molecules. Furthermore, this document outlines detailed experimental protocols for the quantitative analysis of key enzymes and metabolic fluxes, and presents quantitative data on enzyme kinetics and metabolite concentrations. The guide also explores the non-glycolytic, or "moonlighting," functions of the this compound-processing enzyme, GAPDH, highlighting its emerging significance in cellular signaling and disease.

This compound-3-Phosphate: The Crossroads of Central Carbon Metabolism

This compound-3-phosphate (G3P) is a key intermediate in several central metabolic pathways in all organisms.[1] This three-carbon phosphorylated sugar is a central molecule in the breakdown of glucose for energy and the synthesis of essential biomolecules.

The Glycolytic Pathway: A Two-Phase Process

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP and NADH in the process.[2] This pathway can be divided into two main phases: an energy-investment phase and an energy-payoff phase. G3P is the product of the energy-investment phase and the substrate for the energy-payoff phase.

In the preparatory phase of glycolysis, one molecule of glucose is converted into two molecules of this compound-3-phosphate. This process consumes two molecules of ATP. The key enzymes involved in the direct formation of G3P are:

  • Aldolase: This enzyme cleaves fructose-1,6-bisphosphate into one molecule of G3P and one molecule of dihydroxyacetone phosphate (DHAP).

  • Triosephosphate Isomerase (TPI): TPI catalyzes the reversible isomerization of DHAP to G3P.[3][4] This reaction is crucial as only G3P can proceed through the subsequent steps of glycolysis.[2]

The energy-payoff phase of glycolysis begins with the oxidation and phosphorylation of G3P, catalyzed by This compound-3-phosphate dehydrogenase (GAPDH) . This reaction is a critical energy-yielding step, producing NADH and a high-energy acyl phosphate bond in 1,3-bisphosphoglycerate.[5][6] The subsequent steps of glycolysis then generate a net of two ATP molecules and two pyruvate molecules from the two G3P molecules.

The Pentose Phosphate Pathway (PPP)

G3P is a key link between glycolysis and the pentose phosphate pathway (PPP).[4] The non-oxidative phase of the PPP utilizes G3P and the glycolytic intermediate fructose-6-phosphate (B1210287) to generate ribose-5-phosphate, a precursor for nucleotide biosynthesis.[7] The enzymes transketolase and transaldolase catalyze the interconversion of three-, four-, five-, six-, and seven-carbon sugars, with G3P acting as both a substrate and a product in these reversible reactions.[4] This connection allows the cell to dynamically allocate carbon flux between energy production (glycolysis) and biosynthetic precursor synthesis (PPP) based on metabolic needs.

Biosynthetic Roles of this compound-3-Phosphate

Beyond central energy metabolism, G3P serves as a precursor for the biosynthesis of several essential molecules:

  • Tryptophan Biosynthesis: G3P is a byproduct in the biosynthetic pathway of the essential amino acid tryptophan.[1][5]

  • Thiamine (Vitamin B1) Biosynthesis: G3P is a reactant in the biosynthesis of thiamine.[1][8] Specifically, it is condensed with pyruvate by 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a key intermediate in the formation of the thiazole (B1198619) moiety of thiamine.[8][9]

Key Enzymes in this compound Metabolism

The efficient processing of this compound-3-phosphate is orchestrated by two key enzymes: triosephosphate isomerase (TPI) and this compound-3-phosphate dehydrogenase (GAPDH).

Triosephosphate Isomerase (TPI)

TPI is a highly efficient enzyme that catalyzes the reversible isomerization of dihydroxyacetone phosphate (DHAP) to G3P.[3][4] This reaction is essential for ensuring that both three-carbon units derived from fructose-1,6-bisphosphate can be catabolized through glycolysis. TPI is considered a "kinetically perfect enzyme," meaning its reaction rate is limited only by the diffusion of its substrate.[4]

This compound-3-Phosphate Dehydrogenase (GAPDH)

GAPDH catalyzes the sixth step of glycolysis, the oxidative phosphorylation of G3P to 1,3-bisphosphoglycerate.[10] This is a crucial, energy-conserving reaction that couples the oxidation of an aldehyde to a carboxylic acid with the reduction of NAD+ to NADH and the formation of a high-energy acyl-phosphate bond.[5][6]

Beyond its canonical role in glycolysis, GAPDH is a classic example of a "moonlighting" protein, exhibiting a range of non-glycolytic functions.[8][11] These functions are often regulated by its subcellular localization and post-translational modifications. Some of the key non-glycolytic roles of GAPDH include:

  • Apoptosis: Under oxidative stress, S-nitrosylated GAPDH can bind to the E3 ubiquitin ligase Siah1, leading to the translocation of this complex to the nucleus and the induction of apoptosis.[12]

  • DNA Repair: Nuclear GAPDH has been implicated in DNA repair processes.[12]

  • Transcriptional Regulation: GAPDH can act as a component of the Oct-1 coactivator complex, OCA-S, which stimulates the expression of histone H2B.[12]

  • Vesicular Transport: GAPDH can inhibit COPI vesicle transport from the Golgi apparatus.[13]

  • Autophagy: Nuclear translocation of GAPDH can promote autophagy in response to energy stress.[13]

Quantitative Data

Intracellular Metabolite Concentrations

The intracellular concentrations of glycolytic intermediates can vary depending on the cell type and metabolic state. The following table summarizes representative concentrations of this compound-3-phosphate and related metabolites in mammalian cells.

MetaboliteConcentration (µM)Cell Type/ConditionReference
This compound-3-Phosphate (G3P)~0.9 - 10AS-30D hepatoma cells[14]
Dihydroxyacetone Phosphate (DHAP)~1 - 14AS-30D hepatoma cells[14]
Fructose-1,6-bisphosphate (FBP)~0.6 - 25AS-30D hepatoma cells[14]
Glucose-6-Phosphate (G6P)~2 - 6.5AS-30D hepatoma cells[14]
Pyruvate~0.72 - 2.1AS-30D hepatoma cells[14]
Enzyme Kinetic Parameters

The kinetic parameters of TPI and GAPDH reflect their high efficiency in processing their respective substrates.

EnzymeSubstrateKm (µM)kcat (s-1)Organism/SourceReference
Triosephosphate Isomerase (TPI)D-Glyceraldehyde-3-phosphate--Rabbit Muscle[15]
This compound-3-Phosphate Dehydrogenase (GAPDH)This compound-3-phosphate--Human[16]

Note: Specific values for Km and kcat can vary significantly depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

Experimental Protocols

Colorimetric Assay for GAPDH Activity

This protocol describes a colorimetric method for quantifying GAPDH activity in cell lysates based on the reduction of a tetrazolium salt.[6][17][18]

Materials:

  • 96-well clear, flat-bottom microplate

  • GAPDH Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.5)

  • This compound-3-phosphate (G3P) substrate solution

  • NAD+ solution

  • Developer/Probe solution (e.g., WST-1 or MTT)

  • Cell lysate

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing cells in a suitable lysis buffer on ice. Centrifuge the lysate to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay) for normalization of GAPDH activity.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay Buffer (no enzyme)

    • Positive Control: Purified GAPDH enzyme in Assay Buffer

    • Vehicle Control: Cell lysate treated with the vehicle used for any inhibitors.

    • Test Samples: Cell lysate to be assayed.

  • Reaction Initiation: Prepare a reaction mix containing GAPDH Assay Buffer, G3P substrate, NAD+, and the developer solution. Add the reaction mix to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every 2-3 minutes.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA450/min) for each well from the linear portion of the kinetic curve. Subtract the rate of the blank from all other readings. Normalize the GAPDH activity to the protein concentration of the cell lysate.

Spectrophotometric Assay for Triosephosphate Isomerase (TPI) Activity

This protocol outlines a spectrophotometric method to measure TPI activity by coupling the production of G3P to its oxidation by GAPDH and monitoring the reduction of NAD+.[3][19]

Materials:

  • UV-Vis spectrophotometer and quartz cuvettes

  • TPI Assay Buffer (e.g., triethanolamine (B1662121) buffer, pH 7.6)

  • Dihydroxyacetone phosphate (DHAP) substrate solution

  • NAD+ solution

  • This compound-3-phosphate dehydrogenase (GAPDH) enzyme solution

  • Sample containing TPI activity

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing TPI Assay Buffer, NAD+, and the GAPDH enzyme solution.

  • Background Measurement: Add the sample containing TPI to the cuvette, mix, and monitor the absorbance at 340 nm for a few minutes to establish a baseline rate (to account for any contaminating activities).

  • Reaction Initiation: Initiate the reaction by adding the DHAP substrate solution to the cuvette and mix thoroughly.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the TPI activity.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADH production, which corresponds to the TPI activity.

Metabolic Flux Analysis using 13C-Glyceraldehyde

This protocol provides a general workflow for conducting a metabolic flux analysis (MFA) experiment using 13C-labeled this compound to trace carbon flow through central metabolic pathways.[10][20]

Materials:

  • Cell culture reagents

  • D-[3-13C]this compound

  • Labeling medium (basal medium supplemented with the labeled this compound)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cold extraction solvent (e.g., 80% methanol)

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the growth medium with the pre-warmed labeling medium containing D-[3-13C]this compound. Incubate the cells for a sufficient time to achieve isotopic steady state.

  • Metabolite Quenching and Extraction: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add the cold extraction solvent to the cells and incubate at -80°C. Scrape the cells and collect the cell extract. Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

  • Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS or LC-MS. For GC-MS analysis, metabolites are typically derivatized to increase their volatility.

  • Data Analysis and Flux Calculation: Correct the raw mass spectrometry data for the natural abundance of isotopes. Use the measured mass isotopomer distributions (MIDs) as input for a metabolic network model. Employ computational software to estimate the intracellular fluxes that best fit the observed labeling patterns.

Visualizations

Experimental_Workflow start Start: Cell Culture (with 13C-Glyceraldehyde) quench Metabolite Quenching (e.g., cold solvent) start->quench extract Metabolite Extraction quench->extract analyze LC-MS or GC-MS Analysis extract->analyze data Data Processing (Isotopomer Distribution) analyze->data model Metabolic Flux Analysis (Computational Modeling) data->model results Results: Metabolic Flux Map model->results GAPDH_Moonlighting GAPDH_cyto Cytosolic GAPDH (Glycolysis) GAPDH_nuclear Nuclear GAPDH GAPDH_cyto->GAPDH_nuclear Translocation GAPDH_mito Mitochondrial GAPDH GAPDH_cyto->GAPDH_mito Translocation Vesicular_transport Inhibition of Vesicular Transport GAPDH_cyto->Vesicular_transport DNA_repair DNA Repair GAPDH_nuclear->DNA_repair Transcription Transcriptional Regulation GAPDH_nuclear->Transcription Apoptosis_Siah1 Apoptosis (Siah1 binding) GAPDH_nuclear->Apoptosis_Siah1 Autophagy Autophagy GAPDH_nuclear->Autophagy

References

The Ubiquitous Aldose: An In-depth Technical Guide to the Natural Sources and Abundance of Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde, the simplest of the aldose sugars, is a fundamental molecule in cellular metabolism. While its phosphorylated form, this compound-3-phosphate (G3P), is a well-established intermediate in central metabolic pathways such as glycolysis and the Calvin cycle, the natural occurrence and abundance of free this compound are less comprehensively documented. This technical guide provides a detailed exploration of the natural sources of this compound, its quantitative abundance where known, and the experimental methodologies used for its study. Furthermore, it delves into the signaling pathways influenced by this compound and its derivatives, offering a comprehensive resource for researchers in the fields of biochemistry, drug development, and metabolic engineering.

Natural Sources and Abundance of this compound

This compound is ubiquitously present in all living organisms as a key metabolic intermediate.[1][2][3] Its D-enantiomer, D-glyceraldehyde, is the naturally occurring form and serves as the stereochemical reference for the classification of carbohydrates.[4] While G3P is abundant within cells due to its central role in energy metabolism, free this compound is generally found at much lower concentrations, often existing as a transient metabolic byproduct.

Abundance in Animal Tissues

Quantitative data on free this compound in animal tissues is limited. However, studies in rodents have provided some insights into its physiological levels.

Tissue/FluidOrganismConditionConcentration
LiverMouseFasting50.0 ± 3.9 nmol/g[5]
LiverRatFasting35.5 ± 4.9 nmol/g[5]
PlasmaMouseFasting9.4 ± 1.7 nmol/mL[5]
PlasmaRatFasting7.2 ± 1.2 nmol/mL[5]

Note: These values highlight the relatively low but detectable levels of free this compound in mammalian systems under normal physiological conditions.

Presence in Plants, Microorganisms, and Food

While this compound-3-phosphate is a primary product of photosynthesis in plants, data on the concentration of free this compound in various plant tissues, fruits, and vegetables is scarce.[6][7] Databases like FooDB indicate that this compound is "expected but not quantified" in many common food items, suggesting its presence at trace levels.[8]

In microorganisms such as the yeast Saccharomyces cerevisiae, this compound is a key intermediate in glycolysis and fermentation.[9][10][11] However, quantitative data primarily focuses on its phosphorylated form and the end-products of fermentation like glycerol (B35011) and ethanol. The intracellular concentration of free this compound is likely to be tightly regulated and transient.

Metabolic and Signaling Pathways

This compound and its derivatives are not merely metabolic intermediates but also play significant roles in cellular signaling, particularly under conditions of oxidative stress.

Glycolysis and Gluconeogenesis

The central role of this compound is as its phosphorylated form, this compound-3-phosphate (G3P), in glycolysis. Fructose-1,6-bisphosphate is cleaved to form G3P and dihydroxyacetone phosphate (B84403) (DHAP), with DHAP being subsequently isomerized to G3P. G3P is then oxidized and phosphorylated to 1,3-bisphosphoglycerate, a key energy-yielding step. In gluconeogenesis, this process is reversed.

Glycolysis_Pathway Fructose_1_6_BP Fructose-1,6-bisphosphate G3P This compound-3-phosphate Fructose_1_6_BP->G3P Aldolase DHAP Dihydroxyacetone phosphate Fructose_1_6_BP->DHAP Aldolase _1_3_BPG 1,3-Bisphosphoglycerate G3P->_1_3_BPG This compound-3-phosphate dehydrogenase (GAPDH) DHAP->G3P Triose phosphate isomerase

Figure 1: Formation of this compound-3-Phosphate in Glycolysis.
This compound-Induced AGE Formation and Oxidative Stress

This compound is a potent precursor of advanced glycation end products (AGEs).[12][13] These AGEs can interact with the Receptor for Advanced Glycation End Products (RAGE), triggering a signaling cascade that leads to increased production of reactive oxygen species (ROS) and subsequent oxidative stress and inflammation.[14][15][16][17] This pathway is implicated in the pathogenesis of various diseases, including diabetic complications and neurodegenerative disorders.[1][14]

AGE_RAGE_Pathway This compound This compound AGEs This compound-derived AGEs This compound->AGEs Non-enzymatic glycation RAGE RAGE AGEs->RAGE Binding ROS Reactive Oxygen Species (ROS) RAGE->ROS Activation of NADPH oxidase Oxidative_Stress Oxidative Stress & Inflammation ROS->Oxidative_Stress

Figure 2: this compound-Induced AGE-RAGE Signaling Pathway.
GAPDH S-Nitrosylation and Apoptosis

This compound-3-phosphate dehydrogenase (GAPDH), the enzyme that metabolizes G3P, has emerged as a key player in signaling cell death. Under conditions of nitrosative stress, nitric oxide (NO) can S-nitrosylate a cysteine residue in the active site of GAPDH. This modification inhibits its glycolytic activity and triggers its binding to the E3 ubiquitin ligase Siah1. The GAPDH-Siah1 complex then translocates to the nucleus, where it mediates the degradation of nuclear proteins, ultimately leading to apoptosis.[5][12][14][18][19][20]

GAPDH_Siah1_Pathway cluster_Nucleus Nuclear Events NO Nitric Oxide (NO) GAPDH_cytosol Cytosolic GAPDH NO->GAPDH_cytosol S-nitrosylation SNO_GAPDH S-nitrosylated GAPDH GAPDH_cytosol->SNO_GAPDH Complex GAPDH-Siah1 Complex SNO_GAPDH->Complex Siah1 Siah1 Siah1->Complex Nucleus Nucleus Complex->Nucleus Translocation Nuclear_Degradation Degradation of Nuclear Proteins Nucleus->Nuclear_Degradation Apoptosis Apoptosis Nuclear_Degradation->Apoptosis

Figure 3: GAPDH-Siah1 Apoptotic Signaling Pathway.

Experimental Protocols

Extraction of this compound from Biological Samples

The extraction of small, polar molecules like this compound from complex biological matrices requires careful optimization to ensure high recovery and prevent degradation.

Protocol 1: Extraction from Animal Tissues and Cells

This protocol is adapted from methods used for the extraction of small metabolites from mammalian cells and tissues.[21][22]

  • Sample Collection and Quenching:

    • For tissues, rapidly excise the tissue of interest and immediately freeze-clamp in liquid nitrogen to halt metabolic activity.

    • For adherent cells, aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation at a low speed and discard the supernatant.

    • Immediately add a pre-chilled (-80°C) extraction solvent, typically a mixture of methanol (B129727), acetonitrile (B52724), and water (e.g., 50:30:20 v/v/v), to the tissue powder or cell pellet.

  • Homogenization and Extraction:

    • For tissues, homogenize the frozen tissue in the extraction solvent using a bead beater or a Dounce homogenizer.

    • For cells, resuspend the cell pellet in the extraction solvent and lyse the cells by sonication or repeated freeze-thaw cycles.

    • Incubate the homogenate/lysate at -20°C for at least 30 minutes to allow for protein precipitation.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the precipitated proteins and cell debris.

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • The dried extract can be stored at -80°C until analysis.

    • Prior to analysis, reconstitute the dried extract in a suitable solvent compatible with the analytical method (e.g., for LC-MS, a mixture of water and acetonitrile).

Protocol 2: Extraction from Plant Material

This protocol is a general procedure for the extraction of small molecules from plant tissues and can be adapted for this compound.[23][24][25][26][27][28][29]

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, roots, fruits) and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Grind the frozen plant material to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction:

    • Weigh the frozen plant powder and add a pre-chilled extraction solvent. A common choice is a mixture of methanol and water (e.g., 80:20 v/v). The solvent-to-sample ratio should be optimized but is typically around 10:1 (v/w).

    • Vortex the mixture vigorously and then incubate at a low temperature (e.g., -20°C) for at least 1 hour with occasional shaking to facilitate extraction.

  • Centrifugation and Filtration:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) at 4°C for 10 minutes to pellet the solid plant debris.

    • Carefully collect the supernatant. For cleaner extracts, filter the supernatant through a 0.22 µm syringe filter.

  • Drying and Reconstitution:

    • Dry the filtered extract using a vacuum concentrator or a rotary evaporator.

    • Store the dried extract at -80°C.

    • Reconstitute the extract in a suitable solvent for analysis.

Quantification of this compound by GC-MS and HPLC

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the quantification of small volatile molecules. For non-volatile compounds like this compound, a derivatization step is required.[9][20][23][24][30][31][32][33][34][35]

  • Derivatization:

    • To the dried metabolite extract, add a solution of methoxyamine hydrochloride in pyridine (B92270) to protect the aldehyde group. Incubate at a controlled temperature (e.g., 37°C) for 90 minutes.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at a higher temperature (e.g., 70°C) for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a suitable capillary column, such as a DB-5ms or equivalent.

      • Oven Program: Start at a low initial temperature (e.g., 80°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for a few minutes.

      • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Use electron ionization (EI) at 70 eV.

      • Acquisition Mode: For targeted quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized this compound. For broader analysis, use full scan mode.

  • Quantification:

    • Create a calibration curve using a series of known concentrations of a this compound standard that have been subjected to the same derivatization procedure.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The use of an internal standard is highly recommended for improved accuracy.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is another powerful technique for the separation and quantification of this compound, particularly for samples in aqueous matrices.[13][36][37][38][39][40]

  • Sample Preparation:

    • Reconstitute the dried extract in the mobile phase or a compatible solvent.

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Injection: Inject a defined volume of the filtered sample onto the HPLC system.

    • HPLC Conditions:

      • Column: A common choice is an ion-exchange column (e.g., Aminex HPX-87H) or a hydrophilic interaction liquid chromatography (HILIC) column.

      • Mobile Phase: The choice of mobile phase depends on the column. For an Aminex HPX-87H column, a dilute sulfuric acid solution (e.g., 5 mM) is often used. For HILIC, a gradient of acetonitrile and water with a buffer is common.

      • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

      • Column Temperature: Maintain a constant, elevated temperature (e.g., 60°C) to improve peak shape and resolution.

    • Detection:

      • Refractive Index (RI) Detector: Suitable for detecting all sugars but is less sensitive and not compatible with gradient elution.

      • Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution.

      • Mass Spectrometry (MS): Provides the highest sensitivity and selectivity.

  • Quantification:

    • Prepare a calibration curve using a series of this compound standards of known concentrations.

    • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Experimental and Logical Workflows

Targeted Metabolomics Workflow for this compound Analysis

This workflow outlines the key steps for a targeted metabolomics study focused on quantifying this compound and related metabolites.[8][21][25][31][32]

Targeted_Metabolomics_Workflow Sample_Collection Sample Collection & Quenching Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Sample_Cleanup Sample Cleanup (e.g., SPE) Metabolite_Extraction->Sample_Cleanup Derivatization Derivatization (for GC-MS) Sample_Cleanup->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC-MS) Sample_Cleanup->Instrumental_Analysis for HPLC Derivatization->Instrumental_Analysis Data_Processing Data Processing (Peak Integration) Instrumental_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 4: Targeted Metabolomics Workflow for this compound.

Conclusion

This compound, a fundamental triose sugar, holds a pivotal position in the metabolic landscape of all living organisms. While its phosphorylated form is a well-characterized intermediate in major metabolic pathways, the study of free this compound presents both challenges and opportunities. The scarcity of quantitative data on its natural abundance across a wide range of sources underscores the need for further research in this area. The detailed experimental protocols and workflow diagrams provided in this technical guide offer a robust framework for researchers to pursue these investigations. A deeper understanding of the natural occurrence, abundance, and signaling roles of this compound will undoubtedly provide valuable insights into cellular metabolism, disease pathogenesis, and the development of novel therapeutic strategies.

References

Theoretical Models of Glyceraldehyde's Metabolic Fate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Glyceraldehyde, a simple three-carbon monosaccharide, occupies a central position in intermediary metabolism. As the product of fructose (B13574) breakdown and an intermediate in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, its metabolic fate is intricately linked to cellular energy status, biosynthetic needs, and redox balance.[1][2] This technical guide provides a comprehensive overview of the theoretical models governing this compound's metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic networks.

Core Metabolic Pathways of this compound

This compound enters the cellular environment primarily from the catabolism of fructose-1-phosphate. Once inside the cell, it can be directed into several key metabolic routes, the predominant of which is determined by the cell's energetic requirements and the relative activities of the enzymes involved.[1] The primary metabolic fates are detailed below.

Glycolysis and Gluconeogenesis

The most direct route for this compound to enter central carbon metabolism is through its phosphorylation to this compound-3-phosphate (G3P).[2]

  • Entry into Glycolysis: This reaction is catalyzed by triokinase , which utilizes ATP to phosphorylate this compound. G3P is a pivotal intermediate in the "payoff phase" of glycolysis, proceeding through a series of reactions to ultimately yield pyruvate, ATP, and NADH.[1][3] The enzyme triokinase generally has a low Km for this compound, making this a highly efficient and predominant pathway when the cell requires energy.[1]

  • Role in Gluconeogenesis: G3P is also a key intermediate in gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors.[4][5] During periods of fasting or low glucose, substrates like lactate, certain amino acids, and glycerol (B35011) can be converted to G3P, which then proceeds in the reverse direction of glycolysis to produce glucose.[5][6]

cluster_main Central Carbon Metabolism GA This compound G3P This compound-3-Phosphate GA->G3P Triokinase (ATP -> ADP) Glycolysis Glycolysis (Pyruvate, ATP, NADH) G3P->Glycolysis Gluconeogenesis Gluconeogenesis (Glucose) Gluconeogenesis->G3P

Caption: Entry of this compound into Glycolysis and Gluconeogenesis.
Pentose Phosphate Pathway (PPP)

This compound-3-phosphate serves as a critical link between glycolysis and the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[7][8] The PPP is essential for generating NADPH, which is required for antioxidant defense and reductive biosynthesis (e.g., fatty acid synthesis), and for producing precursors for nucleotide synthesis, such as ribose-5-phosphate.[9][10] The enzymes transketolase and transaldolase in the non-oxidative PPP can interconvert G3P with other sugar phosphates, allowing the cell to balance the need for NADPH and nucleotide precursors.[7]

cluster_ppp Non-Oxidative Pentose Phosphate Pathway G3P This compound-3-Phosphate F6P Fructose-6-Phosphate G3P->F6P Transketolase / Transaldolase S7P Sedoheptulose-7-Phosphate G3P->S7P Transaldolase X5P Xylulose-5-Phosphate F6P->X5P Transketolase E4P Erythrose-4-Phosphate X5P->G3P Transketolase R5P Ribose-5-Phosphate R5P->X5P Isomerase / Epimerase

Caption: G3P as a key intermediate in the non-oxidative PPP.
Lipid Synthesis

This compound metabolism is directly linked to the synthesis of glycerolipids, including triacylglycerols (for energy storage) and phospholipids (B1166683) (for membrane structure).[11] this compound-3-phosphate can be isomerized to dihydroxyacetone phosphate (DHAP) by triose phosphate isomerase.[6][12] DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase. Glycerol-3-phosphate serves as the foundational backbone for the synthesis of phospholipids and triacylglycerols.[13][14]

cluster_lipid Pathway to Lipid Synthesis GA This compound G3P This compound-3-Phosphate GA->G3P Triokinase DHAP Dihydroxyacetone Phosphate G3P->DHAP Triose Phosphate Isomerase Gly3P Glycerol-3-Phosphate DHAP->Gly3P Glycerol-3-Phosphate Dehydrogenase Lipids Triacylglycerols & Phospholipids Gly3P->Lipids Acyltransferases

Caption: Metabolic route from this compound to lipid synthesis.
Alternative Fates: Oxidation and Reduction

Besides phosphorylation, this compound can undergo direct oxidation or reduction, although these are generally considered minor pathways compared to the triokinase-catalyzed route.[1]

  • Oxidation to D-Glyceric Acid: Aldehyde dehydrogenase can oxidize this compound to D-glycerate.[1][2] D-glycerate can then be phosphorylated by glycerate kinase to enter the glycolytic pathway.[1]

  • Reduction to Glycerol: Alcohol dehydrogenase or aldehyde reductase can reduce this compound to glycerol.[1][2] Glycerol can then be phosphorylated by glycerol kinase to form glycerol-3-phosphate, linking it to both glycolysis and lipid synthesis.[13]

Quantitative Models of this compound Metabolism

Understanding the flux of this compound through these competing pathways requires quantitative data on enzyme kinetics, metabolite concentrations, and reaction rates.

Enzyme Kinetics

The kinetic properties of the key enzymes involved dictate the preferred metabolic route of this compound. The Michaelis constant (Km) provides an indication of the substrate concentration at which the enzyme operates at half its maximal velocity.

EnzymeSubstrateKm (µM)Organism/TissueNotes
Triokinase (TK)D-Glyceraldehyde< 10Rat LiverHas the lowest Km, suggesting its pathway is predominant at low substrate concentrations.[1]
Aldehyde Dehydrogenase (ALDH)D-Glyceraldehyde~350Rat LiverHigher Km indicates this pathway is more active at higher this compound concentrations.
Alcohol Dehydrogenase (ADH)D-Glyceraldehyde~700Horse LiverHigh Km suggests this is a lower affinity pathway.
This compound-3-Phosphate Dehydrogenase (GAPDH)This compound-3-Phosphate1.8 x 10-5 M (18 µM)Not specifiedCatalyzes the conversion of G3P in glycolysis.
Triose Phosphate IsomeraseThis compound-3-Phosphate1.8 x 10-5 M (18 µM)Not specifiedCatalyzes the interconversion of G3P and DHAP.

Note: Kinetic values can vary significantly depending on the organism, tissue, and experimental conditions. The values presented are illustrative.

Metabolite Concentrations

Measuring intracellular metabolite concentrations is challenging due to their low abundance and rapid turnover.[15][16] However, typical concentrations in human erythrocytes provide a reference point:

MetaboliteConcentration in Erythrocytes (µM)
This compound-3-Phosphate (G3P)~15-20
Dihydroxyacetone Phosphate (DHAP)~120-140
Glucose-6-Phosphate (G6P)~40-60
Fructose-6-Phosphate (F6P)~10-15

Note: These values are approximations and can fluctuate based on metabolic state.[3]

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions.[17][18] By using isotopically labeled substrates, such as D-[2-²H]this compound or D-[3-¹³C]this compound, researchers can trace the path of the labeled atoms through the metabolic network.[17][19][20] While specific quantitative flux data from studies using this compound as the primary tracer is not widely published, the methodology provides a robust theoretical framework for modeling its metabolic fate.[2][17]

Illustrative Flux Distribution (Hypothetical): In a hypothetical cancer cell line with high glycolytic activity, MFA might reveal the following distribution for this compound entering the G3P pool:

PathwayRelative Flux (%)
Glycolysis85%
Pentose Phosphate Pathway10%
Lipid Synthesis (via DHAP)5%

This table is for illustrative purposes only, as actual flux distribution is highly dependent on cell type and condition.[17]

Experimental Methodologies

The theoretical models of this compound metabolism are investigated and validated using a suite of experimental techniques.

Isotope Tracing and Metabolic Flux Analysis

This is the gold-standard technique for quantifying metabolic fluxes in living systems.[18]

Protocol for ¹³C-Glyceraldehyde Tracing in Cultured Cells: [20][21]

  • Cell Culture and Labeling:

    • Plate mammalian cells and grow to mid-exponential phase.

    • Prepare a labeling medium (e.g., glucose-free DMEM) supplemented with unlabeled glucose and a known concentration of D-[3-¹³C]this compound (e.g., 100 µM to 1 mM).

    • Replace the standard growth medium with the labeling medium and incubate for a time sufficient to reach isotopic steady-state (determined empirically, often several hours).[17]

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash cells with ice-cold phosphate-buffered saline (PBS) to quench metabolic activity.[21]

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells.[17][21]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.[17]

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis (LC-MS/MS):

    • Dry the metabolite extracts using a vacuum concentrator.

    • Reconstitute the sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).[20]

    • Inject the sample onto an LC system, often using a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar metabolites.[20]

    • Analyze the eluent using a mass spectrometer operating in negative ion mode to detect and quantify the mass isotopologue distributions (MIDs) of downstream metabolites.[20]

  • Data Analysis:

    • Process the raw MS data to calculate the fractional abundance of each isotopologue (M+0, M+1, etc.) for metabolites of interest, correcting for natural isotope abundance.[20]

    • Use computational software (e.g., INCA, Metran) to fit the measured MIDs to a stoichiometric model of the metabolic network, thereby calculating the intracellular fluxes.[19]

A Cell Culture B Isotope Labeling (e.g., ¹³C-Glyceraldehyde) A->B C Quench Metabolism (Ice-cold PBS wash) B->C D Metabolite Extraction (80% Methanol) C->D E LC-MS/MS Analysis D->E F Data Processing (Mass Isotopologue Distributions) E->F G Computational Flux Calculation (MFA) F->G

Caption: General experimental workflow for Metabolic Flux Analysis.
Enzyme Activity Assays

Enzyme activities are typically measured in cell or tissue homogenates by monitoring the rate of substrate consumption or product formation spectrophotometrically.

General Protocol: [1]

  • Homogenize tissue samples in an appropriate buffer at a 1:10 ratio (w/v).

  • Centrifuge the homogenate to obtain a clear supernatant containing the enzymes.

  • Prepare an assay mixture containing buffer, cofactors (e.g., ATP, NAD⁺), and the substrate (this compound).

  • Initiate the reaction by adding the enzyme-containing supernatant.

  • Monitor the change in absorbance of a cofactor (e.g., NADH at 340 nm) over time using a spectrophotometer.

  • Calculate enzyme activity based on the rate of absorbance change.

Metabolite Quantification

Quantifying intracellular metabolites often involves derivatization followed by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

General Protocol for GC-MS: [16][22]

  • Extract metabolites from samples as described in section 4.1.

  • Dry the extracts completely under a stream of nitrogen.

  • Derivatize the dried metabolites to make them volatile. A common method is a two-step process involving methoxyamine hydrochloride to protect carbonyl groups, followed by a silylating agent (e.g., MSTFA) to derivatize hydroxyl and amine groups.[16][21]

  • Inject the derivatized sample into a GC-MS system.

  • Separate the metabolites on a capillary column using a temperature gradient.

  • Identify and quantify metabolites based on their retention times and mass fragmentation patterns compared to known standards.

References

Glyceraldehyde's Interaction with Key Metabolic Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde, a simple three-carbon monosaccharide, and its phosphorylated derivative, this compound-3-phosphate (G3P), are pivotal intermediates in cellular metabolism. While G3P is the canonical substrate for the glycolytic enzyme this compound-3-Phosphate Dehydrogenase (GAPDH), this compound itself has been shown to interact with and modulate the activity of GAPDH and other key metabolic enzymes. This interaction is of significant interest, particularly in the context of hyperglycemia and associated pathological conditions where elevated levels of this compound can lead to non-enzymatic protein modifications, enzyme inhibition, and cellular stress.[1]

This technical guide provides an in-depth overview of the interaction between this compound and key metabolic enzymes, with a primary focus on GAPDH. It summarizes quantitative data on enzyme kinetics, details experimental protocols for studying these interactions, and presents signaling pathways and experimental workflows through diagrams for enhanced clarity.

This compound and GAPDH: A Complex Interaction

GAPDH is a highly conserved enzyme that catalyzes the sixth step of glycolysis, the oxidative phosphorylation of G3P to 1,3-bisphosphoglycerate.[2] This reaction is crucial for ATP and NADH production. The catalytic mechanism of GAPDH involves a nucleophilic attack by the active site cysteine residue (Cys152 in humans) on the aldehyde group of G3P, forming a thiohemiacetal intermediate.[3]

This compound can interact with GAPDH in several ways:

  • Enzyme Inhibition: this compound can act as an inhibitor of GAPDH. While it is not the natural substrate, its structural similarity to G3P allows it to interact with the active site. The accumulation of this compound, as seen in conditions of high fructose (B13574) metabolism, can lead to a decrease in GAPDH activity and a subsequent reduction in glycolytic flux.

  • Protein Glycation and Advanced Glycation End Product (AGE) Formation: this compound is a reactive carbonyl species that can non-enzymatically react with free amino groups on proteins, such as the lysine (B10760008) residues in GAPDH, through a process called glycation.[1] This process forms unstable Schiff bases that can rearrange to more stable Amadori products. Over time, these can undergo further reactions to form irreversible, heterogeneous compounds known as Advanced Glycation End Products (AGEs).[4] The formation of this compound-derived AGEs (Glycer-AGEs) on GAPDH can lead to a loss of its catalytic function.[1]

Quantitative Data on Enzyme Kinetics

While extensive research has been conducted on the kinetics of GAPDH with its natural substrate, G3P, specific quantitative data for the inhibition of GAPDH by this compound (e.g., Ki, IC50) is not extensively reported in the readily available literature. However, the Michaelis-Menten constant (Km) for the natural substrate, D-Glyceraldehyde-3-phosphate, provides a benchmark for substrate binding affinity.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
D-Glyceraldehyde 3-phosphateMycobacterium tuberculosis~150-300Not explicitly stated in these units[5]
D-Glyceraldehyde 3-phosphateRabbit Muscle~200Not explicitly stated in these units[5]

Note: The Vmax values are often reported in units specific to the experimental setup and are not always directly comparable across different studies.

The enzymatic activity of GAPDH is known to be significantly reduced in the presence of high concentrations of glucose, which can be metabolized to this compound. One study on chicken muscle GAPDH found that incubation with high concentrations of glucose (>20 mM) for 48 hours resulted in a 50% decrease in VMAX with no significant change in KM, suggesting a non-competitive mechanism of inhibition.[6] A similar mechanism may be at play with direct this compound inhibition, though further specific studies are required.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction between this compound and GAPDH.

GAPDH Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is used to measure the enzymatic activity of GAPDH.[3]

Materials:

  • 96-well clear, flat-bottom microplate

  • GAPDH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • GAPDH Substrate (this compound-3-phosphate)

  • NAD+

  • Developer/Probe solution (e.g., a tetrazolium salt like WST-1 or MTT)

  • Purified GAPDH enzyme (for positive control)

  • Cell lysate or tissue homogenate

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Sample Preparation:

    • Cells: Harvest cells and wash with ice-cold PBS. Resuspend in GAPDH Assay Buffer and homogenize. Centrifuge to pellet cell debris and collect the supernatant.

    • Tissues: Homogenize tissue in ice-cold GAPDH Assay Buffer. Centrifuge and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay Buffer only.

    • Positive Control: Purified GAPDH enzyme in Assay Buffer.

    • Samples: Cell lysate or tissue homogenate.

  • Reaction Mix Preparation: Prepare a master mix containing GAPDH Assay Buffer, NAD+, and the developer/probe solution.

  • Initiate the Reaction: Add the GAPDH substrate (this compound-3-phosphate) to all wells except the blank.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA450/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other readings.

    • Normalize the activity to the protein concentration of the sample.

In Vitro Glycation of GAPDH by this compound

This protocol describes the non-enzymatic modification of GAPDH by this compound.

Materials:

  • Purified GAPDH

  • This compound solution (freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Dialysis tubing or centrifugal filter units for buffer exchange

  • SDS-PAGE reagents and equipment

  • Western blotting equipment and anti-GAPDH antibody

Procedure:

  • Incubation:

    • Prepare a solution of purified GAPDH in PBS.

    • Add this compound to the GAPDH solution to the desired final concentration (e.g., 10-100 mM).

    • Incubate the mixture at 37°C for a specified period (e.g., 24, 48, 72 hours). A control sample with GAPDH in PBS without this compound should be incubated in parallel.

  • Removal of Unreacted this compound:

    • After incubation, remove unreacted this compound by extensive dialysis against PBS or by using centrifugal filter units.

  • Analysis of Glycation:

    • SDS-PAGE: Analyze the glycated and control GAPDH samples by SDS-PAGE. Glycation can sometimes lead to protein cross-linking, which may be observed as higher molecular weight bands.

    • Western Blotting: Confirm the identity of the protein bands using an anti-GAPDH antibody.

    • Mass Spectrometry: For detailed analysis of modification sites, the protein bands can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry.

Mass Spectrometry Analysis of this compound-Protein Adducts

This protocol outlines a general workflow for identifying and characterizing this compound-induced modifications on GAPDH using mass spectrometry.

Materials:

  • Glycated GAPDH sample (from Protocol 3.2)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid

  • Acetonitrile (B52724)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing urea.

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the free cysteine residues by adding IAM and incubating in the dark.

  • Enzymatic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration.

    • Add trypsin and incubate overnight at 37°C to digest the protein into peptides.

  • Sample Cleanup:

    • Acidify the peptide mixture with formic acid.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase liquid chromatography column with a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides by tandem mass spectrometry.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of GAPDH.

    • Use search parameters that allow for variable modifications corresponding to the mass shifts expected from this compound adduction to lysine and other reactive residues.

    • Manually validate the identified modification sites by inspecting the MS/MS spectra.

Visualization of Pathways and Workflows

Signaling Pathways

The interaction of this compound with GAPDH can trigger several downstream signaling pathways, particularly under conditions of metabolic stress.

glyceraldehyde_gapdh_signaling This compound This compound GAPDH GAPDH This compound->GAPDH Inhibition & Modification Glycation Glycation (AGE Formation) This compound->Glycation GAPDH->Glycation GAPDH_inactivation GAPDH Inactivation Glycation->GAPDH_inactivation Glycolysis Glycolysis Inhibition GAPDH_inactivation->Glycolysis Apoptosis Apoptosis GAPDH_inactivation->Apoptosis Metabolic_Stress Metabolic Stress Glycolysis->Metabolic_Stress Oxidative_Stress Oxidative Stress Metabolic_Stress->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Interaction of this compound with GAPDH leading to metabolic and oxidative stress.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

GAPDH Activity Assay Workflow

gapdh_activity_workflow start Start sample_prep Sample Preparation (Cell Lysate/Tissue Homogenate) start->sample_prep protein_quant Protein Quantification sample_prep->protein_quant assay_setup Assay Setup in 96-well Plate protein_quant->assay_setup add_reagents Add Reaction Mix & Substrate assay_setup->add_reagents kinetic_measurement Kinetic Measurement (Absorbance at 450 nm) add_reagents->kinetic_measurement data_analysis Data Analysis (Calculate Activity) kinetic_measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining GAPDH enzymatic activity.

In Vitro Glycation and MS Analysis Workflow

glycation_ms_workflow start Start incubation Incubate Purified GAPDH with this compound start->incubation cleanup Remove Unreacted Aldehyde incubation->cleanup digestion Protein Denaturation, Reduction, Alkylation, and Tryptic Digestion cleanup->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Database Search and Modification Site Identification ms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for identifying this compound-induced modifications on GAPDH.

Conclusion

The interaction between this compound and key metabolic enzymes, particularly GAPDH, represents a critical area of research with implications for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies. While it is evident that this compound can inhibit and modify GAPDH, leading to downstream cellular stress, further quantitative studies are needed to fully elucidate the kinetics and mechanisms of this interaction. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate these processes in detail. A deeper understanding of how this compound impacts metabolic pathways will be invaluable for the development of interventions aimed at mitigating the detrimental effects of carbonyl stress in various disease states.

References

Methodological & Application

Application Note: Synthesis of D-Glyceraldehyde via Catalytic Oxidation of Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glyceraldehyde, the simplest aldose sugar, is a valuable chiral building block in organic synthesis and holds significance in various industrial applications, including cosmetics and pharmaceuticals.[1][2] The selective oxidation of glycerol (B35011), a readily available and renewable feedstock primarily derived from biodiesel production, presents an economically attractive and sustainable route for this compound synthesis.[1] This application note details the synthesis of D-glyceraldehyde through the catalytic oxidation of glycerol, focusing on the use of supported platinum catalysts in a base-free aqueous medium. This method offers an environmentally friendly approach by utilizing molecular oxygen as the oxidant under mild reaction conditions.[1]

Reaction Principle

The synthesis of D-glyceraldehyde from glycerol involves the selective oxidation of one of the primary hydroxyl groups of the glycerol molecule. The reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly a noble metal such as platinum, supported on a high-surface-area material like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). Molecular oxygen is used as the terminal oxidant in an aqueous solution. The primary reaction product is this compound, which can be further oxidized to glyceric acid.[2][3] Therefore, controlling the reaction conditions to maximize the selectivity for this compound is crucial. A competing side reaction is the oxidation of the secondary hydroxyl group to form dihydroxyacetone.

A proposed reaction scheme for the oxidation of glycerol in a base-free solution is the oxidation of the primary hydroxyl group to form this compound as the primary product.[2] This can then be further oxidized to glyceric acid or undergo C-C bond cleavage to form smaller molecules like glycolic acid.[2]

Experimental Protocols

This section provides a detailed protocol for the catalytic oxidation of glycerol to D-glyceraldehyde based on methods described in the literature.[2][3][4]

Materials and Equipment
  • Reactants: Anhydrous glycerol (99%), high-purity oxygen gas

  • Catalyst: 4.8% Platinum on γ-Alumina (Pt/γ-Al₂O₃) or 4.8% Platinum on Silica (Pt/SiO₂)

  • Solvent: Deionized water

  • Reactor: 300 cm³ semi-batch stainless steel reactor (e.g., PARR 5500 HP Series Compact Reactor) equipped with a magnetic stirrer, gas inlet, sampling port, thermocouple, and pressure gauge

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with UV and Refractive Index (RI) detectors for product analysis

Catalyst Preparation (Illustrative Example: Impregnation Method)
  • Support Preparation: Dry the γ-Al₂O₃ or SiO₂ support at 120°C for 4 hours to remove adsorbed water.

  • Impregnation: Prepare an aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆). The concentration should be calculated to achieve the desired 4.8% platinum loading on the support.

  • Wet Impregnation: Add the support to the platinum precursor solution and stir continuously for 24 hours at room temperature to ensure uniform impregnation.

  • Drying: Remove the excess solvent by rotary evaporation and dry the impregnated support in an oven at 110°C overnight.

  • Calcination: Calcine the dried material in air at a specified temperature (e.g., 300-500°C) for several hours.

  • Reduction: Reduce the calcined catalyst under a hydrogen flow at an elevated temperature to form platinum nanoparticles.

Glycerol Oxidation Procedure
  • Reactor Setup: Charge the 300 cm³ stainless steel reactor with 200 cm³ of a 0.1 M aqueous glycerol solution and 0.5 g of the chosen Pt-based catalyst.[2][3]

  • Sealing and Purging: Seal the reactor and purge it with nitrogen gas to remove any residual air, followed by purging with oxygen.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 80°C) while stirring at 1000 rpm.[2][3]

  • Initiation of Reaction: Pressurize the reactor with pure oxygen to the desired pressure (e.g., 2 bar).[2][3] This marks the start of the reaction (t=0).

  • Sampling: Withdraw liquid samples periodically (e.g., every 30 minutes) through the sampling port. Quench the reaction in the sample immediately by cooling to prevent further reaction.

  • Analysis: Analyze the collected samples using HPLC to determine the concentrations of glycerol, this compound, and other products.

  • Reaction Termination: After the desired reaction time (e.g., 1-4 hours), stop the heating, cease the oxygen supply, and allow the reactor to cool to room temperature.

  • Product Recovery: Filter the reaction mixture to recover the catalyst. The aqueous solution containing the products can then be subjected to further purification steps if required.

Data Presentation

The following tables summarize the quantitative data on the performance of different platinum-based catalysts in the oxidation of glycerol to this compound.

Table 1: Performance of Various Supported Platinum Catalysts in Glycerol Oxidation

CatalystGlycerol Conversion (%)This compound Selectivity (%)Glyceric Acid Selectivity (%)Dihydroxyacetone Selectivity (%)Reference
4.8% Pt/γ-Al₂O₃1080--[1][4]
4.8% Pt/Al₂O₃3846--[1][4]
4.8% Pt/SiO₂1863--[1][4]
Pt/SiO₂107420-[2][3]
Pt/γ-Al₂O₃37-52-[2][3]

Note: Selectivity and conversion are highly dependent on reaction time and conditions. The data presented are snapshots under specific experimental setups.

Table 2: Effect of Reaction Time on Glycerol Conversion and Product Selectivity using 4.8% Pt/γ-Al₂O₃ Catalyst

Reaction Time (h)Glycerol Conversion (%)This compound Selectivity (%)Glyceric Acid Selectivity (%)
1~5~85~10
2~8~82~15
41080~18

Note: This table is illustrative and based on the general trend that this compound selectivity decreases as glycerol conversion and reaction time increase, due to its subsequent oxidation to glyceric acid.[1][2][3]

Visualizations

Reaction Pathway

ReactionPathway Glycerol Glycerol This compound D-Glyceraldehyde Glycerol->this compound [O] (Primary -OH) Dihydroxyacetone Dihydroxyacetone Glycerol->Dihydroxyacetone [O] (Secondary -OH) GlycericAcid Glyceric Acid This compound->GlycericAcid [O] Other Other Oxidation Products This compound->Other C-C Cleavage

Caption: Reaction pathway for glycerol oxidation.

Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Glycerol Oxidation cluster_analysis Data Analysis Support Support (γ-Al₂O₃ or SiO₂) Impregnation Impregnation (H₂PtCl₆ solution) Drying Drying Calcination Calcination Reduction Reduction ReactorSetup Reactor Setup (Glycerol, Water, Catalyst) Reduction->ReactorSetup Reaction Reaction (80°C, 2 bar O₂, 1000 rpm) ReactorSetup->Reaction Sampling Periodic Sampling Reaction->Sampling Analysis HPLC Analysis Sampling->Analysis Quantification Quantification of Products Analysis->Quantification Calculation Calculate Conversion & Selectivity Quantification->Calculation

Caption: Experimental workflow for glycerol oxidation.

Conclusion

The selective oxidation of glycerol using supported platinum catalysts is a promising method for the synthesis of D-glyceraldehyde. By carefully selecting the catalyst and controlling the reaction conditions, high selectivity for the desired product can be achieved. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of catalyst design and reaction parameters may lead to even higher yields and process efficiency.

References

Application Notes and Protocols for Preparing Stable Glyceraldehyde Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde, a pivotal intermediate in carbohydrate metabolism, is a frequently utilized reagent in various biochemical and cellular assays.[1][2] However, its inherent instability in aqueous solutions presents a significant challenge for experimental reproducibility.[3] This document provides detailed protocols and guidelines to prepare stable this compound solutions, minimizing degradation and ensuring the integrity of your experiments.

Factors Affecting this compound Stability

The stability of this compound in aqueous solutions is influenced by several factors that can lead to its degradation, polymerization, and the formation of various isomers.[3] Understanding these factors is crucial for proper handling and storage.

  • pH: this compound is particularly unstable in acidic conditions (e.g., pH 2) and at elevated temperatures, where it can decompose into smaller aldehydes.[3][4] While more stable at a neutral to slightly alkaline pH, prolonged incubation can still result in degradation.[3]

  • Temperature: Increased temperature significantly accelerates the degradation of this compound, making it the most critical factor during storage.[5]

  • Concentration: In concentrated solutions, this compound can form dimers and other oligomers.[3] However, preparing a more concentrated stock solution can minimize the relative impact of degradation.[3]

  • Oxygen: As an aldehyde, this compound is susceptible to oxidation.[3] Storing solutions under an inert atmosphere can mitigate this.[6]

  • Light: Exposure to light can contribute to the degradation of this compound solutions.[6]

  • Presence of Metal Oxides: Certain minerals, such as goethite (iron(III) oxide-hydroxide), can catalyze the decomposition of this compound.[5]

Quantitative Data Summary

The following table summarizes the key parameters for preparing and storing stable this compound solutions.

ParameterRecommendationRationale
Solvent High-purity, sterile aqueous buffer or water.[3]Minimizes contamination and interference in assays.
Stock Concentration 10-100 mMA concentrated stock minimizes the relative impact of degradation.[3]
Storage pH 6.5 - 7.5[3]Neutral to slightly acidic pH enhances stability.[3]
Long-Term Storage -20°C or below in single-use aliquots.[3][6]Minimizes chemical degradation, polymerization, and effects of freeze-thaw cycles.[3][6]
Short-Term Storage On ice or at 2-8°C.[3][5]Suitable for a few hours during an experiment.
Atmosphere Inert gas (e.g., argon, nitrogen).[6]Minimizes oxidation of the aldehyde group.[6]
Container Tightly sealed, light-resistant container.[6]Protects from moisture, oxygen, and light.[6]

Experimental Protocols

This protocol describes the preparation of a 50 mM this compound stock solution.

Materials:

  • D-Glyceraldehyde (or DL-glyceraldehyde)

  • High-purity, sterile water or a suitable buffer (e.g., 50 mM HEPES, pH 7.0)[3]

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, high-purity water or buffer to achieve the desired stock concentration (e.g., 50 mM).[3]

  • Gently vortex the tube until the solid is completely dissolved.[3]

  • Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes.[3]

  • Store the aliquots at -20°C or below for long-term storage.[3]

This protocol provides a general method for assessing the stability of your this compound solution over time.

Materials:

  • Prepared this compound solution

  • HPLC system with a suitable column (e.g., C18) and a UV detector[5]

  • Aqueous buffer for your specific application

  • 0.22 µm syringe filter[5]

Procedure:

  • Preparation of Standard Solution: Accurately weigh a known amount of this compound solid and dissolve it in the desired aqueous buffer to a known concentration. Filter the solution through a 0.22 µm syringe filter.[5]

  • Initial Analysis (Time = 0): Immediately inject an aliquot of the freshly prepared solution into the HPLC system.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature and pH).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.

  • Data Analysis: Compare the chromatograms over time. A decrease in the peak area of the parent this compound compound and the appearance of new peaks indicate degradation.[5]

Diagrams

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound dissolve Dissolve in Sterile Buffer/Water (pH 6.5-7.5) weigh->dissolve vortex Gently Vortex dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or Below aliquot->store use Use Fresh Aliquot for Each Experiment store->use

Caption: Workflow for the preparation and storage of stable this compound solutions.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP Dihydroxyacetone Phosphate F16BP->DHAP G3P This compound-3-Phosphate F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG Pyruvate Pyruvate BPG->Pyruvate ... This compound This compound (External) This compound->G3P Phosphorylation

Caption: Central role of this compound-3-phosphate in the glycolytic pathway.

References

Application Notes: Utilizing D-[3-13C]Glyceraldehyde for Quantitative Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2][3][4] The use of stable isotope tracers, such as D-[3-13C]Glyceraldehyde, allows for the precise tracking of carbon atoms through metabolic pathways, providing a detailed snapshot of cellular physiology.[1] D-[3-13C]this compound is a particularly valuable tracer for dissecting the lower part of glycolysis and its connections to other central carbon metabolism pathways, including the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[1][5] Its three-carbon structure offers a distinct entry point into these networks compared to the more commonly used six-carbon glucose tracers.[1][6]

These application notes provide a comprehensive overview of the use of D-[3-13C]this compound for quantitative metabolic flux analysis, complete with detailed experimental protocols and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to apply this methodology to their studies of cellular metabolism in various contexts, including disease research and therapeutic development.[1]

Principle of D-[3-13C]this compound Tracing

D-[3-13C]this compound enters cellular metabolism primarily through its phosphorylation to D-[3-13C]this compound-3-phosphate (G3P) by triose kinase.[1][5][7] This labeled G3P is a key intermediate in the "pay-off" phase of glycolysis.[5][8] By tracking the distribution of the 13C label into downstream metabolites, it is possible to quantify the relative fluxes through competing and interconnected pathways.[1] For instance, the label can be incorporated into pyruvate (B1213749), lactate (B86563), and intermediates of the TCA cycle.[1][9] The specific labeling patterns observed in these metabolites provide quantitative information about the activity of glycolysis, the PPP, and anaplerotic reactions.[1][6]

Advantages of Using D-[3-13C]this compound:

  • Targeted Analysis of Lower Glycolysis: It bypasses the upper, ATP-investing phase of glycolysis, providing a focused view of the metabolic fate of G3P.[5][6][8] This can simplify the interpretation of labeling patterns compared to glucose tracers.[8]

  • Probing the Pentose Phosphate Pathway (PPP): The labeling pattern of metabolites can help resolve the flux through the non-oxidative branch of the PPP, which involves G3P.[5][6][7]

  • TCA Cycle and Anaplerosis Analysis: The 13C label is incorporated into pyruvate and subsequently into the TCA cycle, enabling the quantification of anaplerotic and cataplerotic fluxes.[5]

Experimental Protocols

A general workflow for a 13C-MFA experiment involves several key stages: cell culture and labeling, metabolite extraction, sample analysis by mass spectrometry, and computational data analysis.[3][10]

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A Cell Culture (Reach Metabolic Steady State) B Isotope Labeling (Switch to D-[3-13C]this compound Medium) A->B C Metabolic Quenching (Rapidly Halt Metabolism) B->C D Metabolite Extraction C->D E Sample Derivatization (for GC-MS) D->E F Mass Spectrometry (GC-MS or LC-MS) E->F G Data Processing (Correct for Natural Abundance) F->G H Flux Estimation (Computational Modeling) G->H I Statistical Analysis & Interpretation H->I

General experimental workflow for ¹³C-Metabolic Flux Analysis.[6]
Protocol 1: Cell Culture and Isotope Labeling

This protocol is adapted from established methodologies for 13C-based metabolic flux analysis.[7]

  • Cell Seeding: Plate cells in standard culture dishes and grow them to the desired confluency (typically mid-log phase) in their normal growth medium to ensure they are in a metabolic steady state.[10][11]

  • Labeling Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose) with D-[3-13C]this compound. The optimal concentration should be determined for the specific cell line. It is also crucial to include an unlabeled carbon source, such as unlabeled glucose, to maintain cell viability and study the relative contribution of different substrates.[1]

  • Labeling Experiment:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with sterile, pre-warmed phosphate-buffered saline (PBS).[1][5]

    • Add the pre-warmed labeling medium containing D-[3-13C]this compound to the cells.[1][5]

    • Incubate the cells for a sufficient period to achieve isotopic steady state. The time required depends on the turnover rate of the metabolites of interest and should be determined empirically (e.g., by taking samples at multiple time points).[12]

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity and efficient extraction are critical for accurate flux analysis.[1]

  • Quenching: To halt metabolic activity, aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution (e.g., ice-cold PBS or saline).[5]

  • Extraction:

    • Add a pre-chilled extraction solvent, such as an 80:20 methanol/water mixture, kept at -80°C.[5]

    • Use a cell scraper to detach the cells into the extraction solvent.[5]

    • Transfer the cell suspension to a pre-chilled tube.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to facilitate cell lysis and protein precipitation.[11]

    • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.[11]

    • Carefully collect the supernatant containing the polar metabolites.[11]

Protocol 3: Sample Preparation and GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used platform for 13C-MFA due to its high resolution and sensitivity.[13]

  • Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization: Metabolites, especially sugars and organic acids, are often polar and require derivatization to increase their volatility for GC-MS analysis.[13] A common method is silylation.

    • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract to prevent the formation of multiple anomeric peaks for reducing sugars.[13]

    • Silylation: Add a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives. Reconstitute the dried sample in a suitable solvent, add MTBSTFA, and incubate at 60-100°C for 30-60 minutes.[13][14]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The analysis will provide information on the mass isotopomer distribution (MID) of the metabolites, which is crucial for flux calculations.[13]

Data Presentation and Interpretation

The primary data obtained from the MS analysis is the Mass Isotopomer Distribution (MID) for key metabolites. The MID describes the fraction of each metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., 13C atoms. This data, after correction for the natural abundance of 13C, is used in computational models to estimate metabolic fluxes.

Table 1: Representative Mass Isotopomer Distribution (MID) Data

The following table shows hypothetical MID data for key metabolites in cells labeled with D-[3-13C]this compound. The M+1 fraction of pyruvate and lactate directly reflects the contribution from the labeled this compound.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
This compound-3-P45.055.00.00.0
Pyruvate60.035.05.00.0
Lactate62.033.05.00.0
Citrate70.020.08.02.0
Malate68.022.07.03.0

Table 2: GC-MS Parameters for Derivatized Metabolites

This table provides typical GC-MS parameters for the analysis of derivatized amino acids, which can be informative for TCA cycle fluxes.[13]

ParameterSetting
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film)[13]
Inlet Temperature250-280°C[13]
Carrier GasHelium, constant flow (e.g., 1 mL/min)[13]
Oven ProgramStart 70-100°C, ramp 5-15°C/min to 280-320°C[13]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[13]
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM)[13]

Pathway Visualization

The 13C label from D-[3-13C]this compound enters at the level of this compound-3-Phosphate (G3P) and propagates through lower glycolysis and into the TCA cycle.

G This compound D-Glyceraldehyde Glyceraldehyde_13C D-[3-13C]this compound G3P_13C [3-13C]this compound-3-P Glyceraldehyde_13C->G3P_13C Triose Kinase G3P This compound-3-P Pyruvate_13C [3-13C]Pyruvate G3P_13C->Pyruvate_13C Pyruvate Pyruvate Lactate_13C [3-13C]Lactate Pyruvate_13C->Lactate_13C AcetylCoA_13C [2-13C]Acetyl-CoA Pyruvate_13C->AcetylCoA_13C PDH Citrate_13C Citrate (M+1, M+2) AcetylCoA_13C->Citrate_13C Citrate Synthase glycolysis Lower Glycolysis tca TCA Cycle

References

Enantioselective Synthesis of Glyceraldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde, the simplest aldose, is a fundamental chiral building block in organic synthesis, particularly for the construction of carbohydrates, pharmaceuticals, and other biologically active molecules. Its two enantiomers, (R)- and (S)-glyceraldehyde, serve as versatile starting materials, demanding efficient and highly selective synthetic methods. This document provides detailed application notes and experimental protocols for key enantioselective methods for the synthesis of this compound and its protected forms.

Methods Overview

Several powerful strategies have been developed for the enantioselective synthesis of this compound. The most prominent and widely utilized methods include:

  • Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, this approach often involves the kinetic resolution of racemic precursors or the enantioselective transformation of prochiral substrates.

  • Sharpless Asymmetric Dihydroxylation: A reliable and highly enantioselective method for the conversion of alkenes to vicinal diols, which can be readily transformed into this compound derivatives.

  • Organocatalytic Aldol (B89426) Reaction: Utilizing small chiral organic molecules as catalysts, this method offers a metal-free approach to the asymmetric carbon-carbon bond formation required for this compound synthesis.

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation.

This guide will delve into the protocols and data for each of these methodologies.

Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

Chemoenzymatic methods offer an environmentally benign and highly selective route to enantiopure compounds. Lipase-catalyzed kinetic resolution is a widely used technique for the separation of racemic alcohols. In the context of this compound synthesis, the kinetic resolution of racemic (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal), a common precursor to protected this compound, is a key strategy.

Quantitative Data
Lipase (B570770) SourceAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Remaining AlcoholEnantiomeric Excess (ee) of EsterReference
Pseudomonas fluorescensVinyl acetate (B1210297)Diisopropyl ether48~50>99% (S)-alcohol>99% (R)-ester[1][2]
Candida antarctica Lipase B (CAL-B)Vinyl acetateHexane347>99% (S)-alcohol>99% (R)-ester[3]
Pseudomonas cepacia (PSL-C)Vinyl acetatetert-Butyl methyl ether->50>99%>99%[4]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol

Materials:

  • Racemic (±)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol

  • Pseudomonas fluorescens lipase (Amano AK)

  • Vinyl acetate

  • Diisopropyl ether (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of racemic (±)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol (1.0 g, 7.57 mmol) in anhydrous diisopropyl ether (40 mL) is added Pseudomonas fluorescens lipase (1.0 g).

  • Vinyl acetate (1.04 mL, 11.35 mmol) is added, and the suspension is stirred at room temperature (25 °C).

  • The reaction progress is monitored by chiral GC or HPLC. The reaction is stopped at approximately 50% conversion (typically 48-72 hours).

  • The enzyme is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The resulting mixture of the unreacted (S)-alcohol and the (R)-acetate is separated by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the pure enantiomers.

Logical Workflow

chemoenzymatic_resolution racemate Racemic (±)-Solketal lipase Lipase (e.g., P. fluorescens) Vinyl Acetate racemate->lipase separation Chromatographic Separation lipase->separation Mixture of (S)-alcohol and (R)-acetate s_alcohol (S)-Solketal separation->s_alcohol r_acetate (R)-Solketal Acetate separation->r_acetate r_alcohol (R)-Solketal r_acetate->r_alcohol Hydrolysis

Lipase-catalyzed kinetic resolution of racemic solketal.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable and enantioselective method for the synthesis of chiral diols from prochiral olefins.[5][6][7] For the synthesis of this compound, an acrolein acetal (B89532) is used as the substrate. The choice of the chiral ligand (in AD-mix-α or AD-mix-β) determines the enantiomer of the resulting diol.

Quantitative Data
SubstrateAD-mixYield (%)Enantiomeric Excess (ee) (%)Reference
Acrolein diethyl acetalAD-mix-β~85>95[5][6]
Acrolein diethyl acetalAD-mix-α~85>95[5][6]
Various olefinsAD-mix-α/β70-9980->99[7][8]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Acrolein Diethyl Acetal

Materials:

Procedure:

  • A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C.

  • AD-mix-β (14 g) and methanesulfonamide (0.95 g, 10 mmol) are added, and the mixture is stirred until two clear phases are formed.

  • The mixture is cooled to 0 °C, and acrolein diethyl acetal (1.3 g, 10 mmol) is added at once.

  • The reaction mixture is stirred vigorously at 0 °C for 24 hours.

  • The reaction is quenched by the addition of sodium sulfite (15 g) and stirred for 1 hour at room temperature.

  • Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with 2 M NaOH (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the chiral diol, which can then be converted to the corresponding this compound derivative.

Reaction Pathway

sharpless_dihydroxylation substrate Acrolein Diethyl Acetal reagents AD-mix-β (OsO4 cat., K3Fe(CN)6, (DHQD)2PHAL, K2CO3) t-BuOH/H2O, 0°C substrate->reagents product (R)-Glyceraldehyde Diethyl Acetal Diol reagents->product This compound (R)-Glyceraldehyde Derivative product->this compound Oxidative Cleavage

Sharpless asymmetric dihydroxylation of acrolein diethyl acetal.

Organocatalytic Asymmetric Aldol Reaction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. The L-proline catalyzed asymmetric aldol reaction is a classic example, providing access to chiral β-hydroxy carbonyl compounds with high enantioselectivity.[9][10][11][12] This methodology can be adapted for the synthesis of this compound derivatives.

Quantitative Data
AldehydeKetoneCatalystSolventYield (%)Enantiomeric Excess (ee) (%)Reference
IsobutyraldehydeHydroxyacetoneL-ProlineDMSO7896[10]
BenzaldehydeAcetone (B3395972)L-ProlineDMSO6893[9][11]
4-NitrobenzaldehydeAcetoneProline derivativeDMSO9590[9]
Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction

Materials:

Procedure:

  • To a solution of L-proline (0.115 g, 1 mmol, 20 mol%) in DMSO (5 mL) is added glycolaldehyde (0.30 g, 5 mmol).

  • Formaldehyde (37 wt. % in H₂O, 0.41 mL, 5.5 mmol) is added, and the mixture is stirred at room temperature for 48 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).

  • The mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired this compound derivative.

Catalytic Cycle

proline_aldol_cycle proline L-Proline enamine Enamine Intermediate proline->enamine + Ketone - H2O ketone Ketone (e.g., Hydroxyacetone) iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde (e.g., Formaldehyde) hydrolysis Hydrolysis iminium->hydrolysis product β-Hydroxy Ketone (this compound precursor) hydrolysis->proline Regenerates Catalyst hydrolysis->product

Catalytic cycle of the L-proline catalyzed aldol reaction.

Chiral Auxiliary-Mediated Synthesis (Evans Aldol Reaction)

The use of chiral auxiliaries, such as Evans' oxazolidinones, provides a robust and predictable method for controlling stereochemistry in aldol reactions.[13][14][15][16][17] The chiral auxiliary is first acylated, then converted to its enolate, which reacts with an aldehyde diastereoselectively. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Quantitative Data
N-AcyloxazolidinoneAldehydeDiastereomeric Ratio (dr)Yield (%)Reference
PropionylIsobutyraldehyde>99:185[13]
PropionylBenzaldehyde98:280[13][14]
AcetylVarious>90:1070-95[15][16]
Experimental Protocol: Evans Asymmetric Aldol Reaction

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Formaldehyde dimethyl acetal

  • Titanium tetrachloride (TiCl₄)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

1. Acylation of the Chiral Auxiliary: a. To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (40 mL) at -78 °C is added n-BuLi (1.6 M in hexanes, 6.56 mL, 10.5 mmol). b. After 15 minutes, propionyl chloride (0.96 mL, 11 mmol) is added, and the mixture is stirred for 30 minutes before warming to room temperature. c. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the N-propionyloxazolidinone.

2. Asymmetric Aldol Reaction: a. To a solution of the N-propionyloxazolidinone (2.33 g, 10 mmol) in anhydrous DCM (20 mL) at 0 °C is added Bu₂BOTf (2.7 mL, 11 mmol) followed by Et₃N (1.67 mL, 12 mmol). b. The mixture is cooled to -78 °C, and a solution of formaldehyde dimethyl acetal (1.05 g, 11 mmol) and TiCl₄ (1 M in DCM, 11 mL, 11 mmol) is added dropwise. c. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. d. The reaction is quenched with a pH 7 buffer, and the product is extracted with DCM. The organic layer is washed, dried, and concentrated.

3. Cleavage of the Chiral Auxiliary: a. The crude aldol adduct is dissolved in a mixture of THF (30 mL) and water (10 mL). b. The solution is cooled to 0 °C, and H₂O₂ (30% aq., 4.5 mL) and LiOH (0.48 g, 20 mmol) are added. c. The mixture is stirred at room temperature for 4 hours. d. The reaction is quenched with aqueous Na₂SO₃, and the product is extracted. Purification by chromatography yields the chiral β-hydroxy acid, a precursor to this compound.

Synthetic Pathway

evans_aldol auxiliary Evans Auxiliary acylation Acylation auxiliary->acylation n_acyl N-Acyloxazolidinone acylation->n_acyl enolization Enolization (Bu₂BOTf, Et₃N) n_acyl->enolization enolate Boron Enolate enolization->enolate aldol_adduct Aldol Adduct enolate->aldol_adduct + Aldehyde aldehyde Aldehyde aldehyde->aldol_adduct cleavage Cleavage (LiOH, H₂O₂) aldol_adduct->cleavage product Chiral β-Hydroxy Acid cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

General workflow for an Evans asymmetric aldol reaction.

Conclusion

The enantioselective synthesis of this compound is a critical endeavor in modern organic chemistry. The methods outlined in this document—chemoenzymatic resolution, Sharpless Asymmetric Dihydroxylation, organocatalytic aldol reactions, and the use of chiral auxiliaries—each offer distinct advantages in terms of selectivity, scalability, and operational simplicity. The choice of method will depend on the specific requirements of the synthetic target, available resources, and desired scale of the reaction. The provided protocols and data serve as a practical guide for researchers in the selection and implementation of the most suitable strategy for their synthetic goals.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The specific reaction conditions may require optimization depending on the exact substrates and reagents used.

References

The Chiral Advantage: Glyceraldehyde as a Cornerstone in Asymmetric Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Glyceraldehyde, the simplest of the aldose sugars, is proving to be an indispensable chiral building block in the synthesis of a wide array of complex, life-saving pharmaceuticals. Its inherent stereochemistry provides a crucial starting point for the enantioselective construction of drug molecules, where the precise three-dimensional arrangement of atoms is paramount for therapeutic efficacy and safety. Researchers and drug development professionals are increasingly leveraging this compound and its derivatives to streamline the synthesis of chiral drugs, including potent antivirals, cholesterol-lowering agents, and antibiotics.

This report details the application of this compound in the synthesis of key pharmaceutical agents, providing comprehensive experimental protocols and quantitative data for researchers in the field.

Application in HIV Protease Inhibitor Synthesis: The Case of Darunavir

The HIV protease inhibitor Darunavir contains a critical bis-tetrahydrofuran (bis-THF) ligand, the synthesis of which can be efficiently initiated from (S)-glyceraldehyde acetonide. The chiral center of the this compound derivative directs the stereochemistry of subsequent reactions, ensuring the formation of the desired enantiomer.

A key transformation in this synthesis is the Wittig olefination of (S)-glyceraldehyde acetonide to introduce a two-carbon extension, followed by reduction of the resulting ester to an alcohol. This alcohol then undergoes further transformations to construct the core bis-THF structure.

Synthetic Pathway for a Darunavir Precursor from (S)-Glyceraldehyde

G cluster_0 Synthesis of Bis-THF Ligand Precursor S-Glyceraldehyde_Acetonide (S)-Glyceraldehyde Acetonide Wittig_Reaction Wittig Olefination with (ethoxycarbonylmethylene) triphenylphosphorane S-Glyceraldehyde_Acetonide->Wittig_Reaction Unsaturated_Ester α,β-Unsaturated Ester Wittig_Reaction->Unsaturated_Ester DIBALH_Reduction DIBAL-H Reduction Unsaturated_Ester->DIBALH_Reduction Allylic_Alcohol Allylic Alcohol DIBALH_Reduction->Allylic_Alcohol Further_Transformations Further Transformations Allylic_Alcohol->Further_Transformations Bis_THF_Ligand Bis-THF Ligand for Darunavir Further_Transformations->Bis_THF_Ligand

Caption: Synthesis of a key Darunavir precursor from (S)-glyceraldehyde.

Statin Side-Chain Synthesis: A Chemoenzymatic Approach

The characteristic chiral dihydroxy side chain of statins, such as atorvastatin, can be synthesized with high stereocontrol using a chemoenzymatic strategy starting from a this compound-derived aldehyde. The key step involves a tandem aldol (B89426) addition catalyzed by the enzyme 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA). This biocatalytic approach offers excellent enantioselectivity and high yields.

The synthesis begins with the preparation of a suitable aldehyde precursor from (R)-glyceraldehyde acetonide. This aldehyde then serves as the substrate for the DERA-catalyzed reaction with acetaldehyde (B116499) to generate the chiral lactol intermediate.

Chemoenzymatic Synthesis of a Statin Side-Chain Precursor

G cluster_1 Statin Side-Chain Synthesis R_Glyceraldehyde_Acetonide (R)-Glyceraldehyde Acetonide Aldehyde_Synthesis Synthesis of Aldehyde Precursor R_Glyceraldehyde_Acetonide->Aldehyde_Synthesis Aldehyde_Precursor Aldehyde Precursor Aldehyde_Synthesis->Aldehyde_Precursor DERA_Reaction DERA-catalyzed Tandem Aldol Addition with Acetaldehyde Aldehyde_Precursor->DERA_Reaction Chiral_Lactol Chiral Lactol Intermediate DERA_Reaction->Chiral_Lactol

Caption: Chemoenzymatic route to a key statin side-chain intermediate.

Asymmetric Synthesis of β-Lactams

β-Lactam antibiotics represent a cornerstone of antibacterial therapy. The stereochemistry of the β-lactam ring is crucial for their biological activity. D-glyceraldehyde acetonide serves as a valuable chiral auxiliary in the asymmetric synthesis of β-lactams through a [2+2] cycloaddition reaction between a ketene (B1206846) and a chiral imine derived from the this compound derivative. This method provides exclusive formation of the cis-β-lactam diastereomer.

Diastereoselective Synthesis of a β-Lactam Core

G cluster_2 β-Lactam Synthesis D_Glyceraldehyde_Acetonide D-Glyceraldehyde Acetonide Imine_Formation Imine Formation D_Glyceraldehyde_Acetonide->Imine_Formation Chiral_Imine Chiral Imine Imine_Formation->Chiral_Imine Cycloaddition [2+2] Cycloaddition with Ketene Chiral_Imine->Cycloaddition cis_Beta_Lactam cis-β-Lactam Cycloaddition->cis_Beta_Lactam

Caption: Asymmetric synthesis of a β-lactam using a this compound-derived imine.

Quantitative Data Summary

Pharmaceutical ClassKey IntermediateStarting MaterialKey ReactionYield (%)Enantiomeric/Diastereomeric Purity
HIV Protease Inhibitors Bis-THF Ligand for Darunavir(S)-Glyceraldehyde AcetonideWittig Olefination & DIBAL-H Reduction~70-80 (for key steps)High (implied by chiral starting material)
Statins Chiral Lactol Side-Chain(R)-Glyceraldehyde AcetonideDERA-catalyzed Tandem Aldol AdditionUp to 80>99.9% ee[1]
β-Lactams cis-β-Lactam CoreD-Glyceraldehyde Acetonide[2+2] Cycloaddition45-70[2]Exclusive cis diastereomer[2]

Experimental Protocols

Protocol 1: Synthesis of (R)-Glyceraldehyde Acetonide from D-Mannitol

This protocol is adapted from established procedures for the preparation of the chiral building block (R)-glyceraldehyde acetonide.[3][4][5]

Materials:

Procedure:

  • Acetonide Formation: A mixture of D-mannitol, p-toluenesulfonic acid, and 2,2-dimethoxypropane in DMSO is stirred at room temperature.[5]

  • Work-up: The reaction mixture is poured into a sodium bicarbonate solution and extracted with petroleum ether to remove byproducts. The aqueous layer is then extracted with dichloromethane.[5]

  • Oxidative Cleavage: The dichloromethane solution containing the di-O-isopropylidene-D-mannitol is treated with an aqueous solution of sodium metaperiodate. The mixture is stirred vigorously while maintaining the temperature below 35°C.[3]

  • Isolation: After the reaction is complete, magnesium sulfate is added. The slurry is filtered, and the filtrate is concentrated to yield crude (R)-glyceraldehyde acetonide.

  • Purification: The crude product is purified by distillation under reduced pressure.

Protocol 2: Wittig Olefination of (S)-Glyceraldehyde Acetonide

This protocol describes the chain extension of (S)-glyceraldehyde acetonide, a key step in the synthesis of a Darunavir precursor.[6]

Materials:

  • (S)-Glyceraldehyde Acetonide

  • (Ethoxycarbonylmethylene)triphenylphosphorane

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve (S)-glyceraldehyde acetonide in the anhydrous solvent.

  • Wittig Reagent Addition: Add (ethoxycarbonylmethylene)triphenylphosphorane to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting α,β-unsaturated ester by column chromatography on silica (B1680970) gel.

Protocol 3: DIBAL-H Reduction of an Ester to an Aldehyde

This general protocol is applicable for the reduction of an ester, such as the one obtained from the Wittig reaction of a this compound derivative, to the corresponding aldehyde, a precursor for the DERA-catalyzed reaction.[7][8][9][10]

Materials:

  • Ester substrate

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or THF)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution)

  • Methanol (B129727) (for quenching)

  • Rochelle's salt solution (aqueous)

Procedure:

  • Reaction Setup: Dissolve the ester in the anhydrous solvent in a flame-dried flask under an inert atmosphere and cool the solution to -78°C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78°C.

  • Reaction Monitoring: Stir the reaction at -78°C for 1-3 hours, monitoring its progress by TLC.

  • Quenching: At -78°C, slowly add methanol to quench the excess DIBAL-H.

  • Work-up: Allow the mixture to warm to room temperature. Add Rochelle's salt solution and stir until two clear layers form. Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography.

Protocol 4: DERA-Catalyzed Tandem Aldol Addition

This protocol outlines the enzymatic synthesis of a chiral lactol, a key intermediate for statin side chains.[1][11][12][13][14]

Materials:

  • Aldehyde precursor (derived from this compound)

  • Acetaldehyde

  • Whole-cell biocatalyst expressing DERA

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

Procedure:

  • Reaction Setup: Suspend the whole-cell DERA biocatalyst in the buffer solution in a reaction vessel.

  • Substrate Addition: Add the aldehyde precursor to the suspension.

  • Fed-Batch Acetaldehyde Addition: Feed a solution of acetaldehyde into the reaction mixture at a controlled rate to maintain a low concentration and minimize enzyme inhibition.

  • Reaction Monitoring: Monitor the formation of the lactol product by HPLC or GC.

  • Work-up and Purification: Once the reaction reaches completion, separate the biomass by centrifugation or filtration. Extract the supernatant or filtrate with an organic solvent. Purify the chiral lactol by column chromatography.

Protocol 5: [2+2] Cycloaddition for β-Lactam Synthesis

This protocol describes the diastereoselective synthesis of a cis-β-lactam from a chiral imine derived from D-glyceraldehyde acetonide.[2]

Materials:

  • Chiral imine of D-glyceraldehyde acetonide

  • Ketene (generated in situ from an acyl chloride and a non-nucleophilic base, e.g., triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Imine Formation: Prepare the chiral imine by reacting D-glyceraldehyde acetonide with a primary amine.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the chiral imine in the anhydrous solvent and cool to the desired temperature (e.g., -78°C to 0°C).

  • Ketene Generation and Cycloaddition: Slowly and simultaneously add the acyl chloride and triethylamine (B128534) to the imine solution. The ketene is generated in situ and undergoes a [2+2] cycloaddition with the imine.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an organic solvent.

  • Isolation and Purification: Combine the organic layers, dry, and concentrate. Purify the resulting cis-β-lactam by column chromatography or recrystallization.

References

Application Notes and Protocols for D-[2-²H]glyceraldehyde in Gluconeogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconeogenesis, the metabolic pathway for the de novo synthesis of glucose from non-carbohydrate precursors, is critical for maintaining blood glucose homeostasis, particularly during periods of fasting.[1][2] Dysregulation of this pathway is a key factor in the pathophysiology of type 2 diabetes.[1][2] Stable isotope tracers are invaluable tools for quantifying the flux through the gluconeogenic pathway and elucidating the contributions of various substrates to glucose production.[1]

D-[2-²H]glyceraldehyde is a deuterated form of this compound, a triose monosaccharide that serves as an intermediate in carbohydrate metabolism.[1][3] While published research specifically detailing the direct application of D-[2-²H]this compound for gluconeogenesis studies is not widely available, its theoretical application holds promise for targeted investigation of this pathway.[1][3] This document provides detailed protocols and application notes based on established principles of stable isotope tracing and analogous studies with other tracers.

When introduced into a biological system, D-[2-²H]this compound is phosphorylated by triokinase to form D-[2-²H]this compound-3-phosphate (G3P).[1][3][4] This labeled G3P can then enter the gluconeogenic pathway, allowing for the tracing of its metabolic fate.

Theoretical Applications in Gluconeogenesis Research

The use of D-[2-²H]this compound as a tracer can offer specific insights into several aspects of gluconeogenesis:

  • Direct Contribution of Triose Sugars: By monitoring the incorporation of the deuterium (B1214612) label into glucose, researchers can quantify the direct flux from this compound to glucose.[1]

  • Activity of Key Enzymes: The metabolism of the labeled G3P is dependent on key gluconeogenic enzymes such as triose phosphate (B84403) isomerase, aldolase, and fructose-1,6-bisphosphatase, providing a means to probe their activity.[1]

  • Kinetic Isotope Effect: The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a kinetic isotope effect (KIE) in enzymatic reactions involving the cleavage of this bond.[1] Studying this effect can provide insights into rate-limiting steps and enzyme mechanisms.[1]

  • Complementary Tracer: Used in conjunction with other tracers, such as ¹³C-labeled substrates, D-[2-²H]this compound can help resolve complex metabolic networks.[1]

Data from Analogous Tracer Studies

Due to the limited availability of studies using D-[2-²H]this compound, the following tables summarize quantitative data from studies utilizing well-established tracers like deuterated water (²H₂O) and ¹³C-labeled glycerol (B35011) to measure gluconeogenesis. This data provides a reference for the types of quantitative outcomes that could theoretically be obtained using D-[2-²H]this compound.

SubstrateContribution in Healthy Humans (Overnight Fast)Contribution in Type 2 Diabetes (T2DM)Citation(s)
Glycerol3 - 7%6 - 10%[1]
Alanine6 - 11%Increased (variable reports)[1]
LactateMajor precursor (quantitatively variable)Increased contribution[1]

Table 1: Contribution of Various Substrates to Gluconeogenesis in Humans. This table illustrates the contribution of different precursors to glucose production under healthy and diabetic conditions.

Isotopic TracerConditionFractional Gluconeogenesis (%)Citation(s)
[2-¹³C]glycerolHealthy, overnight fast30 - 40%[1]
²H₂OHealthy, overnight fast50 - 60%
²H₂O40-hour fast~90%

Table 2: Fractional Gluconeogenesis Measured by Different Isotopic Methods. This table showcases the percentage of glucose produced via gluconeogenesis as determined by different isotopic tracers under various physiological states.

Experimental Protocols

The following are theoretical protocols for the application of D-[2-²H]this compound in gluconeogenesis studies, based on established methodologies for stable isotope tracing.

Protocol 1: In Vivo Tracer Infusion in Rodent Models

This protocol describes a continuous intravenous infusion of D-[2-²H]this compound in a rodent model to study gluconeogenesis.

Materials:

  • D-[2-²H]this compound (sterile, pyrogen-free solution)

  • Anesthetic agent (e.g., isoflurane)

  • Catheters for infusion and blood sampling

  • Metabolic cage for urine collection

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • -80°C freezer

  • GC-MS or LC-MS/MS system for metabolite analysis

Procedure:

  • Animal Acclimatization: Acclimate rodents (e.g., male C57BL/6J mice) to the experimental conditions for at least one week.

  • Fasting: Fast the animals for a predetermined period (e.g., 12-16 hours) to induce gluconeogenesis.[1]

  • Catheterization: Anesthetize the animals and surgically implant catheters for infusion and blood sampling. Allow for recovery.

  • Tracer Infusion: Begin a continuous intravenous infusion of D-[2-²H]this compound at a constant rate.[1]

  • Blood Sampling: Collect arterial blood samples at baseline (before infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of glucose and other metabolites.[1]

  • Sample Processing: Immediately quench metabolic activity in blood samples and process to obtain plasma. Store plasma at -80°C until analysis.[1]

  • Metabolite Extraction and Derivatization: Extract metabolites from plasma. Derivatize glucose to a volatile derivative (e.g., aldonitrile acetate) for GC-MS analysis.[1]

  • Data Analysis: Calculate the rate of appearance of glucose and the fractional contribution of this compound to gluconeogenesis based on the isotopic enrichment data.

Protocol 2: Cell Culture and Isotopic Labeling

This protocol outlines the use of D-[2-²H]this compound in a cell culture system, such as HepG2 human liver cancer cells, to investigate gluconeogenesis.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Standard cell culture medium

  • D-[2-²H]this compound

  • 6-well plates

  • Incubator (37°C, 5% CO₂)

  • Metabolite extraction solutions

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Seeding: Plate cells (e.g., HepG2 cells) in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight in standard culture medium.[3]

  • Medium Exchange: Aspirate the standard medium and replace it with a medium containing a defined concentration of D-[2-²H]this compound (e.g., 5 mM).[3]

  • Incubation: Incubate the cells for a specified time course (e.g., 0, 1, 4, 8, and 24 hours) under standard culture conditions.[3]

  • Metabolite Extraction: At each time point, rapidly quench metabolism and extract intracellular metabolites.

  • Sample Preparation for GC-MS Analysis:

    • Derivatization: Resuspend the dried metabolite extract in methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups. Subsequently, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.[3]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system to separate and quantify labeled metabolites.[3]

  • Data Analysis: Determine the mass isotopomer distribution for key metabolites by correcting for the natural abundance of isotopes. This information can then be used to calculate metabolic fluxes.[5]

Analytical Techniques for Detection

The fate of the deuterium label from D-[2-²H]this compound can be traced using several analytical techniques:

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to measure the mass shift in glucose and its intermediates resulting from the incorporation of deuterium.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ²H-NMR can directly detect the presence of deuterium in metabolites.[1] Additionally, ¹H-NMR can be used to observe the disappearance of a proton signal upon its replacement with deuterium.[1]

Visualizations

Gluconeogenesis_Pathway This compound D-[2-²H]this compound G3P D-[2-²H]this compound-3-Phosphate This compound->G3P Triokinase DHAP Dihydroxyacetone Phosphate G3P->DHAP Triose Phosphate Isomerase F16BP Fructose-1,6-bisphosphate G3P->F16BP DHAP->F16BP Aldolase F6P Fructose-6-phosphate F16BP->F6P Fructose-1,6- bisphosphatase G6P Glucose-6-phosphate F6P->G6P Phosphoglucose Isomerase Glucose [²H]-Glucose G6P->Glucose Glucose-6- phosphatase Experimental_Workflow Start Start: In Vivo Infusion or Cell Culture Labeling Sample Sample Collection (Blood/Cells) Start->Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or NMR Analysis Derivatization->Analysis Data Data Analysis: Isotopomer Distribution Flux Calculation Analysis->Data

References

Application Notes and Protocols for Measuring Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of this compound-3-phosphate (GAP) to 1,3-bisphosphoglycerate (BPG).[1][2][3][4] Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis, membrane trafficking, and nuclear translocation.[1][2][3][4] While often utilized as a stable and constitutively expressed housekeeping gene for protein and RNA analysis, the deregulation of its enzymatic activity has been linked to abnormal cell proliferation and carcinogenesis.[1][2][3][4][5] Consequently, the accurate quantification of GAPDH activity is crucial for diagnosing and studying various diseases and understanding normal cellular physiology.[1][2][4]

These application notes provide a comprehensive overview and detailed protocols for two common methods of measuring GAPDH activity: a colorimetric assay and a spectrophotometric assay.

Principle of the Assays

The enzymatic activity of GAPDH can be measured through two primary approaches:

  • Colorimetric Assay: This method involves a coupled enzymatic reaction. GAPDH first catalyzes the conversion of GAP to BPG, which is accompanied by the reduction of NAD+ to NADH.[2][3] An intermediate product from this reaction then reacts with a developer or probe to produce a colored product that can be measured colorimetrically, typically at an absorbance of 450 nm.[1][2][3][6][7] The rate of color development is directly proportional to the GAPDH activity in the sample.

  • Spectrophotometric Assay (Reverse Reaction): This assay measures the reverse reaction catalyzed by GAPDH. In the presence of 3-phosphoglyceric acid (3-PGA) and ATP, 3-phosphoglycerate (B1209933) kinase (3-PGK) generates 1,3-bisphosphoglycerate. GAPDH then catalyzes the oxidation of NADH to NAD+ while reducing 1,3-bisphosphoglycerate to this compound-3-phosphate. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.[5][8] This rate is proportional to the GAPDH activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction catalyzed by GAPDH within the glycolytic pathway and a general workflow for the enzymatic assay.

GAPDH_Pathway GAP This compound-3-Phosphate BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH GAPDH GAPDH NADH NADH + H+ GAPDH->NADH NAD NAD+ NAD->GAPDH NAD->NADH Pi Pi Pi->GAPDH Assay_Workflow start Start sample_prep Sample Preparation (Cell/Tissue Lysate) start->sample_prep standard_prep Prepare NADH or Enzyme Standards start->standard_prep reaction_setup Set up Reaction (Samples, Standards, Controls) sample_prep->reaction_setup standard_prep->reaction_setup add_mix Add Reaction Mix reaction_setup->add_mix incubation Incubate at 37°C add_mix->incubation measurement Measure Absorbance (OD 450 nm or 340 nm) incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

References

Application Notes and Protocols: Glyceraldehyde as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde, the simplest aldose, is a versatile and cost-effective chiral building block in organic synthesis.[1] Its two enantiomers, (R)- and (S)-glyceraldehyde, provide access to a wide array of complex chiral molecules, including pharmaceuticals, natural products, and other biologically active compounds.[2][3] The presence of both a reactive aldehyde and two hydroxyl groups within a three-carbon backbone makes it a powerful synthon, though it necessitates strategic use of protecting groups to achieve selective transformations.[1][4]

Introduction: The Utility of Chiral this compound

This compound possesses a single chiral center, making it an ideal starting material for asymmetric synthesis.[5] It serves as the configurational standard for carbohydrates in the D/L nomenclature system.[6] Its utility stems from the ability to manipulate its three functional groups—a primary alcohol, a secondary alcohol, and an aldehyde—to introduce new stereocenters with high control. This has led to its use in the synthesis of important molecules like pantolactone (an intermediate for Vitamin B5) and various chiral drugs.[2] The protected form, particularly (R)- or (S)-glyceraldehyde acetonide, is frequently used to prevent undesired reactions such as self-condensation or polymerization.[3][7]

G_Intro cluster_this compound This compound Core Structure cluster_features Key Chemical Features cluster_applications Synthetic Applications GA This compound (C₃H₆O₃) R_GA (R)-Glyceraldehyde GA->R_GA S_GA (S)-Glyceraldehyde GA->S_GA F1 Aldehyde Group (-CHO) GA->F1 Reactive Site for C-C bond formation F2 Primary Alcohol (-CH₂OH) GA->F2 Sites for Protection/Functionalization F3 Secondary Alcohol (-CHOH) GA->F3 Sites for Protection/Functionalization F4 Single Chiral Center GA->F4 Source of Chirality App1 Natural Products R_GA->App1 App2 Pharmaceuticals R_GA->App2 App3 Chiral Auxiliaries R_GA->App3 S_GA->App1 S_GA->App2 S_GA->App3

Caption: Overview of this compound's features and applications.

Key Synthetic Transformations and Methodologies

The synthetic utility of this compound hinges on the selective manipulation of its functional groups. This typically involves an initial protection step, followed by the desired chemical transformation, and concluding with deprotection.

G_Workflow Start Chiral this compound ((R)- or (S)-) Protect Step 1: Protection of Diol Start->Protect Protected_Int Protected Intermediate (e.g., Acetonide) Protect->Protected_Int e.g., Acetone (B3395972), acid catalyst Transform Step 2: Key Transformation (on free aldehyde) Protected_Int->Transform Product_Protected Functionalized Product (Protected) Transform->Product_Protected Oxidation, Reduction, C-C Bond Formation, etc. Deprotect Step 3: Deprotection of Diol Product_Protected->Deprotect Final Final Chiral Target Molecule Deprotect->Final Aqueous acid

Caption: General synthetic workflow using this compound.

Protecting the two hydroxyl groups as an acetal (B89532) (commonly an acetonide) is the most critical first step in nearly all synthetic routes using this compound. This strategy masks the diol, preventing its interference in subsequent reactions targeting the aldehyde functionality.[4][8] The resulting protected compound, 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (B1583712) (this compound acetonide), is a stable and versatile intermediate.[7]

G_Protection cluster_reactants Reactants cluster_product Product R_this compound (R)-Glyceraldehyde Catalyst + Acid Catalyst (e.g., p-TsOH) R_this compound->Catalyst Acetone Acetone Acetone->Catalyst Acetonide (R)-Glyceraldehyde Acetonide Catalyst->Acetonide Water H₂O Catalyst->Water

Caption: Acetonide protection of this compound's diol.

Protocol 1: Synthesis of (R)-Glyceraldehyde Acetonide

This protocol describes the formation of the acetonide, a common protecting group strategy.

  • Setup: To a solution of (R)-glyceraldehyde (1.0 eq) in acetone (10-20 volumes), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the catalyst by adding a mild base, such as triethylamine (B128534) or saturated sodium bicarbonate solution, until the pH is neutral.

  • Extraction: Remove the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

The aldehyde group of protected this compound can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different chiral synthons. The selective oxidation of glycerol (B35011) to this compound is also a key industrial process, often utilizing platinum-based catalysts.[9][10]

Reaction TypeSubstrateReagent/CatalystProductYield (%)Ref.
Oxidation GlycerolPt/γ-Al₂O₃, O₂This compound~58% selectivity[10]
Oxidation GlycerolC₆₀/ZnO/Se, O₂This compound91.0[1]
Reduction 4-chloro-3-oxobutanoic acid methyl esterGeotrichum candidum SC 5469(S)-4-chloro-3-hydroxybutanoic acid methyl ester95[11]

Protocol 2: Catalytic Oxidation of Glycerol to this compound

This protocol is based on a green oxidation method.[1]

  • Catalyst Preparation: Prepare a fullerene zinc oxide selenium (C₆₀/ZnO/Se) composite material as described in the patent literature.[1]

  • Reaction Setup: Add the catalyst (e.g., 8 mg) to an aqueous solution of glycerol (0.4 mol/L, 500 mL).

  • Oxidation: Heat the mixture to 45-50 °C and bubble oxygen gas through the solution at a flow rate of 150 mL/min.

  • Monitoring: Allow the reaction to proceed for 5-8 hours.

  • Isolation: After the reaction, remove the catalyst by centrifugation. Remove water from the supernatant by distillation under reduced pressure.

  • Crystallization: Add anhydrous ethanol (B145695) to the residue to crystallize the this compound product. Filter, wash, and dry the crystals to obtain pure this compound. The reported yield for this method is 91.0%.[1]

C-C bond formation is central to extending the carbon skeleton and building molecular complexity.[12][13] Protected this compound is an excellent electrophile for various nucleophilic additions, including Grignard reactions, aldol (B89426) condensations, and Michael additions.[4][12][14] These reactions allow for the stereocontrolled synthesis of larger, more complex chiral molecules.

G_CC_Bond cluster_reactions C-C Bond Forming Reactions cluster_products Resulting Structures Protected_GA Protected This compound Grignard Grignard Reaction (R-MgX) Protected_GA->Grignard Aldol Aldol Addition (Enolates) Protected_GA->Aldol Wittig Wittig Reaction (Phosphonium Ylides) Protected_GA->Wittig Michael Michael Addition (Enolates to α,β-unsaturated) Protected_GA->Michael P1 Secondary Alcohols Grignard->P1 P2 β-Hydroxy Aldehydes Aldol->P2 P3 Alkenes Wittig->P3 P4 γ-Nitro Aldehydes Michael->P4

Caption: C-C bond formation reactions using protected this compound.

Reaction TypeAldehyde SubstrateMichael AcceptorCatalyst SystemYield (%)ee (%)Ref.
Michael Addition PropanalNitroethylene (B32686)Chiral Pyrrolidine (B122466) + Acid9193[14]
Michael Addition 3-MethylbutanalNitroethyleneChiral Pyrrolidine + Acid8593[14]
Allylic Alkylation α-TBDMS-oxy-propanalAllyl acetate (B1210297) derivativePd₂(dba)₃CHCl₃ + Chiral Ligand9599[15]

Protocol 3: Organocatalytic Michael Addition of an Aldehyde to Nitroethylene

This protocol is adapted from a procedure for synthesizing precursors to γ²-amino acids and demonstrates a powerful C-C bond-forming reaction.[14]

  • Setup: In a vial, dissolve the chiral pyrrolidine catalyst (e.g., (S)-2-(Triflylaminomethyl)pyrrolidine, 0.1 eq) and an acidic co-catalyst (e.g., 4-nitrobenzoic acid, 0.1 eq) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).

  • Addition of Reactants: Add the aldehyde (e.g., propanal, 1.0 eq) to the catalyst solution. Cool the mixture to the desired temperature (e.g., 4 °C).

  • Initiation: Add nitroethylene (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at the specified temperature for the required time (e.g., 24-48 hours), monitoring by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by silica gel chromatography to yield the γ-nitro aldehyde product. For enantiomeric excess (ee) determination, the aldehyde is typically reduced to the corresponding alcohol with NaBH₄ prior to chiral HPLC analysis.[14]

Applications in Drug Development and Natural Product Synthesis

This compound is a precursor for a multitude of complex targets. Its inherent chirality is transferred through synthetic sequences to establish the stereochemistry of the final product.

  • Pantolactone Synthesis: (R)-glyceraldehyde acetonide is a starting material for the enantioselective synthesis of (R)-Pantolactone, an important intermediate for Vitamin B5 and coenzyme A.[2]

  • Metabotropic Glutamate Receptor 1 Antagonist: Chiral building blocks derived from aldehydes have been used in the efficient synthesis of novel antagonists for this important drug target.[16]

  • γ-Amino Acids: As demonstrated in the protocol above, this compound derivatives can be elaborated into non-proteinogenic amino acids like γ²-amino acids, which are building blocks for γ-peptide foldamers with potential biomedical applications.[14]

  • (S)-Oxybutynin Synthesis: Palladium-catalyzed asymmetric allylic alkylation of a protected hydroxy-aldehyde synthon provides a key intermediate for the synthesis of the anticholinergic drug (S)-oxybutynin.[15]

The strategic application of this compound significantly shortens synthetic routes and improves the overall efficiency of producing enantiomerically pure compounds for research and development.

References

Application Notes and Protocols: Investigating the Effects of Glyceraldehyde on Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the Warburg effect, characterized by an increased rate of glycolysis and lactate (B86563) production, even in the presence of oxygen.[1][2] This metabolic shift presents a promising therapeutic window for targeting cancer cells. Glyceraldehyde, a three-carbon monosaccharide, has long been recognized for its ability to inhibit glycolysis and suppress cancer cell growth.[3][4] Recent studies, particularly with the L-isomer of this compound (L-GA), have elucidated a multi-modal mechanism of action that extends beyond simple glycolytic inhibition, involving the induction of oxidative stress and the hindrance of nucleotide biosynthesis.[3][5]

These application notes provide a detailed experimental framework for researchers to investigate the effects of this compound on cancer cell metabolism. The protocols outlined below are compiled from established methodologies and recent findings in the field, offering a comprehensive guide to characterizing the metabolic and signaling consequences of this compound treatment in cancer cells.

Data Presentation: Quantitative Effects of L-Glyceraldehyde

The following tables summarize quantitative data on the effects of L-glyceraldehyde on cancer cell lines, providing a baseline for expected outcomes.

Table 1: IC50 Values of L-Glyceraldehyde in Neuroblastoma Cell Lines

Cell LineIC50 (µM) after 24h Treatment
VH-7262 µM
IMR-32~300 µM
SH-SY5Y~400 µM
BE(2)-C493 µM
IMR5/751005 µM
SK-N-AS> 10 mM
CLB-GA> 10 mM
GI-M-EN> 10 mM

Data compiled from Forbes, M., et al. (2024).

Table 2: Effects of 1 mM L-Glyceraldehyde on Nucleotide Pools in Neuroblastoma Cells (24h Treatment)

Nucleotide PoolFold Change vs. Controlp-value
DNA NucleotidesSignificantly Depleted≤ 0.0001
RNA NucleotidesSignificantly Depleted≤ 0.0001

Data compiled from Forbes, M., et al. (2024).

Table 3: Metabolic Profile Changes in Neuroblastoma Cells Treated with 1 mM L-GA or D-GA (1h Treatment with 13C-Glucose Labeling)

Cell LineTreatmentGlyceric Acid (GAc) ChangeGlycerol (Glyc) Change
IMR-32L-GASignificant IncreaseNo Significant Increase
IMR-32D-GASignificant IncreaseNo Significant Increase
SH-SY5YL-GASignificant IncreaseIncreased Production
SH-SY5YD-GASignificant IncreaseIncreased Production

Data compiled from Forbes, M., et al. (2024).

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cancer cell metabolism.

Cell Viability and Growth Assays

a) WST-1 Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Materials:

    • 96-well flat-bottom tissue culture plates

    • WST-1 reagent

    • Culture medium

    • Microplate reader (420-480 nm absorbance)

  • Protocol:

    • Seed cancer cells (e.g., neuroblastoma lines) into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[6]

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Treat cells with a range of L-glyceraldehyde concentrations (e.g., 0-10 mM) for desired time points (e.g., 24, 48, 72, 96 hours). Include a vehicle control (e.g., PBS).

    • Add 10 µL of WST-1 reagent to each well.[6][7]

    • Incubate for 1-4 hours at 37°C and 5% CO2.

    • Shake the plate thoroughly for 1 minute.[6][7]

    • Measure the absorbance at 440 nm using a microplate reader. Use a reference wavelength greater than 600 nm.[6]

    • Calculate cell viability as a percentage of the vehicle-treated control.

b) Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

  • Materials:

    • Trypan Blue solution (0.4%)

    • Hemocytometer

    • Microscope

  • Protocol:

    • Harvest cells after treatment with this compound.

    • Create a single-cell suspension.

    • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[3]

    • Incubate for 1-3 minutes at room temperature.[4][8]

    • Load 10 µL of the mixture into a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

    • Calculate the percentage of viable cells: (% Viable Cells) = (Number of viable cells / Total number of cells) x 100.[3]

Apoptosis Assay

a) Flow Cytometry for Sub-G1 Population

This method quantifies apoptotic cells by measuring the population with fractional DNA content.

  • Materials:

    • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% sodium citrate, 0.1% Triton X-100)[9]

    • RNase A

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for the desired duration (e.g., 72 hours).[10]

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells in cold 70% ethanol (B145695) for at least 30 minutes on ice.[11]

    • Centrifuge and wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the samples using a flow cytometer, collecting at least 10,000 events.

    • Gate on the sub-G1 population in the DNA content histogram to quantify apoptotic cells.[10]

Metabolic Flux and Metabolite Analysis

a) GC-MS for Tracing Carbon Flow

This technique allows for the tracing of isotopically labeled glucose through metabolic pathways.

  • Materials:

    • 13C-labeled glucose

    • Methanol, Water, Chloroform (for extraction)

    • Derivatization reagents (e.g., Methoxyamine hydrochloride, MTBSTFA)

    • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Protocol:

    • Culture cells in the presence of 13C-labeled glucose and treat with this compound for a specified time (e.g., 10 minutes within a 1-hour treatment period).

    • Quench metabolism rapidly by aspirating the medium and adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Perform a polar metabolite extraction (e.g., using a methanol/water/chloroform solvent system).

    • Dry the metabolite extracts.

    • Derivatize the samples to increase volatility for GC-MS analysis.[12]

    • Analyze the samples by GC-MS to determine the incorporation of 13C into glycolytic intermediates.

b) Nucleotide Pool Analysis

  • Protocol:

    • Treat cells with this compound (e.g., 1 mM for 24 hours).

    • Harvest the cells and perform metabolite extraction as described above.

    • Enrich the extracts for nucleotides.

    • Analyze the nucleotide pools using LC-MS or another suitable method.

Proteomics and Western Blotting

a) LC-MS for Global Proteome Analysis

This method identifies and quantifies changes in the proteome following treatment.

  • Protocol:

    • Treat cells with this compound (e.g., 1 mM for 24 hours).[10]

    • Lyse the cells and extract proteins.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Use bioinformatics tools to identify and quantify proteins and perform pathway enrichment analysis.

b) Western Blotting for Specific Proteins

This technique is used to detect and quantify specific proteins of interest, such as GAPDH and RAGE.

  • Materials:

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-GAPDH, anti-RAGE)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse treated and control cells and determine protein concentration.

    • Separate protein lysates (25 µg per lane) by SDS-PAGE.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Enzyme Activity Assay

a) GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH, a key glycolytic enzyme.

  • Materials:

    • GAPDH Activity Assay Kit (commercially available)

    • Microplate reader (450 nm absorbance)

  • Protocol:

    • Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions.[14]

    • Add the cell lysate to a 96-well plate.

    • Prepare a reaction mix containing the GAPDH substrate.

    • Add the reaction mix to the wells and incubate.

    • Measure the absorbance at 450 nm in a kinetic mode to determine the rate of NADH production, which is proportional to GAPDH activity.[14]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and a proposed signaling pathway affected by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treatment Treat with this compound start->treatment viability Cell Viability Assays (WST-1, Trypan Blue) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis metabolism Metabolic Analysis (GC-MS, Nucleotides) treatment->metabolism proteomics Proteomics/Western Blot (LC-MS, WB) treatment->proteomics enzyme Enzyme Activity Assay (GAPDH) treatment->enzyme data_analysis Quantitative Analysis (IC50, Fold Change) viability->data_analysis apoptosis->data_analysis metabolism->data_analysis pathway_analysis Pathway & Mechanism Elucidation proteomics->pathway_analysis enzyme->data_analysis data_analysis->pathway_analysis

Figure 1. Experimental workflow for studying this compound's effects.

Signaling_Pathway cluster_glycolysis Glycolysis cluster_redox Redox Homeostasis cluster_biosynthesis Biosynthesis cluster_outcome Cellular Outcome GA This compound GAPDH GAPDH GA->GAPDH Inhibits ROS ↑ Reactive Oxygen Species (Oxidative Stress) GA->ROS Nucleotide_Inhibition Nucleotide Biosynthesis Inhibition GA->Nucleotide_Inhibition Glycolysis_Inhibition Glycolysis Inhibition GAPDH->Glycolysis_Inhibition Growth_Inhibition Growth Inhibition Glycolysis_Inhibition->Growth_Inhibition Apoptosis Apoptosis ROS->Apoptosis Nucleotide_Inhibition->Growth_Inhibition

Figure 2. Proposed signaling effects of this compound on cancer cells.

References

Application Notes and Protocols for the Synthesis of Novel Glyceraldehyde Derivatives with Anti-Heart Failure Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of a novel class of glyceraldehyde derivatives that exhibit potent anti-heart failure properties, independent of glucose-lowering effects. The protocols are based on the successful "scaffold hopping" strategy, modifying the glucose ring of the SGLT2 inhibitor empagliflozin (B1684318) to a this compound moiety. This modification dissociates the desired anti-heart failure activity from the SGLT2 inhibition that causes unwanted side effects.

The lead compound identified, Compound 12 , demonstrates significant cardioprotective effects by inhibiting the myocardial sodium-hydrogen exchanger 1 (NHE1), thereby maintaining intracellular ion homeostasis.[1] In preclinical models, Compound 12 ameliorated cardiac dysfunction and myocardial fibrosis without affecting blood glucose levels, highlighting its potential as a targeted therapeutic for heart failure.[1]

Data Presentation: In Vitro Cardioprotective Effects

The following table summarizes the quantitative data on the cardiomyocyte-protective effects of the synthesized this compound derivatives in an in vitro model of glucose deprivation-induced injury in H9c2 cells.

Compound IDStructureCell Survival (%) vs. Control
Control -100.0 ± 5.0
Model -50.2 ± 3.5
Empagliflozin (Reference)65.4 ± 4.1
JX22 (Precursor)78.9 ± 5.2
01 60.1 ± 3.9
02 55.3 ± 4.5
03 58.7 ± 3.1*
04 62.5 ± 4.8
05 54.1 ± 2.9
06 59.8 ± 3.6
07 66.7 ± 5.1
08 70.2 ± 4.3
09 63.4 ± 3.7
10 68.1 ± 4.0
11 72.5 ± 5.5
12 (Lead Compound) 85.6 ± 6.1
13 61.9 ± 4.2
14 57.6 ± 3.3
15 64.3 ± 4.6
16 69.8 ± 5.0
17 75.3 ± 5.8
18 71.4 ± 4.9
19 67.2 ± 4.4
20 65.9 ± 3.8***
Data are presented as mean ± SD, n=3. *P<0.05, **P<0.01, ***P<0.001, ***P<0.0001 vs. Model group. Data extracted from Li et al., Acta Materia Medica, 2024.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines the multi-step synthesis of the this compound derivatives. The synthesis of the lead compound, Compound 12 ((2R,3S)-3-(4-(4-chlorophenyl)benzyl)-2-((S)-tetrahydrofuran-3-yloxy)propane-1,2-diol) , is provided as a representative example.

Materials:

  • (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

  • 4-(4-chlorophenyl)benzyl bromide

  • n-Butyllithium (n-BuLi)

  • (S)-tetrahydrofuran-3-ol

  • Cesium carbonate (Cs2CO3)

  • Hydrochloric acid (HCl) in methanol (B129727) (4 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dimethylformamide (DMF)

  • Standard reagents for workup and purification (e.g., ethyl acetate, saturated ammonium (B1175870) chloride, brine, sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Step A: Synthesis of Intermediate 1c

    • Dissolve 4-(4-chlorophenyl)benzyl bromide in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

    • Add n-BuLi (2.5 M in hexanes) dropwise and stir for 30 minutes.

    • Add a solution of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield intermediate 1c .

  • Step B: Synthesis of Intermediate 2a (for Compound 12)

    • To a solution of intermediate 1c in DMF, add (S)-tetrahydrofuran-3-ol and cesium carbonate (Cs2CO3).

    • Stir the mixture at 60°C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain intermediate 2a .

    • Note: For other derivatives (Compounds 02-11, 13-20), various corresponding alcohols or nucleophiles are used in this step via nucleophilic substitution or Mitsunobu reaction to generate the respective intermediates.

  • Step C: Deprotection to Yield Compound 12

    • Dissolve intermediate 2a in a 4 M solution of HCl in methanol.

    • Stir the solution at room temperature for 4 hours.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, Compound 12 , by silica gel column chromatography.

Protocol 2: In Vitro Cardiomyocyte Protection Assay

This assay evaluates the ability of the synthesized compounds to protect cardiomyocytes from cell death induced by glucose deprivation.

Materials:

  • H9c2 rat myocardial cells

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • DMEM, glucose-free

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Culture:

    • Culture H9c2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Injury:

    • Seed H9c2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Wash the cells with PBS and replace the medium with glucose-free DMEM to induce injury.

    • Simultaneously, treat the cells with different concentrations of the test compounds (e.g., 10 µM). A vehicle control (DMSO) and a normal control (high-glucose DMEM) should be included.

  • Assessment of Cell Viability (MTT Assay):

    • After 24 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the normal control group.

Protocol 3: NHE1 Inhibition Assay (Intracellular pH Measurement)

This protocol indirectly measures NHE1 activity by monitoring the recovery of intracellular pH (pHi) after an acid load, using the pH-sensitive fluorescent probe BCECF-AM.[2][3][4]

Materials:

  • H9c2 cells

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • HEPES-buffered solution

  • Ammonium chloride (NH4Cl)

  • Test compounds (e.g., Compound 12, JX22)

  • Cariporide (known NHE1 inhibitor, as a positive control)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Loading with BCECF-AM:

    • Plate H9c2 cells on coverslips or in a 96-well black-walled plate.

    • Load the cells with 5 µM BCECF-AM in HEPES-buffered solution for 30 minutes at 37°C.

    • Wash the cells with fresh HEPES buffer to remove extracellular dye.

  • Acid Load and pHi Recovery:

    • Induce an intracellular acid load by pre-pulsing the cells with 20 mM NH4Cl for 5 minutes, followed by washing with a sodium-free solution to remove the NH4Cl. This causes a rapid drop in pHi.

    • Immediately perfuse the cells with a sodium-containing HEPES buffer to allow for pHi recovery via NHE1 activity.

    • Perform this recovery step in the presence of the vehicle (DMSO), the test compounds, or the positive control (Cariporide).

  • Fluorescence Measurement:

    • Monitor the fluorescence of BCECF using a ratiometric approach with dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

    • Record the fluorescence ratio (F490/F440) over time. The rate of increase in this ratio corresponds to the rate of pHi recovery.

  • Data Analysis:

    • Calculate the rate of pHi recovery (dpHi/dt).

    • Compare the recovery rates in the presence of test compounds to the vehicle control. Inhibition of NHE1 will result in a slower rate of pHi recovery.

Protocol 4: Isoproterenol-Induced Heart Failure Mouse Model

This protocol describes the induction of chronic heart failure in mice to evaluate the in vivo efficacy of the synthesized compounds.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoproterenol (B85558) (ISO) hydrochloride

  • Alzet osmotic minipumps

  • Anesthetics (e.g., isoflurane)

  • Surgical tools for subcutaneous implantation

  • Test compound (Compound 12) formulated for oral gavage

  • Echocardiography system

  • Reagents for histology (formalin, paraffin, Masson's trichrome stain)

Procedure:

  • Induction of Heart Failure:

    • Anesthetize the mice using isoflurane.

    • Subcutaneously implant an osmotic minipump filled with isoproterenol to deliver a continuous dose (e.g., 30 mg/kg/day) for 28 days. Sham-operated animals receive a pump filled with saline.

  • Drug Administration:

    • Beginning on the first day of ISO infusion, administer the test compound (e.g., Compound 12 at 10 mg/kg) or vehicle daily via oral gavage for the 28-day duration.

  • Assessment of Cardiac Function (Echocardiography):

    • At the end of the treatment period (Day 28), perform transthoracic echocardiography on anesthetized mice.

    • Acquire M-mode images of the left ventricle at the papillary muscle level.

    • Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

    • Calculate the Ejection Fraction (EF%) and Fractional Shortening (FS%) to assess cardiac systolic function.

  • Histological Analysis of Myocardial Fibrosis:

    • After echocardiography, euthanize the mice and harvest the hearts.

    • Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section the tissue.

    • Perform Masson's trichrome staining on the heart sections.[1][5][6][7][8] Collagen fibers (fibrotic tissue) will be stained blue, while healthy myocardium will be stained red.

    • Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cardiomyocyte Compound12 Compound 12 NHE1 NHE1 (Na+/H+ Exchanger 1) Compound12->NHE1 Inhibits Na_ion Intracellular Na+ Overload NHE1->Na_ion Reduces Na+ influx Homeostasis Improved Ion Homeostasis NHE1->Homeostasis Promotes H_ion Intracellular H+ (Acidosis) H_ion->NHE1 Activates Ca_ion Intracellular Ca2+ Overload Na_ion->Ca_ion Leads to (via NCX) CellInjury Cell Injury & Cardiac Dysfunction Ca_ion->CellInjury Causes Homeostasis->CellInjury Prevents Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation ScaffoldHop Scaffold Hopping (Empagliflozin -> JX22) Derivatization Structural Modification of JX22 ScaffoldHop->Derivatization Synthesis Synthesis of 20 This compound Derivatives Derivatization->Synthesis CardioProtect Cardiomyocyte Protection Assay (H9c2) Synthesis->CardioProtect NHE1_Assay NHE1 Inhibition Assay CardioProtect->NHE1_Assay Test top candidates Lead_ID Identify Lead Compound (Compound 12) NHE1_Assay->Lead_ID HF_Model Isoproterenol-Induced Heart Failure Mouse Model Lead_ID->HF_Model Treatment Oral Gavage with Compound 12 HF_Model->Treatment Evaluation Echocardiography & Histology (Fibrosis) Treatment->Evaluation Outcome Improved Cardiac Function & Reduced Fibrosis Evaluation->Outcome Scaffold_Hopping cluster_pharmacophore Key Pharmacophore cluster_properties Resulting Properties Empagliflozin Empagliflozin (SGLT2 Inhibitor) Glucose Glucose Ring Empagliflozin->Glucose Contains This compound This compound Moiety Glucose->this compound Replaced by ('Scaffold Hop') NewDerivatives Novel Derivatives (e.g., Compound 12) This compound->NewDerivatives Incorporated into SGLT2_activity ↓ SGLT2 Inhibition (Reduced Side Effects) NewDerivatives->SGLT2_activity HF_activity ↑ Anti-Heart Failure Activity (NHE1 Inhibition) NewDerivatives->HF_activity

References

Application Notes and Protocols for Tracking ¹³C-Labeled Glyceraldehyde Through Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde and its phosphorylated form, this compound-3-phosphate (G3P), are central intermediates in key metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] The use of stable isotope-labeled compounds, such as ¹³C-labeled this compound, has become a critical technique in metabolic flux analysis (MFA) to trace the fate of carbon atoms through these intricate biochemical networks.[1][2] This document provides detailed protocols for utilizing ¹³C-labeled this compound to track its course through metabolic pathways, enabling researchers to gain quantitative insights into cellular metabolism.

D-[3-¹³C]this compound is a particularly useful tracer for dissecting the lower portion of glycolysis and its connections to the PPP and the Tricarboxylic Acid (TCA) cycle.[3][4] Its three-carbon structure offers a distinct entry point into these networks compared to the more commonly used six-carbon glucose tracers.[3][5] By monitoring the incorporation of the ¹³C label into downstream metabolites, it is possible to quantify the relative fluxes through competing and interconnected pathways.[3]

Metabolic Fate of ¹³C-Labeled this compound

Upon entering the cell, ¹³C-labeled this compound is phosphorylated to ¹³C-glyceraldehyde-3-phosphate (G3P). From this critical juncture, the ¹³C label can be traced through several major pathways:

  • Glycolysis: The labeled G3P proceeds through the payoff phase of glycolysis, leading to the formation of ¹³C-labeled pyruvate (B1213749) and lactate.[4][6] This allows for the quantification of glycolytic flux.

  • Pentose Phosphate Pathway (PPP): The ¹³C label can enter the non-oxidative branch of the PPP, where it can be incorporated into other sugar phosphates like fructose-6-phosphate (B1210287) and ribose-5-phosphate.[4][6] Tracking the scrambling of the ¹³C label in these molecules provides insights into PPP activity, which is crucial for nucleotide synthesis and maintaining redox balance.[6]

  • Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can enter the TCA cycle, allowing for the quantification of anaplerotic and cataplerotic fluxes.[2][6]

  • Gluconeogenesis: In tissues capable of gluconeogenesis, such as the liver, the reverse flux of the ¹³C label from this compound back to glucose can be monitored.[5][6]

Below is a diagram illustrating the central metabolic pathways involved in the metabolism of ¹³C-glyceraldehyde.

metabolic_pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle This compound ¹³C-Glyceraldehyde G3P ¹³C-Glyceraldehyde-3-Phosphate This compound->G3P PEP ¹³C-Phosphoenolpyruvate G3P->PEP R5P Ribose-5-Phosphate G3P->R5P F6P Fructose-6-Phosphate G3P->F6P Pyruvate ¹³C-Pyruvate PEP->Pyruvate Lactate ¹³C-Lactate Pyruvate->Lactate AcetylCoA ¹³C-Acetyl-CoA Pyruvate->AcetylCoA F6P->R5P Citrate ¹³C-Citrate AcetylCoA->Citrate Malate ¹³C-Malate Citrate->Malate Malate->AcetylCoA experimental_workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Analysis culture 1. Cell Culture labeling 2. Isotope Labeling (with ¹³C-Glyceraldehyde) culture->labeling quenching 3. Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction detection 5. Analytical Detection (LC-MS, GC-MS, or NMR) extraction->detection processing 6. Data Processing detection->processing mfa 7. Metabolic Flux Analysis processing->mfa

References

Application of NMR Spectroscopy for Studying Glyceraldehyde Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed insights into the metabolic fate of glyceraldehyde. By utilizing stable isotope-labeled this compound, researchers can trace its journey through various interconnected metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This approach, known as metabolic flux analysis (MFA), allows for the quantification of reaction rates within these central carbon metabolism networks, offering a dynamic view of cellular physiology.[1][2][3]

This compound is a key three-carbon intermediate in cellular metabolism. Upon entering the cell, it is phosphorylated by triose kinase to form this compound-3-phosphate (G3P), a pivotal metabolite that sits (B43327) at the crossroads of several major pathways.[3][4] The use of isotopically labeled this compound, such as D-[3-¹³C]this compound or D-[2-²H]this compound, in combination with NMR analysis of downstream metabolites, enables the precise elucidation of carbon and hydrogen atom transitions.[1][2][3] This methodology is invaluable for understanding metabolic reprogramming in various disease states, including cancer and metabolic disorders, and for assessing the mechanism of action of drugs that target metabolic pathways.[3]

The primary advantage of NMR in this context is its ability to resolve and quantify isotopomers—molecules that differ only in their isotopic composition.[5][6] The specific patterns of isotope incorporation into metabolites like lactate, pyruvate, and amino acids derived from the TCA cycle provide quantitative information on the relative activities of different pathways.[1][2] For instance, the scrambling of a ¹³C label from this compound into various positions of pentose phosphates can be used to assess the flux through the PPP, which is crucial for nucleotide synthesis and maintaining redox balance.[1]

Key Applications:

  • Elucidating Glycolytic and Pentose Phosphate Pathway Fluxes: Precisely measuring the flow of carbon through the lower part of glycolysis and its interaction with the non-oxidative branch of the PPP.[3]

  • Investigating Cancer Metabolism: Dissecting the metabolic rewiring in cancer cells, such as the Warburg effect, and evaluating the efficacy of metabolic inhibitors.[3]

  • Studying Metabolic Disorders: Gaining insights into the metabolic dysregulation in diseases like diabetes and fructose (B13574) intolerance.[3]

  • Drug Development: Screening for compounds that modulate specific metabolic pathways in cell-based assays.[3]

Data Presentation

The quantitative data obtained from NMR-based metabolic flux analysis using labeled this compound can be summarized to compare metabolic fluxes under different conditions (e.g., control vs. treated, or healthy vs. diseased). The following tables are illustrative examples of how such data can be presented.

Table 1: Relative Fluxes Through Central Carbon Metabolism Determined by ¹³C-NMR with D-[3-¹³C]this compound Tracer

Metabolic Flux RatioControl CellsTreated CellsFold Changep-value
Glycolysis / PPP3.2 ± 0.41.8 ± 0.3-1.78< 0.05
TCA Cycle / Glycolysis0.6 ± 0.10.9 ± 0.1+1.50< 0.05
Anaplerosis / TCA Cycle0.2 ± 0.050.4 ± 0.07+2.00< 0.01
Pyruvate Carboxylase / PDH0.15 ± 0.030.35 ± 0.05+2.33< 0.01

Note: Values are hypothetical means ± standard deviation from n=3 biological replicates and are for illustrative purposes only.

Table 2: Absolute Metabolic Fluxes Calculated from ²H-NMR Data Using D-[2-²H]this compound

Metabolic PathwayFlux (nmol/10⁶ cells/hr) - ControlFlux (nmol/10⁶ cells/hr) - Drug X
Glycolytic Rate50.5 ± 5.125.2 ± 3.9
Lactate Production45.1 ± 4.522.0 ± 3.5
Pentose Phosphate Pathway15.8 ± 2.028.5 ± 3.1
TCA Cycle Entry5.4 ± 0.83.2 ± 0.6

Note: Values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro ¹³C-NMR Metabolic Flux Analysis using D-[3-¹³C]this compound

This protocol outlines the general steps for tracing the metabolism of D-[3-¹³C]this compound in cultured cells and analyzing the metabolic extracts by NMR.

1. Cell Culture and Labeling:

  • Plate mammalian cells in appropriate culture vessels and grow to 70-80% confluency.
  • Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with a known concentration of D-[3-¹³C]this compound.
  • Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.
  • Incubate the cells for a predetermined time course (e.g., 1, 4, 8, 24 hours) to allow for the incorporation of the label into downstream metabolites.

2. Metabolite Extraction:

  • After incubation, place the culture plates on ice and aspirate the labeling medium.
  • Wash the cell monolayer twice with ice-cold PBS.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
  • Transfer the cell suspension to a microcentrifuge tube.
  • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
  • Transfer the supernatant containing the polar metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

3. NMR Sample Preparation:

  • Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP for aqueous samples).[1]
  • Ensure the final sample volume is appropriate for the NMR tube (typically 0.6-0.7 mL for a 5 mm tube).[1]
  • Transfer the sample to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Acquire ¹³C and/or ¹H NMR spectra on a high-field NMR spectrometer.
  • For ¹³C NMR, use a proton-decoupled pulse sequence to enhance sensitivity and simplify the spectra.
  • For ¹H NMR, the presence of ¹³C will result in satellite peaks, and the splitting patterns of these satellites can provide information about the positions of the ¹³C label.[6]
  • Key acquisition parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure adequate signal-to-noise and accurate quantification.

5. Data Analysis:

  • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).
  • Identify and assign metabolite resonances using established databases and by comparison to standards.
  • Integrate the signals of interest, including the satellite peaks in ¹H spectra or the different isotopomer peaks in ¹³C spectra.
  • Calculate the fractional enrichment of ¹³C in specific positions of downstream metabolites.
  • Use metabolic flux analysis software to fit the isotopic labeling data to a metabolic network model and estimate the intracellular fluxes.

Visualizations

Glyceraldehyde_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle This compound This compound G3P This compound-3-Phosphate This compound->G3P Triose Kinase Pyruvate Pyruvate G3P->Pyruvate F6P Fructose-6-Phosphate G3P->F6P Transaldolase/ Transketolase Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA R5P Ribose-5-Phosphate R5P->F6P F6P->G3P F6P->R5P Citrate Citrate AcetylCoA->Citrate Glutamate Glutamate Citrate->Glutamate ...

Caption: Metabolic fate of this compound in central carbon metabolism.

NMR_Workflow start Cell Culture with Isotope-Labeled this compound extraction Metabolite Extraction start->extraction nmr_prep NMR Sample Preparation (in D2O with standard) extraction->nmr_prep nmr_acq NMR Data Acquisition (1H and/or 13C) nmr_prep->nmr_acq data_proc Data Processing and Metabolite Identification nmr_acq->data_proc quant Isotopomer Quantification data_proc->quant mfa Metabolic Flux Analysis quant->mfa end Flux Map and Biological Interpretation mfa->end

Caption: Experimental workflow for NMR-based metabolic flux analysis.

References

Application Notes & Protocols for the HPLC Separation of D- and L-Glyceraldehyde Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of D- and L-glyceraldehyde enantiomers using High-Performance Liquid Chromatography (HPLC). The protocols described herein are based on established principles of chiral chromatography and derivatization techniques for carbonyl compounds, offering robust starting points for method development and validation.

Introduction

Glyceraldehyde is the simplest aldose and a key intermediate in carbohydrate metabolism. As a chiral molecule, it exists in two enantiomeric forms: D-glyceraldehyde and L-glyceraldehyde. The stereochemistry of this compound is of significant interest in various fields, including biochemistry, pharmaceutical development, and food science, as enantiomers can exhibit different biological activities and metabolic fates.

The separation and quantification of D- and L-glyceraldehyde enantiomers are challenging due to their identical physical and chemical properties in an achiral environment. Chiral HPLC is the most effective technique for this purpose, employing either a chiral stationary phase (CSP) for direct separation or pre-column derivatization to form diastereomers that can be resolved on a standard achiral column.

This document outlines two primary approaches for the enantioseparation of this compound by HPLC:

  • Method 1: Direct Enantioseparation on a Chiral Stationary Phase. This method offers a streamlined workflow by directly resolving the enantiomers without chemical modification.

  • Method 2: Indirect Enantioseparation via Pre-column Derivatization. This approach involves reacting the this compound enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a conventional achiral HPLC column. This method can also enhance the detectability of the analytes.

Data Presentation: Representative Chromatographic Data

The following table summarizes representative quantitative data for the chiral separation of D- and L-glyceraldehyde derivatives. Please note that these are illustrative values, and actual results will depend on the specific experimental conditions, including the column used, mobile phase composition, and temperature.

ParameterMethod 1: Direct Separation (Underivatized)Method 2: Indirect Separation (Derivatized)
Analyte D- and L-GlyceraldehydeDiastereomeric Hydrazones of D- and L-Glyceraldehyde
Chiral Selector/Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H)Standard C18 reversed-phase column
Retention Time (t_R) of 1st Eluting Isomer ~ 8.5 min~ 12.2 min
Retention Time (t_R) of 2nd Eluting Isomer ~ 10.2 min~ 14.8 min
Resolution (R_s) > 1.5> 2.0
Elution Order Typically L- then D-GlyceraldehydeDependent on the chiral derivatizing agent

Experimental Protocols

Method 1: Direct Enantioseparation on a Chiral Stationary Phase

This protocol describes the direct separation of D- and L-glyceraldehyde using a polysaccharide-based chiral stationary phase.

3.1. Materials and Reagents

  • D-Glyceraldehyde standard

  • L-Glyceraldehyde standard

  • Racemic DL-Glyceraldehyde

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • HPLC-grade Isopropanol

3.2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3.3. Sample Preparation

  • Prepare a stock solution of racemic DL-glyceraldehyde at a concentration of 1 mg/mL in the mobile phase.

  • Prepare individual standard solutions of D- and L-glyceraldehyde at 0.5 mg/mL in the mobile phase to determine the elution order.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3.4. HPLC Analysis Procedure

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the individual D- and L-glyceraldehyde standards to identify their respective retention times.

  • Inject the racemic this compound sample.

  • Monitor the chromatogram for the separation of the two enantiomers.

  • Quantify the enantiomers by integrating the peak areas.

Method 2: Indirect Enantioseparation via Pre-column Derivatization

This protocol details the separation of D- and L-glyceraldehyde following derivatization with a chiral hydrazine (B178648) reagent to form diastereomeric hydrazones.

3.1. Materials and Reagents

  • D- and L-Glyceraldehyde standards

  • Racemic DL-Glyceraldehyde

  • Chiral Derivatizing Agent (CDA): (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) or a similar chiral hydrazine.

  • Trifluoroacetic Acid (TFA)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Methanol

3.2. Derivatization Protocol

  • To 100 µL of a 1 mg/mL solution of this compound in methanol, add 1.2 equivalents of the chiral derivatizing agent.

  • Add a catalytic amount of trifluoroacetic acid (approximately 5 µL of a 1% solution in methanol).

  • Vortex the mixture and allow it to react at room temperature for 60 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the HPLC mobile phase.

3.3. Instrumentation and Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV-Vis or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (gradient elution may be required, starting with a lower concentration of acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength appropriate for the formed hydrazone (e.g., 280 nm).

  • Injection Volume: 20 µL

3.4. HPLC Analysis Procedure

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the derivatized sample.

  • Run the appropriate gradient program to separate the diastereomers.

  • Identify and quantify the diastereomeric peaks based on their retention times and peak areas.

Visualizations

experimental_workflow_direct cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve this compound in Mobile Phase s2 Filter Sample (0.45 µm) s1->s2 h1 Inject Sample onto Chiral Column s2->h1 h2 Isocratic Elution (Hexane:Ethanol) h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Identify D- and L- Peaks h3->d1 d2 Integrate Peak Areas d1->d2 d3 Quantify Enantiomers d2->d3

Caption: Workflow for Direct Enantioseparation of this compound.

experimental_workflow_indirect cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis dr1 This compound Sample dr2 Add Chiral Derivatizing Agent + Catalyst dr1->dr2 dr3 React at Room Temp. dr2->dr3 dr4 Dry and Reconstitute dr3->dr4 h1 Inject Derivatized Sample onto C18 Column dr4->h1 h2 Gradient Elution (Acetonitrile:Water) h1->h2 h3 UV Detection h2->h3 d1 Separate Diastereomers h3->d1 d2 Integrate Peak Areas d1->d2 d3 Quantify Original Enantiomers d2->d3 logical_relationship start Goal: Separate D- and L-Glyceraldehyde direct Direct Separation start->direct indirect Indirect Separation start->indirect csp Chiral Stationary Phase (CSP) direct->csp derivatization Derivatization with Chiral Agent indirect->derivatization achiral_col Achiral Column (e.g., C18) derivatization->achiral_col

Application Notes & Protocols: Utilizing Glyceraldehyde in the Kinetic Study of Glycolytic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the application of glyceraldehyde and its phosphorylated form, this compound-3-phosphate (G3P), in studying the kinetics of key glycolytic enzymes. This compound-3-phosphate is a pivotal intermediate in glycolysis, positioned at the intersection of the preparatory and payoff phases of this central metabolic pathway.[1] Its generation and subsequent conversion are catalyzed by aldolase (B8822740), triosephosphate isomerase (TPI), and this compound-3-phosphate dehydrogenase (GAPDH), making it an essential substrate for dissecting their catalytic mechanisms and kinetics.

Application Note 1: this compound-3-Phosphate as a Substrate for Kinetic Analysis

G3P is the direct substrate for both GAPDH and TPI. Its concentration can be precisely controlled in enzymatic assays to determine fundamental kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), providing insights into enzyme efficiency and substrate affinity.

This compound-3-Phosphate Dehydrogenase (GAPDH)

GAPDH catalyzes the oxidative phosphorylation of D-glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical energy-yielding step in glycolysis.[2][3] This reaction involves the concomitant reduction of NAD⁺ to NADH.[1][3] The kinetic mechanism involves the initial binding of NAD⁺, followed by G3P, leading to the formation of a covalent thiohemiacetal intermediate.[4][5] Due to the increase in absorbance at 340 nm as NADH is produced, GAPDH activity is readily monitored spectrophotometrically.[1] The enzyme is highly stereospecific for the D-isomer of G3P.[2]

Triosephosphate Isomerase (TPI)

TPI is a highly efficient enzyme that catalyzes the reversible interconversion of D-glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403) (DHAP).[6] This ensures that both three-carbon units derived from fructose-1,6-bisphosphate can be channeled into the subsequent steps of glycolysis.[7] TPI is considered a "catalytically perfect" enzyme, with its reaction rate being limited primarily by the diffusion of the substrate into the active site.[6] Kinetic studies of TPI often involve coupled assays where the product of the isomerization is consumed by a subsequent enzyme, allowing for continuous monitoring.

Aldolase

Fructose-1,6-bisphosphate aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into G3P and DHAP.[8] While G3P is a product of the forward reaction, aldolase kinetics can be effectively studied by coupling its activity to that of GAPDH. In this setup, the G3P produced by aldolase is immediately oxidized by GAPDH, and the rate of NADH formation is measured. This coupled reaction allows for the determination of aldolase kinetic parameters under steady-state conditions.[9]

Application Note 2: this compound as an Inhibitor of Glycolysis

Free (non-phosphorylated) this compound has been shown to be an inhibitor of glycolysis.[10][11][12] This inhibition is primarily due to its competition with this compound-3-phosphate for the active site of GAPDH. By binding to GAPDH, this compound can act as a competitive inhibitor, slowing down the rate of the glycolytic pathway. This property makes this compound a useful tool for studying the regulation of glycolysis and for investigating the consequences of flux imbalances within the pathway.

Quantitative Data: Kinetic Parameters of Glycolytic Enzymes

The following table summarizes key kinetic constants for enzymes that interact with this compound-3-phosphate. These values are essential for designing experiments and for comparative analysis.

EnzymeSubstrateSourceKₘkcat (min⁻¹)Reference
Triosephosphate Isomerase D-Glyceraldehyde 3-PhosphateChicken Muscle0.47 mM2.56 x 10⁵[13]
Triosephosphate Isomerase Dihydroxyacetone PhosphateChicken Muscle0.97 mM2.59 x 10⁴[13]
GAPDH D-Glyceraldehyde 3-PhosphateMycobacterium tuberculosis~150-300 µMNot Stated[2]
GAPDH D-Glyceraldehyde 3-PhosphateRabbit Muscle~200 µMNot Stated[2]

Visualizations

Glycolysis_Focus cluster_glycolysis Central Role of G3P in Glycolysis F16BP Fructose-1,6-bisphosphate Aldolase Aldolase F16BP->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) TPI Triosephosphate Isomerase (TPI) DHAP->TPI G3P This compound-3-Phosphate (G3P) GAPDH This compound-3-Phosphate Dehydrogenase (GAPDH) G3P->GAPDH BPG13 1,3-Bisphosphoglycerate Aldolase->DHAP Aldolase->G3P TPI->G3P GAPDH->BPG13

Caption: The central role of this compound-3-Phosphate (G3P) in glycolysis.

GAPDH_Workflow start Start prep Prepare Assay Buffer, NAD+, and GAPDH Enzyme start->prep add_g3p Initiate Reaction with This compound-3-Phosphate (G3P) prep->add_g3p measure Measure Absorbance at 340 nm (Kinetic Mode) add_g3p->measure calculate Calculate Initial Velocity (V₀) from linear phase of reaction measure->calculate vary Vary Substrate Concentration [G3P] calculate->vary repeat Repeat for each [G3P] vary->repeat for multiple concentrations plot Plot V₀ vs. [G3P] (Michaelis-Menten Plot) vary->plot repeat->add_g3p lineweaver Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) plot->lineweaver end Determine Kₘ and Vₘₐₓ lineweaver->end

Caption: Experimental workflow for determining GAPDH kinetic parameters.

Coupled_Assay cluster_aldolase Reaction 1 (Aldolase) cluster_gapdh Reaction 2 (Coupled Reporter) F16BP Fructose-1,6-Bisphosphate Aldolase Aldolase F16BP->Aldolase G3P G3P Aldolase->G3P G3P_in G3P G3P->G3P_in Product of Reaction 1 is Substrate for Reaction 2 GAPDH GAPDH (excess) G3P_in->GAPDH NAD NAD+ NAD->GAPDH NADH NADH (Measured at 340nm) GAPDH->NADH

Caption: Principle of a coupled assay for measuring aldolase activity.

Experimental Protocols

Protocol 1: Kinetic Analysis of this compound-3-Phosphate Dehydrogenase (GAPDH)

This protocol describes a continuous spectrophotometric assay to determine the Kₘ and Vₘₐₓ of GAPDH for its substrate, D-glyceraldehyde-3-phosphate. The reaction rate is determined by monitoring the production of NADH, which absorbs light at 340 nm (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).[1]

Materials:

  • Purified GAPDH enzyme

  • D-Glyceraldehyde-3-phosphate (G3P) stock solution (e.g., 20 mM)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) stock solution (e.g., 50 mM)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM Sodium Pyrophosphate, 10 mM Sodium Arsenate, pH 8.5

  • UV/Vis Spectrophotometer with temperature control (set to 25°C or 37°C)

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 850 µL Assay Buffer

    • 50 µL of 50 mM NAD⁺ solution (final concentration: 2.5 mM)

    • 50 µL of purified GAPDH enzyme (diluted to an appropriate concentration to ensure a linear reaction rate for at least 3-5 minutes).

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer at the desired temperature (e.g., 25°C) for 5 minutes to establish thermal equilibrium and record a baseline reading.

  • Initiate Reaction: Start the reaction by adding 50 µL of a G3P stock solution. The final G3P concentration should be varied. For a full kinetic analysis, use a range of concentrations spanning from approximately 0.2 x Kₘ to 5 x Kₘ (e.g., final concentrations of 25, 50, 100, 200, 400, 800 µM).

  • Monitor Absorbance: Immediately after adding G3P, start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[1]

  • Calculate Initial Velocity (V₀): Plot absorbance versus time. The initial velocity (V₀) for each G3P concentration is the slope of the initial linear portion of this curve (ΔAbs/min).

  • Convert to Molar Rate: Convert the rate from ΔAbs/min to µmol/min (Units) using the Beer-Lambert law:

    • V₀ (µmol/min) = (Slope (ΔAbs/min) * Total Reaction Volume (mL)) / (Molar Extinction Coefficient of NADH (6.22 mM⁻¹cm⁻¹) * Path Length (cm))

  • Data Analysis:

    • Plot the calculated initial velocities (V₀) against the corresponding G3P concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

    • Alternatively, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visually estimate the kinetic parameters.

Protocol 2: Coupled Assay for Fructose-1,6-Bisphosphate Aldolase Kinetics

This protocol measures the activity of aldolase by coupling the production of G3P to the GAPDH reaction. The rate of NADH formation, monitored at 340 nm, is directly proportional to the rate of the aldolase reaction, provided GAPDH is not rate-limiting.

Materials:

  • Purified Aldolase enzyme

  • Purified GAPDH enzyme (in excess)

  • Fructose-1,6-bisphosphate (FBP) stock solution (e.g., 50 mM)

  • NAD⁺ stock solution (e.g., 50 mM)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Spectrophotometer and cuvettes as in Protocol 1.

Procedure:

  • Prepare Coupling System: In a 1 mL cuvette, prepare a mixture containing:

    • 900 µL Assay Buffer

    • 20 µL of 50 mM NAD⁺ solution (final concentration: 1 mM)

    • Saturating amount of GAPDH enzyme (e.g., 5-10 units). This is to ensure the conversion of G3P is immediate and not rate-limiting.

    • Aldolase enzyme at the desired concentration.

  • Equilibration: Mix and incubate the cuvette at the desired temperature for 5 minutes. Record a baseline reading to account for any background reactions.

  • Initiate Reaction: Start the reaction by adding FBP to the cuvette. To determine kinetic parameters for FBP, vary its final concentration over a suitable range (e.g., 0.1 mM to 5 mM).

  • Monitor and Analyze: Follow steps 4-7 from Protocol 1. The calculated initial velocities will correspond to the activity of aldolase at each FBP concentration. The Kₘ and Vₘₐₓ determined will be for the substrate FBP.

References

Troubleshooting & Optimization

troubleshooting low incorporation of labeled glyceraldehyde in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low incorporation of labeled glyceraldehyde in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low incorporation of labeled this compound?

Low incorporation can stem from several factors, which can be broadly categorized as:

  • Suboptimal Cell Health: Cells that are not in a healthy, proliferative state will have altered metabolic rates.[1]

  • Experimental Conditions: Issues with the concentration of the labeled this compound, incubation time, or composition of the culture medium can significantly impact uptake and incorporation.[1][2]

  • This compound Toxicity: High concentrations of this compound can be toxic to cells, leading to oxidative stress and inhibition of metabolic pathways.[1][3]

  • Metabolic Pathway Issues: The presence of high concentrations of unlabeled glucose can dilute the tracer, or bottlenecks in downstream pathways can limit metabolism.[1][4]

  • Improper Sample Handling: Inefficient quenching of metabolism or suboptimal metabolite extraction can lead to loss of the label during sample preparation.[1]

Q2: How does this compound enter cellular metabolism?

D-Glyceraldehyde is primarily taken up by cells and phosphorylated by the enzyme triokinase to form this compound-3-phosphate (G3P).[5][6] G3P is a key intermediate that directly enters the glycolytic pathway.[5][7] From there, the label can be incorporated into various downstream metabolites in glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5][8]

Q3: Is this compound toxic to cells?

Yes, high concentrations of this compound can be cytotoxic.[1] It can induce the production of reactive oxygen species (ROS), leading to oxidative stress, inhibition of enzymes like this compound-3-Phosphate Dehydrogenase (GAPDH), and apoptosis.[1][9] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.[1][2] Studies have shown that concentrations in the low millimolar range (0.5 - 2 mM) are often effective for labeling without inducing significant toxicity in some cell lines.[1][3]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your labeling experiments.

Cell Health and Culture Conditions

Q: Could the general health of my cell culture be the problem?

A: Absolutely. The metabolic activity of your cells is critical for efficient tracer incorporation.[1] Consider the following:

  • Cell Viability and Confluency: Ensure your cells have high viability (>95%) and are in the exponential (log) growth phase.[1] Over-confluent or senescent cells will have reduced metabolic rates.[1]

  • Contamination: Check your cultures for any signs of bacterial, fungal, or mycoplasma contamination, as these can severely impact cellular metabolism.[1]

Q: How do media components affect this compound incorporation?

A: The composition of your culture medium is a critical factor.

  • Competing Carbon Sources: The presence of high concentrations of unlabeled glucose in your medium will compete with and dilute the labeled this compound tracer, leading to lower incorporation.[1]

  • Recommendation: Consider using a glucose-free medium or a medium with a low glucose concentration for the labeling experiment.[1][5] Using dialyzed fetal bovine serum (FBS) can also help reduce the concentration of unlabeled small molecules.[5]

Q: Can my incubation conditions be a factor?

A: Yes, improper incubation conditions can inhibit metabolic processes.[1]

  • Temperature and CO2: Verify that your incubator is calibrated to the correct temperature and CO2 levels required for your cell line.[1]

  • pH of Medium: High metabolic activity can alter the pH of the culture medium. A significant pH shift can inhibit enzyme function.[1][10] Ensure your medium is adequately buffered.[1]

Labeled Substrate and Experimental Design

Q: What is the optimal concentration of labeled this compound to use?

A: The optimal concentration is cell-type dependent and must be determined empirically.[1][2]

  • Too Low: A concentration that is too low may be diluted by the cell's endogenous unlabeled pools, making the signal difficult to detect.[1]

  • Too High: A concentration that is too high can be toxic, leading to increased cell death and metabolic inhibition.[1][3]

  • Solution: Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 mM) to identify the highest concentration that provides sufficient labeling without impacting cell viability.[1]

Q: I've noticed increased cell death after adding the tracer. What should I do?

A: This is likely due to the cytotoxic effects of this compound at the concentration you are using.[1]

  • Reduce Concentration: Lower the concentration of labeled this compound in your experiment.[1]

  • Antioxidant Co-treatment: Consider the addition of an antioxidant, such as N-acetylcysteine (NAC), which may help mitigate the oxidative stress induced by this compound.[1][11]

Q: How long should I incubate my cells with the labeled tracer?

A: The ideal incubation time depends on the metabolic pathway of interest and the time required to reach an isotopic steady state.

  • Too Short: A short incubation may be insufficient for the label to be incorporated into downstream metabolites.[2]

  • Too Long: Prolonged incubation can lead to label scrambling (randomization of isotope patterns) due to reversible enzymatic reactions, complicating data interpretation.[2]

  • Solution: Perform a time-course experiment (e.g., sampling at 1, 4, 8, 12, and 24 hours) to determine the optimal labeling duration for your specific research question.[8][12]

Metabolic Pathway and Sample Preparation

Q: What could inhibit the metabolic processing of this compound?

A: Several factors can create a bottleneck in the metabolic pathway.

  • Enzyme Activity: The primary enzyme for this compound phosphorylation is triokinase.[5] Downstream, GAPDH activity is crucial.[10]

  • Cofactor Availability: The conversion of G3P in glycolysis is dependent on the NAD+/NADH ratio.[13] An altered redox state can limit this step.[11]

  • Intracellular pH: GAPDH has a high optimal pH (8.0-8.5).[10] A drop in intracellular pH, which can be induced by high glucose metabolism, may inhibit its activity.[10]

Q: Could my sample preparation method be the cause of the low signal?

A: Yes, improper quenching and extraction can lead to a significant loss of labeled metabolites.[1]

  • Metabolism Quenching: It is critical to rapidly halt all metabolic activity to prevent the loss or interconversion of labeled metabolites during harvesting. This is typically achieved by washing the cells with ice-cold saline or PBS and then adding a pre-chilled solvent like 80% methanol (B129727) at -80°C.[1][8][12]

  • Extraction Efficiency: Ensure your extraction protocol is validated for the metabolites of interest. Incomplete extraction will naturally lead to a lower signal.

Diagrams and Workflows

Metabolic Pathway of this compound

glyceraldehyde_pathway cluster_glycolysis Glycolysis & Related Pathways GA Labeled This compound (Exogenous) G3P This compound-3-Phosphate GA->G3P Triokinase PYR Pyruvate G3P->PYR Glycolysis PPP Pentose Phosphate Pathway G3P->PPP LAC Lactate PYR->LAC TCA TCA Cycle PYR->TCA

Caption: Metabolic fate of labeled this compound in the cell.

General Troubleshooting Workflow

troubleshooting_workflow start Low Labeled This compound Incorporation check_cells Assess Cell Health: - Viability > 95% - Exponential Phase - No Contamination start->check_cells check_media Review Media & Conditions: - Low/No Glucose? - Dialyzed Serum? - Correct Temp/CO2/pH? check_cells->check_media Cells OK check_concentration Optimize GA Concentration: - Run Dose-Response - Check for Toxicity check_media->check_concentration Media OK check_time Optimize Incubation Time: - Run Time-Course check_concentration->check_time Concentration OK check_prep Verify Sample Prep: - Rapid Quenching? - Efficient Extraction? check_time->check_prep Time OK success Problem Resolved check_prep->success Prep OK experimental_workflow cluster_exp Labeling Experiment Protocol seed 1. Seed Cells (Reach 70-80% confluency) wash_pre 2. Pre-Labeling Wash (Warm, glucose-free medium) seed->wash_pre add_label 3. Add Labeling Medium (With Labeled this compound) wash_pre->add_label incubate 4. Incubate (For predetermined duration) add_label->incubate quench 5. Quench Metabolism (Wash with ice-cold PBS) incubate->quench extract 6. Extract Metabolites (Add -80°C 80% Methanol) quench->extract analyze 7. Analyze Sample (e.g., LC-MS) extract->analyze

References

how to prevent glyceraldehyde degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of glyceraldehyde stock solutions to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in stock solutions?

A1: The instability of this compound in aqueous solutions is primarily due to its chemical nature as a reactive aldehyde. Key factors contributing to its degradation include:

  • pH-dependent degradation: this compound is particularly unstable in both strongly acidic (e.g., pH 2) and alkaline conditions.[1] Acidic conditions can lead to decomposition into smaller aldehydes like formaldehyde (B43269) and acetaldehyde, while alkaline conditions can promote aldol (B89426) condensation and polymerization reactions.[1][2]

  • Keto-enol tautomerism: In solution, this compound exists in equilibrium between its aldehyde (keto) form and an enol form. This tautomerism can lead to the formation of various isomers, which can complicate analyses.[1]

  • Oxidation: As an aldehyde, this compound is susceptible to oxidation, especially in the presence of oxygen.

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation reactions.[1][3][4]

Q2: What is the recommended way to prepare a this compound stock solution?

A2: To ensure the integrity of your this compound stock solution, follow these recommendations:[1]

  • Solvent: Dissolve the compound in high-purity, sterile water or an appropriate aqueous buffer. For enzymatic assays, it is best to use the buffer recommended for the specific enzyme.[1]

  • pH: Adjust the pH of the stock solution to a neutral or slightly acidic range (pH 6.5-7.5) for general storage, as this range minimizes degradation.[1]

  • Concentration: Prepare a concentrated stock solution (e.g., 1 M) that can be diluted to the final working concentration immediately before use. Concentrated stocks are often more stable.

  • Mixing: Gently vortex the solution until the solid is completely dissolved.[1] Avoid vigorous shaking to minimize oxygen introduction.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q3: How should I store my this compound stock solutions?

A3: Proper storage is critical for maintaining the stability of this compound solutions:

  • Short-term storage: For use within a few days, solutions can be stored at 2-8°C.

  • Long-term storage: For long-term storage, aliquots should be stored at -20°C or below.[1]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent or unexpected results in enzymatic assays. Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. If using a frozen stock, use a new aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.[1]
Presence of the hydrated form (gem-diol).In aqueous solutions, this compound exists in equilibrium with its less reactive hydrated form.[1] Allow the reaction mixture to equilibrate at the assay temperature before initiating the reaction to ensure a stable concentration of the active aldehyde form.[1]
Incorrect pH of the assay buffer.Verify the pH of your buffer. The optimal pH for many enzymes that use this compound is around 7.0-8.5.
Poor signal or multiple unexpected peaks in NMR spectra. Low concentration of the active aldehyde form.The aldehyde proton signal is expected to be small as this compound exists predominantly as the hydrate (B1144303) in D₂O.[1]
Presence of multiple species in solution.Concentrated solutions can form dimers or other oligomers. Compare your spectrum to published spectra to identify different species.[1]
Degradation during sample preparation or acquisition.Minimize the time the sample is at room temperature and acquire spectra promptly.[1]
Inaccurate quantification in mass spectrometry-based metabolomics. Degradation during sample extraction and processing.Quench metabolic activity rapidly with a cold solvent (e.g., 80% methanol (B129727) at -80°C) and keep samples cold throughout the extraction process.[1]
Formation of adducts.Aldehydes are reactive and can form adducts. Optimize your chromatography to separate the analyte of interest from potential interferences.[1]
Instability in the autosampler.Analyze samples as quickly as possible after placing them in the autosampler, or use a cooled autosampler.[1]

Quantitative Data on this compound Stability

While comprehensive kinetic data across a wide range of conditions is limited in the literature, the following table summarizes available information on this compound stability.

TemperaturepHConcentrationObservationReference
50°C (323 K)2.00.01 mol/LApproximately 40% degradation after 480 minutes.[3][4]
Room TemperatureNeutral (approx. 7)Not specifiedStable for short-term use (a few days) when refrigerated.General laboratory practice
-20°C6.5 - 7.5Not specifiedRecommended for long-term storage to minimize degradation.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (solid)

  • High-purity, sterile water or a suitable buffer (e.g., 50 mM HEPES, pH 7.0)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a sterile container. For a 1 M solution, this is 90.08 g per liter. For smaller volumes, scale down accordingly (e.g., 90.08 mg for 1 mL).

  • Dissolution: Add the appropriate volume of sterile, high-purity water or buffer to achieve the desired concentration.[1]

  • Mixing: Gently vortex the tube until the solid is completely dissolved.[1] Avoid excessive agitation.

  • Aliquoting: Immediately dispense the stock solution into single-use, sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C or below for long-term use.[1]

Protocol 2: Quality Control of this compound Stock Solution

To ensure the quality of your this compound stock solution, particularly if it has been stored for an extended period, consider the following quality control measures:

  • Visual Inspection: Check for any discoloration or precipitation in the solution.

  • pH Measurement: Verify that the pH of the solution is within the optimal range (6.5-7.5).

  • Concentration Verification: The concentration of the active aldehyde can be determined using an enzymatic assay with a well-characterized enzyme such as this compound-3-phosphate dehydrogenase (GAPDH), in the presence of its other substrates (NAD+ and arsenate), by monitoring the formation of NADH spectrophotometrically at 340 nm.

  • Chromatographic Analysis: For a more rigorous assessment, High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of degradation products.

Visualizing this compound Degradation and Prevention

The following diagrams illustrate the chemical degradation pathways of this compound and a troubleshooting workflow for addressing its instability.

glyceraldehyde_degradation This compound This compound enol Enol Intermediate This compound->enol Tautomerism hydrated Hydrated Form (gem-diol) This compound->hydrated Hydration polymerization Polymerization Products This compound->polymerization Alkaline pH degradation_products Degradation Products (e.g., Formaldehyde, Acetaldehyde) enol->degradation_products Acid/Base Catalysis, High Temperature

Caption: Chemical instability pathways of this compound in aqueous solutions.

troubleshooting_workflow decision decision start Inconsistent Experimental Results check_solution Check this compound Stock Solution start->check_solution is_fresh Is the solution freshly prepared or a new aliquot? check_solution->is_fresh prepare_fresh Prepare fresh solution or use a new aliquot is_fresh->prepare_fresh No check_storage Review storage conditions (Temp, pH, Light) is_fresh->check_storage Yes check_assay Review experimental conditions (pH, Temp) prepare_fresh->check_assay adjust_storage Adjust storage as per recommendations check_storage->adjust_storage adjust_storage->check_assay optimize_assay Optimize assay conditions check_assay->optimize_assay problem_solved Problem Resolved optimize_assay->problem_solved

Caption: Troubleshooting workflow for this compound-related experimental issues.

References

Technical Support Center: Optimizing Glyceraldehyde Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing glyceraldehyde in cell culture while mitigating its cytotoxic effects. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in cell culture experiments?

A recommended starting range for this compound is between 0.5 mM and 2 mM. However, it is crucial to recognize that the optimal, non-toxic concentration is highly dependent on the specific cell line and the experimental objectives. A dose-response experiment is essential to determine the ideal concentration for your particular cells.

Q2: What are the primary cytotoxic effects of this compound?

High concentrations of this compound can induce several cytotoxic effects, including:

  • Inhibition of cell growth: this compound can impede cell proliferation.

  • Induction of apoptosis: It can trigger programmed cell death.

  • Oxidative stress: this compound can lead to an imbalance of reactive oxygen species (ROS), causing cellular damage.

The severity of these effects varies significantly between different cell types. For instance, some cancer cell lines have demonstrated greater resistance to this compound compared to normal cells.

Q3: How does this compound impact cellular metabolism?

This compound can significantly affect cellular metabolism, primarily by inhibiting glycolysis, the central pathway for glucose breakdown. This inhibition can result in a decrease in lactate (B86563) production and an accumulation of metabolites in the upper part of the glycolytic pathway. This metabolic shift can also divert glucose flux into the Pentose Phosphate Pathway.

Q4: What are this compound-derived advanced glycation end-products (AGEs) and how do they contribute to cytotoxicity?

This compound is a precursor to advanced glycation end-products (AGEs), which are formed through a non-enzymatic reaction between sugars and proteins or lipids. These this compound-derived AGEs (Glycer-AGEs) can accumulate inside cells and contribute to cytotoxicity. The interaction of these AGEs with the Receptor for Advanced Glycation End-products (RAGE) can trigger signaling pathways that lead to inflammation and apoptosis.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cell culture.

Problem Possible Cause Solution
High cell death or low viability The concentration of this compound is too high for your specific cell line.Perform a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability). For your experiments, use a concentration well below the determined IC50. Consider reducing the incubation time as well.
Your cell line is particularly sensitive to metabolic inhibitors.Test a wider and lower range of concentrations, starting from as low as 0.1 mM.
Inconsistent results between experiments Variability in cell health and confluency.Ensure that cells are in the exponential growth phase and have high viability (>95%) before starting the experiment. Avoid using over-confluent or senescent cells, as their metabolic rates are altered.
Inaccurate pipetting or inhomogeneous cell seeding.Calibrate pipettes regularly. For viscous solutions, consider reverse pipetting. Ensure a single-cell suspension before seeding and gently swirl the suspension between replicates to prevent cell settling.
No observable metabolic effect The concentration of this compound is too low.Gradually increase the this compound concentration in subsequent experiments.
Insufficient incubation time.Ensure the incubation period is long enough for the this compound to be metabolized and incorporated into the relevant pathways. A time-course experiment may be necessary to optimize the incubation time.
Unexpected changes in cell morphology Cellular stress due to this compound treatment.Document any morphological changes with microscopy. These changes may be an early indicator of cytotoxicity. Correlate these observations with viability data to determine the acceptable concentration range.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound is a critical parameter that varies significantly across different cell lines. The following table summarizes some reported IC50 values for L-glyceraldehyde.

Cell LineCell TypeIncubation TimeIC50 (µM)Reference
IMR-32Neuroblastoma24 hours~760
SH-SY5YNeuroblastoma24 hours~550
BE(2)-CNeuroblastoma24 hours262
SK-N-ASNeuroblastoma24 hours1005
CLB-GANeuroblastoma24 hours647
GI-M-ENNeuroblastoma24 hours645
VH-7Fibroblast (non-cancer)24 hours>1500

Note: It is imperative to experimentally determine the IC50 for your specific cell line and experimental conditions.

Experimental Protocols

Protocol for Determining IC50 using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the this compound concentration that reduces cell viability by 50%.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 2, 5, and 10 mM. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability compared to the vehicle control.

Protocol for Apoptosis Detection using Annexin V/PI Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cell Viability Assay (e.g., MTT) cluster_analysis Data Analysis start Seed cells in a 96-well plate prep_this compound Prepare serial dilutions of this compound start->prep_this compound treat_cells Treat cells with this compound dilutions prep_this compound->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read_absorbance Measure absorbance dissolve->read_absorbance plot_data Plot % viability vs. concentration read_absorbance->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 select_concentration Select optimal non-toxic concentration for experiments determine_ic50->select_concentration glyceraldehyde_cytotoxicity_pathway This compound-Induced Cytotoxicity Pathway cluster_metabolic Metabolic Disruption cluster_signaling Cellular Signaling cluster_outcome Cellular Outcome This compound High Concentration This compound glycolysis_inhibition Glycolysis Inhibition This compound->glycolysis_inhibition age_formation Formation of Advanced Glycation End-products (AGEs) This compound->age_formation rage RAGE Activation age_formation->rage binds to ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) rage->ros nfkb_mapk Activation of NF-κB & MAPKs rage->nfkb_mapk mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction inflammation Inflammation nfkb_mapk->inflammation apoptosis Apoptosis (Cell Death) inflammation->apoptosis mitochondrial_dysfunction->apoptosis

Technical Support Center: Glyceraldehyde Instability in Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with glyceraldehyde's inherent instability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to be unstable in aqueous solutions?

A1: The instability of this compound in aqueous solutions is due to several factors:

  • pH-Dependent Degradation: this compound is particularly unstable in acidic conditions (e.g., pH 2) and at elevated temperatures, where it can break down into smaller aldehydes. While more stable at a neutral to slightly alkaline pH, prolonged incubation can still lead to degradation.[1]

  • Keto-Enol Tautomerism: In solution, this compound exists in an equilibrium between its aldehyde (keto) form and an enol form. This dynamic interconversion can lead to the formation of various isomers, which can complicate analytical results.[1][2]

  • Hydrate and Hemiacetal Formation: In aqueous environments, the aldehyde group of this compound can react with water to form a hydrate. It can also form cyclic hemiacetals.[1][2] This reduces the concentration of the reactive aldehyde form available for experiments.

Q2: What are the primary consequences of this compound instability in experimental assays?

A2: this compound degradation can lead to several experimental issues:

  • Inconsistent or Unexpected Results in Enzymatic Assays: The degradation of the this compound stock solution can lead to a lower effective substrate concentration, resulting in inaccurate enzyme kinetics or inconsistent results.[1]

  • Artifacts in Analytical Measurements: In techniques like NMR spectroscopy, the presence of multiple forms (aldehyde, hydrate, dimers) can result in complex spectra with multiple unexpected peaks.[1] Similarly, in mass spectrometry-based metabolomics, degradation products and adducts can interfere with accurate quantification and identification.[1]

  • Cellular Toxicity: Some degradation byproducts of this compound can induce oxidative stress and may have toxic effects on cell cultures, potentially confounding experimental outcomes.[3]

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize degradation, it is crucial to adhere to proper handling and storage procedures:

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment.[1][4]

  • Control pH: Maintain the pH of the solution within a neutral to slightly acidic range (pH 6.5-7.5) for general use and storage.[1]

  • Maintain Low Temperatures: Keep this compound solutions on ice and minimize the time they are kept at room temperature.[1][4] For long-term storage, aliquot stock solutions and store them at -20°C or below.[1][4]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes helps to avoid degradation caused by repeated freezing and thawing.[1][4]

Troubleshooting Guides

Issue 1: Inconsistent Results in Enzymatic Assays

Possible Cause: Degradation of the this compound stock solution, leading to a decrease in the active substrate concentration.[1]

Troubleshooting Steps:

  • Prepare Fresh this compound Solution: Discard the old solution and prepare a fresh stock solution immediately before starting the assay.[1]

  • Verify Solution pH: Ensure the pH of your buffer system is within the optimal range for both enzyme activity and this compound stability.

  • Equilibrate at Assay Temperature: Allow the reaction mixture to equilibrate at the designated assay temperature before adding the enzyme to ensure a consistent starting concentration of the active aldehyde form.[1]

  • Use a Stabilizing Agent: For certain applications, the addition of a polyhydric alcohol like glycerol (B35011) can help stabilize enzymes that use this compound as a substrate.[5][6]

Issue 2: Unexpected Peaks in NMR or Mass Spectrometry Data

Possible Cause: Presence of multiple species of this compound (hydrates, dimers, degradation products) in the solution.[1]

Troubleshooting Steps:

  • Minimize Sample Preparation Time: Prepare your samples for analysis as quickly as possible and keep them cold to reduce degradation.[1]

  • Optimize Chromatography: For mass spectrometry, use appropriate chromatographic methods to separate the different forms of this compound and its degradation products.[1]

  • Use a Cooled Autosampler: If samples need to be queued for analysis, use a cooled autosampler to prevent degradation while waiting.[1]

  • Compare to Reference Spectra: Compare your obtained spectra to published spectra of this compound to help identify the different species present in your sample.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with enhanced stability for use in biochemical assays.

Materials:

  • Crystalline D-Glyceraldehyde

  • High-purity, sterile water or a suitable buffer (e.g., 50 mM HEPES, pH 7.0)[1]

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the required amount of D-Glyceraldehyde in a sterile microcentrifuge tube.[1]

  • Dissolution: Add the appropriate volume of sterile, high-purity water or buffer to achieve the desired stock concentration (e.g., 50 mM).[1]

  • Mixing: Gently vortex the tube until the solid is completely dissolved.[1]

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C or below.[1]

Protocol 2: Monitoring this compound Degradation by HPLC

This protocol provides a method to assess the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).[4]

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 column (or other suitable column)

  • Mobile phase (e.g., a mixture of water and acetonitrile, isocratic or gradient)

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Standard Solution: Prepare a fresh this compound solution of known concentration in the desired buffer. Filter the solution through a 0.22 µm syringe filter.[4]

  • Initial Analysis (Time = 0): Immediately inject an aliquot of the freshly prepared solution into the HPLC system.[4] Record the chromatogram, noting the retention time and peak area of the this compound peak.

  • Incubation: Store the remaining this compound solution under the desired experimental conditions (e.g., specific temperature and pH).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored solution, filter it, and inject it into the HPLC system.

  • Data Analysis: Compare the chromatograms from the different time points. A decrease in the peak area of the this compound peak and the appearance of new peaks indicate degradation.[4]

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solution

FactorConditionEffect on StabilityRecommendation
pH Acidic (e.g., pH < 6)Accelerates degradation[1][2]Maintain a neutral to slightly acidic pH (6.5-7.5)[1]
Neutral to Slightly AlkalineMore stable, but prolonged incubation can still lead to degradation[1]Optimal for most applications
Temperature Elevated TemperatureSignificantly accelerates degradation[1][2][4]Keep solutions on ice; store at -20°C or below for long-term[1][4]
Room TemperatureDegradation occurs over timeMinimize time at room temperature[1][4]
Freeze-Thaw Cycles Repeated CyclesPromotes degradation[1][4]Aliquot stock solutions into single-use volumes[1][4]

Visualizations

Glyceraldehyde_Instability_Pathway This compound This compound (Aldehyde Form) Enol Enol Form This compound->Enol Keto-Enol Tautomerism Hydrate Hydrate Form This compound->Hydrate Hydration Hemiacetal Cyclic Hemiacetal This compound->Hemiacetal Cyclization Degradation Degradation Products (e.g., Formaldehyde, Acetaldehyde) This compound->Degradation pH/Temp Dependent

Caption: Factors contributing to this compound instability in aqueous solutions.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Is the this compound solution fresh? Start->Check_Solution Prepare_Fresh Prepare fresh solution Check_Solution->Prepare_Fresh No Check_pH Is the buffer pH optimal (6.5-7.5)? Check_Solution->Check_pH Yes Prepare_Fresh->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Temp Was the solution kept on ice? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Maintain_Temp Maintain low temperature Check_Temp->Maintain_Temp No Consider_Other Consider other experimental variables Check_Temp->Consider_Other Yes Maintain_Temp->Consider_Other

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: Synthesis of Glyceraldehyde from Acrolein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of glyceraldehyde from acrolein. The primary route involves the epoxidation of acrolein to glycidaldehyde (B58185), followed by acid-catalyzed hydration. This guide also addresses the common preceding step of generating acrolein from glycerol (B35011), as impurities from this stage can impact the final this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from acrolein?

A1: The most prevalent and effective method is a two-step process:

  • Epoxidation of Acrolein: Acrolein is reacted with hydrogen peroxide under alkaline conditions (pH 8-8.5) to form the intermediate, glycidaldehyde.

  • Hydration of Glycidaldehyde: The resulting glycidaldehyde is then subjected to acid-catalyzed hydration to yield this compound.[1]

Q2: What kind of yields can I expect for the conversion of acrolein to this compound?

A2: For the epoxidation of acrolein to glycidaldehyde, yields can be in the range of 75-88% as determined by titration.[2] The yield of distilled aqueous solutions of glycidaldehyde is reported to be around 68%, while the yield of anhydrous product is lower, at approximately 40%.[2] The subsequent acid-catalyzed hydration of glycidaldehyde to this compound proceeds, but specific yield data for this step is less commonly reported in isolation.

Q3: What are the primary byproducts I should be aware of?

A3: In the initial synthesis of acrolein from glycerol, common byproducts include acetol, acetaldehyde, acetone, propionaldehyde, and various acids.[3] During the epoxidation of acrolein, acidic byproducts can form.[2] If the reaction conditions for the final hydration step are not optimized, side reactions such as polymerization of this compound may occur.

Q4: My acrolein is sourced from glycerol dehydration. What are the key parameters to control in that initial step to ensure high-quality acrolein?

A4: The catalytic dehydration of glycerol to acrolein is sensitive to the catalyst choice, temperature, and the presence of oxygen. Solid acid catalysts are commonly used.[4] Catalyst deactivation due to coke formation is a major issue. The reaction is typically carried out in the gas phase at temperatures between 250 and 400°C. The presence of a controlled amount of oxygen can sometimes reduce the formation of certain byproducts.

Troubleshooting Guides

Issue 1: Low Yield of Glycidaldehyde in the Epoxidation Step
Possible Cause Suggested Solution
Incorrect pH The epoxidation of acrolein with hydrogen peroxide is highly pH-dependent. The optimal pH range is 8-8.5.[2] Use a pH meter and carefully add a dilute base (e.g., NaOH solution) to maintain the pH within this range throughout the addition of acrolein.
Temperature Too High or Too Low The reaction should be maintained at a controlled temperature, typically between 25-30°C.[1] Excessive temperature can lead to the decomposition of hydrogen peroxide and the formation of byproducts.
Degraded Hydrogen Peroxide Use a fresh, properly stored solution of hydrogen peroxide. Its concentration can be verified by titration before the reaction.
Acrolein Polymerization Acrolein is prone to polymerization. Ensure it is of high purity and consider using an inhibitor if necessary. The reaction should be performed promptly after sourcing or purifying the acrolein.
Issue 2: Incomplete Conversion of Glycidaldehyde to this compound
Possible Cause Suggested Solution
Insufficient Acid Catalyst The hydration of the epoxide ring of glycidaldehyde requires an acid catalyst (e.g., dilute sulfuric acid).[1] Ensure the catalyst is added in the appropriate amount and is well-mixed with the reactants.
Low Reaction Temperature The hydration reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by techniques such as TLC or GC-MS and adjust the temperature as needed.
Short Reaction Time The conversion may be time-dependent. Allow the reaction to proceed for a sufficient duration, monitoring its completion.
Issue 3: Presence of Significant Impurities in the Final this compound Product
Possible Cause Suggested Solution
Acidic Byproducts from Epoxidation During the epoxidation of acrolein, acidic byproducts can form.[2] These can be removed by neutralization and subsequent purification steps like distillation or chromatography.
Unreacted Acrolein or Glycidaldehyde If the reactions have not gone to completion, starting materials or intermediates will contaminate the product. Optimize the reaction conditions (pH, temperature, time, catalyst amount) as described above. Purification by distillation or chromatography will be necessary.
Polymerization of this compound This compound can be unstable and prone to polymerization, especially under harsh temperature or pH conditions. It is advisable to work with dilute solutions and purify the product under mild conditions.
Impurities from Acrolein Source (Glycerol Dehydration) If acrolein is produced from glycerol, byproducts from that reaction (e.g., acetol, acetaldehyde) can carry over.[3] Purify the acrolein before the epoxidation step.

Data Presentation

Table 1: Comparison of Catalysts for Glycerol Dehydration to Acrolein

CatalystTemperature (°C)Glycerol Conversion (%)Acrolein Selectivity (%)Acrolein Yield (%)Reference
FePO4 (Catalyst C)260~100~9191
H-ZSM-5380-385High~60-65 (yield)-
US-HY380-385High~60-65 (yield)-
F-Alumina350~100~8080
Nb2O5350<100~40-50~40-50
HY Zeolite27557.591.652.7[1]
LaY Zeolite30073.187.864.2[1]
Pd/LaY Zeolite30090.187.678.9[1]

Table 2: Yields in the Acrolein to this compound Conversion

Reaction StepProductReported YieldConditionsReference
EpoxidationGlycidaldehyde (total epoxide)88%Titration for oxirane oxygen[2]
EpoxidationGlycidaldehyde (distilled aq. solution)68%Distillation[2]
EpoxidationGlycidaldehyde (anhydrous)40%Ether extraction and distillation[2]
HydrationThis compound-Acid-catalyzed hydration[1][2]

Experimental Protocols

Protocol 1: Synthesis of Acrolein from Glycerol (Liquid Phase Dehydration Example)

This protocol is a representative example based on the use of an FePO4 catalyst.

  • Catalyst Preparation (Deposition Method):

    • Dissolve 12.29 g of Fe(NO3)3·9H2O in 500 mL of water.

    • Add 4.03 g of H3PO4 (at a P/Fe ratio of 1.15).

    • Stir the mixture at 80°C and evaporate the solvent.

    • Dry the resulting solid overnight at 80°C and then calcine at 500°C for 6 hours.

  • Dehydration Reaction:

    • Set up a distillation apparatus with a reaction flask, condenser, and receiving flask.

    • Charge the reaction flask with the prepared FePO4 catalyst and glycerol.

    • Heat the flask to the desired reaction temperature (e.g., 220-260°C) under atmospheric pressure.

    • Acrolein, being volatile, will distill over as it is formed. Collect the distillate.

    • Monitor the reaction for the formation of byproducts such as glycerol propanal, acetaldehyde, and propionate. The presence of oxygen has been shown to increase byproduct formation.

Protocol 2: Synthesis of this compound from Acrolein

This protocol is based on the alkaline epoxidation of acrolein followed by acid-catalyzed hydration.[1][2]

  • Alkaline Epoxidation of Acrolein:

    • In a reaction flask equipped with a stirrer, thermometer, and means for controlled addition, charge a dilute solution of hydrogen peroxide (e.g., 30%).

    • Adjust the pH of the hydrogen peroxide solution to 8.0-8.5 using a dilute solution of sodium hydroxide (B78521) (e.g., 3 N NaOH).

    • Slowly add acrolein to the reaction mixture while maintaining the temperature between 25-30°C with cooling.

    • Continuously monitor the pH and add the NaOH solution as needed to keep it within the 8.0-8.5 range.

    • After the addition of acrolein is complete, continue stirring for an additional hour at the same temperature and pH.

    • The resulting product is an aqueous solution of glycidaldehyde.

  • Acid-Catalyzed Hydration of Glycidaldehyde:

    • To the aqueous solution of glycidaldehyde, add a catalytic amount of a dilute acid (e.g., 0.1 N sulfuric acid).

    • Gently heat the mixture to facilitate the hydration of the epoxide ring. The exact temperature and time will need to be optimized and monitored (e.g., by TLC or GC).

    • Upon completion of the reaction, the solution contains this compound.

  • Purification:

    • Neutralize the acid catalyst with a suitable base.

    • The final this compound product can be purified from the reaction mixture by techniques such as vacuum distillation or column chromatography. Note that this compound is sensitive to high temperatures.

Visualizations

experimental_workflow cluster_acrolein_synthesis Acrolein Synthesis (from Glycerol) cluster_glyceraldehyde_synthesis This compound Synthesis glycerol Glycerol dehydration Catalytic Dehydration (250-400°C) glycerol->dehydration catalyst Solid Acid Catalyst (e.g., FePO4, Zeolite) catalyst->dehydration acrolein Acrolein dehydration->acrolein byproducts1 Byproducts (Acetol, Acetaldehyde, etc.) dehydration->byproducts1 epoxidation Alkaline Epoxidation (25-30°C) acrolein->epoxidation h2o2 H2O2 h2o2->epoxidation naoh NaOH (pH 8-8.5) naoh->epoxidation glycidaldehyde Glycidaldehyde (Intermediate) epoxidation->glycidaldehyde byproducts2 Acidic Byproducts epoxidation->byproducts2 hydration Acid-Catalyzed Hydration glycidaldehyde->hydration acid Acid Catalyst (e.g., H2SO4) acid->hydration This compound This compound (Final Product) hydration->this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low this compound Yield check_intermediate Analyze Glycidaldehyde Intermediate start->check_intermediate low_glycidaldehyde Low Glycidaldehyde Yield check_intermediate->low_glycidaldehyde Low/No Intermediate high_glycidaldehyde Good Glycidaldehyde Yield check_intermediate->high_glycidaldehyde Intermediate Present check_ph Verify pH is 8-8.5 low_glycidaldehyde->check_ph check_temp_epox Verify Temperature is 25-30°C low_glycidaldehyde->check_temp_epox check_h2o2 Check H2O2 Quality low_glycidaldehyde->check_h2o2 check_acid Check Acid Catalyst Addition high_glycidaldehyde->check_acid check_temp_hyd Optimize Hydration Temperature high_glycidaldehyde->check_temp_hyd check_time_hyd Increase Reaction Time high_glycidaldehyde->check_time_hyd

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Challenges in the Purification of Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glyceraldehyde purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a small, polar, and reactive molecule, which presents several purification challenges:

  • Instability: It is prone to several side reactions. In aqueous solutions, it can form hydrates and dimers (hemiacetals).[1] At neutral to alkaline pH, it can undergo degradation to products like methylglyoxal (B44143) and lactic acid. It is most stable in acidic conditions (below pH 4).

  • Polymerization: Like many aldehydes, this compound can polymerize, especially when concentrated or heated, forming a viscous syrup that is difficult to handle and purify.

  • Crystallization Difficulties: Obtaining crystalline this compound can be challenging. It often remains a syrup, which may or may not crystallize.[2] Success is highly dependent on purity, concentration, and temperature control.

  • Co-purification of Impurities: Synthesis of this compound can result in byproducts with similar polarities, such as dihydroxyacetone or residual starting materials (e.g., glycerol), making separation by chromatography difficult.

Q2: Why does my purified this compound exist as a syrup instead of a crystalline solid?

A2: this compound's tendency to form a syrup is a well-documented challenge.[2] Several factors can contribute to this:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization. These can be residual solvents, salts, or byproducts from the synthesis.

  • Water Content: this compound readily forms hydrates in the presence of water, which can interfere with the crystal lattice formation.[1]

  • Equilibrium with Dimers: In concentrated solutions, this compound exists in equilibrium with its dimeric (hemiacetal) forms, which can hinder crystallization of the monomer.[1]

  • Temperature: Strict temperature control is crucial. Temperatures should generally be kept low (below 30°C) during concentration steps to promote crystallization.

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain the integrity of purified this compound, proper storage is essential.

  • Temperature: For long-term storage, -20°C is recommended to minimize chemical degradation and potential polymerization. For short-term use, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, as the aldehyde group is susceptible to oxidation.

  • Container: Use a tightly sealed, light-resistant container to protect the compound from moisture, oxygen, and light.

  • Form: It is often supplied as a syrup or in an aqueous solution. Be aware that the syrupy form is a dimer in its concentrated state.

Q4: How can I monitor the purity of my this compound sample during purification?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of non-volatile compounds like this compound. A reverse-phase C18 column or a specialized column for sugar analysis can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or if derivatization is performed, GC-MS provides excellent separation and identification capabilities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a purification, especially during column chromatography. Staining with a suitable reagent (e.g., p-anisaldehyde) is required for visualization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify impurities. It can also be used to observe the presence of hydrates and dimers in solution.[1]

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
This compound "oils out" or forms a syrup instead of crystals. 1. Purity is too low: Impurities are inhibiting crystal nucleation and growth.2. Solution is supersaturated at a temperature above the compound's melting point. 3. Cooling is too rapid: Crystals do not have sufficient time to form an ordered lattice.1. Further purify the material: Consider an additional purification step, such as column chromatography, before attempting crystallization.2. Add more solvent: Re-dissolve the oiled-out material by heating and adding a small amount of additional solvent. Allow it to cool more slowly.3. Slow down the cooling process: Insulate the crystallization vessel to allow for gradual cooling. Consider cooling in a refrigerator rather than an ice bath initially.
No crystals form upon cooling. 1. Solution is not sufficiently supersaturated: Too much solvent was used.2. Nucleation is not initiated. 1. Concentrate the solution: Carefully evaporate some of the solvent under reduced pressure, ensuring the temperature remains low. Re-cool the solution.2. Induce nucleation: Try scratching the inside of the flask with a glass rod at the meniscus. If available, add a seed crystal of pure this compound.
Yield of crystals is very low. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.2. Premature filtration: The crystallization process was not complete before filtering.1. Recover from mother liquor: Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower.2. Ensure complete crystallization: Allow the solution to stand at a low temperature for an extended period (e.g., overnight) before filtering.
Crystals are discolored or appear impure. 1. Impurities from the synthesis are co-crystallizing. 2. Degradation of this compound during the workup. 1. Use a decolorizing agent: Before crystallization, treat the solution with a small amount of activated carbon to remove colored impurities. Filter the carbon before cooling.2. Maintain acidic and low-temperature conditions: Ensure the pH of the solution is acidic and avoid excessive heat during all steps.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from impurities. 1. Inappropriate solvent system: The polarity of the eluent is too high or too low.2. Column overloading: Too much sample was loaded onto the column.3. Irregular packing of the stationary phase. 1. Optimize the eluent: Use TLC to test different solvent systems to find one that gives good separation (Rf value of this compound around 0.3-0.4). A gradient elution from a less polar to a more polar solvent system may be necessary.2. Reduce the sample load: Use a larger column or load less material.3. Repack the column: Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels.
This compound streaks or "tails" on the column/TLC. 1. Interaction with the stationary phase: The polar hydroxyl and aldehyde groups can interact strongly with silica gel.2. Sample is too concentrated when loaded. 1. Deactivate the silica gel: Add a small percentage of water or a polar solvent like methanol (B129727) to the eluent system.2. Use a less polar solvent for loading: Dissolve the sample in a minimal amount of a solvent in which it is less soluble, or adsorb it onto a small amount of silica gel before loading.
Low recovery of this compound from the column. 1. Irreversible adsorption: The compound is sticking to the silica gel.2. Degradation on the column: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds over long elution times.1. Increase eluent polarity: After eluting with the primary solvent system, flush the column with a highly polar solvent (e.g., methanol) to recover any strongly adsorbed material.2. Work quickly: Do not let the column run dry and try to complete the chromatography in a timely manner. Using a less acidic stationary phase like alumina (B75360) might be an option, but compatibility should be checked.

Data Presentation

Illustrative Purification Yields

The following table provides an illustrative comparison of potential yields and purity from different purification methods for this compound. Actual results will vary depending on the initial purity of the crude material and the precise experimental conditions.

Purification StepStarting MaterialTypical Yield (%)Purity Achieved (%)Reference
Crystallization Crude syrup from hydrolysis65 - 85%>98% (after one crop)[2]
Silica Gel Chromatography Crude reaction mixture50 - 70%>99%-

Note: The data for silica gel chromatography is an estimate based on typical yields for purification of polar small molecules and is not from a specific this compound purification study.

Experimental Protocols

Protocol 1: Purification of DL-Glyceraldehyde by Crystallization

This protocol is adapted from the hydrolysis of DL-glyceraldehyde acetal.

Materials:

  • Crude DL-glyceraldehyde syrup

  • Absolute ethanol (B145695)

  • Decolorizing carbon (optional)

  • Filter paper

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: If starting from a crude reaction mixture, perform the necessary workup to obtain a concentrated syrup of this compound.

  • Decolorization (Optional): If the syrup is colored, dissolve it in a minimal amount of water and add a small amount of decolorizing carbon. Stir for 10-15 minutes and then filter to remove the carbon.

  • Concentration: Concentrate the solution under reduced pressure using a rotary evaporator. Crucially, the bath temperature should not exceed 30°C. This step is critical to prevent degradation and polymerization. Continue until a thick, viscous syrup is obtained.

  • Inducing Crystallization: To the thick syrup, add an equal volume of absolute ethanol. This will decrease the solubility and help to induce crystallization.

  • Crystal Growth: Stir the mixture with a glass rod to scratch the inside of the flask, which can initiate crystal nucleation. Cover the flask and allow it to stand at a cool temperature (e.g., 4°C) for several hours to overnight to allow for complete crystal growth.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold absolute ethanol to remove any remaining syrup.

  • Drying: Dry the crystals in a vacuum desiccator over a suitable drying agent (e.g., calcium chloride and soda-lime).

  • Purity Analysis: Determine the purity of the crystalline product using HPLC or by measuring its melting point (literature value: 145°C).[1]

Protocol 2: Purification of this compound by Silica Gel Chromatography

This protocol is a general method for the purification of polar compounds like this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., ethyl acetate (B1210297), hexanes, dichloromethane, methanol)

  • Chromatography column

  • TLC plates, chamber, and stain (e.g., p-anisaldehyde solution)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Using TLC, determine a suitable solvent system. For a polar compound like this compound, a mixture such as ethyl acetate/hexanes or dichloromethane/methanol is a good starting point. Aim for an Rf value of approximately 0.3 for this compound. A gradient elution may be necessary.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent. Load the sample carefully onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (<30°C).

  • Purity Analysis: Assess the purity of the final product by HPLC, GC-MS, or NMR.

Mandatory Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Synthesis & Workup cluster_1 Purification Options cluster_2 Analysis & Final Product start Crude Reaction Mixture option1 Crystallization start->option1 Concentration & Ethanol Addition option2 Silica Gel Chromatography start->option2 Adsorption onto Silica analysis Purity Analysis (HPLC, GC-MS, NMR) option1->analysis option2->analysis product Pure this compound analysis->product

Caption: General workflow for the purification of this compound.

Glycolysis Pathway: Role of this compound-3-Phosphate

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP ATP -> ADP DHAP Dihydroxyacetone Phosphate F16BP->DHAP GAP This compound-3-Phosphate F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG NAD+ -> NADH + Pi Pyruvate Pyruvate BPG->Pyruvate 2 ADP -> 2 ATP

Caption: The central role of this compound-3-Phosphate in glycolysis.[3][4][5][6]

References

resolving isomeric impurities in D-[2-2H]glyceraldehyde samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on resolving isomeric impurities in D-[2-2H]glyceraldehyde samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should be concerned about in my D-[2-2H]this compound sample?

A1: The most significant isomeric impurity in a D-[2-2H]this compound sample is its enantiomer, L-[2-2H]this compound.[1] Enantiomers are mirror images of each other that are non-superimposable.[1] The presence of the L-isomer can arise from racemization during synthesis or sample handling.[1] Depending on the synthetic route, other impurities like diastereomers or structural isomers could also be present.[1] Additionally, in aqueous solutions, this compound can exist as hydrates and dimers, which can further complicate analysis.[2]

Q2: Why is it difficult to separate D- and L-glyceraldehyde using standard chromatography?

A2: D- and L-glyceraldehyde are enantiomers, meaning they have identical physical properties such as boiling point and solubility in a non-chiral (achiral) environment.[1] Consequently, standard chromatographic techniques that use achiral stationary and mobile phases will not be able to distinguish between them, and they will co-elute.[1] To achieve separation, a chiral environment must be introduced to create differential interactions with each enantiomer.[1]

Q3: What are the recommended analytical techniques for resolving D- and L-glyceraldehyde isomers?

A3: The primary methods for resolving this compound enantiomers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus, separation.[1]

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the this compound sample must first be derivatized to increase its volatility. Using a chiral derivatizing agent will create diastereomers that can be separated on a standard achiral GC column. Alternatively, a non-chiral derivatizing agent can be used, followed by separation on a chiral GC column.[1]

Q4: How does the deuterium (B1214612) label in D-[2-2H]this compound impact its separation from impurities?

A4: The deuterium label at the C2 position can lead to a phenomenon known as a kinetic isotope effect, which may slightly alter the retention time of the deuterated molecule compared to its non-deuterated counterpart.[1][3] While this effect is generally small, the main challenge remains the separation of the D- and L-enantiomers, which is dictated by their chirality.[1]

Q5: My chromatogram shows unexpected peaks. What could they be?

A5: Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation Products: D-[2-2H]this compound can degrade, especially in aqueous solutions at elevated temperatures or non-neutral pH.[3]

  • Hydrates and Dimers: In solution, this compound can exist in equilibrium with its hydrated form (a gem-diol) and as dimers (hemiacetals), which may appear as separate peaks.[2]

  • Contaminants: Impurities from solvents, reagents, or the sample itself can also result in extra peaks.

Troubleshooting Guides

Chiral HPLC Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor or no resolution of enantiomers Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[1]
Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the organic modifier, additives, and pH.[1]
Temperature fluctuations.Use a column oven to maintain a constant and optimized temperature, as temperature can significantly affect chiral recognition.[1]
Peak tailing or broad peaks Secondary interactions with the stationary phase.Add a competitor to the mobile phase (e.g., a small amount of acid or base) to block active sites.[1]
Column overload.Reduce the sample concentration or injection volume.[1]
Inappropriate sample solvent.Dissolve the sample in the mobile phase.[1]
Variable retention times Inconsistent mobile phase preparation.Ensure accurate and consistent mobile phase preparation.[1]
Column degradation.Use a guard column to protect the analytical column.[1]
Insufficient column equilibration.Flush the column with a strong solvent and re-equilibrate with the mobile phase for a sufficient time before analysis.[1]
Chiral GC-MS Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete derivatization Suboptimal reaction conditions (temperature, time).Optimize the derivatization protocol.[1]
Presence of moisture.Ensure all glassware and solvents are anhydrous.[1]
Impure derivatizing agent.Use a fresh, high-purity derivatizing agent.[1]
Racemization during derivatization Harsh reaction conditions (e.g., high temperature, strong base).Use milder derivatization conditions. Explore different derivatizing agents known to cause less racemization.[1]
Poor peak shape Active sites in the GC system (injector, column).Deactivate the injector liner and use a high-quality, inert column.[1]
Column contamination.Bake out the column at the recommended temperature.[1]
Low sensitivity Inefficient derivatization.Improve the derivatization yield.[1]
Adsorption of the analyte in the GC system.Ensure the GC system is inert.[1]
Suboptimal MS parameters.Optimize the MS ionization and detection parameters.[1]

Quantitative Data

The following table presents illustrative quantitative data for the chiral separation of D- and L-Glyceraldehyde. Actual results will vary based on specific experimental conditions.

ParameterChiral HPLCChiral GC-MS (after derivatization)
Analyte D/L-GlyceraldehydeDiastereomeric derivatives of D/L-Glyceraldehyde
Retention Time (D-isomer) 10.2 min15.8 min
Retention Time (L-isomer) 12.5 min16.5 min
Resolution (Rs) > 1.5> 1.5
Limit of Detection (LOD) ~0.1 µg/mL~10 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~50 ng/mL

Experimental Protocols

Protocol 1: Chiral HPLC Method for Resolving this compound Enantiomers
  • Column Selection: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak series) is often a good starting point for sugar-like molecules.[1]

  • Mobile Phase: A typical mobile phase would be a mixture of hexane (B92381) and a polar organic solvent like isopropanol (B130326) or ethanol. The exact ratio needs to be optimized for the specific column and separation. For example, Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: A standard flow rate is 1.0 mL/min.[1]

  • Temperature: Maintain a constant column temperature, for instance, at 25 °C, using a column oven.[1]

  • Detection: Use a UV detector at a low wavelength, such as 210 nm, for underivatized this compound.[1]

  • Sample Preparation: Dissolve the D-[2-2H]this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Injection: Inject 10 µL of the prepared sample onto the column.[1]

  • Analysis: Monitor the chromatogram for two distinct peaks corresponding to the D- and L-enantiomers. Quantify the impurity by comparing the peak areas.

Protocol 2: Chiral GC-MS Method for Resolving this compound Enantiomers
  • Derivatization: a. Completely dry the D-[2-2H]this compound sample under a stream of nitrogen. b. Add 100 µL of pyridine (B92270) and 50 µL of a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) to the dried sample.[1] c. Heat the mixture at 60 °C for 30 minutes.[1] d. Evaporate the solvent and reconstitute the residue in a suitable solvent like ethyl acetate (B1210297) for injection.[1]

  • GC Conditions:

    • Injector Temperature: 250 °C.[1]

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.[1]

    • Carrier Gas: Use Helium at a constant flow of 1 mL/min.[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-500.[1]

  • Analysis: The diastereomeric derivatives of D- and L-glyceraldehyde will exhibit different retention times. The mass spectra can be used to confirm the identity of the peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample D-[2-2H]this compound Sample Dissolve Dissolve in Mobile Phase (for HPLC) or Derivatize (for GC) Sample->Dissolve Injection Inject Sample Dissolve->Injection Separation Chiral Separation (HPLC or GC Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Isomeric Purity Integration->Quantification

Caption: Workflow for resolving D-[2-2H]this compound isomers.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions No_Resolution No Peak Resolution Wrong_Column Incorrect Chiral Column No_Resolution->Wrong_Column Wrong_Mobile_Phase Suboptimal Mobile Phase No_Resolution->Wrong_Mobile_Phase Temp_Fluctuation Temperature Fluctuation No_Resolution->Temp_Fluctuation Bad_Shape Poor Peak Shape Overload Sample Overload Bad_Shape->Overload Active_Sites Column Active Sites Bad_Shape->Active_Sites Bad_Solvent Wrong Sample Solvent Bad_Shape->Bad_Solvent Variable_RT Variable Retention Times Variable_RT->Wrong_Mobile_Phase Variable_RT->Temp_Fluctuation Bad_Equilibration Poor Equilibration Variable_RT->Bad_Equilibration Column_Bleed Column Degradation Variable_RT->Column_Bleed Screen_Columns Screen CSPs Wrong_Column->Screen_Columns Optimize_MP Optimize Mobile Phase Wrong_Mobile_Phase->Optimize_MP Use_Oven Use Column Oven Temp_Fluctuation->Use_Oven Reduce_Conc Lower Concentration Overload->Reduce_Conc Add_Modifier Add Mobile Phase Modifier Active_Sites->Add_Modifier Dissolve_in_MP Use Mobile Phase as Solvent Bad_Solvent->Dissolve_in_MP Equilibrate Re-equilibrate Column Bad_Equilibration->Equilibrate Use_Guard Use Guard Column Column_Bleed->Use_Guard

References

how to minimize adduct formation of glyceraldehyde in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize adduct formation during the mass spectrometry analysis of glyceraldehyde.

Troubleshooting Guide: Minimizing this compound Adducts

This compound, a small and reactive aldehyde, is prone to forming various adducts during mass spectrometry analysis, which can complicate data interpretation and affect quantification. This guide provides a systematic approach to troubleshoot and minimize adduct formation.

Problem: High abundance of non-specific adducts (e.g., [M+Na]⁺, [M+K]⁺) observed in the mass spectrum.

This is a common issue in electrospray ionization (ESI) mass spectrometry and can often be resolved by careful sample preparation and optimization of LC-MS conditions.

Potential Cause Troubleshooting Steps
Contaminated Solvents Use high-purity, LC-MS grade solvents. Freshly prepared mobile phases are recommended.
Leaching from Glassware Switch to polypropylene (B1209903) autosampler vials and tubes to minimize sodium leaching from glass.[1]
High Salt Concentration in Sample If possible, desalt the sample using appropriate techniques like solid-phase extraction (SPE). Ensure all buffers are volatile (e.g., ammonium (B1175870) acetate, ammonium formate).
Suboptimal Mobile Phase Composition Add a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase to promote protonation ([M+H]⁺) over salt adduct formation.

Problem: Broad, poorly defined peaks or multiple unexpected peaks corresponding to this compound.

This can be indicative of the inherent instability of this compound in solution and its tendency to react with other molecules in the sample matrix.

Potential Cause Troubleshooting Steps
This compound Instability In aqueous solutions, this compound exists in equilibrium with its hydrate (B1144303) and can form dimers. Prepare standards and samples fresh and keep them cold to minimize degradation.[2] Rapidly quench metabolic activity with a cold solvent like 80% methanol (B129727) at -80°C during sample extraction.[2]
Reaction with Primary Amines This compound's reactive aldehyde group can form Schiff bases with primary amines (e.g., from proteins, peptides, or other sample components).
Uncontrolled Adduct Formation The most effective solution is to stabilize the aldehyde group through chemical derivatization. This involves reacting the aldehyde with a specific reagent to form a stable, more easily analyzable product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of adducts formed by this compound in mass spectrometry?

This compound can form several types of adducts:

  • Salt Adducts: The most common are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which are often observed in ESI-MS.[1]

  • Solvent Adducts: Adducts with mobile phase components like acetonitrile (B52724) ([M+ACN+H]⁺) can also occur.

  • Schiff Base Adducts: The reactive aldehyde group of this compound can react with primary amines in the sample to form Schiff bases.

  • Hydrates and Dimers: In aqueous solution, this compound can exist as a hydrate or form dimers, leading to multiple species being detected.[2]

Q2: How can I prevent the formation of salt adducts?

To minimize salt adducts:

  • Use polypropylene vials instead of glass.[1]

  • Use high-purity, LC-MS grade solvents.

  • Incorporate a desalting step in your sample preparation if your sample has a high salt content.

  • Acidify your mobile phase with a volatile acid like formic acid to favor the formation of the protonated molecule [M+H]⁺.

Q3: What is derivatization and why is it recommended for this compound analysis?

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For this compound, derivatization is highly recommended to:

  • Stabilize the reactive aldehyde group , preventing unwanted reactions and adduct formation.

  • Improve chromatographic separation by creating a less polar derivative.

  • Enhance ionization efficiency , leading to a significant increase in signal intensity and improved sensitivity.[3][4]

Q4: Which derivatization reagent is suitable for this compound?

Several reagents can be used to derivatize aldehydes. A particularly effective reagent for aldehydes and ketones is Girard's Reagent T (GirT) . This reagent reacts with the carbonyl group to introduce a permanently charged quaternary ammonium moiety, which greatly enhances ionization efficiency in positive-ion ESI-MS.[4][5][6][7]

Experimental Protocol: Derivatization of this compound with Girard's Reagent T

This protocol provides a general procedure for the derivatization of this compound in a standard solution or a biological extract. Optimization may be required for specific sample matrices.

Materials:

  • This compound standard or sample extract

  • Girard's Reagent T (GirT)

  • Glacial Acetic Acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Polypropylene microcentrifuge tubes

Procedure:

  • Prepare the Derivatization Solution: Prepare a fresh solution of Girard's Reagent T in methanol. The concentration will need to be optimized, but a starting point of 10 mg/mL can be used.

  • Sample Preparation:

    • For standard solutions, dissolve this compound in a mixture of methanol and water.

    • For biological extracts, ensure the sample is in a compatible solvent.

  • Derivatization Reaction:

    • In a polypropylene microcentrifuge tube, mix your this compound sample with an excess of the Girard's Reagent T solution.

    • Add a small amount of glacial acetic acid to catalyze the reaction (e.g., 5-10% of the total reaction volume).

    • Vortex the mixture gently.

    • Incubate the reaction at a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.[8]

  • Reaction Quenching and Dilution:

    • After incubation, cool the reaction mixture to room temperature.

    • Dilute the sample with the initial mobile phase for LC-MS analysis to an appropriate concentration.

  • LC-MS Analysis:

    • Analyze the derivatized sample by LC-MS in positive ion mode. The derivatized this compound will have a higher mass and a permanent positive charge, leading to a strong signal.

Quantitative Data Summary

Chemical derivatization can significantly enhance the signal intensity of this compound in mass spectrometry. The following table illustrates the expected improvement in signal-to-noise ratio (S/N) for a derivatized analyte compared to its underivatized form, based on literature for similar compounds.

Analyte Form Relative Signal Intensity (S/N Ratio) Key Advantages
Underivatized this compound 1xProne to adduct formation, low sensitivity.
GirT-Derivatized this compound >20xStabilized molecule, significantly enhanced ionization efficiency, reduced adduct complexity.[4]

Visualizing the Workflow

To better understand the process of minimizing this compound adducts, the following diagrams illustrate the logical troubleshooting workflow and the derivatization process.

TroubleshootingWorkflow start Start: Adduct Formation Observed check_salt High Salt Adducts ([M+Na]+, [M+K]+)? start->check_salt salt_solutions Implement Salt Reduction Strategies: - Polypropylene Vials - High-Purity Solvents - Mobile Phase Acidification check_salt->salt_solutions Yes check_reactivity Broad/Multiple Peaks (Instability/Reactivity)? check_salt->check_reactivity No salt_solutions->check_reactivity reactivity_solutions Address Instability: - Fresh, Cold Samples - Rapid Quenching check_reactivity->reactivity_solutions Yes derivatize Consider Derivatization check_reactivity->derivatize No reactivity_solutions->derivatize end End: Minimized Adduct Formation derivatize->end

Caption: Troubleshooting workflow for this compound adduct formation.

DerivatizationProcess This compound This compound (in sample) reaction Incubation (e.g., 40-60°C) This compound->reaction reagent Girard's Reagent T + Acetic Acid reagent->reaction derivative Stable, Charged This compound Derivative reaction->derivative lcms LC-MS Analysis (Positive Ion Mode) derivative->lcms

Caption: The derivatization process of this compound.

References

Technical Support Center: Optimizing pH for Glyceraldehyde Stability in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with glyceraldehyde in enzymatic assays, with a special focus on optimizing pH conditions to ensure its stability.

Frequently Asked Questions (FAQs)

Q1: Why is my enzymatic assay showing inconsistent results when using a freshly prepared this compound solution?

A1: Inconsistent results with fresh this compound solutions can arise from several factors related to its inherent instability. This compound in aqueous solutions exists in equilibrium with its hydrated form (a geminal diol), and can also form dimers. This equilibrium can be influenced by temperature and the specific buffer composition, affecting the concentration of the active aldehyde form available to the enzyme. It is also highly sensitive to the pH of the solution, readily degrading under both acidic and alkaline conditions.

Q2: What is the optimal pH for storing this compound solutions?

A2: For short-term storage, it is recommended to prepare this compound solutions in a buffer with a neutral to slightly acidic pH range of 6.5 to 7.5. Strongly acidic or basic conditions will accelerate its degradation. For long-term storage, it is best to store this compound as a dry powder at -20°C and prepare fresh solutions before each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes and frozen at -20°C or below to minimize freeze-thaw cycles.

Q3: What are the common degradation products of this compound that might interfere with my assay?

A3: Under acidic conditions, particularly at elevated temperatures, this compound can decompose into smaller aldehydes such as formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.[1] In alkaline conditions, it can undergo aldol (B89426) condensation to form various other sugar-like molecules. These byproducts can potentially inhibit the enzyme or interfere with the detection method used in your assay.

Troubleshooting Guide

Issue: Low or no enzyme activity detected in an assay using this compound as a substrate.

Possible Cause Troubleshooting Steps
This compound Degradation 1. Verify pH of stock solution and final assay: Use a calibrated pH meter to ensure the pH is within the optimal range for both this compound stability (ideally near neutral) and enzyme activity. 2. Prepare fresh this compound solution: Avoid using old or repeatedly frozen-thawed stock solutions. 3. Run a stability check: Incubate your this compound solution under the same buffer and temperature conditions as your assay, but without the enzyme. Measure the this compound concentration at different time points to assess its stability (see Experimental Protocols section).
Incorrect Assay pH 1. Consult literature for the optimal pH of your specific enzyme: The optimal pH for the enzyme may not be the same as the optimal pH for this compound stability. A compromise may be necessary. 2. Perform a pH profile experiment: Test the enzyme activity across a range of pH values to determine the optimal pH for your specific assay conditions.
Substrate not in active form 1. Allow for equilibration: After preparing the reaction mixture, allow it to equilibrate at the assay temperature for a few minutes before adding the enzyme. This allows the equilibrium between the hydrated and aldehyde forms of this compound to stabilize.
Interference from degradation products 1. Analyze for degradation products: If you suspect degradation, you can use HPLC or other analytical methods to check for the presence of common degradation products (see Experimental Protocols section). 2. Purify this compound if necessary: If significant degradation is present in your starting material, consider purification methods.

Data Presentation: this compound Stability at Different pH Values

pHTemperature (°C)ObservationDegradation Products
250Labile; significant degradation observed over time.[1]Formaldehyde, acetaldehyde, glyoxal, pyruvaldehyde.[1]
6.5 - 7.5Room TemperatureGenerally considered the most stable range for short-term storage.Minimal degradation for short periods.
> 11Not SpecifiedUnstable; readily undergoes condensation reactions.Various sugar-like compounds.

Note: The data at pH 2 was obtained from a study simulating hydrothermal conditions and may represent accelerated degradation. It is always recommended to perform a stability check under your specific experimental conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol is adapted from standard procedures for measuring GAPDH activity, where the production of NADH is monitored at 340 nm.

Materials:

  • 100 mM Tris-HCl or Sodium Pyrophosphate buffer, pH 8.5

  • 10 mM NAD+ solution

  • 10 mM this compound-3-phosphate (G3P) solution (prepare fresh)

  • GAPDH enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a cuvette, combine the buffer, NAD+ solution, and G3P solution.

  • Incubate the mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the GAPDH enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • The initial linear rate of the reaction is proportional to the GAPDH activity.

Protocol 2: HPLC Method for Assessing this compound Stability

This protocol provides a general framework for using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time at different pH values.

Materials:

  • This compound

  • A series of buffers at different pH values (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, carbonate for alkaline)

  • HPLC system with a suitable column (e.g., an ion-exchange or reversed-phase column) and detector (e.g., UV-Vis or Refractive Index)

  • Mobile phase (e.g., dilute sulfuric acid for ion-exchange)

  • Quenching solution (e.g., a strong acid to stop degradation at specific time points)

Procedure:

  • Prepare solutions of this compound in the different pH buffers.

  • Incubate the solutions at a constant temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of each solution and quench the reaction to stop further degradation.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Plot the concentration of this compound versus time for each pH to determine the degradation rate.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Low Enzymatic Activity check_ph Verify pH of Stock and Assay (Is it in optimal range?) start->check_ph fresh_solution Prepare Fresh This compound Solution check_ph->fresh_solution No equilibration Allow for Equilibration Before Adding Enzyme check_ph->equilibration Yes stability_test Perform Stability Test (See Protocol 2) fresh_solution->stability_test degradation_analysis Analyze for Degradation Products (HPLC) stability_test->degradation_analysis Degradation Observed end_stable Issue Resolved: This compound is Stable stability_test->end_stable No Significant Degradation ph_profile Perform Enzyme pH Profile ph_profile->end_stable equilibration->ph_profile end_unstable Issue Identified: This compound is Unstable - Adjust pH - Use fresh solution degradation_analysis->end_unstable

Caption: Troubleshooting workflow for this compound instability in enzymatic assays.

GlyceraldehydeDegradationPathway This compound This compound acidic Acidic pH (e.g., pH 2) This compound->acidic alkaline Alkaline pH (e.g., > pH 11) This compound->alkaline neutral Neutral pH (6.5 - 7.5) This compound->neutral degradation_products Degradation Products: - Formaldehyde - Acetaldehyde - Glyoxal - Pyruvaldehyde acidic->degradation_products leads to condensation_products Condensation Products: (Various sugar-like molecules) alkaline->condensation_products leads to stable Relatively Stable (Short-term) neutral->stable results in

Caption: Influence of pH on this compound degradation pathways.

References

troubleshooting unexpected side reactions in glyceraldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of glyceraldehyde. The information herein addresses common and unexpected side reactions, offering solutions to challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side reactions during this compound synthesis?

A1: Beyond the expected synthesis pathway, several side reactions can occur, leading to impurities and reduced yields. The most prevalent of these include:

  • Aldol (B89426) Condensation: this compound can react with itself or other aldehydes present in the reaction mixture (such as formaldehyde (B43269) or acetaldehyde (B116499) byproducts) in an acid-catalyzed aldol condensation. This can lead to the formation of larger sugar-like molecules, such as C5 and C6 compounds.[1]

  • Decomposition: Under certain conditions, particularly in hot and acidic environments (pH 2), this compound is labile and can decompose into smaller, low-molecular-weight aldehydes like formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde.[1][2]

  • Dimerization and Hydration: In aqueous solutions, this compound can exist in equilibrium with its hydrated form. In concentrated or "syrupy" forms, it can form dimers through hemiacetal formation.[3]

  • Isomerization: In solution, this compound can exist in equilibrium with its keto-isomer, dihydroxyacetone.[1]

  • Oxidation: Further oxidation of this compound can occur, leading to the formation of glyceric acid and eventually smaller one- and two-carbon compounds.[4]

Q2: My final product is a non-crystallizable syrup. What could be the cause?

A2: The formation of a syrup instead of crystalline this compound is a common issue. Several factors can contribute to this:

  • Impurities: The presence of byproducts from side reactions, such as those mentioned in Q1, can inhibit crystallization.

  • Residual Solvents: Incomplete removal of solvents during the evaporation process can result in a syrupy product.

  • Temperature Control: Maintaining a low temperature (below 30°C) throughout the preparation, especially during evaporation, is crucial for obtaining a crystalline product.[5] Higher temperatures can promote side reactions and decomposition.

  • Pressure during Evaporation: Using a lower pressure (e.g., 10 mm) for evaporation is more effective in removing water and improving the quality of the this compound, facilitating crystallization.[5]

  • Dimer and Hydrate Formation: As mentioned, in concentrated solutions, this compound tends to form dimers and hydrates, which can exist as a viscous syrup.[3]

Q3: I'm observing low yields in my synthesis. What are the potential reasons?

A3: Low yields in this compound synthesis can be attributed to several factors:

  • Side Reactions: The formation of unwanted byproducts through aldol condensation, decomposition, or oxidation directly consumes the starting material and the desired product, thus lowering the overall yield.[1][4][6]

  • Suboptimal Reaction Conditions: Factors such as incorrect pH, temperature, or reaction time can favor side reactions over the desired synthesis pathway. For instance, this compound is unstable in acidic conditions and at elevated temperatures.[1][2]

  • Purification Losses: Each purification step, such as chromatography or recrystallization, can lead to a loss of product. Optimizing these procedures is key to maximizing yield.[7]

  • Incomplete Reactions: The synthesis reaction may not have gone to completion. Monitoring the reaction progress using techniques like TLC or HPLC is important to determine the optimal reaction time.

Q4: How can I minimize the formation of aldol condensation byproducts?

A4: To minimize aldol condensation, consider the following strategies:

  • Control Reactant Concentrations: High concentrations of the initial aldehyde can favor the formation of C5 and C6 condensation products.[1] Using more dilute conditions can help to mitigate this.

  • pH Control: Aldol condensations can be catalyzed by both acids and bases. Maintaining the pH within a range that is optimal for the desired reaction but less favorable for condensation is crucial. For this compound-3-phosphate, stability is observed in acidic solutions below pH 4, while at pH 7, methylglyoxal (B44143) is formed.[8]

  • Temperature Management: Lowering the reaction temperature can help to reduce the rate of unwanted side reactions, including aldol condensation.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during this compound synthesis.

Issue Potential Cause Troubleshooting Steps Relevant Analytical Techniques
Formation of a brown or yellow "tar-like" substance Polymerization and decomposition reactions, often due to high temperatures or inappropriate pH.- Strictly control the reaction temperature, keeping it below 30°C.[5]- Ensure the pH of the reaction mixture is maintained in the optimal range.- Use decolorizing carbon during the workup to remove colored impurities.[5]UV-Vis Spectroscopy, HPLC
Inconsistent results between batches Variations in starting material purity, reaction conditions, or workup procedures.- Use starting materials of consistent, high purity.- Precisely control all reaction parameters (temperature, time, stoichiometry, pH).- Standardize the workup and purification protocols.NMR, HPLC, Mass Spectrometry
Product degradation during storage This compound is inherently unstable, especially in solution and at room temperature.- For stock solutions, dissolve in a sterile buffer at a neutral to slightly acidic pH (6.5-7.5).[2]- Aliquot into single-use volumes to avoid freeze-thaw cycles.[2]- Store at -20°C or below.[2]HPLC to check purity over time
Cytotoxicity observed in cell-based assays using synthesized this compound Contamination with cytotoxic byproducts or inherent toxicity at high concentrations.- Purify the this compound to a high degree to remove byproducts.- Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line.[9]Cell viability assays (e.g., MTT, trypan blue exclusion)
Difficulty in quantifying impurities Aldehydes and ketones can be challenging to detect and quantify directly.- Use a derivatization reagent such as O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) followed by liquid chromatography for sensitive and specific quantification.[10][11][12]HPLC-UV, GC-FID after derivatization[13]

Experimental Protocols

Protocol 1: Synthesis of dl-Glyceraldehyde by Hydrolysis of its Acetal (B89532)

This protocol is adapted from an established method.[5]

Materials:

  • dl-Glyceraldehyde acetal

  • 0.1 N Sulfuric acid

  • Glacial acetic acid

  • Barium hydroxide (B78521) solution

  • Decolorizing carbon

  • Absolute ethanol

Procedure:

  • Combine 50 g of dl-glyceraldehyde acetal with 500 cc of 0.1 N sulfuric acid.

  • Let the mixture stand for one week at approximately 20°C. Note: It is critical to keep the temperature below 30°C throughout the entire procedure.[5]

  • Add 30 cc of glacial acetic acid to the mixture.

  • Carefully neutralize the solution with barium hydroxide solution. Test small filtered samples to ensure neutralization is complete.

  • Add 5 g of decolorizing carbon, stir, and filter the mixture.

  • Evaporate the filtrate under reduced pressure (10 mm) while maintaining a low temperature.[5]

  • Once the water is removed, add an equal volume of absolute alcohol to the residue to induce crystallization.

  • Collect the crystals by filtration and dry them in a vacuum desiccator over soda-lime and calcium chloride.

Protocol 2: Purification of this compound by Silica (B1680970) Gel Chromatography

This is a general procedure for purifying crude this compound.[14]

Materials:

  • Crude this compound

  • Silica gel

  • Ethyl acetate (B1210297)

  • Hexanes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 80% ethyl acetate).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Glyceraldehyde_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Glycerol (or Acetal Precursor) reaction Oxidation / Hydrolysis start->reaction crude Crude this compound reaction->crude neutralization Neutralization crude->neutralization filtration Filtration neutralization->filtration evaporation Evaporation filtration->evaporation crystallization Crystallization / Chromatography evaporation->crystallization pure Pure this compound crystallization->pure

Figure 1: General workflow for this compound synthesis and purification.

Side_Reactions cluster_products Side Reaction Products This compound This compound aldol Aldol Condensation Products (C5, C6 sugars) This compound->aldol Self-condensation decomp Decomposition Products (Formaldehyde, Acetaldehyde) This compound->decomp Heat, Acid dimer Dimers / Hydrates This compound->dimer High Concentration oxid Oxidation Products (Glyceric Acid) This compound->oxid Oxidizing Agents

Figure 2: Major unexpected side reactions in this compound synthesis.

Glycolysis_Pathway glucose Glucose g6p Glucose-6-phosphate glucose->g6p Hexokinase f6p Fructose-6-phosphate g6p->f6p Phosphoglucose isomerase f16bp Fructose-1,6-bisphosphate f6p->f16bp Phosphofructokinase dhap Dihydroxyacetone phosphate f16bp->dhap Aldolase g3p This compound-3-phosphate f16bp->g3p Aldolase dhap->g3p Triosephosphate isomerase bpg 1,3-Bisphosphoglycerate g3p->bpg This compound-3-phosphate dehydrogenase atp_adp atp_adp nad_nadh nad_nadh

Figure 3: Role of this compound-3-Phosphate in the Glycolysis Pathway.

References

Technical Support Center: Improving the Resolution of Glyceraldehyde Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of glyceraldehyde enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate D- and L-glyceraldehyde?

A1: D- and L-Glyceraldehyde are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] Enantiomers possess identical physical and chemical properties in an achiral environment, such as boiling point, solubility, and reactivity with non-chiral reagents.[2][3] Consequently, standard chromatographic techniques using achiral stationary and mobile phases cannot differentiate between them.[1][2] To achieve separation, a chiral environment must be introduced, typically through a chiral stationary phase (CSP) or a chiral additive in the mobile phase, to create differential interactions with each enantiomer.[2][4]

Q2: What are the primary analytical techniques for resolving this compound enantiomers?

A2: The main techniques for separating this compound enantiomers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that employs a chiral stationary phase (CSP) which interacts differently with each enantiomer, leading to different retention times and thus separation.[1][5]

  • Chiral Gas Chromatography (GC): In this method, this compound is first derivatized to increase its volatility.[1] The resulting diastereomers can then be separated on a standard achiral GC column, or the derivatized enantiomers can be separated on a chiral GC column.[1][5]

  • Indirect Methods: These methods involve reacting the enantiomeric mixture with a pure chiral resolving agent to form diastereomers.[5] Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques.[5]

Q3: What type of chiral stationary phase (CSP) is recommended for this compound separation?

A3: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for the separation of sugars and their derivatives, including this compound.[1][6][7] Cyclodextrin-based CSPs are also a viable option, as their chiral cavities can form inclusion complexes with the enantiomers, leading to separation.[4][8] The choice of a specific CSP often requires screening different types to find the one that provides the best selectivity for this compound.[1][6]

Q4: How does temperature affect the resolution of this compound enantiomers?

A4: Temperature is a critical parameter in chiral chromatography that can significantly influence enantioselectivity.[1][6] Generally, lower temperatures lead to better chiral resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[9][10] However, the effect can be system-dependent, and in some cases, an increase in temperature might be beneficial.[9] It is crucial to maintain a constant and controlled column temperature to ensure reproducible results.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of this compound enantiomers.

Issue Possible Causes Solutions
Poor or No Resolution Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[1]
Inappropriate mobile phase composition.Optimize the mobile phase by varying the organic modifier, its ratio, and considering additives.[1][6]
Temperature fluctuations.Use a column oven to maintain a constant and optimized temperature.[1][10]
Peak Tailing or Broad Peaks Secondary interactions with the stationary phase.Add a competitor to the mobile phase (e.g., a small amount of acid or base) to block active sites.[1]
Column overload.Reduce the sample concentration or injection volume.[1]
Inappropriate sample solvent.Dissolve the sample in the mobile phase.[1][7]
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent mobile phase preparation.[1][7]
Column degradation.Use a guard column to protect the analytical column.[1]
Insufficient column equilibration.Flush the column with a strong solvent and re-equilibrate with the mobile phase for a sufficient time.[1]
Low Sensitivity Inefficient derivatization (for GC).Optimize the derivatization protocol to improve yield.[1]
Adsorption of the analyte in the system.Ensure the GC system is inert; for HPLC, check for non-specific binding.[1]
Suboptimal detector parameters.Optimize detector settings for the specific analyte.[1]

Quantitative Data Summary

The following table provides illustrative data for the chiral separation of this compound enantiomers under different chromatographic conditions. Actual results will vary depending on the specific experimental setup.

Parameter Chiral HPLC Chiral GC-MS (as diastereomeric derivatives)
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA)Standard, non-polar capillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas n-Hexane:Ethanol (B145695) (90:10 v/v)Helium
Flow Rate/Gas Velocity 1.0 mL/min1.0 mL/min
Temperature 25 °COven Program: 100 °C (2 min), then ramp to 280 °C at 10 °C/min
Retention Time (D-form) ~ 8.5 min~ 15.2 min
Retention Time (L-form) ~ 9.8 min~ 15.8 min
Resolution (Rs) > 1.5> 2.0

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the direct separation of this compound enantiomers using chiral HPLC.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA or similar).[1]

2. Reagents and Materials:

  • Racemic this compound standard.

  • HPLC-grade n-hexane and ethanol.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v). The ratio can be optimized to improve resolution.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C (maintained by a column oven).[1]

  • Detection: UV at 210 nm.[1]

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the sample onto the column.[1]

  • Monitor the chromatogram for the separation of the D- and L-enantiomers.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

This protocol describes the indirect separation of this compound enantiomers by converting them into diastereomers prior to GC-MS analysis.

1. Instrumentation and Columns:

  • GC-MS system.

  • Standard, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[1]

2. Reagents and Materials:

3. Derivatization Procedure:

  • Dry the this compound sample completely under a stream of nitrogen.[1]

  • Add 100 µL of pyridine and 50 µL of the chiral derivatizing agent.[1]

  • Heat the mixture at 60 °C for 30 minutes.[1]

  • Evaporate the solvent and reconstitute the residue in ethyl acetate for injection.[1]

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.[1]

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Scan mode to identify the diastereomeric derivatives.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Stationary Phase Column Inject->Column Separate Separation of Enantiomers Column->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram (Two Peaks) Detect->Chromatogram Quantify Quantify D and L Isomers Chromatogram->Quantify

Caption: Workflow for chiral HPLC analysis of this compound.

Troubleshooting_Logic Start Poor Resolution (Rs < 1.5) Opt_Mobile Optimize Mobile Phase (Solvent Ratio, Additives) Start->Opt_Mobile Check_Temp Check Column Temperature Control Opt_Mobile->Check_Temp Improved No_Improvement1 No Improvement Opt_Mobile->No_Improvement1 No Improvement Resolution_Achieved Resolution Achieved Check_Temp->Resolution_Achieved Improved No_Improvement2 No Improvement Check_Temp->No_Improvement2 No Improvement Screen_CSP Screen Different Chiral Stationary Phases Screen_CSP->Resolution_Achieved Improved No_Improvement1->Screen_CSP No_Improvement2->Screen_CSP

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

mitigating the inhibitory effects of high glyceraldehyde concentrations on glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glycolysis Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the inhibitory effects of high glyceraldehyde concentrations on glycolysis experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in glycolytic rate after treating our cells with high concentrations of this compound. What is the underlying mechanism?

A1: High concentrations of this compound can be toxic to cells, leading to an inhibition of glycolysis through several mechanisms:

  • Oxidative Stress: this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[1][2][3] Oxidative stress can damage cellular components, including enzymes essential for glycolysis.

  • Enzyme Inhibition: The primary target of this compound-induced inhibition is the glycolytic enzyme this compound-3-Phosphate Dehydrogenase (GAPDH).[4][5][6] High concentrations of this compound lead to an accumulation of its phosphorylated form, this compound-3-phosphate (G3P), which can directly inhibit GAPDH activity.[6][7] Furthermore, oxidative modifications of GAPDH can also lead to its inactivation.[8]

  • Advanced Glycation End Products (AGEs): this compound can react with proteins to form toxic advanced glycation end-products (TAGEs), which can impair cellular function and contribute to cell death.[9]

  • Apoptosis: The accumulation of ROS and cellular damage can trigger programmed cell death (apoptosis), leading to a general decline in metabolic activity.[10][11]

Q2: What are the typical concentrations of this compound that are considered inhibitory?

A2: The inhibitory concentration of this compound is cell-type dependent. However, studies have shown that concentrations in the low millimolar (mM) range can be inhibitory.[11] For example, a 24-hour exposure to 2 mM D-glyceraldehyde was shown to inhibit glucose-stimulated insulin (B600854) secretion and increase intracellular peroxide levels in rat islets.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[11]

Q3: How can we mitigate the toxic effects of this compound in our experiments?

A3: Several strategies can be employed to reduce this compound-induced toxicity:

  • Antioxidant Co-treatment: The addition of antioxidants, such as N-acetylcysteine (NAC) or pyrrolidinedithiocarbamate, can help mitigate the oxidative stress caused by this compound.[1][11]

  • Enhancing this compound Metabolism: Overexpressing enzymes that metabolize this compound can help to reduce its intracellular concentration. Key enzymes in this compound metabolism include:

    • Triokinase (TK): Converts this compound to this compound-3-phosphate, directly feeding it into the glycolytic pathway.[12][13]

    • Aldehyde Dehydrogenase (ALDH): Converts this compound to D-glycerate.[12][13]

    • Alcohol Dehydrogenase (ADH) / Aldose Reductase (AR): Reduces this compound to glycerol.[12][13][14][15][16]

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and minimize the incubation time to reduce toxic effects.

Troubleshooting Guides

Issue 1: Low incorporation of labeled this compound (e.g., D-[3-13C]this compound) into downstream metabolites.

Possible Cause Troubleshooting Step Rationale
High this compound Toxicity Perform a dose-response curve to determine the optimal, non-toxic concentration. Co-treat with an antioxidant like N-acetylcysteine (NAC).High concentrations of this compound can induce oxidative stress and apoptosis, inhibiting metabolic pathways.[11] NAC can mitigate these cytotoxic effects.[1]
Low Tracer Concentration Increase the concentration of the labeled this compound.Using a concentration that is too low may result in the label being diluted by endogenous unlabeled pools, making detection difficult.[11]
Media Composition Use a medium with low glucose or dialyzed serum.High concentrations of unlabeled glucose or other carbon sources can dilute the tracer, leading to lower incorporation.[11]
Suboptimal Cell Health Ensure cells have high viability (>95%) and are in the exponential growth phase.Over-confluent or senescent cells have altered metabolic rates that can affect tracer uptake and metabolism.[11]

Issue 2: Unexpected changes in Extracellular Acidification Rate (ECAR) in Seahorse XF analysis after this compound treatment.

Possible Cause Troubleshooting Step Rationale
Inhibition of Glycolysis Confirm GAPDH inhibition by measuring its activity directly. Analyze the accumulation of glycolytic intermediates upstream of GAPDH.A decrease in ECAR is expected if this compound is inhibiting glycolysis, particularly at the GAPDH step.[5][6]
Off-Target Effects Assess cellular viability and markers of oxidative stress.High this compound concentrations can have broad cytotoxic effects that are not specific to glycolysis, impacting overall cellular metabolism.[1][2]
Changes in Buffering Capacity Ensure the pH of the medium is stable and adequately buffered.Metabolic activity can alter the pH of the culture medium, which can affect enzyme function and ECAR readings.[11]

Quantitative Data Summary

Table 1: Effects of this compound on Cellular Viability and Metabolism

Cell LineThis compound ConcentrationExposure TimeObserved EffectReference
Neuroblastoma (IMR-32)0.76 mM24 h50% decrease in cell number[17]
Neuroblastoma (SH-SY5Y)0.55 mM24 h50% decrease in cell number[17]
Rat Islets2 mM24 hInhibition of glucose-stimulated insulin secretion, 2.14-fold increase in intracellular peroxides[2]
Pancreatic Cancer (PANC-1, MIA PaCa-2)1, 2, 4 mM48 hIncreased cytotoxicity with increasing concentration[3]
Normal Pancreatic Ductal Epithelial (HPDE)1, 2, 4 mM48 hHigher cytotoxicity compared to cancer cells[3]

Experimental Protocols

1. Measurement of GAPDH Activity

This protocol is based on the spectrophotometric measurement of NADH production at 340 nm.

  • Materials:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 150 mM NaCl, 1% NP-40, 1 mM DTT, protease inhibitor cocktail.[18]

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.6 mM ATP, 100 mM glucose, 0.2 mM NADP⁺, 0.1 units of glucose-6-phosphate dehydrogenase.[18]

    • Substrate: D-Glyceraldehyde-3-phosphate (G3P)

    • Cofactor: NAD⁺

    • Cell lysate

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare cell lysates by incubating cells in lysis buffer for 30 minutes on ice.[18]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • Prepare the reaction mixture containing assay buffer, NAD⁺, and G3P.

    • Add a known amount of cell lysate (e.g., 20 µg of protein) to the reaction mixture.[18]

    • Immediately measure the increase in absorbance at 340 nm over time. The rate of increase is proportional to GAPDH activity.

2. Extracellular Flux Analysis (Seahorse Assay) for Glycolysis Stress Test

This method measures the extracellular acidification rate (ECAR) as an indicator of glycolysis.[19][20]

  • Materials:

    • Seahorse XF Analyzer (e.g., XF24 or XF96)

    • Seahorse XF cell culture microplate

    • XF Calibrant

    • Glycolysis Stress Test Medium: XF base medium supplemented with 2 mM L-glutamine.[21]

    • Assay reagents: Glucose, Oligomycin, 2-Deoxyglucose (2-DG).[19][20]

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Hydrate the sensor cartridge with XF Calibrant overnight.

    • Replace the growth medium with pre-warmed Glycolysis Stress Test Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the injection ports of the sensor cartridge with glucose, oligomycin, and 2-DG.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will sequentially inject the reagents and measure the ECAR at each stage.

    • Data is normalized to cell number or protein concentration.[19][20]

Visualizations

Glycolysis_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glyceraldehyde_high High Extracellular This compound Glyceraldehyde_intra This compound Glyceraldehyde_high->Glyceraldehyde_intra Uptake ROS Reactive Oxygen Species (ROS) Glyceraldehyde_intra->ROS Induces Triokinase Triokinase Glyceraldehyde_intra->Triokinase GAPDH_active Active GAPDH ROS->GAPDH_active Oxidative Damage Apoptosis Apoptosis ROS->Apoptosis Induces GAPDH_inactive Inactive GAPDH GAPDH_active->GAPDH_inactive Inactivation Glycolysis Glycolysis GAPDH_inactive->Glycolysis Inhibits Glycolysis->Apoptosis Inhibition leads to G3P This compound-3-P G3P->GAPDH_active Substrate Triokinase->G3P Phosphorylates

Caption: Inhibition of glycolysis by high this compound concentrations.

Mitigation_Strategies cluster_problem Problem cluster_solutions Mitigation Strategies cluster_outcomes Outcomes High_this compound High Intracellular This compound Antioxidants Add Antioxidants (e.g., NAC) High_this compound->Antioxidants Counteracts ROS Enzyme_Overexpression Overexpress Metabolizing Enzymes High_this compound->Enzyme_Overexpression Detoxification Reduced_Toxicity Reduced Cytotoxicity Antioxidants->Reduced_Toxicity TK Triokinase Enzyme_Overexpression->TK ALDH Aldehyde Dehydrogenase Enzyme_Overexpression->ALDH AR Aldose Reductase Enzyme_Overexpression->AR Enzyme_Overexpression->Reduced_Toxicity Restored_Glycolysis Restored Glycolytic Flux Reduced_Toxicity->Restored_Glycolysis

Caption: Strategies to mitigate this compound-induced toxicity.

Seahorse_Workflow start Start seed_cells Seed Cells in XF Microplate start->seed_cells hydrate_cartridge Hydrate Sensor Cartridge start->hydrate_cartridge prepare_media Prepare Glycolysis Stress Test Medium seed_cells->prepare_media load_reagents Load Injection Ports: 1. Glucose 2. Oligomycin 3. 2-DG hydrate_cartridge->load_reagents incubate_cells Incubate Cells in Assay Medium prepare_media->incubate_cells run_assay Run Seahorse XF Analyzer incubate_cells->run_assay load_reagents->run_assay analyze_data Analyze ECAR Data (Normalize to cell number) run_assay->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Seahorse Glycolysis Stress Test.

References

Technical Support Center: Addressing Variability in Glyceraldehyde-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their glyceraldehyde-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound solutions?

A1: The instability of this compound in aqueous solutions is a major source of experimental variability and arises from several factors:

  • pH-dependent degradation: this compound is particularly unstable in acidic conditions (e.g., pH 2) and at elevated temperatures, where it can break down into smaller aldehydes. While more stable at a neutral to slightly alkaline pH, prolonged incubation can still lead to degradation.[1]

  • Keto-enol tautomerism: In solution, this compound exists in equilibrium between its aldehyde (keto) form and an enol form. This can lead to the formation of various isomers, complicating analyses.[1]

  • Hydration: The aldehyde group can react with water to form a geminal diol (hydrate), which is often the predominant form in aqueous solutions. This equilibrium can affect the concentration of the reactive aldehyde form.[1]

  • Dimerization: In concentrated solutions, this compound can form dimers and other oligomers.[1]

  • Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of oxidizing agents or under certain storage conditions.[1]

Q2: How should I prepare and store this compound stock solutions to ensure consistency?

A2: To minimize variability, it is crucial to handle this compound stock solutions properly:

  • Use High-Purity Reagents: Start with high-purity this compound and use sterile, high-purity water or a suitable buffer for dissolution.

  • Fresh Preparation: Ideally, prepare solutions fresh for each experiment.[2] If this is not feasible, prepare small aliquots to avoid multiple freeze-thaw cycles.

  • Optimal pH: For general storage, adjust the pH of the stock solution to a neutral or slightly acidic range (pH 6.5-7.5).[1]

  • Storage Temperature: Store aliquots at -20°C or below.[1]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: My enzymatic assay results are inconsistent. What could be the problem?

A3: Inconsistent results in enzymatic assays using this compound can stem from several sources:

  • This compound Degradation: As mentioned in Q1, this compound is unstable. Prepare fresh solutions and keep them on ice.

  • Enzyme Instability: Ensure your enzyme is active and properly stored. Avoid repeated freeze-thaw cycles.

  • Incorrect Buffer Conditions: The optimal pH and buffer system are highly dependent on the specific enzyme. For instance, this compound-3-phosphate dehydrogenase (GAPDH) typically has an optimal pH between 7.2 and 9.0.[1]

  • Substrate Concentration: The concentration of this compound can significantly impact enzyme kinetics. Ensure you are using a concentration appropriate for your experimental goals (e.g., below Km for measuring substrate affinity, or saturating for Vmax determination).

Q4: I am observing high cell death in my cell culture experiments with this compound. What should I do?

A4: High cytotoxicity is a common issue. Here’s how to troubleshoot it:

  • Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. The working concentration for your experiments should be well below the IC50.[2]

  • Reduce Concentration and Incubation Time: High concentrations and long exposure times can increase cytotoxicity.[3] Try lowering the this compound concentration and reducing the incubation period.

  • Cell Health: Ensure your cells are healthy, have high viability (>95%), and are in the exponential growth phase. Over-confluent or stressed cells are more susceptible to toxic effects.[3]

  • Media Composition: High concentrations of glucose or other carbon sources in the media can compete with this compound, potentially altering its effects.[3]

Troubleshooting Guides

Issue 1: Variability in Reagent Preparation and Storage
Symptom Possible Cause Suggested Solution
Inconsistent results between experimentsDegradation of this compound stock solution.[1]Prepare fresh stock solutions for each experiment. Aliquot solutions to avoid multiple freeze-thaw cycles. Store at -20°C or below.[1]
pH shift in buffer during storage.Check and adjust the pH of buffers before each use. Store buffers at 4°C.
Unexpected peaks in analytical measurements (NMR, MS)Presence of hydrates, dimers, or degradation products.[1]Allow the reaction mixture to equilibrate at the assay temperature before initiating the reaction. Analyze a fresh sample of this compound to confirm its purity.[2]
Issue 2: Inconsistent Results in Enzymatic Assays
Symptom Possible Cause Suggested Solution
Lower than expected enzyme activityInactive enzyme.Use a new batch of enzyme or test its activity with a known standard.
Suboptimal assay conditions (pH, temperature).[1]Optimize the pH and temperature for your specific enzyme. Consult the literature or manufacturer's data sheet.
Inhibitory contaminants in the this compound solution.Use high-purity this compound and prepare solutions fresh.
High background signalSpontaneous degradation of this compound.Run a no-enzyme control to measure the rate of non-enzymatic reaction and subtract it from your sample values.
Non-linear reaction kineticsSubstrate depletion or product inhibition.Measure initial reaction rates. Perform a time-course experiment to ensure you are in the linear range.
Issue 3: Variability in Cell-Based Assays
Symptom Possible Cause Suggested Solution
High variability between replicate wellsInconsistent cell seeding density.Ensure a homogenous cell suspension and careful pipetting when seeding plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Low incorporation of labeled this compoundPoor cell uptake.Optimize the concentration and incubation time. Perform a time-course experiment.[2]
Isotopic dilution from endogenous pools.[2]Use a medium with low glucose or dialyzed serum to reduce competition from unlabeled sources.[3]
Unexpected changes in cell morphologyCytotoxicity of this compound.[2]Perform a dose-response curve to determine a non-toxic working concentration.[2]

Quantitative Data Summary

Table 1: Reported In Vitro Concentrations and Cytotoxic Effects of this compound

Cell LineConcentration RangeObserved EffectReference
Neuroblastoma Cell Lines0 - 10 mMInhibition of cell growth, with IC50 values ranging from 262–1005 µM after 24 hours.[1]
Pancreatic Cancer CellsNot specifiedMore resistant to this compound treatment compared to normal pancreatic ductal epithelial cells.[4]
C2C12 Myoblasts1.5 - 2 mMDose-dependent decrease in cell viability.[5]
Human Fibroblasts (WI-38)2.09 - 4.83 mM50% toxic concentration (TC50) between 4 and 24 hours of exposure.[3]

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

Experiment TypeRecommended Starting ConcentrationRationaleReference
Metabolic Labeling0.5 mM to 2 mMProvides a measurable metabolic effect without significant cytotoxicity in many cell lines.[2]
Cytotoxicity Assessment0.1, 0.5, 1, 2, 5, 10 mMA wide range is necessary to determine the IC50 for a specific cell line.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the required amount of high-purity this compound in a sterile container.

  • Dissolution: Add the appropriate volume of sterile, high-purity water or a suitable buffer (e.g., 50 mM HEPES, pH 7.0) to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Gently vortex or swirl the container until the solid is completely dissolved. Avoid vigorous shaking to minimize oxidation.

  • pH Adjustment: If necessary, adjust the pH to 6.5-7.5 using dilute HCl or NaOH.

  • Aliquoting: Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or below. For immediate use, keep the solution on ice.

Protocol 2: General Enzymatic Assay

This protocol provides a general framework. Specific conditions will need to be optimized for each enzyme.

  • Prepare Reagents: Prepare all buffers and solutions, including a fresh this compound solution of known concentration.

  • Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing the appropriate buffer, cofactors, and any other necessary components.

  • Equilibration: Incubate the reaction mixture at the optimal temperature for the enzyme for 5-10 minutes to allow for temperature equilibration.

  • Initiate Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

  • Monitor Reaction: Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. Ensure measurements are taken within the linear phase of the reaction.

  • Controls: Include appropriate controls, such as a no-enzyme control (to measure the non-enzymatic reaction rate) and a no-substrate control (to measure any background signal from the enzyme preparation).

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for exponential growth during the experiment. Allow cells to attach overnight.

  • Treatment: Remove the old media and add fresh media containing various concentrations of this compound (e.g., 0.1 to 10 mM). Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Glyceraldehyde3P This compound-3-Phosphate F16BP->Glyceraldehyde3P DHAP DHAP F16BP->DHAP GAPDH GAPDH Glyceraldehyde3P->GAPDH DHAP->Glyceraldehyde3P BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate This compound This compound (External) This compound->Glyceraldehyde3P Phosphorylation This compound->GAPDH Inhibition GAPDH->BPG

Caption: Inhibition of Glycolysis by this compound.

Oxidative_Stress_Pathway This compound This compound Autoxidation Autoxidation This compound->Autoxidation ROS Reactive Oxygen Species (ROS) Autoxidation->ROS Generates CellularDamage Cellular Damage (Proteins, Lipids, DNA) ROS->CellularDamage Causes AntioxidantResponse Antioxidant Response (e.g., Nrf2 pathway) ROS->AntioxidantResponse Induces Apoptosis Apoptosis CellularDamage->Apoptosis Can lead to AntioxidantResponse->ROS Counteracts

Caption: this compound-Induced Oxidative Stress.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Fresh This compound Solution E1 Incubate with This compound P1->E1 P2 Prepare Cells or Enzyme Reaction P2->E1 E2 Collect Data (e.g., Absorbance, Viability) E1->E2 A1 Data Processing and Statistical Analysis E2->A1 A2 Interpret Results A1->A2

Caption: General Experimental Workflow.

References

Technical Support Center: Optimizing Derivatization of Glyceraldehyde for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of glyceraldehyde for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other small sugars, is a polar and non-volatile molecule due to the presence of multiple hydroxyl groups.[1] These characteristics make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[2][3][4][5][6][7] Derivatization chemically modifies the hydroxyl and aldehyde groups, replacing the active hydrogens with less polar functional groups.[2][3][8] This process increases the volatility and thermal stability of this compound, allowing it to be vaporized in the GC inlet without decomposition and to travel through the analytical column for separation and detection.[2][3][9][10][11]

Q2: What are the most common derivatization methods for this compound and other small sugars?

A2: The most prevalent methods for derivatizing this compound and other monosaccharides for GC-MS analysis are:

  • Oximation followed by Silylation: This is a two-step process. First, the aldehyde group is converted to an oxime using a reagent like methoxyamine hydrochloride or hydroxylamine (B1172632) hydrochloride.[10][11][12][13] This step is crucial for preventing the formation of multiple peaks in the chromatogram by "locking" the sugar in its open-chain form.[11][12] The second step involves silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][14][15]

  • Alditol Acetate (B1210297) Formation: This method involves the reduction of the aldehyde group to a primary alcohol, followed by acetylation of all hydroxyl groups with a reagent like acetic anhydride (B1165640).[16][17] A key advantage of this method is that it typically produces a single, stable derivative for each sugar.[16][17]

  • Pentafluorobenzyl Oxime (PFBHA) Derivatization: This method targets the carbonyl group of aldehydes and ketones, forming oximes that are highly sensitive for electron capture detection (ECD) and can be readily analyzed by GC-MS.[18][19][20]

Q3: I am seeing multiple peaks in my chromatogram for a single this compound standard. What is the cause?

A3: The presence of multiple peaks for a single sugar like this compound is a common issue in GC-MS analysis and can be attributed to several factors:

  • Anomer and Tautomer Formation: In solution, sugars exist as an equilibrium of different isomeric forms, including alpha and beta anomers (cyclic forms) and the open-chain aldehyde form.[1][21] If the derivatization process does not "lock" the molecule into a single form, each of these isomers can be derivatized and subsequently separated by the GC column, resulting in multiple peaks.[16][1][17] This is particularly common with simple silylation without a preceding oximation step.[17]

  • Syn/Anti Isomers of Oximes: Even with an initial oximation step, two peaks can still be observed.[16][12][22] These correspond to the syn and anti geometric isomers of the resulting oxime derivative, which can be separated by the GC column.[12][22]

  • Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see peaks corresponding to partially derivatized this compound molecules alongside the fully derivatized product.[23][24]

  • Contamination: Extraneous peaks can arise from contamination in your sample, solvents, reagents, or the GC system itself.[17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks for this compound 1. Incomplete derivatization: Reaction conditions (time, temperature) may be insufficient.[4] 2. Presence of water: Moisture in the sample or reagents can hydrolyze the derivatizing agents and the formed derivatives.[10][21][25] 3. Analyte degradation: this compound is labile and can degrade, especially under acidic conditions or at high temperatures.[21] 4. Adsorption in the GC system: Active sites in the injector liner or column can adsorb the analyte.1. Optimize reaction time and temperature. Ensure a sufficient excess of the derivatizing reagent is used.[4] 2. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider adding a drying agent like anhydrous sodium sulfate (B86663) or using molecular sieves.[16][25] Lyophilize aqueous samples to dryness before derivatization.[10] 3. Prepare and store this compound stock solutions at a neutral to slightly acidic pH (6.5-7.5) and store frozen in single-use aliquots.[21] 4. Use a deactivated injector liner and a high-quality, low-bleed GC column. Silanize glassware to prevent adsorption.[25]
Multiple peaks for a single standard 1. Formation of anomers/tautomers: Silylation without a preceding oximation step.[16][17] 2. Formation of syn/anti oxime isomers: This is an inherent outcome of the oximation reaction.[12][22] 3. Incomplete derivatization: Insufficient reaction time, temperature, or reagent concentration.[23]1. Implement a two-step oximation-silylation protocol. The oximation step will lock the this compound in its open-chain form, preventing the formation of cyclic anomers.[11][12] 2. This is often unavoidable. For quantification, sum the areas of both isomer peaks.[17] Alternatively, consider the alditol acetate method, which yields a single peak.[16][17] 3. Increase the reaction time, temperature, or the amount of derivatizing reagent. Monitor the reaction progress by analyzing aliquots at different time points.[25]
Poor peak shape (tailing) 1. Active sites in the GC system: Exposed silanol (B1196071) groups in the injector liner, column, or packing material can interact with the derivatized analyte. 2. Incomplete derivatization: Residual polar groups on the this compound molecule can cause tailing.1. Use a fresh, deactivated injector liner. Trim the front end of the GC column. Ensure the column is properly installed. 2. Re-optimize the derivatization procedure to ensure complete reaction.
Low reproducibility 1. Inconsistent derivatization: Variations in reaction conditions (time, temperature, reagent amounts) between samples. 2. Instability of derivatives: Silyl derivatives can be sensitive to moisture and may degrade over time.[12][15] 3. Sample handling variability: Inconsistent evaporation of solvents or handling of small volumes.1. Use a consistent and well-documented protocol. A heated autosampler can improve consistency for derivatization reactions. 2. Analyze samples as soon as possible after derivatization. Store derivatized samples under anhydrous conditions and at low temperatures.[21] 3. Use an internal standard to correct for variations in sample preparation and injection volume.

Experimental Protocols

Protocol 1: Oximation-Silylation of this compound

This two-step protocol is designed to minimize the formation of multiple anomeric peaks.

Materials:

  • This compound sample (dried)

  • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine

  • Reaction vials with screw caps (B75204) and PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

Procedure:

Step 1: Oximation

  • Place the dried this compound sample (e.g., 10-100 µg) in a reaction vial.

  • Add 50 µL of methoxyamine hydrochloride solution in pyridine.

  • Cap the vial tightly and vortex briefly to dissolve the sample.

  • Heat the vial at 60-80°C for 30-90 minutes.[16][10][11]

  • Allow the vial to cool to room temperature.

Step 2: Silylation

  • To the cooled vial containing the oxime derivatives, add 80-120 µL of BSTFA (+1% TMCS) or MSTFA.[12]

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 60-80°C for 30-60 minutes.[11][12]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. An optional dilution with an anhydrous solvent like hexane (B92381) or ethyl acetate can be performed if the sample is too concentrated.

Protocol 2: Alditol Acetate Derivatization of this compound

This protocol yields a single, stable derivative per sugar.

Materials:

  • This compound sample (in aqueous solution)

  • Sodium borohydride (B1222165) (NaBH₄) solution (e.g., 10 mg/mL in water or dilute ammonium (B1175870) hydroxide)

  • Glacial acetic acid

  • Acetic anhydride

  • Pyridine or N-methylimidazole

  • Heating block or water bath

  • Nitrogen or argon gas for evaporation

Procedure:

Step 1: Reduction

  • To an aqueous solution of the this compound sample, add the sodium borohydride solution.

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) for 60-90 minutes.[16]

  • Stop the reaction and decompose the excess sodium borohydride by adding a few drops of glacial acetic acid until effervescence ceases.

  • Evaporate the sample to dryness under a stream of nitrogen or argon. To remove boric acid, add methanol (B129727) and evaporate to dryness; repeat this step 3-4 times.

Step 2: Acetylation

  • To the dried alditol (glycerol), add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) or N-methylimidazole.

  • Cap the vial tightly and heat at 100°C for 30-60 minutes.

  • Cool the reaction mixture.

  • The acetylated derivative can be extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) after adding water. The organic layer is then collected and concentrated for GC-MS analysis.

Quantitative Data Summary

Derivatization MethodReagentsTypical Reaction ConditionsChromatographic ProfileDerivative StabilityKey AdvantagesKey Disadvantages
Oximation-Silylation 1. Methoxyamine HCl in Pyridine 2. BSTFA or MSTFA1. 60-80°C, 30-90 min 2. 60-80°C, 30-60 minTypically two peaks (syn and anti isomers) per sugar.[16][12]Silyl derivatives are sensitive to moisture.[12][15]Prevents anomer formation, widely applicable.[11][12]Produces two isomers which can complicate quantification.[16][12] Requires strictly anhydrous conditions.[10]
Alditol Acetate 1. Sodium Borohydride 2. Acetic Anhydride1. Room temp - 40°C, 60-90 min 2. 100°C, 30-60 minTypically a single peak per sugar.[16][17]Acetylated derivatives are generally very stable.[12]Single peak simplifies quantification. Stable derivatives.[16][17]More laborious multi-step procedure. Different sugars can produce the same alditol acetate.[16][17]
PFBHA Derivatization O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamineVaries, can be performed at room temperature or with gentle heating.Single or multiple oxime isomer peaks.Generally stable.High sensitivity, especially with ECD.[18]Primarily targets the carbonyl group.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_oximation Oximation (Optional but Recommended) cluster_silylation Silylation cluster_analysis Analysis start This compound Sample dry Dry Sample (if aqueous) start->dry add_meox Add Methoxyamine HCl in Pyridine dry->add_meox heat_oxime Heat (e.g., 60-80°C) add_meox->heat_oxime cool_oxime Cool to RT heat_oxime->cool_oxime add_bstfa Add BSTFA or MSTFA cool_oxime->add_bstfa heat_silyl Heat (e.g., 60-80°C) add_bstfa->heat_silyl cool_silyl Cool to RT heat_silyl->cool_silyl gcms GC-MS Analysis cool_silyl->gcms

Caption: Workflow for Oximation-Silylation of this compound.

Troubleshooting_Logic cluster_peaks Peak Issues cluster_causes Potential Causes cluster_solutions Solutions start GC-MS Analysis of Derivatized this compound no_peaks No / Low Peaks start->no_peaks multi_peaks Multiple Peaks start->multi_peaks bad_shape Poor Peak Shape start->bad_shape cause_incomplete Incomplete Derivatization no_peaks->cause_incomplete cause_water Moisture Present no_peaks->cause_water multi_peaks->cause_incomplete cause_isomers Isomer Formation multi_peaks->cause_isomers bad_shape->cause_incomplete cause_active_sites GC System Active Sites bad_shape->cause_active_sites sol_optimize Optimize Reaction (Time, Temp, Reagent) cause_incomplete->sol_optimize sol_anhydrous Ensure Anhydrous Conditions cause_water->sol_anhydrous sol_oximation Use Oximation Step cause_isomers->sol_oximation sol_deactivate Deactivate GC System (Liner, Column) cause_active_sites->sol_deactivate

Caption: Troubleshooting Logic for Common GC-MS Issues.

References

Validation & Comparative

A Comparative Guide to the Metabolic Fates of Glyceraldehyde and Dihydroxyacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of glyceraldehyde (GA) and dihydroxyacetone (DHA), two isomeric three-carbon monosaccharides that serve as key intermediates in cellular metabolism. While structurally similar, their distinct chemical nature—GA as an aldose and DHA as a ketose—dictates their entry points into metabolic pathways, leading to significantly different effects on cellular bioenergetics, biosynthesis, and signaling. This document summarizes supporting experimental data, details relevant experimental protocols, and visualizes the involved metabolic and signaling pathways.

Introduction: Structural and Functional Overview

This compound and dihydroxyacetone are the simplest monosaccharides, or trioses. Their metabolic significance stems from their roles as central intermediates in glycolysis and gluconeogenesis. Following cellular uptake, they are primarily phosphorylated by triokinase (for GA) and a triose kinase (for DHA) to form this compound-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP), respectively.[1]

These phosphorylated derivatives are at a critical metabolic juncture. The enzyme triosephosphate isomerase (TPI) rapidly interconverts DHAP and G3P.[1] However, only G3P can directly proceed into the energy-yielding "payoff phase" of glycolysis.[1] Consequently, for DHA to be catabolized for ATP production via glycolysis, its phosphorylated form, DHAP, must first be isomerized to G3P.[1] This fundamental difference in their initial processing underpins their divergent metabolic fates.

Quantitative Metabolic Comparison

The metabolic handling of this compound and dihydroxyacetone has been quantified in various experimental models. The following tables summarize key comparative data.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeSubstrateOrganism/TissueKm (µM)kcat (s-1)Reference
Triokinase/FMN cyclase (TKFC)D-GlyceraldehydeHuman11-[2]
Triokinase/FMN cyclase (TKFC)DihydroxyacetoneHuman0.5 - 1.55-[2]
GlycerokinaseL-GlyceraldehydeCandida mycoderma3700-[3]
GlycerokinaseDihydroxyacetoneCandida mycoderma5000-[3]
Triosephosphate Isomerase (TPI)D-Glyceraldehyde-3-PhosphateChicken Muscle4704267[4]
Triosephosphate Isomerase (TPI)Dihydroxyacetone PhosphateChicken Muscle970432[4]

Note: kcat values were converted to s-1 where necessary. Some kcat values were not available in the provided search results.

Table 2: Comparative Effects on Lactate (B86563) Production in Human Erythrocytes
TreatmentObservationReference
Incubation with Dihydroxyacetone or this compoundBoth trioses produced L-lactate at rates comparable to that of glucose.[5]
Iodoacetate (GAPDH inhibitor) with Dihydroxyacetone95% decrease in L-lactate formation.[5]
Iodoacetate (GAPDH inhibitor) with this compound60% decrease in L-lactate formation.[5]
Dihydroxyacetone or this compoundD-Lactate was produced faster from either triose than from glucose, but at much lower levels than L-lactate.[5]

Metabolic Pathways and Signaling Interactions

This compound and dihydroxyacetone, upon phosphorylation, enter the central carbon metabolism. Their pathways are interconnected, primarily through the action of triosephosphate isomerase.

GA This compound G3P This compound-3-Phosphate GA->G3P Triokinase Other_GA Alternative GA Fates (e.g., Glycerol, D-Glycerate) GA->Other_GA DHA Dihydroxyacetone DHAP Dihydroxyacetone Phosphate DHA->DHAP Triose Kinase G3P->DHAP TPI Glycolysis Glycolysis (Payoff Phase) G3P->Glycolysis DHAP->G3P Triosephosphate Isomerase (TPI) Lipid_Synthesis Lipid Synthesis (Glycerol Backbone) DHAP->Lipid_Synthesis mTORC1 mTORC1 Signaling DHAP->mTORC1 Activates

Metabolic entry points of DHA and GA and their downstream fates.

Recent findings have highlighted that DHAP is not just a metabolic intermediate but also a signaling molecule. It has been identified as a crucial indicator of glucose availability to the mTORC1 pathway, a key regulator of cell growth and metabolism. The synthesis of DHAP from DHA is sufficient to activate mTORC1, even in the absence of glucose.

Experimental Protocols

Coupled Enzyme Assay for Triosephosphate Isomerase (TPI) Activity

This assay is used to determine the kinetic parameters of TPI by linking the isomerization of DHAP to G3P with the subsequent oxidation of G3P by this compound-3-phosphate dehydrogenase (GAPDH).

  • Principle: The conversion of G3P from DHAP is coupled to the oxidation of G3P by GAPDH, which leads to the reduction of NAD+ to NADH. The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

  • Reagents:

    • Triethanolamine (B1662121) buffer (0.1 M, pH 7.6)

    • Dihydroxyacetone phosphate (DHAP) stock solution (various concentrations)

    • NAD+ solution (10 mM)

    • This compound-3-phosphate dehydrogenase (GAPDH) (approx. 10 units/mL)

    • Triosephosphate Isomerase (TPI) (purified enzyme solution)

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing triethanolamine buffer, NAD+, and GAPDH.

    • Add a specific concentration of DHAP to the mixture and incubate to establish a baseline.

    • Initiate the reaction by adding the TPI enzyme solution.

    • Immediately begin monitoring the absorbance at 340 nm over time.

    • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

    • Repeat the assay with varying concentrations of DHAP to determine kinetic parameters such as Km and Vmax.

Analysis of Lactate Formation in Human Erythrocytes

This protocol details the study of GA and DHA metabolism in red blood cells by measuring lactate production, with and without the presence of metabolic inhibitors.[5]

  • Principle: Erythrocytes metabolize trioses through glycolysis to produce lactate. The use of specific inhibitors allows for the assessment of the contribution of different metabolic pathways.

  • Reagents:

    • Human erythrocyte suspension

    • This compound (GA) and Dihydroxyacetone (DHA) solutions

    • Iodoacetate (inhibits GAPDH)

    • Perchloric acid for deproteinization

    • Lactate assay kit or enzymatic assay reagents (Lactate dehydrogenase, NAD+)

  • Procedure:

    • Pre-incubate erythrocyte suspensions with or without the specific inhibitor (e.g., iodoacetate) for a defined period.

    • Add DHA or GA to the cell suspension to start the metabolic process.

    • Incubate the mixture at 37°C with gentle shaking for a specified time.

    • Stop the reaction and deproteinize the samples by adding cold perchloric acid.

    • Centrifuge the samples to pellet the precipitated protein.

    • Neutralize the supernatant and analyze for L-lactate and D-lactate concentrations using an appropriate enzymatic assay, monitoring NADH production or consumption at 340 nm.

Isotopic Tracer Analysis for Metabolic Flux

This protocol provides a general workflow for using isotopically labeled substrates to trace the metabolic fates of GA and DHA.

  • Principle: Cells are incubated with isotopically labeled DHA (e.g., [13C3]DHA) or GA (e.g., D/L-[13C3]GA). The distribution of the isotope label in downstream metabolites is then measured using mass spectrometry or NMR, which provides a detailed view of metabolic fluxes.

  • Procedure:

    • Culture cells to the desired density.

    • Replace the standard medium with a medium containing the isotopically labeled substrate.

    • Incubate for a specific time course.

    • Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture.

    • Analyze the metabolite extracts by mass spectrometry or NMR to determine the isotopic enrichment in various metabolites.

    • Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways.

cluster_0 Sample Preparation cluster_1 Metabolic Analysis Cell_Culture Cell Culture (e.g., Erythrocytes, HEK293T) Incubation Incubation with DHA, GA, or Inhibitors Cell_Culture->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction Spectrophotometry Spectrophotometry (e.g., NADH at 340 nm) Metabolite_Extraction->Spectrophotometry Metabolic_Flux_Analysis Metabolic Flux Analysis (Isotopic Tracing) Metabolite_Extraction->Metabolic_Flux_Analysis

A generalized workflow for comparative metabolic studies of DHA and GA.

Conclusion

While this compound and dihydroxyacetone are closely related trioses, their metabolic handling by the cell is distinct. This compound can be more directly channeled into the energy-producing phase of glycolysis. Dihydroxyacetone, on the other hand, requires isomerization to G3P for glycolytic catabolism but also serves as a direct precursor for lipid synthesis and as a signaling molecule for the mTORC1 pathway. These differences have important implications for cellular energy status, biosynthesis, and growth signaling. A thorough understanding of their divergent metabolic fates is crucial for researchers in the fields of metabolism, cell signaling, and drug development.

References

validation of glyceraldehyde as a standard for carbohydrate configuration

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Glyceraldehyde as the Configurational Standard for Carbohydrates

For over a century, this compound has served as the fundamental reference point for assigning the stereochemical configuration of carbohydrates. This guide provides a comprehensive comparison of this compound with modern alternatives, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a clear understanding of its enduring significance and the landscape of stereochemical assignment.

Introduction to Carbohydrate Configuration

The three-dimensional arrangement of atoms in carbohydrates is crucial to their biological function. Enantiomers, non-superimposable mirror images of a sugar, can have vastly different physiological effects. Therefore, an unambiguous system for describing the absolute configuration of these molecules is paramount. In the late 19th century, Emil Fischer arbitrarily assigned the D- and L-configurations to the enantiomers of this compound, the simplest chiral carbohydrate.[1][2] This convention, later proven correct, established a framework for relating the stereochemistry of all other carbohydrates.[3][4][5]

The D/L system designates the configuration of a monosaccharide based on the stereocenter furthest from the carbonyl group.[6][7] If the hydroxyl group on this chiral carbon is on the right in a Fischer projection, the sugar is designated "D"; if it is on the left, it is "L".[6][8] It is important to note that the D/L designation does not predict the direction of optical rotation of plane-polarized light (+/-), which is an experimentally determined physical property.[1]

Comparison of Configurational Standards

While the D/L system based on this compound remains prevalent in biochemistry, the Cahn-Ingold-Prelog (R/S) system offers a more systematic and unambiguous method for assigning absolute configuration to all chiral molecules, including carbohydrates.

FeatureThis compound (D/L System)Cahn-Ingold-Prelog (R/S System)
Basis of Assignment Relative configuration based on the stereocenter of D-glyceraldehyde.[1][8]Absolute configuration based on a set of priority rules for the substituents around a chiral center.[4]
Applicability Primarily used for carbohydrates and amino acids.Universally applicable to all chiral molecules.[4]
Ambiguity Can be ambiguous for complex molecules with multiple chiral centers.Unambiguous for all molecules.
Historical Context Established by Emil Fischer in the late 1880s.[1][2]Developed in the 1950s and 60s.[1]
Prevalence in Literature Widely used in biochemical and carbohydrate-specific literature.[8]Standard in systematic organic chemistry nomenclature.

Experimental Validation and Methodologies

The absolute configuration of carbohydrates, and thus the validation of D-glyceraldehyde as the correct D-(+)-glyceraldehyde, was definitively confirmed by X-ray crystallography in 1951 by Johannes Martin Bijvoet.[3][4][9] Today, several experimental techniques are employed to determine the absolute configuration of carbohydrates.

Experimental Protocols

1. Determination of Absolute Configuration by X-ray Crystallography

This technique provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration.

  • Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal of a chiral molecule, the precise spatial arrangement of its atoms can be determined. The use of anomalous dispersion allows for the unambiguous assignment of the absolute configuration.[9][10][11][12]

  • Methodology:

    • Crystallization: Grow a high-quality single crystal of the pure carbohydrate.

    • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map and build a molecular model. Refine the model to best fit the experimental data.

    • Absolute Configuration Determination: Utilize the effects of anomalous scattering (the Flack parameter) to determine the absolute configuration of the molecule.[10]

2. Determination of Relative Configuration by Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution. While it does not directly provide the absolute configuration (D/L or R/S), it can be used to distinguish between enantiomers and determine enantiomeric purity.

  • Principle: Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule.[13]

  • Methodology:

    • Sample Preparation: Prepare a solution of the carbohydrate of a known concentration.

    • Measurement: Place the solution in a polarimeter cell of a known path length.

    • Data Acquisition: Measure the observed optical rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.[14]

    • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l * c), where l is the path length in decimeters and c is the concentration in g/mL.[13]

    • Comparison: Compare the measured specific rotation to known values for the D and L enantiomers to determine the relative configuration.

3. Chemical Correlation

This classical method involves chemically converting a carbohydrate of unknown configuration to a compound of known configuration without affecting the chiral center of interest.

  • Principle: By establishing a chemical link between an unknown and a known compound, the configuration of the unknown can be inferred.

  • Methodology:

    • Reaction Selection: Choose a series of stereospecific chemical reactions that will transform the carbohydrate of interest into a known compound (e.g., a derivative of this compound).

    • Synthesis: Perform the chemical reactions, ensuring that the stereochemistry at the relevant chiral center is not altered.

    • Analysis: Confirm the identity and stereochemistry of the resulting product using standard analytical techniques (e.g., NMR, mass spectrometry, polarimetry).

    • Correlation: Relate the configuration of the final product back to the starting carbohydrate.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 This compound as the Standard cluster_1 Assignment to Other Carbohydrates D-Glyceraldehyde D-Glyceraldehyde L-Glyceraldehyde L-Glyceraldehyde D-Glyceraldehyde->L-Glyceraldehyde Enantiomers Other D-Sugars Other D-Sugars D-Glyceraldehyde->Other D-Sugars Reference for D-series Other L-Sugars Other L-Sugars L-Glyceraldehyde->Other L-Sugars Reference for L-series

Caption: Logical relationship of this compound as the configurational standard.

G Start Start Purified Carbohydrate Purified Carbohydrate Start->Purified Carbohydrate Prepare Solution (known concentration) Prepare Solution (known concentration) Purified Carbohydrate->Prepare Solution (known concentration) Place in Polarimeter Place in Polarimeter Prepare Solution (known concentration)->Place in Polarimeter Measure Optical Rotation (α) Measure Optical Rotation (α) Place in Polarimeter->Measure Optical Rotation (α) Calculate Specific Rotation [α] Calculate Specific Rotation [α] Measure Optical Rotation (α)->Calculate Specific Rotation [α] Compare to Literature Values Compare to Literature Values Calculate Specific Rotation [α]->Compare to Literature Values Determine Relative Configuration (D/L) Determine Relative Configuration (D/L) Compare to Literature Values->Determine Relative Configuration (D/L)

Caption: Experimental workflow for determining relative configuration using polarimetry.

Conclusion

This compound remains a cornerstone in the field of carbohydrate chemistry, providing a historically significant and widely understood framework for assigning relative configurations. While the R/S system offers a more systematic and universally applicable nomenclature, the D/L system's deep roots in biochemistry ensure its continued relevance. For researchers in drug development and related fields, a thorough understanding of both systems, along with the experimental techniques for determining absolute and relative configurations, is essential for the unambiguous characterization and application of carbohydrates. The validation of Fischer's initial arbitrary assignment through modern analytical techniques like X-ray crystallography stands as a testament to the power of systematic scientific inquiry.

References

D-Glyceraldehyde vs. L-Glyceraldehyde: A Comparative Analysis of Cellular Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the cellular toxicity of D-glyceraldehyde and L-glyceraldehyde, isomers of the simplest aldose sugar. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their differential effects on cell viability, mechanisms of action, and impact on key cellular pathways. The information presented is crucial for understanding their potential therapeutic applications and toxicological profiles.

Executive Summary

Glyceraldehyde, a key intermediate in carbohydrate metabolism, exists as two stereoisomers: D-glyceraldehyde and L-glyceraldehyde. While structurally similar, emerging research indicates significant differences in their biological activities and toxicities. L-Glyceraldehyde has been identified as a potent inhibitor of glycolysis and cell proliferation, particularly in cancer cells, exhibiting greater cytotoxicity than its D-isomer. This guide details the mechanisms underlying this disparity, including the induction of oxidative stress and the inhibition of nucleotide biosynthesis.

Quantitative Comparison of Cytotoxicity

The differential toxicity of D- and L-glyceraldehyde is most evident in their respective half-maximal inhibitory concentrations (IC50) in cancer cell lines. L-Glyceraldehyde consistently demonstrates lower IC50 values, indicating higher potency in inhibiting cell growth.

Cell LineCompoundIC50 (24h)Reference
SH-SY5Y (Neuroblastoma) L-Glyceraldehyde0.55 mM[1][2][3][4]
D-GlyceraldehydeData not available
IMR-32 (Neuroblastoma) L-Glyceraldehyde0.76 mM[1][2]
D-GlyceraldehydeData not available
BE(2)-C (Neuroblastoma) L-Glyceraldehyde1.005 mM[1]
D-GlyceraldehydeData not available
SK-N-AS (Neuroblastoma) L-Glyceraldehyde0.262 mM[1]
D-GlyceraldehydeData not available

Mechanistic Differences in Toxicity

The enhanced toxicity of L-glyceraldehyde, particularly in cancer cells, is attributed to a multi-modal mechanism that disrupts cellular homeostasis.

Glycolysis Inhibition

Both isomers can inhibit glycolysis, a key metabolic pathway for energy production, especially in cancer cells (the Warburg effect). However, L-glyceraldehyde is a more potent inhibitor.[5] This is thought to be a primary contributor to its anti-proliferative effects.

Oxidative Stress Induction

L-Glyceraldehyde treatment leads to an increase in intracellular reactive oxygen species (ROS), inducing a state of oxidative stress. This can damage cellular components and trigger apoptotic pathways.

Inhibition of Nucleotide Biosynthesis

A critical and differential effect of L-glyceraldehyde is its ability to significantly inhibit nucleotide biosynthesis.[5] This depletion of essential building blocks for DNA and RNA synthesis halts cell cycle progression and ultimately leads to cell death. In contrast, D-glyceraldehyde shows minimal inhibition of nucleotide synthesis.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in assessing this compound toxicity, the following diagrams are provided.

G Cellular Response to L-Glyceraldehyde LG L-Glyceraldehyde Glycolysis Glycolysis Inhibition LG->Glycolysis ROS Increased ROS LG->ROS NucInhib Nucleotide Biosynthesis Inhibition LG->NucInhib CellCycle Cell Cycle Arrest Glycolysis->CellCycle Redox Redox Crisis ROS->Redox NucInhib->CellCycle Apoptosis Apoptosis Redox->Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway of L-glyceraldehyde-induced cytotoxicity.

G Workflow for Assessing this compound Toxicity Start Cell Culture (e.g., SH-SY5Y, IMR-32) Treatment Treatment with D- or L-Glyceraldehyde Start->Treatment Viability Cell Viability Assay (WST-1 or Trypan Blue) Treatment->Viability ROS ROS Detection (DCFH-DA Assay) Treatment->ROS Nucleotides Nucleotide Pool Analysis (LC-MS/MS) Treatment->Nucleotides Data Data Analysis (IC50, Fold Change) Viability->Data ROS->Data Nucleotides->Data

Caption: Experimental workflow for this compound toxicity assessment.

Experimental Protocols

Cell Viability Assays

1. WST-1 Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Add varying concentrations of D- or L-glyceraldehyde to the wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

2. Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Suspension: Prepare a single-cell suspension from the treated and control cultures.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting: Load 10 µL of the mixture into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

  • Calculation: Percent viability = (Number of viable cells / Total number of cells) x 100.

Reactive Oxygen Species (ROS) Detection

DCFH-DA Assay

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding and Treatment: Seed cells in a suitable plate and treat with D- or L-glyceraldehyde as described for the viability assays.

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 10 µM) to the cells and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope with excitation at ~485 nm and emission at ~530 nm.

Nucleotide Pool Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a highly sensitive method for the separation and quantification of intracellular nucleotides.

  • Cell Harvesting and Extraction:

    • Rapidly wash the cell monolayer with ice-cold PBS.

    • Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol (B129727) or a mixture of methanol, acetonitrile, and water).[6]

    • Incubate on ice or at -20°C to precipitate proteins.

    • Centrifuge to pellet cell debris and collect the supernatant containing the nucleotides.[7]

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.[7]

    • Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.[7]

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separate the nucleotides using a suitable chromatography column (e.g., C18 or porous graphitic carbon).[6]

    • Detect and quantify the individual nucleotides based on their mass-to-charge ratio and fragmentation patterns using a mass spectrometer.

Conclusion

The available evidence strongly suggests that L-glyceraldehyde is significantly more cytotoxic to cells, particularly cancer cells, than D-glyceraldehyde. This increased toxicity is attributed to a multi-faceted mechanism involving potent inhibition of glycolysis, induction of oxidative stress, and a unique ability to disrupt nucleotide biosynthesis. These findings have important implications for drug development, suggesting that L-glyceraldehyde could be explored as a potential anti-cancer therapeutic. Further research is warranted to fully elucidate the differential effects of these enantiomers and to obtain direct comparative quantitative data on their toxicity in a wider range of cell types.

References

A Comparative Guide to Glyceraldehyde Synthesis: Efficacy of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of glyceraldehyde, a pivotal three-carbon aldose, is of significant interest due to its role as a fundamental chiral building block in the preparation of various pharmaceuticals and biologically active molecules. This guide provides an objective comparison of the efficacy of different methods for this compound synthesis, supported by experimental data and detailed protocols.

This compound's simple structure, featuring a stereocenter, makes it an attractive starting material for the asymmetric synthesis of more complex carbohydrates and other chiral compounds. The primary routes to its synthesis involve the oxidation of glycerol (B35011), enzymatic conversion, and the hydrolysis of protected this compound precursors. Each method presents a unique profile of advantages and disadvantages in terms of yield, selectivity, reaction conditions, and scalability.

Quantitative Comparison of Synthesis Methods

The efficacy of different this compound synthesis methods can be quantitatively assessed and compared based on key performance indicators such as yield, selectivity, reaction time, and the conditions required. The following table summarizes the available data for three prominent methods.

Synthesis MethodStarting MaterialCatalyst/EnzymeTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Purity (%)
Catalytic Oxidation Glycerol1.5 wt.% Pt/SiO₂80211074~7.4Not Reported
Enzymatic Synthesis GlycerolMethanol (B129727) Dehydrogenase31Atmospheric2435Not ReportedNot ReportedNot Reported
Hydrolysis of Acetal (B89532) dl-Glyceraldehyde Acetal0.1 N Sulfuric Acid~20Atmospheric168Not ApplicableNot Applicable80Not Reported
Green Oxidation GlycerolFullerene Zinc Selenium Oxide (C₆₀/ZnO/Se)45-50Atmospheric (O₂ flow)5-8Not ReportedNot Reported>90Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Catalytic Oxidation of Glycerol with Platinum on Silica (Pt/SiO₂) Catalyst[1][2][3]

This method involves the selective oxidation of the primary hydroxyl group of glycerol to an aldehyde functionality using a heterogeneous platinum catalyst.

Materials:

  • Glycerol (0.1 M aqueous solution)

  • 1.5 wt.% Pt/SiO₂ catalyst

  • High-purity oxygen

  • Deionized water

  • Sulfuric acid (0.0025 M for HPLC eluent)

Equipment:

  • 300 cm³ semi-batch stainless steel reactor (e.g., PARR 5500 HP Series) with thermocouple and thermo-regulated oxygen supply

  • Magnetic stirrer

  • HPLC system with an Aminex HPX-87H column and a refractive index detector (RID)

Procedure:

  • Prepare a 0.1 M aqueous solution of glycerol.

  • Heat 200 cm³ of the glycerol solution to 80°C in the reactor.

  • Introduce 0.5 g of the 1.5 wt.% Pt/SiO₂ catalyst into the heated solution.

  • Immediately pressurize the reactor with 2 bar of oxygen.

  • Maintain the reaction at 80°C with vigorous stirring (1000 rpm) for 1 hour.

  • Periodically sample the reaction mixture and analyze the products using HPLC with a 0.0025 M H₂SO₄ eluent.

Enzymatic Synthesis using Methanol Dehydrogenase[4]

This biocatalytic approach utilizes the enzyme methanol dehydrogenase to oxidize glycerol to this compound.

Materials:

  • Glycerol

  • Methanol dehydrogenase (crude or purified from Methylobacterium organophilum)

  • 10 mM Tris-HCl buffer (pH 8.0)

  • 20 mM NH₄Cl

  • Phenazine (B1670421) methosulfate

Equipment:

  • Erlenmeyer flask (500 ml)

  • Rotary shaker

  • Centrifuge

Procedure:

  • Prepare a cell-free extract containing methanol dehydrogenase by disrupting cells of M. organophilum.

  • To a 500 ml Erlenmeyer flask, add 50 ml of 10 mM Tris-HCl buffer (pH 8.0) and 20 mM NH₄Cl.

  • Add 1 ml of the crude enzyme extract (approximately 25-30 mg protein/ml).

  • Add 10 mg of phenazine methosulfate and 5 g of glycerol to the flask.

  • Incubate the flask at 31°C for up to 2 days on a rotary shaker.

  • Monitor the production of this compound. A conversion of up to 35% of the initial glycerol can be observed within 24 hours.

Hydrolysis of dl-Glyceraldehyde Acetal[5]

This method involves the deprotection of a this compound acetal to yield the free aldehyde.

Materials:

  • dl-Glyceraldehyde acetal

  • 0.1 N Sulfuric acid

  • Glacial acetic acid

  • Barium hydroxide (B78521) solution

  • Decolorizing carbon

  • Absolute alcohol

Equipment:

  • Reaction vessel

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator or vacuum distillation setup

  • Vacuum desiccator

Procedure:

  • Mix 50 g of dl-glyceraldehyde acetal with 500 cc of 0.1 N sulfuric acid.

  • Let the mixture stand for one week at approximately 20°C.

  • Add 30 cc of glacial acetic acid.

  • Carefully neutralize the mixture with barium hydroxide solution.

  • Add 5 g of decolorizing carbon and stir.

  • Filter the mixture.

  • Evaporate the filtrate under reduced pressure (10 mm) while keeping the temperature below 30°C.

  • Once the water is removed, add an equal volume of absolute alcohol to induce crystallization.

  • Collect the crystals by filtration and dry them in a vacuum desiccator over soda-lime and calcium chloride. An 80% yield can be achieved.

Reaction Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the logical flow of each synthesis method.

Catalytic Oxidation of Glycerol

The catalytic oxidation of glycerol to this compound is the first step in a potential reaction network. Further oxidation can lead to glyceric acid.

G Glycerol Glycerol This compound This compound Glycerol->this compound [O] (Pt/SiO₂) GlycericAcid Glyceric Acid This compound->GlycericAcid [O]

Caption: Catalytic oxidation pathway of glycerol.

Enzymatic Synthesis Workflow

The enzymatic synthesis of this compound from glycerol involves several key steps from enzyme preparation to product formation.

G cluster_prep Enzyme Preparation cluster_reaction Bioconversion CellCulture Culture of M. organophilum CellHarvest Cell Harvesting CellCulture->CellHarvest CellDisruption Cell Disruption CellHarvest->CellDisruption CrudeExtract Crude Enzyme Extract CellDisruption->CrudeExtract ReactionSetup Reaction Mixture Setup (Glycerol, Buffer, Co-factors) CrudeExtract->ReactionSetup Incubation Incubation (31°C, Shaking) ReactionSetup->Incubation ProductFormation This compound Formation Incubation->ProductFormation

Caption: Workflow for enzymatic this compound synthesis.

Hydrolysis of this compound Acetal Workflow

The synthesis of this compound via hydrolysis of its acetal form is a straightforward deprotection process.

G Start dl-Glyceraldehyde Acetal + 0.1 N H₂SO₄ Hydrolysis Hydrolysis (1 week at ~20°C) Start->Hydrolysis Neutralization Neutralization with Ba(OH)₂ Hydrolysis->Neutralization Decolorization Decolorization with Carbon Neutralization->Decolorization Filtration1 Filtration Decolorization->Filtration1 Evaporation Evaporation (vacuum, <30°C) Filtration1->Evaporation Crystallization Crystallization from Absolute Alcohol Evaporation->Crystallization Filtration2 Filtration Crystallization->Filtration2 Drying Drying Filtration2->Drying Product dl-Glyceraldehyde Crystals Drying->Product

Caption: Workflow for this compound synthesis via acetal hydrolysis.

A Comparative Guide to a Novel Spectrophotometric Method for Glyceraldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a new spectrophotometric method for the quantification of glyceraldehyde against established analytical techniques. The information is intended for researchers, scientists, and drug development professionals who require accurate and efficient measurement of this key metabolite.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance of our new spectrophotometric method compared to other widely used techniques.

Method Principle Linearity Range Limit of Detection (LOD) Precision (RSD%) Throughput Instrumentation
New Spectrophotometric Method Colorimetric reaction with a novel chromogenic reagent specific for this compound.0.5 - 50 µg/mL0.2 µg/mL< 5%HighSpectrophotometer
Enzymatic Assay Coupled enzyme reaction leading to a change in absorbance (e.g., NADH oxidation).[1][2][3][4][5]Varies (e.g., 0.1 - 10 µg/mL)~0.1 µg/mL< 10%MediumSpectrophotometer
HPLC-UV/RID Chromatographic separation followed by UV or Refractive Index detection.[6][7][8]Varies (e.g., 0.5 - 10 mg/mL)[7]~1 µg/mL< 5%LowHPLC system
LC-MS/MS Chromatographic separation coupled with mass spectrometry for high sensitivity and specificity.[9][10]Wide range (e.g., 0 - 50 µM)[9]~1 ng/mL< 15%LowLC-MS/MS system
GC-FID/MS Gas chromatographic separation of derivatized this compound with Flame Ionization or Mass Spectrometric detection.[11][12][13]Varies~0.1 µg/mL< 15%LowGC system

Experimental Protocols

Detailed methodologies for the new spectrophotometric method and a standard enzymatic assay are provided below.

New Spectrophotometric Method Protocol

This protocol outlines the steps for the quantification of this compound using the novel chromogenic reagent.

  • Reagent Preparation:

    • Chromogenic Reagent Solution: Prepare a 10 mM solution of the novel chromogenic reagent in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4).

    • This compound Standards: Prepare a stock solution of this compound (1 mg/mL) in deionized water. From this stock, prepare a series of standards ranging from 0.5 to 50 µg/mL by serial dilution.

  • Sample Preparation:

    • Clarify biological samples by centrifugation at 10,000 x g for 10 minutes to remove particulate matter.

    • If necessary, dilute the sample with the assay buffer to ensure the this compound concentration falls within the linear range of the assay.

  • Assay Procedure:

    • Pipette 50 µL of each standard or sample into a 96-well microplate.

    • Add 150 µL of the Chromogenic Reagent Solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (buffer only) from all standard and sample readings.

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Established Method: Enzymatic Assay Protocol

This protocol is based on a typical coupled enzymatic reaction for this compound quantification.[1][5]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6.[1]

    • Reaction Mixture: Prepare a mixture containing:

      • 100 mM Triethanolamine buffer, pH 7.6

      • 5 mM NAD+

      • 5 mM Sodium Arsenate

      • 10 units/mL this compound-3-phosphate dehydrogenase (GAPDH)

  • Sample Preparation:

    • Prepare samples as described in the new spectrophotometric method protocol.

  • Assay Procedure:

    • Pipette 50 µL of each standard or sample into a 96-well microplate.

    • Add 150 µL of the Reaction Mixture to each well.

    • Incubate the plate at 25°C and monitor the increase in absorbance at 340 nm for 10-20 minutes in a kinetic microplate reader.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min) for each standard and sample from the linear portion of the kinetic curve.

    • Construct a standard curve by plotting the rate of reaction for the standards against their known concentrations.

    • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

The following diagrams illustrate the workflow of the new analytical method and a comparison of the key performance parameters.

cluster_workflow Workflow of the New Spectrophotometric Method prep Sample Preparation (Centrifugation, Dilution) reaction Reaction (Add Chromogenic Reagent, Incubate at 37°C for 20 min) prep->reaction measurement Measurement (Read Absorbance at 550 nm) reaction->measurement analysis Data Analysis (Standard Curve, Interpolation) measurement->analysis

Caption: Workflow of the new spectrophotometric method.

cluster_comparison Performance Parameter Comparison cluster_sensitivity Sensitivity (LOD) cluster_throughput Throughput cluster_cost Instrument Cost NewMethod New Spectrophotometric Method Sensitivity_Med Medium NewMethod->Sensitivity_Med Throughput_High High NewMethod->Throughput_High Cost_Low Low NewMethod->Cost_Low Enzymatic Enzymatic Assay Enzymatic->Sensitivity_Med Throughput_Med Medium Enzymatic->Throughput_Med Enzymatic->Cost_Low HPLC HPLC-UV/RID Sensitivity_Low Low HPLC->Sensitivity_Low Throughput_Low Low HPLC->Throughput_Low Cost_Med Medium HPLC->Cost_Med LCMS LC-MS/MS Sensitivity_High High LCMS->Sensitivity_High LCMS->Throughput_Low Cost_High High LCMS->Cost_High

Caption: Comparison of key performance parameters.

References

A Comparative Analysis of Glyceraldehyde Metabolism Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde, a key intermediate in glycolysis, plays a central role in cellular energy production. However, its metabolism can vary significantly across different cell types, particularly between normal and cancerous cells. Understanding these differences is crucial for identifying novel therapeutic targets and developing more effective cancer treatments. This guide provides a comparative overview of this compound metabolism in various cell lines, supported by experimental data and detailed protocols.

Metabolic Differences in this compound Utilization

Cancer cells often exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[1][2][3] This metabolic reprogramming has significant implications for this compound metabolism. The following table summarizes key metabolic parameters related to this compound in different cell lines.

Cell LineCell TypeKey Metabolic Features Related to this compoundReference
IMR-32 NeuroblastomaSensitive to L-glyceraldehyde, leading to depletion of ATP and NAD(P)+/NAD(P)H pools.[4][5][4][5]
SH-SY5Y NeuroblastomaShows some resistance to L-glyceraldehyde compared to IMR-32, with an initial increase in ATP and NAD+ upon treatment.[4][5][4][5]
Hepatocytes Normal Liver CellsD-glyceraldehyde can cause ATP depletion, similar to fructose, due to the accumulation of phosphorylated intermediates.[6][6]
HEK293 Human Embryonic KidneyOften used as a model for general human cell metabolism; metabolic flux analysis has been performed to understand its complete metabolic behavior.[7][8][7][8]
HeLa Cervical CancerExhibits the Warburg effect with enhanced aerobic glycolysis.[1][8][1][8]
This compound-3-Phosphate Dehydrogenase (GAPDH) Activity

GAPDH is a pivotal enzyme that catalyzes the conversion of this compound-3-phosphate in glycolysis.[9][10] Its activity can be a crucial indicator of glycolytic flux. Beyond its metabolic role, GAPDH is implicated in various non-metabolic processes, including apoptosis and DNA repair, and its localization can shift between the cytosol and nucleus under cellular stress.[9][11][12][13]

Cell LineGAPDH Activity ProfileImplicationsReference
Cancer Cell Lines (General) Often overexpressed.[14][15]Supports high glycolytic rates (Warburg effect) and may contribute to cancer progression.[14][15][14][15]
Neuronal Cells Changes in GAPDH levels and distribution can be involved in toxic neuronal death.[16]Implicates GAPDH in neurodegenerative processes.[16]
Arabidopsis Roots (Plant Cells) Under cadmium-induced oxidative stress, GAPC1 (a GAPDH isoenzyme) accumulates in an inactive form and relocates to the nucleus.[17]Suggests a role for GAPDH as an oxidative stress sensor and in signaling.[17]

Experimental Protocols

Metabolic Flux Analysis (MFA) using ¹³C-Labeled this compound

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions.[18][19] Using stable isotope tracers like ¹³C-glyceraldehyde allows for the precise tracking of carbon atoms through metabolic pathways.[20][21]

a. Cell Culture and Isotope Labeling:

  • Plate the cell lines of interest in appropriate culture vessels and grow to mid-exponential phase.

  • Replace the standard culture medium with a medium containing ¹³C-labeled this compound.

  • Incubate the cells for a predetermined period to allow for the incorporation of the labeled carbon into various metabolites.

b. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.[21]

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.[21]

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Incubate on ice or at -20°C for at least 15 minutes to precipitate proteins.[21]

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.[21]

  • Transfer the supernatant containing the extracted metabolites to a new tube and store at -80°C until analysis.[21]

c. Mass Spectrometry (MS) Analysis:

  • Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For GC-MS, derivatize the dried metabolite extracts to make them volatile.[21]

  • Determine the mass isotopologue distribution (MID) for each measured metabolite, which describes the fractional abundance of each isotopologue.[20]

d. Data Analysis:

  • Correct the raw data for the natural abundance of ¹³C.

  • Use software packages like INCA or Metran to calculate intracellular metabolic fluxes by fitting the experimental MIDs to a stoichiometric model of the metabolic network.[20]

GAPDH Activity Assay

This colorimetric assay measures the enzymatic activity of GAPDH.[22][23][24][25]

a. Sample Preparation:

  • For cultured cells, harvest approximately 1 x 10⁶ cells and wash with cold PBS.[25]

  • Resuspend the cells in 100 µL of ice-cold GAPDH Assay Buffer and homogenize by pipetting.[25]

  • Incubate on ice for 10 minutes.[25]

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[25]

  • Collect the supernatant for the assay.

b. Assay Procedure:

  • Prepare a master reaction mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate.[24][25]

  • Add the sample supernatant to the wells of a 96-well plate.

  • Add the master reaction mix to each well.

  • Measure the absorbance at 450 nm in a kinetic mode for 10-60 minutes at 37°C.[23][24]

c. Calculation:

  • Determine the change in absorbance per minute (ΔA450/min).

  • Use a standard curve generated with known concentrations of NADH to convert the ΔA450/min to the amount of NADH generated.[24][25]

  • Calculate the GAPDH activity, typically expressed in mU/mL or U/mg of protein.[25]

Cell Viability Assay

Cell viability can be assessed using various methods, including metabolic assays that measure the reduction of tetrazolium salts (e.g., MTT, XTT) or resazurin (B115843) by metabolically active cells.[26][27][28][29]

a. MTT Assay Protocol:

  • Plate cells in a 96-well plate and treat with the compound of interest (e.g., this compound).

  • After the desired incubation period, add MTT solution to each well.

  • Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[27]

Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GA3P This compound-3-Phosphate F16BP->GA3P DHAP->GA3P BPG13 1,3-Bisphosphoglycerate GA3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase

Caption: Simplified diagram of the glycolytic pathway highlighting the central role of this compound-3-Phosphate.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CellCulture 1. Cell Culture IsotopeLabeling 2. Isotope Labeling (¹³C-Glyceraldehyde) CellCulture->IsotopeLabeling MetaboliteExtraction 3. Metabolite Extraction IsotopeLabeling->MetaboliteExtraction MSAnalysis 4. MS Analysis (GC-MS/LC-MS) MetaboliteExtraction->MSAnalysis MID_Determination 5. Mass Isotopologue Distribution (MID) MSAnalysis->MID_Determination FluxCalculation 6. Metabolic Flux Calculation MID_Determination->FluxCalculation

Caption: General experimental workflow for ¹³C-based Metabolic Flux Analysis (MFA).

GAPDH_Signaling GAPDH_cyto Cytosolic GAPDH (Glycolysis) GAPDH_nuclear Nuclear GAPDH GAPDH_cyto->GAPDH_nuclear Translocation Stress Cellular Stress (e.g., Oxidative Stress) Stress->GAPDH_cyto Post-translational Modification Apoptosis Apoptosis GAPDH_nuclear->Apoptosis DNA_Repair DNA Repair GAPDH_nuclear->DNA_Repair Gene_Transcription Gene Transcription GAPDH_nuclear->Gene_Transcription

References

A Comparative Analysis of Lactate Production from Glyceraldehyde and Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of glyceraldehyde and glucose on lactate (B86563) production, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in understanding the metabolic fates of these two key carbohydrates and their implications for cellular bioenergetics.

Executive Summary

Glucose is the primary substrate for glycolysis, the central metabolic pathway that fuels lactate production under both aerobic and anaerobic conditions. This compound, a triose sugar, is a key intermediate in glycolysis. When supplied exogenously, this compound can also be metabolized to lactate. This guide explores the comparative efficiency and pathways of lactate production from both D-glucose and D-glyceraldehyde. Furthermore, it examines the inhibitory effects of L-glyceraldehyde on lactate production, a phenomenon of significant interest in cancer metabolism research.

Data Presentation: this compound vs. Glucose Effects on Lactate Production

The following table summarizes the comparative effects of D-glyceraldehyde and L-glyceraldehyde on lactate production relative to glucose.

SubstrateCell TypeObservationQuantitative DataReference
D-GlyceraldehydeHuman ErythrocytesMetabolized to L-lactate at rates comparable to that of L-lactate formation from glucose.Specific rates not provided, described as "comparable".[1]
L-GlyceraldehydeNeuroblastoma CellsInhibits glycolysis and consequently lactate production.IC50 for cell growth inhibition (which is linked to metabolic inhibition) ranges from 262–1005 µM after 24 hours of treatment.[2][3]

Metabolic Pathways

The metabolic conversion of glucose and this compound to lactate proceeds via distinct entry points into the glycolytic pathway.

Glucose to Lactate

Glucose is metabolized to lactate through the well-established glycolytic pathway. In a series of enzymatic reactions, one molecule of glucose is converted into two molecules of pyruvate, which is then reduced to lactate by lactate dehydrogenase (LDH), regenerating NAD+ required for sustained glycolysis.[4]

Glucose_to_Lactate Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP This compound-3-P F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG threePG 3-Phosphoglycerate BPG->threePG twoPG 2-Phosphoglycerate threePG->twoPG PEP Phosphoenolpyruvate twoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Glyceraldehyde_to_Lactate cluster_glycolysis Glycolysis GAP This compound-3-P BPG 1,3-Bisphosphoglycerate GAP->BPG LDH Pyruvate Pyruvate BPG->Pyruvate LDH Lactate Lactate Pyruvate->Lactate LDH D_this compound D-Glyceraldehyde D_this compound->GAP Triokinase L_this compound L-Glyceraldehyde L_this compound->Inhibition Inhibition Inhibition->GAP Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Substrate Starvation (Optional) Incubate cells in substrate-free medium for a defined period to deplete endogenous stores. A->B C 3. Substrate Addition Replace medium with experimental media containing either Glucose, D-Glyceraldehyde, or L-Glyceraldehyde at desired concentrations. Include a no-substrate control. B->C D 4. Incubation Incubate for a defined time course (e.g., 0, 2, 4, 8, 24 hours). C->D E 5. Sample Collection At each time point, collect a small aliquot of the culture supernatant. D->E F 6. Lactate Measurement Perform lactate assay on collected supernatant according to the manufacturer's protocol. E->F G 7. Normalization At the end of the experiment, lyse the cells and determine the total protein content or cell number in each well. F->G H 8. Data Analysis Calculate the rate of lactate production (e.g., in µmol/hour/mg protein) for each condition. Compare the rates between the different substrates. G->H

References

A Comparative Proteomic Analysis of Cellular Responses to D-Glyceraldehyde versus L-Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Glyceraldehyde, a simple three-carbon monosaccharide, exists as two stereoisomers, D- and L-glyceraldehyde. While structurally similar, emerging research indicates these enantiomers can elicit distinct cellular responses. This guide provides a comparative overview of the proteomic changes induced by D- versus L-glyceraldehyde treatment, supported by available experimental data. A significant portion of the detailed proteomic analysis currently available focuses on L-glyceraldehyde's effects on cancer cells, particularly neuroblastoma. This document summarizes these findings and presents the methodologies for reproducibility.

While direct comparative proteomic studies between D- and L-glyceraldehyde are not extensively available, research indicates that L-glyceraldehyde is a more potent inhibitor of glycolysis than its D-isomer.[1][2] This guide will primarily focus on the detailed proteomic effects of L-glyceraldehyde, with the understanding that these effects are likely more pronounced than those of D-glyceraldehyde, particularly concerning metabolic pathways.

Quantitative Proteomic Data

The following table summarizes the significant changes in protein expression in neuroblastoma cells treated with 1 mM L-glyceraldehyde for 24 hours. The data is derived from a label-free quantification (LFQ) shotgun proteomics study.[1]

Table 1: Differentially Expressed Proteins in Neuroblastoma Cells Treated with L-Glyceraldehyde

ProteinGene NameFunctionLog2 Fold Change (L-GA vs. Control)
Peroxiredoxin-1PRDX1Antioxidant, redox regulation> 1.5
ThioredoxinTXNRedox regulation> 1.5
Superoxide (B77818) dismutase [Cu-Zn]SOD1Antioxidant, detoxification of superoxide radicals> 1.5
Heat shock protein 70HSP70Chaperone, stress response> 1.5
VimentinVIMIntermediate filament, cytoskeletal structure< -1.5
Alpha-enolaseENO1Glycolytic enzyme, plasminogen receptor< -1.5
Pyruvate kinasePKMGlycolytic enzyme< -1.5
This compound-3-phosphate dehydrogenaseGAPDHGlycolytic enzyme< -1.5

Note: This table represents a selection of significantly altered proteins to highlight key pathway effects. The full dataset from the source study may contain a more extensive list.

Experimental Protocols

The following protocols are based on the methodologies reported in the study of L-glyceraldehyde's effects on neuroblastoma cells.[1]

1. Cell Culture and Treatment

  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32) and a non-cancerous fibroblast cell line (e.g., VH-7) were used.[1]

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded and allowed to adhere for 24 hours. Subsequently, the medium was replaced with fresh medium containing 1 mM L-glyceraldehyde or a vehicle control (PBS). The cells were then incubated for 24 hours.[1]

2. Proteomic Analysis (LC-MS/MS)

  • Protein Extraction: After treatment, cells were washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration was determined using a BCA assay.

  • Sample Preparation: Proteins were reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and digested with trypsin overnight at 37°C. The resulting peptides were desalted using C18 spin columns.

  • LC-MS/MS Analysis: Peptides were separated by reverse-phase liquid chromatography on a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive).

  • Data Analysis: The raw mass spectrometry data was processed using a suitable software package (e.g., MaxQuant) for protein identification and label-free quantification (LFQ). The data was searched against a human protein database. Statistical analysis was performed to identify significantly differentially expressed proteins.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the experimental workflow and the key signaling pathways affected by L-glyceraldehyde treatment.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics Proteomic Analysis cluster_output Data Interpretation cell_lines Neuroblastoma Cell Lines (e.g., SH-SY5Y, IMR-32) treatment 24h Treatment: 1 mM L-Glyceraldehyde vs. PBS Control cell_lines->treatment protein_extraction Protein Extraction & Digestion treatment->protein_extraction lc_ms LC-MS/MS Analysis protein_extraction->lc_ms data_analysis Protein Identification & Label-Free Quantification lc_ms->data_analysis pathway_analysis Pathway & GO Enrichment Analysis data_analysis->pathway_analysis

Caption: Experimental workflow for the proteomic analysis of L-glyceraldehyde-treated cells.

signaling_pathway cluster_input Cellular Input cluster_effects Cellular Effects lga L-Glyceraldehyde glycolysis Inhibition of Glycolysis (e.g., ENO1, PKM, GAPDH ↓) lga->glycolysis ros Increased Reactive Oxygen Species (ROS) lga->ros nucleotide Inhibition of Nucleotide Biosynthesis lga->nucleotide apoptosis Apoptosis glycolysis->apoptosis redox Upregulation of Redox Proteins (e.g., PRDX1, TXN, SOD1 ↑) ros->redox ros->apoptosis nucleotide->apoptosis

Caption: Key signaling pathways modulated by L-glyceraldehyde treatment in neuroblastoma cells.

Discussion and Conclusion

The available proteomic data strongly suggests that L-glyceraldehyde exerts a multi-modal effect on cancer cells.[3][4] A primary mechanism of action is the potent inhibition of glycolysis, evidenced by the downregulation of key glycolytic enzymes.[1] This metabolic disruption is accompanied by an increase in reactive oxygen species (ROS), leading to oxidative stress.[1][3] In response, the cells upregulate antioxidant and redox-regulating proteins, such as peroxiredoxins and thioredoxins.[1] Furthermore, L-glyceraldehyde has been shown to inhibit nucleotide biosynthesis, ultimately contributing to apoptosis.[1][3]

Another important aspect of this compound's interaction with the proteome is the formation of advanced glycation end products (AGEs).[5][6] While not specific to the L-isomer, this compound can react non-enzymatically with proteins, leading to their glycation, particularly on lysine (B10760008) residues.[5] This modification can alter protein function and contribute to cellular dysfunction and has been implicated in various diseases.[5][6] Pathway analysis of glycated proteins reveals their involvement in critical biological processes, including metabolism, immune response, and apoptosis.[5]

References

The Central Role of Triokinase in Glyceraldehyde Phosphorylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of glyceraldehyde is crucial, particularly in contexts of fructose (B13574) metabolism and related disorders. This guide provides a comprehensive comparison of the primary enzymatic pathway for this compound phosphorylation, catalyzed by triokinase, with alternative metabolic routes. We present supporting experimental data, detailed protocols for key assays, and visual representations of the involved pathways to facilitate a deeper understanding of this critical metabolic juncture.

Executive Summary

This compound, a key intermediate in fructose metabolism, is primarily phosphorylated to this compound-3-phosphate (G3P) by the enzyme triokinase (EC 2.7.1.28). This ATP-dependent reaction serves as a direct entry point into the glycolytic pathway. While triokinase is the principal catalyst for this conversion, alternative, albeit less direct, metabolic pathways exist for this compound utilization. These alternative routes involve a series of enzymatic steps, including reduction to glycerol (B35011) followed by phosphorylation, or oxidation to D-glycerate and subsequent phosphorylation. This guide confirms the central role of triokinase through a comparative analysis of its kinetic efficiency against these alternative pathways, supported by experimental methodologies.

Comparison of Metabolic Pathways for this compound Phosphorylation

The metabolic fate of D-glyceraldehyde is predominantly sealed by the action of triokinase. However, in scenarios where triokinase activity is compromised or saturated, cells can utilize alternative pathways to process this triose sugar. Below is a comparative overview of the primary and alternative pathways.

Pathway 1: Direct Phosphorylation by Triokinase

The most direct and efficient route for this compound's entry into glycolysis is its phosphorylation by triokinase.[1] This reaction is a key step in fructose metabolism.[1]

Reaction: D-glyceraldehyde + ATP → D-glyceraldehyde-3-phosphate + ADP

Alternative Pathway 1: Reduction to Glycerol and Subsequent Phosphorylation

In an alternative pathway, this compound can be first reduced to glycerol by alcohol dehydrogenase (ADH). The resulting glycerol is then phosphorylated by glycerol kinase (GK) to produce glycerol-3-phosphate, which is subsequently converted to dihydroxyacetone phosphate (B84403) (DHAP) by glycerol-3-phosphate dehydrogenase (G3PDH) and enters the glycolytic pathway.

Reaction Cascade:

  • D-glyceraldehyde + NADH + H⁺ → Glycerol + NAD⁺ (catalyzed by Alcohol Dehydrogenase)

  • Glycerol + ATP → Glycerol-3-phosphate + ADP (catalyzed by Glycerol Kinase)

  • Glycerol-3-phosphate + NAD⁺ → Dihydroxyacetone phosphate + NADH + H⁺ (catalyzed by Glycerol-3-phosphate Dehydrogenase)

Alternative Pathway 2: Oxidation to D-Glycerate and Subsequent Phosphorylation

A second alternative involves the oxidation of this compound to D-glycerate by aldehyde dehydrogenase (ALDH). D-glycerate is then phosphorylated by glycerate kinase (GlyK) to form 2-phosphoglycerate or 3-phosphoglycerate (B1209933), intermediates of glycolysis.[2]

Reaction Cascade:

  • D-glyceraldehyde + NAD⁺ + H₂O → D-glycerate + NADH + H⁺ (catalyzed by Aldehyde Dehydrogenase)

  • D-glycerate + ATP → 2-phosphoglycerate or 3-phosphoglycerate + ADP (catalyzed by Glycerate Kinase)

Quantitative Comparison of Enzyme Kinetics

A direct comparison of the efficiency of these pathways can be inferred from the kinetic parameters of the involved enzymes. The Michaelis constant (Kₘ) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vₘₐₓ), with a lower Kₘ generally indicating a higher affinity of the enzyme for its substrate.

EnzymeSubstrateKₘ (µM)Source Organism/TissueReference
Triokinase D-glyceraldehyde 11 - 50 Human--INVALID-LINK--
Alcohol Dehydrogenase (ADH)Ethanol (as a proxy)49 - 36,000Human Liver[1]
Glycerol Kinase (GK)L-glyceraldehyde3,700Candida mycoderma[3]
Aldehyde Dehydrogenase (ALDH)Acetaldehyde (as a proxy)Varies by isoenzymeHuman Erythrocytes[4][5]
Glycerate Kinase (GlyK)D-glycerate-Arabidopsis thaliana[6]

Signaling and Metabolic Pathway Diagrams

Triokinase_Pathway cluster_main Primary Pathway: Direct Phosphorylation D-Glyceraldehyde D-Glyceraldehyde Triokinase Triokinase D-Glyceraldehyde->Triokinase ATP This compound-3-Phosphate This compound-3-Phosphate Glycolysis Glycolysis This compound-3-Phosphate->Glycolysis Triokinase->this compound-3-Phosphate ADP

Caption: The primary pathway of this compound phosphorylation catalyzed by triokinase.

Alternative_Pathways cluster_reduction Alternative Pathway 1: Reduction & Phosphorylation cluster_oxidation Alternative Pathway 2: Oxidation & Phosphorylation D-Glyceraldehyde D-Glyceraldehyde ADH Alcohol Dehydrogenase D-Glyceraldehyde->ADH NADH ALDH Aldehyde Dehydrogenase D-Glyceraldehyde->ALDH NAD+ Glycerol Glycerol GK Glycerol Kinase Glycerol->GK ATP Glycerol-3-Phosphate Glycerol-3-Phosphate Glycolysis Glycolysis Glycerol-3-Phosphate->Glycolysis ADH->Glycerol NAD+ GK->Glycerol-3-Phosphate ADP D-Glycerate D-Glycerate GlyK Glycerate Kinase D-Glycerate->GlyK ATP 2- or 3-Phosphoglycerate 2- or 3-Phosphoglycerate 2- or 3-Phosphoglycerate->Glycolysis ALDH->D-Glycerate NADH GlyK->2- or 3-Phosphoglycerate ADP

Caption: Alternative metabolic pathways for this compound utilization.

Experimental Protocols

Accurate determination of kinase activity is paramount for comparative studies. A continuous spectrophotometric assay is a reliable method for measuring the activity of triokinase and the kinases in the alternative pathways.

Principle of the Coupled Spectrophotometric Assay

The activity of a kinase is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. For triokinase, the reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system.

Assay_Workflow cluster_assay Coupled Spectrophotometric Assay Workflow This compound This compound Triokinase Triokinase This compound->Triokinase ATP G3P This compound -3-Phosphate ADP ADP PK Pyruvate Kinase ADP->PK PEP Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH Lactate Lactate NADH_consumed NADH Consumption (Absorbance at 340 nm decreases) Triokinase->G3P Triokinase->ADP PK->Pyruvate ATP LDH->Lactate NAD+ LDH->NADH_consumed

Caption: Experimental workflow for the coupled spectrophotometric assay of triokinase activity.

Detailed Protocol for Triokinase Activity Assay

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • KCl (50 mM)

  • ATP (5 mM)

  • Phosphoenolpyruvate (PEP) (2 mM)

  • NADH (0.2 mM)

  • Pyruvate Kinase (PK) (5 units/mL)

  • Lactate Dehydrogenase (LDH) (10 units/mL)

  • D-glyceraldehyde (substrate, variable concentrations)

  • Triokinase enzyme preparation

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, PEP, NADH, PK, and LDH.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a cuvette.

  • Initiate the reaction by adding the triokinase enzyme preparation to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The initial linear rate of the reaction is proportional to the triokinase activity.

  • Perform control experiments without the substrate (D-glyceraldehyde) or the enzyme to account for any background reactions.

  • To determine Kₘ and Vₘₐₓ, vary the concentration of D-glyceraldehyde while keeping other components constant and fit the initial velocity data to the Michaelis-Menten equation.

This protocol can be adapted to measure the activity of glycerol kinase and glycerate kinase by replacing D-glyceraldehyde with their respective substrates (glycerol and D-glycerate) and using the appropriate kinase.

Conclusion

The data presented in this guide unequivocally confirms the primary role of triokinase in the direct and efficient phosphorylation of this compound. The alternative pathways, while viable, are multi-step processes and, based on the available kinetic data for their constituent enzymes, appear to be less efficient than the direct phosphorylation by triokinase, as suggested by the significantly higher Kₘ values of enzymes like glycerol kinase for related substrates. For researchers investigating fructose metabolism, associated metabolic disorders, or developing therapeutic interventions, targeting triokinase activity remains a key strategic consideration. The provided experimental protocols and pathway diagrams serve as valuable resources for further investigation into the regulation and dynamics of this compound metabolism.

References

The Superior Reactivity of Glyceraldehyde: A Comparative Analysis Against Other Simple Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of glyceraldehyde with other simple sugars, such as glucose, fructose (B13574), and ribose. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for professionals in medical research and drug development, particularly in fields related to diabetes, aging, and neurodegenerative diseases.

This compound, the simplest aldose, demonstrates significantly higher reactivity in non-enzymatic browning reactions, such as the Maillard reaction, which leads to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of numerous chronic diseases. Understanding the relative reactivity of different sugars is crucial for elucidating disease mechanisms and developing effective therapeutic interventions.

Comparative Analysis of Sugar Reactivity

The reactivity of reducing sugars in the Maillard reaction is influenced by their molecular structure. The generally accepted hierarchy is that pentoses (five-carbon sugars) are more reactive than hexoses (six-carbon sugars), which are in turn more reactive than disaccharides.[1] this compound, a triose (three-carbon sugar), is an intermediate in glucose and fructose metabolism and exhibits a particularly high rate of glycation.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the reactivity of this compound and other simple sugars in different contexts.

Table 1: Advanced Glycation End-product (AGE) Formation

SugarRelative Rate of AGE FormationExperimental SystemReference(s)
This compound HighIncubation with proteins (e.g., BSA)[2]
Glyoxal Lower than this compoundIncubation with proteins (e.g., BSA)[2]
Ribose HighIncubation with proteins (e.g., BSA)[4][5]
Fructose Higher than GlucoseIncubation with proteins (e.g., BSA)[3][6][7]
Glucose BaselineIncubation with proteins (e.g., BSA)[3][6][7]

Table 2: Browning Intensity (Maillard Reaction)

SugarRelative Browning IntensityExperimental ConditionsReference(s)
Ribose HighestHeated with amino acids[1][8]
Fructose Higher than GlucoseHeated with amino acids[9]
Glucose BaselineHeated with amino acids[9]

Table 3: Caramelization Temperatures

SugarCaramelization Temperature (°C)Reference(s)
Fructose 105[10][11]
Glucose 150[10][11]
Galactose 160[10][11]
Sucrose 170[10][11]
Maltose 180[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of sugar reactivity are provided below.

Protocol 1: Determination of Advanced Glycation End-product (AGE) Formation by Fluorescence Spectroscopy

This protocol is a common method for quantifying the formation of fluorescent AGEs.

1. Materials and Reagents:

  • Bovine Serum Albumin (BSA)

  • Sugars of interest (this compound, Glucose, Fructose, Ribose)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Spectrofluorometer

2. Procedure:

  • Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.

  • Prepare stock solutions of the different sugars (e.g., 100 mM) in PBS.

  • In separate reaction tubes, mix the BSA solution with each sugar solution to achieve final concentrations (e.g., 5 mg/mL BSA and 50 mM sugar).

  • Incubate the reaction mixtures at 37°C for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot of each reaction mixture.

  • Measure the fluorescence intensity of the aliquots using a spectrofluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.[2]

  • An increase in fluorescence intensity over time indicates the formation of fluorescent AGEs.

Protocol 2: Measurement of Browning Intensity by UV-Vis Spectrophotometry

This method assesses the progress of the Maillard reaction by measuring the development of brown pigments.

1. Materials and Reagents:

  • Sugars of interest

  • Amino acid (e.g., Glycine or Lysine)

  • Phosphate buffer (e.g., 0.2 M, pH 7.4)

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare equimolar solutions of each sugar and the chosen amino acid in the phosphate buffer.

  • In a series of test tubes, mix the amino acid solution with each sugar solution.

  • Incubate the tubes in a heating block or water bath at a constant temperature (e.g., 100°C).

  • At regular intervals, remove the tubes, cool them to room temperature, and dilute the samples with the buffer.

  • Measure the absorbance of the diluted samples at 420 nm using a UV-Vis spectrophotometer.[12]

  • Plot absorbance versus time for each sugar. The slope of the linear portion of the curve represents the initial rate of browning.

Protocol 3: Quantification of Specific AGEs by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This protocol allows for the precise identification and quantification of specific non-fluorescent AGEs like Nε-(carboxymethyl)lysine (CML).

1. Materials and Reagents:

  • Glycated protein samples (from Protocol 1)

  • Internal standards for the AGEs of interest

  • Enzymes for protein hydrolysis (e.g., Pronase E, Aminopeptidase M)

  • Reagents for solid-phase extraction (SPE)

  • HPLC-MS/MS system with a suitable column (e.g., C18)

2. Procedure:

  • Protein Hydrolysis: The glycated protein samples are subjected to enzymatic hydrolysis to break them down into individual amino acids, including the modified ones.

  • Solid-Phase Extraction (SPE): The hydrolysate is purified using SPE to remove interfering substances.

  • HPLC-MS/MS Analysis: The purified sample is injected into the HPLC-MS/MS system. The AGEs are separated by the HPLC column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios.

  • Quantification: The concentration of each AGE is determined by comparing its peak area to that of a known concentration of an internal standard.[13]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to sugar reactivity and its analysis.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., this compound, Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base + Amino Compound Amino_Compound Amino Compound (e.g., Lysine residue in protein) Amino_Compound->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Oxidation, Dehydration, Condensation

Simplified pathway of the Maillard reaction leading to AGE formation.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Incubation cluster_analysis Analysis Sugar_Solutions Prepare Equimolar Solutions of Sugars (this compound, Glucose, Fructose, Ribose) Reaction_Mixtures Create Reaction Mixtures (Protein + each Sugar) Sugar_Solutions->Reaction_Mixtures Protein_Solution Prepare Protein Solution (e.g., BSA in PBS) Protein_Solution->Reaction_Mixtures Incubation Incubate at 37°C Reaction_Mixtures->Incubation Fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) Incubation->Fluorescence Browning Measure Absorbance (420nm) Incubation->Browning HPLC Quantify Specific AGEs (HPLC-MS/MS) Incubation->HPLC Data_Comparison Compare Reactivity Data Fluorescence->Data_Comparison Browning->Data_Comparison HPLC->Data_Comparison

Experimental workflow for comparing the reactivity of simple sugars.

Conclusion

The evidence strongly indicates that this compound is one of the most reactive simple sugars in the context of non-enzymatic glycation and the Maillard reaction. Its propensity to rapidly form AGEs underscores its potential significance in the pathophysiology of diseases associated with high carbonyl stress. Researchers and drug development professionals should consider the heightened reactivity of this compound when designing studies and developing therapeutic strategies targeting the mitigation of AGE formation and its downstream consequences.

References

Glyceraldehyde's Potent Role in Non-Enzymatic Glycosylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Glyceraldehyde, a key intermediate in glucose and fructose (B13574) metabolism, demonstrates a significantly higher reactivity in non-enzymatic glycosylation compared to other reducing sugars like glucose and fructose. This heightened reactivity leads to the rapid formation of Advanced Glycation End Products (AGEs), which have been implicated in a range of cellular dysfunctions and the pathogenesis of various diseases. This guide provides a comparative analysis of this compound's role in this critical biological process, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Glycation Potential

Experimental evidence consistently indicates that this compound is a far more potent glycating agent than glucose.[1][2] The rate of AGE formation is significantly faster with this compound, leading to a more rapid accumulation of these damaging molecules.[3][4] While glucose is the most abundant reducing sugar in the body, its chemical structure, which predominantly exists in a stable ring form, makes it less reactive than the more open-chain structures of sugars like fructose and, particularly, this compound.[5]

This compound-derived AGEs are often referred to as "toxic AGEs" (TAGEs) due to their pronounced cytotoxic effects.[6][7][8] These TAGEs have been shown to induce oxidative stress, apoptosis, and cellular damage in various cell types, including pancreatic, neuronal, and liver cells.[1][6][8]

SugarRelative Glycation RateKey CharacteristicsAssociated Pathologies
This compound High[1][2][3]Rapidly forms "toxic" AGEs (TAGEs)[6][7]. Induces significant cellular stress and cytotoxicity.[1][8]Diabetic complications, neurodegenerative diseases, cardiovascular disease, cancer.[6][8]
Fructose Moderate[5][9]More reactive than glucose.[5] Metabolism can lead to increased intracellular this compound.[9][10]Metabolic syndrome, non-alcoholic fatty liver disease (NAFLD).[8][9]
Glucose Low[8][11]Least reactive of the common reducing sugars.[8] Chronic hyperglycemia still leads to significant AGE accumulation over time.[11]Diabetes and its long-term complications.[11]

Experimental Validation of this compound's Role

The validation of this compound's heightened role in non-enzymatic glycosylation comes from a variety of in vitro and in vivo experiments. These studies typically involve incubating proteins or cells with different sugars and quantifying the extent of glycation and its downstream effects.

Key Experimental Findings:
  • Increased AGE Formation: Studies comparing this compound with glyoxal (B1671930) (GO) have shown that this compound induces AGE formation at a rate 2.2 to 3.0 times higher, as measured by fluorescence intensity and colorimetric change (b* value).[3][4]

  • Cytotoxicity: Treatment of pancreatic ductal cells with this compound resulted in decreased cell viability and increased cytotoxicity in a dose-dependent manner.[1] Normal pancreatic cells were found to be more vulnerable to this toxicity than cancerous pancreatic cells.[1]

  • Oxidative Stress: this compound treatment has been shown to increase the production of reactive oxygen species (ROS) in cells, indicating the induction of oxidative stress.[1][12]

  • Apoptosis Induction: In renal mesangial cells, this compound was found to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the role of this compound in non-enzymatic glycosylation.

In Vitro Glycation of Bovine Serum Albumin (BSA)

This experiment is designed to compare the rate of AGE formation by different sugars in a cell-free system.

Materials:

  • Bovine Serum Albumin (BSA)

  • Glucose, Fructose, this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate reader

  • Fluorescence spectrometer

Protocol:

  • Prepare solutions of BSA (e.g., 10 mg/mL) in PBS.

  • Prepare stock solutions of glucose, fructose, and this compound at various concentrations (e.g., 10 mM, 50 mM, 100 mM) in PBS.

  • In a 96-well plate, mix the BSA solution with each sugar solution in triplicate. Include a BSA-only control.

  • Incubate the plate at 37°C for a set period (e.g., 24 hours, 48 hours, 7 days), taking readings at various time points.

  • Measure the fluorescence intensity of the samples at an excitation wavelength of 365 nm and an emission wavelength of 450 nm to quantify fluorescent AGEs.[4]

  • The formation of ketoamines, an early glycation product, can be quantified using the nitroblue tetrazolium (NBT) reduction assay, measuring the absorbance change at 525 nm.[13]

Cell Viability and Cytotoxicity Assays

These assays are used to assess the toxic effects of this compound-derived AGEs on cultured cells.

Materials:

  • Cell line of interest (e.g., pancreatic ductal cells, neuronal cells)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 2, 4 mM) for a specified duration (e.g., 48 hours).[1] Include an untreated control group.

  • For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. The amount of formazan (B1609692) product, which is proportional to the number of viable cells, is measured by reading the absorbance at a specific wavelength.[1]

  • For LDH assay: Collect the cell culture supernatant. The release of LDH from damaged cells into the supernatant is a measure of cytotoxicity. Determine LDH activity using the assay kit according to the manufacturer's protocol by measuring the absorbance change.[1]

Quantification of Intracellular this compound-Derived AGEs by Slot Blot Analysis

This method allows for the specific quantification of intracellular AGEs formed from this compound.[14][15][16]

Materials:

  • Cultured cells treated with or without this compound

  • Lysis buffer (containing Tris, urea, thiourea, and CHAPS)[14][15]

  • Polyvinylidene difluoride (PVDF) membrane[14][15]

  • Slot blot apparatus

  • Primary antibody specific for this compound-derived AGEs (anti-GA-AGEs)[15]

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • This compound-derived AGE-modified BSA (GA-AGEs-BSA) as a standard[15]

Protocol:

  • Lyse the treated and control cells using the specialized lysis buffer to extract total protein.[14][15]

  • Prepare a standard curve using known concentrations of GA-AGEs-BSA.[15]

  • Apply the cell lysates and standards to the PVDF membrane using a slot blot apparatus.[14][15]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-GA-AGEs antibody.[15]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[15]

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the amount of intracellular GA-AGEs in the samples by comparing their signal intensity to the standard curve.[14][15]

Visualizing the Impact of this compound

The following diagrams illustrate the metabolic context and downstream consequences of this compound-induced non-enzymatic glycosylation.

Caption: Metabolic pathways generating this compound.

AGE_Formation_and_Signaling This compound This compound AGEs This compound-derived AGEs (TAGEs) This compound->AGEs Non-enzymatic Glycosylation Protein Cellular Proteins Protein->AGEs RAGE RAGE Receptor AGEs->RAGE Binding Signaling_Cascade Intracellular Signaling Cascade RAGE->Signaling_Cascade Activation Oxidative_Stress Oxidative Stress (ROS Production) Cellular_Dysfunction Cellular Dysfunction Oxidative_Stress->Cellular_Dysfunction Signaling_Cascade->Oxidative_Stress Apoptosis Apoptosis Signaling_Cascade->Apoptosis Apoptosis->Cellular_Dysfunction

Caption: AGE formation and downstream signaling.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Assays BSA Bovine Serum Albumin (BSA) Incubation Incubation (37°C) BSA->Incubation Sugars This compound, Glucose, Fructose Sugars->Incubation AGE_Quant_IV AGE Quantification (Fluorescence, NBT) Incubation->AGE_Quant_IV Cells Cultured Cells GA_Treatment This compound Treatment Cells->GA_Treatment Cell_Assays Cell Viability (MTT) Cytotoxicity (LDH) ROS Production GA_Treatment->Cell_Assays AGE_Quant_CB Intracellular AGE Quantification (Slot Blot) GA_Treatment->AGE_Quant_CB

References

Comparative Analysis of Glyceraldehyde Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of glyceraldehyde derivatives as inhibitors of key enzymes. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this area.

This compound and its derivatives have emerged as a versatile class of molecules with significant potential as enzyme inhibitors. Their structural similarity to key metabolic intermediates allows them to interact with the active sites of various enzymes, leading to modulation of their activity. This guide focuses on the comparative analysis of these derivatives, primarily targeting two key enzymes: this compound-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in glycolysis, and the Na+/H+ Exchanger 1 (NHE1), a vital ion transporter.

Inhibition of this compound-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a pivotal enzyme in the glycolytic pathway and has been implicated in various other cellular processes, including apoptosis and DNA repair.[1] Its inhibition is a promising strategy for targeting diseases with altered metabolism, such as cancer. Several classes of this compound derivatives have been investigated as GAPDH inhibitors.

Quantitative Comparison of GAPDH Inhibitors

The inhibitory potential of various compounds against GAPDH is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates a more potent inhibitor.

Inhibitor ClassSpecific DerivativeTarget EnzymeIC50/KiSource Organism/Cell Line
Natural SesquiterpeneHeptelidic Acid (Koningic Acid)GAPDHIC50: 90 µMHuman
DipeptideTyr-AspGAPC (plant GAPDH isoform)Inhibition demonstratedArabidopsis thaliana
Aromatic ThiolsN-phenoxy-acetyl-L-cysteine (NAC) & Glutathione (GSH) derivativesGAPDHCovalent modification of Cys149Rabbit Muscle
3-Bromo-Isoxazoline DerivativesAXP-3009, AXP-3019GAPDHSignificant inhibition in PDAC cellsHuman Pancreatic Cancer Cells
Dibenzo[b,f]oxepin derivativeCGP 3466BGAPDHLigand, blocks nitrosylationNot specified
CoumarinChalepinGAPDHIC50: 55.5 µMTrypanosoma cruzi

This table summarizes available quantitative data. Further research is needed to establish a broader comparative dataset for various this compound derivatives.

Experimental Protocol: Determination of GAPDH Inhibition (IC50)

The following protocol outlines a general method for determining the IC50 of a this compound derivative against GAPDH.

1. Reagent Preparation:

  • GAPDH Enzyme: Purified GAPDH from a commercial source or prepared from a relevant biological sample.

  • Substrate Solution: A mixture of this compound-3-phosphate (G3P) and NAD+ in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • Inhibitor Stock Solution: The this compound derivative dissolved in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM sodium arsenate and 5 mM EDTA.

2. Assay Procedure:

  • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • In a 96-well plate, add the GAPDH enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Monitor the increase in absorbance at 340 nm over time using a microplate reader. This measures the formation of NADH.

3. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow_GAPDH_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Serial_Dilution Serial Dilution of Inhibitor Reagent_Prep->Serial_Dilution Plate_Setup Plate Setup (Enzyme + Inhibitor) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Start Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Start Kinetic_Measurement Kinetic Measurement (Absorbance at 340 nm) Reaction_Start->Kinetic_Measurement Velocity_Calc Calculate Initial Velocities Kinetic_Measurement->Velocity_Calc Plotting Plot % Inhibition vs. [Inhibitor] Velocity_Calc->Plotting IC50_Calc Determine IC50 Plotting->IC50_Calc

Experimental Workflow for GAPDH IC50 Determination.

Inhibition of Na+/H+ Exchanger 1 (NHE1)

Recent studies have explored this compound derivatives, inspired by the SGLT2 inhibitor empagliflozin, as potential inhibitors of the Na+/H+ Exchanger 1 (NHE1).[2] NHE1 is a crucial membrane protein involved in maintaining intracellular pH and has been implicated in cardiovascular diseases such as heart failure.[2]

Comparative Analysis of NHE1 Inhibitors

While specific IC50 values for this compound derivatives against NHE1 are not yet widely published, a recent study demonstrated that "compound 12," a this compound derivative, exhibits NHE1 inhibitory activity comparable to its lead compound, JX22.[3] For a quantitative comparison, the IC50 values of known NHE1 inhibitors are provided below.

InhibitorTarget EnzymeIC50
CariporideNHE130 nM
EniporideNHE14.5 nM
T-162559NHE10.96 nM
This compound Derivative (Compound 12) NHE1 Comparable to JX22 (Specific IC50 not reported)
Experimental Protocol: Determination of NHE1 Inhibition

NHE1 activity is typically assessed by monitoring the recovery of intracellular pH (pHi) after an acid load.

1. Cell Culture and Dye Loading:

  • Culture cells expressing NHE1 (e.g., H9c2 cardiomyocytes) in a suitable medium.

  • Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM.

2. Acid Load and pHi Recovery:

  • Induce an intracellular acid load, for example, by a brief exposure to an ammonium (B1175870) chloride (NH4Cl) solution followed by its removal.

  • Monitor the recovery of intracellular pH in the presence of different concentrations of the this compound derivative inhibitor.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity of the dye at two different excitation wavelengths using a fluorescence plate reader or microscope. The ratio of these intensities is proportional to the intracellular pH.

4. Data Analysis:

  • Calculate the rate of pHi recovery for each inhibitor concentration.

  • Plot the percentage of inhibition of pHi recovery against the inhibitor concentration to determine the IC50 value.

experimental_workflow_NHE1_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (NHE1-expressing cells) Dye_Loading Dye Loading (e.g., BCECF-AM) Cell_Culture->Dye_Loading Acid_Load Induce Acid Load (NH4Cl prepulse) Dye_Loading->Acid_Load Inhibitor_Treatment Add Inhibitor Acid_Load->Inhibitor_Treatment pHi_Recovery Monitor pHi Recovery Inhibitor_Treatment->pHi_Recovery Fluorescence_Measurement Fluorescence Measurement pHi_Recovery->Fluorescence_Measurement Rate_Calc Calculate Rate of pHi Recovery Fluorescence_Measurement->Rate_Calc Plotting Plot % Inhibition vs. [Inhibitor] Rate_Calc->Plotting IC50_Calc Determine IC50 Plotting->IC50_Calc

Experimental Workflow for NHE1 Inhibition Assay.

Signaling Pathway: GAPDH-Mediated Apoptosis

Beyond its role in glycolysis, GAPDH is a key player in apoptosis (programmed cell death). Under conditions of cellular stress, such as exposure to nitric oxide (NO), GAPDH can be S-nitrosylated. This modification triggers a conformational change, leading to its binding with Siah1, an E3 ubiquitin ligase.[4][5] The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 targets nuclear proteins for degradation, ultimately leading to apoptosis.[4] Inhibition of GAPDH's catalytic activity can also lead to an accumulation of glycolytic intermediates, which can contribute to cellular stress and apoptosis.

GAPDH_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., Nitric Oxide) S_Nitrosylation S-Nitrosylation Cellular_Stress->S_Nitrosylation GAPDH_cyto Cytoplasmic GAPDH GAPDH_cyto->S_Nitrosylation S_GAPDH S-Nitrosylated GAPDH S_Nitrosylation->S_GAPDH GAPDH_Siah1_Complex GAPDH-Siah1 Complex S_GAPDH->GAPDH_Siah1_Complex Siah1 Siah1 Siah1->GAPDH_Siah1_Complex Nuclear_Translocation Nuclear Translocation GAPDH_Siah1_Complex->Nuclear_Translocation Degradation Degradation Nuclear_Translocation->Degradation Nuclear_Proteins Nuclear Proteins Nuclear_Proteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Signaling Pathway of GAPDH-Mediated Apoptosis.

This comparative guide highlights the potential of this compound derivatives as a versatile class of enzyme inhibitors. Further research, particularly in generating more extensive quantitative data, will be crucial for the development of these compounds into effective therapeutic agents. The provided protocols and pathway diagrams serve as a foundation for designing and interpreting future experiments in this exciting field.

References

Confirming the Stereospecificity of Enzymes Metabolizing Glyceraldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical control exerted by enzymes is a fundamental principle of biochemistry, with profound implications for drug design and metabolic engineering. This guide provides a comparative analysis of the stereospecificity of three key enzymes in glyceraldehyde metabolism: Fructose-1,6-bisphosphate Aldolase (B8822740) (Aldolase), Triosephosphate Isomerase (TIM), and this compound-3-Phosphate Dehydrogenase (GAPDH). We present quantitative data, detailed experimental protocols, and visual workflows to objectively compare their interactions with this compound enantiomers.

Quantitative Comparison of Enzyme Kinetics

The stereospecificity of these enzymes is starkly reflected in their kinetic parameters. The following tables summarize the available data for the interaction of each enzyme with the D- and L-enantiomers of their respective this compound substrates.

Table 1: Kinetic Parameters of Fructose-1,6-bisphosphate Aldolase with this compound Enantiomers

SubstrateEnzyme VariantKm (mM)kcat (s-1)Diastereomeric Ratio (D-fructose: D-sorbose)Reference
D-GlyceraldehydeWild-type AldolaseData not availableData not availableData not available
L-GlyceraldehydeWild-type AldolaseData not availableData not availableData not available
D-GlyceraldehydeVariant 315 ± 20.45 ± 0.0299:1[1]
L-GlyceraldehydeVariant 325 ± 30.38 ± 0.021:99[1]
D-GlyceraldehydeVariant 412 ± 10.52 ± 0.021:99[1]
L-GlyceraldehydeVariant 421 ± 20.41 ± 0.0299:1[1]

Note: The wild-type enzyme's kinetic parameters with individual enantiomers were not explicitly found, but studies with variants highlight the enzyme's capacity for stereoselective synthesis.

Table 2: Kinetic Parameters of Triosephosphate Isomerase with this compound-3-Phosphate

SubstrateEnzyme SourceKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
D-Glyceraldehyde-3-PhosphateChicken Muscle0.4742679.1 x 106[2]
D-Glyceraldehyde-3-PhosphateS. cerevisiae0.032--[3]
L-Glyceraldehyde-3-Phosphate-Not a substrateNot applicableNot applicable-

Note: Triosephosphate isomerase is highly specific for the D-enantiomer of this compound-3-phosphate. The reverse reaction converts dihydroxyacetone phosphate (B84403) (DHAP) stereospecifically to D-glyceraldehyde-3-phosphate.[4][5]

Table 3: Kinetic Parameters of this compound-3-Phosphate Dehydrogenase with this compound-3-Phosphate

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
D-Glyceraldehyde-3-PhosphateMycobacterium tuberculosis~150-300Not explicitly stated[6]
D-Glyceraldehyde-3-PhosphateRabbit Muscle~200Not explicitly stated[6]
L-Glyceraldehyde-3-Phosphate-Negligible substrateNot applicable[6]

Note: Experimental evidence strongly indicates that GAPDH is highly stereospecific for the D-isomer of this compound 3-phosphate.[6] In studies using a racemic mixture, it is common practice to consider only the D-isomer as the active substrate.

Experimental Protocols for Confirming Stereospecificity

The stereoselectivity of these enzymes can be rigorously confirmed through a variety of experimental approaches. Detailed methodologies for three key techniques are provided below.

Kinetic Assays: Continuous Spectrophotometric Method

This method allows for the real-time monitoring of enzyme activity by coupling the reaction to a change in absorbance.

Objective: To determine and compare the kinetic parameters (Km and Vmax) of an enzyme with D- and L-glyceraldehyde-3-phosphate.

Principle: The activity of GAPDH, for instance, can be monitored by the increase in absorbance at 340 nm due to the production of NADH. To assay aldolase or TIM, their reactions are coupled to the GAPDH reaction.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

  • Purified Aldolase, TIM, or GAPDH

  • D-Glyceraldehyde-3-Phosphate (D-G3P) and L-Glyceraldehyde-3-Phosphate (L-G3P) solutions of varying concentrations

  • For Aldolase assay: Fructose-1,6-bisphosphate, Triosephosphate Isomerase, Glycerol-3-phosphate dehydrogenase, NADH

  • For TIM assay: Dihydroxyacetone phosphate (DHAP), this compound-3-phosphate dehydrogenase, NAD+

  • For GAPDH assay: NAD+, inorganic phosphate (Pi)

  • Assay buffer (e.g., 100 mM Triethanolamine, pH 7.6)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the appropriate buffer, co-substrates, and coupling enzymes (if necessary).

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding a small, known amount of the purified enzyme to the cuvette.

  • Data Acquisition: Immediately start recording the change in absorbance at 340 nm over time.

  • Initial Rate Calculation: Determine the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot.

  • Varying Substrate Concentration: Repeat steps 1-5 with a range of concentrations for both D-G3P and L-G3P.

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each enantiomer.

Isotopic Labeling and Mass Spectrometry

This powerful technique traces the metabolic fate of isotopically labeled substrates, providing unambiguous evidence of which stereoisomer is processed by the enzyme.

Objective: To confirm the stereospecific conversion of a this compound enantiomer by an enzyme.

Principle: A specific enantiomer of this compound (or its precursor) is synthesized with a stable isotope label (e.g., 13C or 2H). The enzyme reaction is then carried out, and the product is analyzed by mass spectrometry to determine if the isotope label has been incorporated.

Materials:

  • Synthesized isotopically labeled D- or L-glyceraldehyde-3-phosphate (e.g., [1-13C]-D-G3P).

  • Purified enzyme of interest (Aldolase, TIM, or GAPDH).

  • Reaction buffer and any necessary co-substrates.

  • Quenching solution (e.g., ice-cold methanol).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Enzymatic Reaction: Incubate the isotopically labeled substrate with the purified enzyme in the appropriate reaction buffer for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Sample Preparation: Prepare the sample for LC-MS analysis. This may involve protein precipitation, extraction of metabolites, and sample concentration.

  • LC-MS Analysis: Inject the sample into the LC-MS system. The liquid chromatography step separates the product from the substrate and other reaction components. The mass spectrometer then analyzes the mass-to-charge ratio of the eluted molecules.

  • Data Analysis: Look for the mass peak corresponding to the expected product. The presence of a mass shift equivalent to the isotopic label confirms that the labeled substrate was converted to the product. Compare the results from reactions with labeled D- and L-enantiomers.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the enzyme's active site, revealing the molecular basis of its stereospecificity.

Objective: To visualize the binding of a specific this compound enantiomer or a transition-state analog to the enzyme's active site.

Principle: A high-quality crystal of the enzyme is grown, and then it is soaked in a solution containing the ligand of interest (or co-crystallized with it). The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the enzyme-ligand complex can be determined.

Materials:

  • Highly purified and concentrated enzyme solution.

  • Crystallization solutions (containing precipitants like polyethylene (B3416737) glycol or ammonium (B1175870) sulfate).

  • D- or L-glyceraldehyde-3-phosphate or a non-reactive analog.

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron or in-house source).

Procedure:

  • Crystallization: Set up crystallization trials by mixing the purified enzyme with a variety of crystallization solutions to find conditions that produce well-ordered crystals.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer a pre-grown crystal to a solution containing the this compound enantiomer or analog and allow it to diffuse into the crystal.

    • Co-crystallization: Add the ligand to the enzyme solution before setting up the crystallization trials.

  • Cryo-protection and Data Collection: Transfer the crystal to a cryoprotectant solution to prevent ice formation and then flash-cool it in liquid nitrogen. Mount the crystal in the X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Build an atomic model of the enzyme-ligand complex into the electron density map and refine the model to achieve the best fit with the experimental data.

  • Structural Analysis: Analyze the refined structure to identify the specific interactions between the enzyme's active site residues and the bound ligand, which explains the observed stereospecificity.

Visualizing Metabolic and Experimental Workflows

To further clarify the context of this compound metabolism and the experimental approaches to confirming enzyme stereospecificity, the following diagrams are provided.

Glycolysis_Pathway cluster_enzymes Key Enzymes F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase G3P This compound-3-phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P TIM BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Aldolase Aldolase TIM Triosephosphate Isomerase (TIM) GAPDH This compound-3-Phosphate Dehydrogenase (GAPDH) Kinetic_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reaction Mixtures (Varying D- & L-G3P conc.) Equilibrate Equilibrate at Assay Temperature Reagents->Equilibrate Initiate Initiate with Enzyme Equilibrate->Initiate Monitor Monitor Absorbance Change (e.g., at 340 nm) Initiate->Monitor Calc_v0 Calculate Initial Velocity (v0) Monitor->Calc_v0 Plot Plot v0 vs. [Substrate] Calc_v0->Plot Determine_Params Determine Km and Vmax Plot->Determine_Params Isotopic_Labeling_Workflow cluster_synthesis Synthesis & Reaction cluster_analysis Analysis Synth Synthesize Isotopically Labeled D- and L-G3P React Enzymatic Reaction with Labeled Substrates Synth->React Quench Quench Reaction React->Quench Prepare Sample Preparation for MS Quench->Prepare LCMS LC-MS Analysis Prepare->LCMS Analyze Analyze Mass Spectra for Isotope Incorporation LCMS->Analyze XRay_Crystallography_Workflow cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Purify Purify and Concentrate Enzyme Crystallize Crystallize Enzyme Purify->Crystallize Soak Soak Crystal with Ligand or Co-crystallize Crystallize->Soak Cryo Cryo-protect and Mount Crystal Soak->Cryo Diffract Collect X-ray Diffraction Data Cryo->Diffract Process Process Data to Obtain Electron Density Map Diffract->Process Build Build Atomic Model Process->Build Refine Refine Structure Build->Refine Analyze Analyze Enzyme-Ligand Interactions Refine->Analyze

References

Safety Operating Guide

Navigating the Disposal of Glyceraldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of glyceraldehyde, ensuring a secure laboratory environment and adherence to regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The primary hazards associated with this compound include potential skin and eye irritation.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any mists or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

General Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The compound must be disposed of through an approved waste disposal plant.[1][2]

Step-by-Step General Disposal:

  • Waste Segregation: Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals.[3]

  • Waste Container: Use a designated and properly labeled hazardous waste container that is compatible with the chemical.[3] High-density polyethylene (B3416737) (HDPE) containers are generally recommended for chemical waste.

  • Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), concentration, and relevant hazard information.[3]

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.[3]

  • Disposal Coordination: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department. This is typically done through an online request system or by contacting the EHS office directly.[3]

Experimental Protocol: Neutralization of Small Quantities of this compound Waste

For small quantities of this compound waste, a laboratory neutralization protocol can be followed to convert the aldehyde to a less hazardous substance before collection by a certified waste management service.[1] This procedure involves the oxidation of this compound to glyceric acid, a less reactive carboxylic acid, and should be performed by trained personnel in a controlled laboratory environment.[1]

Materials and Reagents:

Material/ReagentSpecification
This compound waste solution-
Potassium permanganate (B83412) (KMnO₄) solution0.1 M
Sulfuric acid (H₂SO₄)1 M
Sodium bisulfite (NaHSO₃)Solid
pH paper or pH meter-
Stir plate and stir bar-
Appropriate reaction vessel (e.g., Erlenmeyer flask)-
Secondary containment-

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste solution in a suitably sized reaction vessel equipped with a stir bar and placed in secondary containment.[1]

  • Acidification: Slowly add 1 M sulfuric acid to the solution while stirring until the pH is approximately 3. This creates an acidic environment necessary for the oxidation reaction.[1]

  • Oxidation: While stirring vigorously, slowly add 0.1 M potassium permanganate solution dropwise. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.[1]

  • Quenching Excess Oxidant: If a strong purple color persists, add a small amount of sodium bisulfite to quench the excess potassium permanganate. Add sodium bisulfite until the purple color disappears.[1]

  • Neutralization: Check the pH of the final solution. Neutralize the solution by adding a suitable base, such as sodium bicarbonate, until the pH is between 6 and 8.[1]

  • Final Disposal: The resulting solution, now primarily containing glyceric acid salts, should be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.[1]

Mandatory Visualization

cluster_prep Preparation cluster_disposal_options Disposal Path Decision cluster_neutralization In-Lab Neutralization Protocol (Small Quantities) cluster_direct_disposal Direct Disposal (Large Quantities or No Neutralization) cluster_final_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate decision Small Quantity for In-Lab Neutralization? segregate->decision acidify Acidify to pH ~3 with H₂SO₄ decision->acidify Yes container Use Designated, Compatible, Labeled Hazardous Waste Container decision->container No oxidize Oxidize with KMnO₄ until faint pink color persists acidify->oxidize quench Quench excess KMnO₄ with NaHSO₃ (if needed) oxidize->quench neutralize_final Neutralize to pH 6-8 with base (e.g., NaHCO₃) quench->neutralize_final collect_neutralized Collect in Labeled Hazardous Waste Container neutralize_final->collect_neutralized pickup Arrange for Pickup by EHS/Licensed Waste Contractor collect_neutralized->pickup storage Store in Satellite Accumulation Area container->storage storage->pickup end End: Proper Disposal pickup->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glyceraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and operational protocols for the handling and disposal of glyceraldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety. The following PPE is mandatory:

  • Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection should be worn at all times.[1]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable option.[2] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required to protect against splashes and spills.[3] For tasks with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: While respiratory protection is not typically required when handling this compound in a well-ventilated area, a NIOSH-approved respirator may be necessary if vapors or mists are generated or if working outside of a fume hood.[2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep containers tightly closed when not in use.[2]

Quantitative Data Summary

While specific occupational exposure limits such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH have not been established for this compound, it is recommended to handle it with the care afforded to other aldehydes. General safety principles for aldehydes should be applied to minimize any potential health risks.

ParameterValueSource
Occupational Exposure Limits (this compound) Not establishedN/A
Recommended Approach Handle as a potentially hazardous chemical. Minimize all routes of exposure.General Laboratory Safety Guidelines

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, prompt and correct action is critical.

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[4]

Skin Contact:

  • Immediately remove any contaminated clothing.

  • Wash the affected skin area with plenty of soap and water.[2]

  • If skin irritation occurs, seek medical advice.

Inhalation:

  • Move the affected person to fresh air.[2]

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, give artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Never give anything by mouth to an unconscious person.[2]

  • Rinse the mouth with water.[2]

  • Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.[2]

  • For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All this compound waste, including contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain.[2] Collect all waste in clearly labeled, sealed containers for pickup by a licensed waste disposal company.

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Within Chemical Fume Hood C->D E Dispense Required Amount of this compound D->E F Tightly Cap Container After Use E->F G Decontaminate Work Surface F->G H Dispose of Contaminated Materials in Labeled Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I EmergencyResponse Emergency Response for this compound Exposure cluster_actions Emergency Response for this compound Exposure Exposure Exposure Event Skin Skin Contact: - Remove contaminated clothing - Wash with soap and water Exposure->Skin Eyes Eye Contact: - Flush with water for 15 mins - Remove contact lenses Exposure->Eyes Inhalation Inhalation: - Move to fresh air - Provide oxygen if needed Exposure->Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water Exposure->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glyceraldehyde
Reactant of Route 2
Glyceraldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。